4-Methyl-1,2-oxazol-3-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methyl-1,2-oxazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-3-2-7-6-4(3)5/h2H,1H3,(H2,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENISVMEYSGVOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30549699 | |
| Record name | 4-Methyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1750-43-2 | |
| Record name | 4-Methyl-1,2-oxazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30549699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1,2-oxazol-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Significance of the 3-Aminoisoxazole Scaffold
An In-depth Technical Guide to the Synthesis of 4-Methyl-1,2-oxazol-3-amine
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have led to its incorporation into numerous clinically approved drugs.[1] Within this class, 3-aminoisoxazole derivatives are particularly valuable as versatile intermediates. They serve as foundational building blocks for a wide range of pharmacologically active compounds, most notably the sulfa drugs, where the 3-amino group is essential for coupling with benzenesulfonyl chlorides to form the critical sulfonamide linkage.[2]
This compound, the subject of this guide, is a key intermediate in the synthesis of various therapeutic agents. Its strategic substitution pattern makes it an important synthon for drug development professionals. This guide provides a detailed exploration of the core synthetic strategies for its preparation, focusing on the underlying chemical principles, step-by-step protocols, and the rationale behind experimental choices to ensure reproducibility and efficiency.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the 4-methyl-3-aminoisoxazole ring system is primarily achieved through two distinct and powerful strategies:
-
Direct Cyclization via Condensation with Hydroxylamine: This classical and convergent approach involves the reaction of a three-carbon acyclic precursor, typically a nitrile derivative, with hydroxylamine. The nitrile functionality serves as the nitrogen source for the C3-amino group, making this a highly atom-economical route.
-
Post-Cyclization Functionalization: This modern, two-step strategy involves the initial synthesis of a functionalized isoxazoline ring, which is subsequently converted to the target 3-aminoisoxazole. This method offers significant advantages in terms of substrate scope and modularity, allowing for late-stage diversification.[3][4]
This guide will dissect both methodologies, providing the necessary technical detail for practical application in a research and development setting.
Methodology I: Direct Cyclization of Halogenated Nitriles
This method represents one of the most direct pathways to 3-aminoisoxazoles and is well-documented in patent literature for its scalability.[2] The core of this strategy is the base-mediated reaction between a suitably substituted α,β-dihalocarboxylic acid nitrile and a hydroxylamine equivalent, which triggers a cascade of nucleophilic attack, cyclization, and elimination to form the aromatic isoxazole ring.
Causality and Mechanistic Rationale
The reaction is initiated by the deprotonation of hydroxylamine in an alkaline medium, generating a potent nucleophile. This attacks the β-carbon of the dihalo-nitrile. A subsequent intramolecular nucleophilic attack by the nitrogen atom onto the electrophilic nitrile carbon leads to the formation of the five-membered ring. The final aromatization step occurs through the elimination of the halogen atoms and water, driven by the formation of the stable heterocyclic ring system. The use of a protected hydroxylamine derivative, such as N-carbamoyl-hydroxylamine, can enhance stability and handling while often improving yields.[2]
Experimental Protocol: Synthesis from α,β-Dibromo-butyric acid nitrile
This protocol is adapted from the general procedures described in U.S. Patent 3,242,189.[2]
Step-by-Step Procedure:
-
Preparation of Hydroxylamine Reagent: In a reaction vessel equipped with a stirrer and cooling bath, dissolve 9.0 g (0.225 mole) of sodium hydroxide in 50 ml of water. To this solution, add 5.7 g (0.075 mole) of N-carbamoyl-hydroxylamine, maintaining the internal temperature at approximately 8°C.
-
Preparation of Nitrile Solution: In a separate flask, prepare a solution of α,β-dibromo-butyric acid nitrile. Note: This starting material can be synthesized by the bromination of crotononitrile.
-
Cyclization Reaction: Introduce the α,β-dibromo-butyric acid nitrile solution dropwise into the stirred hydroxylamine reagent solution over 15 minutes. It is critical to maintain the internal temperature at 8°C during the addition.
-
Reaction Maturation: Once the addition is complete, continue shaking or stirring the mixture for 45 hours at 20°C.
-
Reaction Completion and Work-up: Following the maturation period, heat the mixture under reflux in a water bath for 3 hours. Subsequently, evaporate the reaction mixture to dryness under reduced pressure.
-
Product Extraction: Extract the resulting dry residue with two portions of 100 ml of benzene.
-
Isolation: Combine the benzene extracts and concentrate them under reduced pressure to yield the crude this compound. Further purification can be achieved through recrystallization or column chromatography.
Trustworthiness and Self-Validation
A key challenge in this direct cyclization approach can be the formation of isomeric byproducts, such as 5-aminoisoxazoles.[5] The regiochemical outcome is highly dependent on the substitution pattern of the starting nitrile and the specific reaction conditions. Therefore, rigorous analytical characterization (NMR, MS) of the final product is essential to confirm the identity and purity of the desired 3-amino-4-methyl isomer. The use of N-hydroxyurea or similar protected hydroxylamines has been reported to afford better regioselectivity compared to hydroxylamine hydrochloride.[5]
Visualization: Direct Cyclization Pathway
Caption: Reaction workflow for direct cyclization synthesis.
Methodology II: Two-Step Synthesis via Amination and Oxidation of a 3-Bromoisoxazoline Intermediate
This contemporary strategy provides a versatile and high-yielding route to N-substituted and unsubstituted 3-aminoisoxazoles.[3][4] It decouples the ring formation from the installation of the amino group, offering superior control and flexibility. The key is the synthesis of a 3-bromo-4-methylisoxazoline precursor, which undergoes a facile addition-elimination reaction with an amine, followed by aromatization.
Causality and Mechanistic Rationale
Direct nucleophilic aromatic substitution (SNAr) on 3-haloisoxazoles is often inefficient, requiring harsh conditions and providing modest yields.[3] The isoxazoline route circumvents this challenge. The saturated 3-bromoisoxazoline is significantly more reactive towards nucleophilic attack by amines. The reaction proceeds via an addition-elimination mechanism in the presence of a base. The resulting 3-aminoisoxazoline is a stable intermediate that can be isolated and purified before the final, crucial oxidation step. This oxidation removes two hydrogen atoms to introduce the ring double bond, yielding the aromatic 3-aminoisoxazole product. Iodine-mediated oxidation protocols have proven particularly effective for this transformation.[6]
Experimental Protocol: A General Two-Step Procedure
This protocol is based on the methodology developed by convenient and reliable methodologies for heterocyclic chemistry.[3]
Step 1: Synthesis of 4-Methyl-1,2-oxazolin-3-amine
-
Reaction Setup: To a solution of 3-bromo-4-methyl-1,2-oxazoline (1.0 mmol) in an appropriate solvent such as THF (5 mL), add the amine source. For the parent amine, a solution of ammonia in methanol or ammonium hydroxide can be used (approx. 3.0 mmol).
-
Base Addition: Add a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol), to the mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the consumption of the starting material by TLC or LC-MS.
-
Work-up and Isolation: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by silica gel column chromatography to afford the 4-methyl-1,2-oxazolin-3-amine intermediate.
Step 2: Oxidation to this compound
-
Reaction Setup: Dissolve the 4-methyl-1,2-oxazolin-3-amine intermediate (1.0 mmol) in acetonitrile (10 mL).
-
Oxidant Addition: Add iodine (I₂) (1.2 mmol) to the solution.
-
Reaction: Stir the mixture at room temperature until the starting material is fully consumed (typically 2-4 hours), as monitored by TLC or LC-MS.
-
Work-up and Isolation: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the brown color of the iodine disappears. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to yield pure this compound.
Trustworthiness and Self-Validation
This two-step procedure is noted for its reliability and consistently high yields.[3][4] The success of the method is validated at each stage. The formation of the 3-aminoisoxazoline intermediate can be confirmed by NMR, where the disappearance of the C-Br signal and the appearance of signals corresponding to the amino group are key indicators. The final oxidation step is confirmed by the aromatic signals in the ¹H and ¹³C NMR spectra of the final product and a corresponding mass change in MS analysis. The mild conditions tolerate a wide variety of functional groups, making this a preferred method in modern synthetic campaigns.[3]
Visualization: Two-Step Functionalization Pathway
Caption: Workflow for the two-step synthesis via an isoxazoline.
Quantitative Data Summary and Method Comparison
| Feature | Methodology I: Direct Cyclization | Methodology II: Two-Step Functionalization |
| Key Starting Materials | α,β-Dihalo-butyric acid nitrile | 3-Bromo-4-methyl-1,2-oxazoline |
| Primary Reagents | Hydroxylamine derivative, NaOH | Ammonia/Amine, DBU, Iodine |
| Typical Yields | Moderate to Good (Can be variable) | Consistently High[3][4] |
| Key Advantages | Convergent, atom-economical, potentially fewer steps. | High yields, excellent reliability, modular (allows for diverse amines), mild conditions.[3] |
| Challenges | Potential for isomeric impurities, may require harsh conditions (reflux), starting materials less common.[5] | Requires synthesis of the isoxazoline precursor, additional synthetic step (oxidation). |
Conclusion
The synthesis of this compound can be effectively accomplished through several strategic routes. The choice of method depends on the specific requirements of the synthetic campaign, including scale, desired purity, and the availability of starting materials. The Direct Cyclization method offers a rapid, convergent path, which may be suitable for large-scale production where a specific isomer can be reliably produced and isolated.[2] In contrast, the Two-Step Functionalization of a 3-bromoisoxazoline intermediate provides superior flexibility, control, and typically higher yields, making it an ideal choice for research and development, particularly when creating libraries of analogues for structure-activity relationship (SAR) studies.[3][4] Both methodologies underscore the versatility of isoxazole chemistry and provide robust tools for accessing this critical pharmaceutical intermediate.
References
- Balskus, E. P., & Jacobsen, E. N. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters, 11(6), 1345–1348.
- Balskus, E. P., & Jacobsen, E. N. (2009). Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines. PubMed.
- Klohs, M. W., & Keller, F. (1966). U.S. Patent No. 3,242,189. Processes for preparing 3-amino-isoxazoles. Washington, DC: U.S. Patent and Trademark Office.
- ResearchGate. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Request PDF.
- ResearchGate. (n.d.). Scheme 7. Synthetic utility of substituted 3aminoisoxazoles.
- Kowalska, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCr.
- Chemical Synthesis Database. (n.d.). 4-methyl-1,3-oxazol-2-amine.
- IUCr Journals. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- ResearchGate. (n.d.). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid.
Sources
- 1. Page loading... [guidechem.com]
- 2. US3242189A - Processes for preparing 3-amino-isoxazoles - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of 3-aminoisoxazoles via the addition-elimination of amines on 3-bromoisoxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Methyl-1,2-oxazol-3-amine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-1,2-oxazol-3-amine, a substituted isoxazole, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and synthetic organic chemistry. The isoxazole scaffold is a key pharmacophore found in numerous biologically active compounds, attributed to its unique electronic properties and ability to participate in hydrogen bonding.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and potential applications in drug discovery and development. Understanding these core characteristics is essential for its effective utilization as a versatile building block in the creation of novel therapeutic agents.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a molecule is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 1750-43-2 | [3] |
| Molecular Formula | C₄H₆N₂O | [3] |
| Molecular Weight | 98.10 g/mol | [3] |
| Melting Point | 45-50 °C | [4] |
| Boiling Point (Predicted) | 233.2 ± 20.0 °C | [4] |
| Density (Predicted) | 1.167 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 2.13 ± 0.10 | [4] |
Solubility
Spectroscopic Profile
The structural elucidation of this compound is confirmed through various spectroscopic techniques. Below are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl group (CH₃) protons, a singlet for the proton on the isoxazole ring, and a broad singlet for the amine (NH₂) protons. The chemical shifts would be influenced by the solvent used. In a typical deuterated solvent like CDCl₃, the methyl protons would likely appear in the range of δ 2.0-2.5 ppm, the ring proton around δ 7.5-8.5 ppm, and the amine protons in a variable region, often between δ 4.0-6.0 ppm.[5]
-
¹³C NMR: The carbon NMR spectrum should display distinct signals for the four carbon atoms. The methyl carbon would resonate at a higher field (lower ppm value), typically around 10-15 ppm. The two sp² hybridized carbons of the isoxazole ring would appear at lower fields, generally in the range of 140-170 ppm, with the carbon atom attached to the amino group (C3) being more shielded than the carbon at position 5. The carbon at position 4, attached to the methyl group, would also be in the downfield region.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound, a primary amine, is expected to exhibit characteristic absorption bands.[7]
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3400-3250 | Two bands, characteristic of a primary amine |
| C-H Stretch | 2950-2850 | Aliphatic C-H stretching of the methyl group |
| N-H Bend | 1650-1580 | Scissoring vibration of the primary amine |
| C=N Stretch | ~1640 | Characteristic of the isoxazole ring |
| C-N Stretch | 1335-1250 | Aromatic amine C-N stretching |
Synthesis and Reactivity
Proposed Synthesis of this compound
A plausible synthetic route to this compound can be adapted from established methods for isoxazole synthesis.[8][9] A common approach involves the [3+2] cycloaddition of a nitrile oxide with an appropriate alkyne. For this specific molecule, the synthesis could start from 2-butynenitrile.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol:
-
Oxime Formation: To a solution of 2-butynenitrile in a suitable solvent such as ethanol, an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate) is added. The reaction mixture is stirred at room temperature until the formation of 2-butynenitrile oxime is complete, as monitored by thin-layer chromatography (TLC).
-
Nitrile Oxide Generation: The resulting oxime is then treated with an oxidizing agent, such as N-chlorosuccinimide (NCS) or sodium hypochlorite, in a solvent like dichloromethane or ethyl acetate to generate the corresponding nitrile oxide in situ.
-
Cyclization: The in situ generated nitrile oxide undergoes a base-promoted intramolecular cyclization to yield this compound. The product can be purified by column chromatography.
Chemical Reactivity
The chemical reactivity of this compound is primarily dictated by the nucleophilic amino group and the isoxazole ring. The amino group can readily undergo reactions typical of primary amines, such as acylation, alkylation, and condensation with carbonyl compounds to form Schiff bases. The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The presence of the methyl group at the 4-position can influence the regioselectivity of reactions involving the isoxazole ring.
Applications in Drug Discovery and Development
The isoxazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a variety of approved drugs with diverse therapeutic applications, including anti-inflammatory, antibacterial, and anticancer agents.[1] this compound serves as a valuable building block for the synthesis of more complex molecules with potential pharmacological activity.
Caption: Potential applications of this compound in drug discovery.
The amino group provides a convenient handle for derivatization, allowing for the exploration of structure-activity relationships (SAR). For instance, acylation of the amino group with various carboxylic acids or sulfonyl chlorides can lead to libraries of compounds for screening against different biological targets. Its derivatives have been investigated for their potential as enzyme inhibitors and receptor modulators.[2]
Conclusion
This compound is a heterocyclic compound with a well-defined set of physicochemical properties and predictable reactivity. Its utility as a synthetic intermediate is evident from the reactivity of its amino group and the stability of the isoxazole core. For researchers and scientists in drug development, this molecule offers a versatile platform for the design and synthesis of novel compounds with the potential for a wide range of therapeutic applications. Further exploration of its biological activities and the development of efficient, scalable synthetic routes will continue to enhance its value in the field of medicinal chemistry.
References
- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, E79(Pt 8), 735–738.
- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8), x230623.
- ChemicalBook. (n.d.). 4-methyl-1,3-oxazol-2-amine. Chemical Synthesis Database.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- Chemistry LibreTexts. (2021, October 20). 13C NMR Chemical Shifts.
- Bąchor, U., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5642.
- Fershtat, L. L., et al. (2020). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank, 2020(2), M1131.
- Larin, A. A., et al. (2018). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2018(4), M1011.
- National Center for Biotechnology Information. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem.
- National Center for Biotechnology Information. (n.d.). 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Royal Society of Chemistry. (n.d.). Supporting Information.
- Spectroscopy Online. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines.
- Tummatorn, J., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(30), 25307-25314.
- University of California, Davis. (n.d.). IR Spectroscopy Tutorial: Amines.
- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Zohra, F., et al. (2017). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.
- Web of Science. (n.d.). IR Spectroscopy Tutorial: Amines.
Sources
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide | C10H11N3O3S | CID 46173983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 9. Isoxazole synthesis [organic-chemistry.org]
A Technical Guide to the Structural Characterization of 4-Methyl-1,2-oxazol-3-amine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Methyl-1,2-oxazol-3-amine (also known as 3-amino-4-methylisoxazole) is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique electronic and structural properties make it a valuable precursor for a range of pharmacologically active compounds, particularly sulfonamides. This guide provides a comprehensive, in-depth analysis of the essential techniques and methodologies for the unambiguous structural characterization of this compound. We will explore the synergistic application of spectroscopic, crystallographic, and computational methods, explaining not only the "how" but the "why" behind experimental choices to ensure a robust and validated structural assignment.
Foundational Molecular Structure & Properties
Before delving into advanced characterization, a baseline understanding of the molecule's fundamental properties is essential.
A critical feature of 3-aminoisoxazole systems is the potential for prototropic tautomerism. The molecule can exist in equilibrium between the canonical amino form and the imino form. The relative stability of these tautomers is influenced by factors such as solvent polarity, pH, and solid-state packing forces.[3] Computational studies suggest that for many related systems, the amino tautomer is more stable, but experimental validation is crucial for a complete understanding.[3]
Caption: A generalized workflow for structural elucidation via NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Expertise & Causality: For primary amines, the key diagnostic is the presence of two distinct N-H stretching bands, corresponding to symmetric and asymmetric vibrations. The absence of one of these bands would suggest a secondary amine or a different tautomeric form. The use of Attenuated Total Reflectance (ATR) is often preferred for its simplicity and minimal sample preparation.
Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |
| 3400 - 3200 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | The presence of two distinct peaks in this region is a strong indicator of a primary amine. [4] |
| 3000 - 2850 | C-H Stretch | Methyl (-CH₃) | Corresponds to the stretching vibrations of the sp³ hybridized C-H bonds. |
| ~1650 | C=N Stretch | Isoxazole Ring | Characteristic stretching vibration of the endocyclic imine bond. [5] |
| ~1620 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Bending vibration of the amine group, often appearing near aromatic C=C stretches. |
| 1500 - 1400 | C=C Stretch | Isoxazole Ring | Stretching vibration associated with the double bond within the heterocyclic ring. |
Experimental Protocol: Acquiring an ATR-FTIR Spectrum
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.
-
Data Collection: Acquire the spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: Clean the crystal thoroughly after the measurement.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and crucial information about the molecule's fragmentation pattern, which acts as a structural fingerprint.
Expertise & Causality: Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this compound, as it typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation. Subsequent tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, are then used to validate the structure by observing predictable bond cleavages. [6][7] Expected Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z 98.0480 (calculated for C₄H₆N₂O)
-
Protonated Ion [M+H]⁺: m/z 99.0558
-
Key Fragmentation Pathways: Fragmentation of the isoxazole ring is a common pathway. [6][7]Expected fragments could arise from the loss of small neutral molecules like CO, HCN, or cleavage of the N-O bond. Analyzing these fragments confirms the core ring structure.
Caption: A standard workflow for structural confirmation using ESI-MS/MS.
Definitive Structure and Computational Insights
While spectroscopy provides strong evidence, X-ray crystallography offers definitive proof of the solid-state structure, and computational chemistry provides a theoretical framework for understanding its properties.
Single-Crystal X-ray Diffraction
This technique provides an atomic-resolution 3D map of the molecule in its crystalline form.
Computational Chemistry
Density Functional Theory (DFT) calculations are a powerful tool for complementing experimental data.
Expertise & Causality: By using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p)), researchers can predict key properties before or during experimental work. [12][13]This is not just a confirmatory step; it can guide the interpretation of complex spectra and explain observed reactivity.
Applications of DFT:
-
Geometry Optimization: Predicts bond lengths and angles, which can be compared with crystallographic data.
-
Tautomer Stability: Calculates the relative energies of the amino and imino tautomers to predict which is more stable in the gas phase. [3]* Spectra Prediction: Simulates IR and NMR spectra, which aids in the assignment of experimental peaks. [13][14]* Electronic Properties: Generates Molecular Electrostatic Potential (MEP) maps to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions, providing insights into chemical reactivity. [15]
Synthesis and Purification: Ensuring Sample Integrity
The quality of any structural characterization is contingent on the purity of the sample.
General Synthetic Approach: 3-Aminoisoxazoles are commonly synthesized via the reaction of hydroxylamine with β-ketonitriles or related precursors. For this compound, a plausible route involves the condensation of 2-methyl-3-oxobutanenitrile with hydroxylamine hydrochloride.
Protocol: General Purification by Recrystallization
-
Solvent Selection: Identify a suitable solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot (e.g., ethanol/water, ethyl acetate/hexanes).
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Filtration: If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then potentially in an ice bath, to induce the formation of well-defined crystals.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum. The purity should be confirmed by melting point analysis and TLC before proceeding with characterization.
Conclusion
The structural characterization of this compound is a process of synergistic validation. While NMR provides the primary map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, particularly the primary amine. High-resolution mass spectrometry validates the elemental composition and offers structural clues through fragmentation. Finally, X-ray crystallography provides unequivocal proof of the solid-state structure, while computational studies offer a powerful theoretical lens to understand and predict the molecule's properties. By integrating these techniques, researchers can achieve an authoritative and robust characterization of this important chemical entity, enabling its confident use in drug discovery and materials science.
References
- Arzine, A., Abchir, O., Chalkha, M., et al. (2024). Design, synthesis, In-vitro, In-silico and DFT studies of novel functionalized isoxazoles as antibacterial and antioxidant agents. Comput Biol Chem, 108, 107993.
- (N.D.). DFT STUDIES OF OXAZOLE DERIVATIVE. IJRAR, 9(3).
- (2021). (PDF) DFT CALCULATIONS OF BENZOISOXAZOLE DERIVATIVES. ResearchGate.
- Gholamhosseini-Nazari, F., et al. (2016). Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole. J Fluoresc, 26(5), 1835-42.
- (2021). MEP images of synthesized isoxazole derivatives calculated by DFT/B3LYP/6-31G (d,p) basis set. ResearchGate.
- Melli, A., Melosso, M., Lengsfeld, K.G., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278.
- Melli, A., Melosso, M., Lengsfeld, K.G., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10).
- (N.D.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds. Supporting Information.
- Abdul Manan, F., et al. (2023). (PDF) Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. ResearchGate.
- (N.D.). of the photochemistry of 3‐hydroxy‐ and 3‐amino‐isoxazole, 1 a and 1 b, with the capture of 3‐hydroxy and 3‐amino nitrile ylide, 3 a and 3 b, in argon and nitrogen matrices at 12 K. ResearchGate.
- Abdul Manan, F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate. IUCrData, 8(8).
- (N.D.). 3 - Supporting Information.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. Acta Crystallographica Section E, 68(Pt 8), o2530.
- Shoghpour, S., et al. (2012). 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate.
- Melli, A., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
- (2021). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II) | Request PDF. ResearchGate.
- (2025). 4-methyl-1,3-oxazol-2-amine. Chemical Synthesis Database.
- (2022). Spectroscopic parameters and fit statistics for 3-aminoisoxazole. ResearchGate.
- Sery, F., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein J Org Chem, 14, 2772-2779.
- (2022). Molecular structure and atom labeling of 3-aminoisoxazole. On the... ResearchGate.
- (N.D.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. INTERNATIONAL JOURNAL OF PHARMACEUTICAL QUALITY ASSURANCE.
- (2023). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. ResearchGate.
- (2019). KINETICS STUDIES ON THE TAUTOMERIC REACTION OF 4-AMINO-5-METHYL-2,4-DIHYDRO-3H-1,2,4- TRIAZOLE-3-THIONE IN THE GAS PHASE: DFT AND CBS-QB3 METHODS USING TRANSITION STATE THEORY. Journal of the Chilean Chemical Society.
- (2020). 1 H (a) and 13 C (b) NMR spectra of... ResearchGate.
- (2025). 3-Amino-5-methylisoxazole. PubChem.
- (2025). N,4-dimethyl-1,3-oxazol-2-amine. Chemical Synthesis Database.
- Szałaj, N., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612.
- Das, S., et al. (2017). Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD). CrystEngComm, 19(39), 5855-5866.
- El-Faham, A., et al. (2015). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 20(11), 19688-19700.
- (N.D.). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry.
- (2020). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Organic Letters, 22(19), 7480-7484.
- Boschi, D., Lolli, M. L., & White, R. L. (2021). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. Journal of Mass Spectrometry, 56(1), e4655.
- Lai, Z., & Fiehn, O. (2018). Mass spectral fragmentation of trimethylsilylated small molecules. Mass Spectrometry Reviews, 37(3), 245-257.
- (2020). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes | Request PDF. ResearchGate.
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the amino ↔ imino tautomeric preference in (imidazole)imidazolidine-N-aryl(alkyl) systems: a case study of moxonidine drug and insights from the Cambridge structural database (CSD) - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 4. 3-Aminoisoxazole(1750-42-1)IR [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. iris.unito.it [iris.unito.it]
- 7. researchgate.net [researchgate.net]
- 8. 5-Amino-3-methyl-1,2-oxazole-4-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 12. irjweb.com [irjweb.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Spectroscopic Characterization and DFT/TD-DFT Calculations of new Fluorescent Derivatives of Imidazo[4',5':3,4]Benzo[c]Isoxazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Methyl-1,2-oxazol-3-amine Derivatives: A Senior Application Scientist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous pharmacologically active compounds.[1][2] Derivatives of 4-Methyl-1,2-oxazol-3-amine, in particular, serve as versatile building blocks in the synthesis of novel therapeutic agents, demonstrating a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] A thorough and unambiguous structural confirmation of these derivatives is paramount for advancing drug discovery programs, establishing structure-activity relationships (SAR), and ensuring regulatory compliance.
This guide provides an in-depth analysis of the core spectroscopic techniques required for the comprehensive characterization of this compound derivatives. We will move beyond rote data reporting to explore the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
Workflow for Spectroscopic Elucidation
The structural confirmation of a novel this compound derivative is a multi-faceted process. No single technique provides a complete picture; rather, it is the synergy of multiple spectroscopic methods that affords definitive characterization. The following workflow represents a robust, self-validating approach to structural analysis.
Caption: General workflow for the synthesis and structural validation of novel compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework. For this compound derivatives, ¹H and ¹³C NMR are indispensable.
Expertise & Experience: Interpreting the Spectra
The core structure of this compound presents a distinct set of signals. Understanding these baseline shifts is critical to identifying the influence of further derivatization.
Caption: Key NMR environments in the this compound core.
-
¹H NMR Spectrum:
-
Methyl Protons (-CH₃): A sharp singlet typically appears in the upfield region around δ 2.1-2.4 ppm . Its integration value of 3H is a key identifier.
-
Amine Protons (-NH₂): A broad singlet is expected between δ 5.0-6.5 ppm .[5] The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In DMSO-d₆, these protons are readily observable, whereas in CDCl₃, they may be broader or exchange with trace water.
-
Isoxazole Ring Proton (C5-H): The single proton on the isoxazole ring is deshielded and appears as a singlet further downfield, typically around δ 8.0-8.5 ppm .[4] Its exact position is sensitive to substituents on the amine nitrogen.
-
-
¹³C NMR Spectrum:
-
Methyl Carbon (-CH₃): The methyl carbon signal is found in the far upfield region, typically at δ 10-12 ppm .[2]
-
Ring Carbon C4: This quaternary carbon, substituted with the methyl group, resonates around δ 100-110 ppm .[5]
-
Ring Carbon C5: The protonated ring carbon appears in the range of δ 150-158 ppm .
-
Ring Carbon C3: The carbon bearing the amino group (C3) is the most downfield of the ring carbons due to its attachment to two heteroatoms (O and N), appearing around δ 160-170 ppm .
-
Table 1: Typical NMR Chemical Shifts (δ ppm) for the this compound Core
| Group | ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) | Key Features |
|---|---|---|---|
| 4-CH₃ | 2.1 - 2.4 (s, 3H) | 10 - 12 | Sharp singlet, high-field signal |
| 3-NH₂ | 5.0 - 6.5 (br s, 2H) | - | Exchangeable, broad, solvent-dependent |
| 5-H | 8.0 - 8.5 (s, 1H) | 150 - 158 | Downfield singlet |
| C3 | - | 160 - 170 | Quaternary, most downfield ring carbon |
| C4 | - | 100 - 110 | Quaternary, methyl-substituted |
Note: 's' denotes singlet, 'br s' denotes broad singlet. Shifts are approximate and vary with substitution.
Trustworthiness: A Self-Validating Protocol
This protocol ensures reproducibility and high-quality data.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified derivative directly into a clean, dry NMR tube.
-
Causality: This amount provides an excellent signal-to-noise ratio in a reasonable number of scans without leading to concentration-dependent signal broadening for most derivatives.
-
Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Causality: DMSO-d₆ is the preferred starting solvent as it dissolves a wide range of polar and non-polar compounds and its residual water peak (around 3.33 ppm) does not typically overlap with key signals. It also slows the exchange of N-H protons, making them sharper and easier to identify.[2]
-
Cap the tube and vortex gently until the sample is fully dissolved.
-
-
Instrument Setup & Data Acquisition:
-
Use a spectrometer operating at a minimum of 400 MHz for ¹H.
-
Causality: Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems in highly substituted derivatives.
-
Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum.
-
For complex derivatives where assignments are ambiguous, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation). These experiments are critical for definitively linking protons to their attached carbons and establishing the connectivity of the entire molecule.[6]
-
Infrared (IR) Spectroscopy
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound derivatives, it provides direct evidence for the presence of the amine group and the integrity of the isoxazole ring.
Expertise & Experience: Interpreting the Spectrum
-
N-H Vibrations: The primary amine (-NH₂) is the most prominent feature. Look for a pair of medium-to-weak bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[7] A broad absorption may also be present due to hydrogen bonding. Additionally, an N-H bending (scissoring) vibration typically appears around 1600-1650 cm⁻¹ .[7]
-
C-H Vibrations: Aliphatic C-H stretching from the methyl group will be observed just below 3000 cm⁻¹, typically around 2920-2980 cm⁻¹ .[2]
-
Ring Vibrations (Fingerprint Region): The isoxazole ring gives rise to a series of characteristic absorptions in the fingerprint region (1400-1650 cm⁻¹ ). The C=N stretching vibration is particularly important and is usually found around 1630-1650 cm⁻¹ .[5][8] The N-O stretching band is typically weaker and appears in the 1400-1440 cm⁻¹ range.[2]
Table 2: Key IR Absorption Frequencies for this compound Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3300 - 3500 (two bands) | Medium-Weak |
| Primary Amine (N-H) | Bending (Scissoring) | 1600 - 1650 | Medium-Variable |
| Isoxazole Ring (C=N) | Stretch | 1630 - 1650 | Medium-Strong |
| Aromatic/Ring C=C | Stretch | 1450 - 1600 | Medium |
| Isoxazole Ring (N-O) | Stretch | 1400 - 1440 | Medium-Weak |
| Methyl (C-H) | Stretch | 2920 - 2980 | Medium |
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: FTIR Analysis
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and performing a background scan.
-
Place a small amount (1-2 mg) of the solid, purified derivative onto the crystal.
-
Causality: ATR is the preferred method for solids as it requires minimal sample preparation, is non-destructive, and provides high-quality, reproducible spectra.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Process the data by performing an ATR correction to account for the variation in penetration depth with wavelength. This makes the spectrum appear more like a traditional transmission spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation patterns. Electron Impact (EI) is a common high-energy ionization technique that induces reproducible fragmentation, while soft ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight via the protonated molecular ion [M+H]⁺.[5]
Expertise & Experience: Interpreting the Spectrum
The fragmentation of the isoxazole ring is a key diagnostic feature.[9][10] Upon ionization, the ring is prone to cleavage, leading to characteristic neutral losses and fragment ions.
Caption: A simplified representation of potential fragmentation pathways for the isoxazole core.
-
Molecular Ion (M⁺˙ or [M+H]⁺): This is the most important signal, confirming the molecular weight of the synthesized derivative. In ESI, the [M+H]⁺ peak is often the base peak. In EI, the M⁺˙ peak should be clearly visible.
-
Key Fragmentation Pathways: The fragmentation of isoxazoles is complex and can proceed through multiple pathways.[9][10] A common and diagnostic fragmentation involves the cleavage of the N-O bond followed by rearrangements.
-
Loss of Acetonitrile (CH₃CN): A significant fragmentation pathway can lead to the loss of a neutral acetonitrile molecule (41 u) from the molecular ion, originating from the C4, its methyl group, and the ring nitrogen.
-
Formation of m/z 41: The observation of an ion at m/z 41 corresponding to [CH₃CN]⁺˙ is a strong indicator of the core structure.
-
Loss of CO: Rearrangement can lead to the loss of carbon monoxide (28 u).
-
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: High-Resolution MS (HRMS) Analysis
-
Sample Preparation (ESI):
-
Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Causality: These solvents are volatile and compatible with ESI, promoting efficient ionization. The low concentration prevents detector saturation and the formation of adducts.
-
Add a trace amount of formic acid (0.1%) to the solution to promote protonation and enhance the formation of the [M+H]⁺ ion in positive ion mode.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire data in positive ion mode using a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Causality: HRMS provides a highly accurate mass measurement (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula of the molecular ion, which is a critical step in confirming the identity of a new compound.[5][8]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-systems. For this compound derivatives, it is useful for confirming the presence of the conjugated heterocyclic system.
Expertise & Experience: Interpreting the Spectrum
-
π → π Transitions:* The isoxazole ring contains π-electrons and will exhibit absorption in the UV region. A characteristic absorption maximum (λ_max) is typically observed in the range of 240-280 nm , corresponding to a π → π* electronic transition.[3][11]
-
Solvatochromism: The position of λ_max can be influenced by the polarity of the solvent. A shift to longer wavelengths (a bathochromic or red shift) upon increasing solvent polarity is often observed, indicating a change in the dipole moment between the ground and excited states.[12]
-
Influence of Substituents: Derivatization, especially with aromatic groups attached to the 3-amino position, will extend the conjugation and cause a significant bathochromic shift of the λ_max to longer wavelengths.
Trustworthiness: A Self-Validating Protocol
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol) at a known concentration (e.g., 1 mg/mL).
-
Create a dilute solution (e.g., 10 µg/mL) from the stock solution.
-
Causality: The concentration must be carefully chosen to ensure the absorbance falls within the linear range of the spectrophotometer (ideally 0.1 - 1.0 A.U.) to adhere to the Beer-Lambert law.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution.
-
Record a baseline spectrum with the blank cuvette in the beam path.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
Identify the wavelength of maximum absorbance (λ_max) and record the absorbance value.
-
References
- Irfan, A., Al-Sehemi, A. G., & Rasool, A. (2016). A first-principles study of the linear and nonlinear optical properties of isoxazole derivatives. Journal of Theoretical and Computational Chemistry, 15(07), 1650060. [Link]
- Ali, U., Shoaib, M., et al. (2020). Theoretical study of Isoxazoles and their derivatives.
- Bhattacharya, A., & Hase, W. L. (2023). Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Journal of the American Society for Mass Spectrometry. [Link]
- Nishiwaki, T. (1971).
- Unknown Authors. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
- Ahmad, B., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega. [Link]
- Patel, H. D., & Patel, K. D. (2015). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives.
- Khan, I., et al. (2023).
- Thirunarayanan, G., & Sekar, K. G. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity.
- Selva, A., & Vettori, U. (n.d.). Mass spectrometry of oxazoles. Unknown Source. [Link]
- Unknown Authors. (n.d.). Synthesis and characterization of bioactive isoxazole and 1,3,4-oxadiazole heterocycle containing scaffolds.
- Fershtat, L. L., et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. Molbank. [Link]
- Crow, W. D., & Paddon-Row, M. N. (n.d.). The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry. Semantic Scholar. [Link]
- Unknown Authors. (n.d.). Supporting Information for compounds 2,3,4,5. Royal Society of Chemistry. [Link]
- Wang, Y., et al. (2023). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies.
- Sohail, M., et al. (2012). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.
- Alhagri, I., et al. (2023). Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2)
- Melli, A., et al. (2020). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. [Link]
- Unknown Authors. (n.d.). Supporting Information. Royal Society of Chemistry. [Link]
- National Center for Biotechnology Information. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide.
- Chemical Synthesis Database. (n.d.). 4-methyl-1,3-oxazol-2-amine.
- National Center for Biotechnology Information. (n.d.). 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine.
- Pires, J. A., et al. (2007). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society. [Link]
- Unknown Authors. (2024). The evaluation of pharmacokinetic parameters of 4-(5-methyl-1,3,4-oxadiazole-2-yl). Unknown Source. [Link]
- LibreTexts. (2023).
- Fershtat, L. L., et al. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank. [Link]
- Unknown Authors. (n.d.). ¹H (a) and ¹³C (b) NMR spectra of...
- Unknown Authors. (n.d.). Infrared Spectroscopy. CDN. [Link]
- Unknown Authors. (n.d.). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. RASĀYAN Journal. [Link]
- Wójcik, M., et al. (2022). 5-Amino-3-methyl-isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [Link]
- Unknown Authors. (n.d.). Synthesis and spectral characterization of 4-methylthiazole derivatives: DFT approach and biological activities. New Journal of Chemistry. [Link]
- Vasselin, T., et al. (2021). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molbank. [Link]
- Unknown Authors. (n.d.). Synthesis and characterization of 4,4-dimethyl-3-isoxazolidinone derivatives.
- Unknown Authors. (n.d.). Attached Nitrogen Test by ¹³C-¹⁴N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. ChemRxiv. [Link]
- Unknown Authors. (n.d.). In situ attenuated total reflection-fourier transform infrared spectroscopy (ATR-FTIR) combined with non-negative matrix factorization for investigating synthesis reaction mechanism of 3-amino-4-aminoximefurazan.
- Unknown Authors. (n.d.). SYNTHESIS AND CHARACTERIZATION OF NEW 7-HYDROXY-4-METHYL COUMARIN INCORPORATED FLAVANONE AND ISOXAZOLINE DERIVATIVES. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]
- Fershtat, L. L., et al. (2018). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.
Sources
- 1. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. sciarena.com [sciarena.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The primary fragmentation step of isoxazole upon electron impact. A correlation with photochemistry | Semantic Scholar [semanticscholar.org]
- 11. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, optical properties, DNA, β-cyclodextrin interactions, and antioxidant evaluation of novel isoxazolidine derivative (ISoXD2): A multispectral and computational analysis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Methyl-1,2-oxazol-3-amine Analogs
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 4-methyl-1,2-oxazol-3-amine and its analogs. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic scaffold, offering field-proven insights into spectral interpretation, experimental design, and the influence of molecular structure on NMR data.
Introduction: The Significance of the this compound Core
The this compound scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have demonstrated a wide range of pharmacological activities, making them attractive candidates for drug discovery programs. The precise characterization of these molecules is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive tool for their structural elucidation in solution. An unambiguous assignment of ¹H and ¹³C NMR signals is critical for confirming the identity, purity, and conformation of newly synthesized analogs, thereby ensuring the integrity of subsequent biological evaluations.
This guide will systematically dissect the key features of the ¹H and ¹³C NMR spectra of this compound analogs, providing a framework for confident spectral interpretation.
Foundational Principles of NMR for Isoxazole Systems
The isoxazole ring is a five-membered heteroaromatic system containing adjacent nitrogen and oxygen atoms. This arrangement creates a unique electronic environment that dictates the chemical shifts of the ring's protons and carbons. The nitrogen atom, being more electronegative than carbon, generally deshields adjacent nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, the oxygen atom can exert a more complex influence, with its lone pairs potentially contributing to shielding effects. The overall electronic distribution is a balance of inductive and resonance effects from the heteroatoms and any substituents on the ring.
¹H NMR Spectral Analysis of this compound Analogs
A detailed ¹H NMR spectrum provides a wealth of information regarding the proton environment of a molecule. For the this compound core, the key signals to consider are the C5-H proton, the methyl protons, and the amine protons.
Predicted Chemical Shifts for the Core Structure
-
C5-H Proton: In the unsubstituted isoxazole ring, the C5-H proton is typically the most downfield of the ring protons.[2] For this compound, this proton is expected to appear as a singlet, as there are no adjacent protons to couple with. Its chemical shift is anticipated to be in the range of δ 7.5 - 8.5 ppm . The electron-donating amino group at C3 and the methyl group at C4 would influence this, but the proximity to the electronegative nitrogen and oxygen atoms will keep it in the aromatic/heteroaromatic region.
-
Methyl Protons (-CH₃): The protons of the methyl group at C4 will appear as a singlet. Due to the electronic environment of the isoxazole ring, these protons are expected to be slightly downfield compared to a typical alkyl methyl group, likely in the range of δ 2.0 - 2.5 ppm .
-
Amine Protons (-NH₂): The protons of the primary amine at C3 will typically appear as a broad singlet. The chemical shift of these protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. A general expected range is δ 4.0 - 6.0 ppm . In the presence of D₂O, this signal will exchange and disappear, a useful technique for its confirmation.
Influence of Substituents on ¹H NMR Spectra
The introduction of substituents onto the isoxazole ring or the amine group will cause predictable changes in the ¹H NMR spectrum.
-
Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or acyl groups will deshield nearby protons, causing their signals to shift downfield to a higher ppm value. For example, an EWG at the C5 position would significantly shift the C5-H proton further downfield.
-
Electron-Donating Groups (EDGs): Substituents like alkoxy (-OR) or alkyl groups will shield adjacent protons, causing their signals to shift upfield to a lower ppm value.
¹³C NMR Spectral Analysis of this compound Analogs
The ¹³C NMR spectrum provides a direct view of the carbon skeleton of the molecule. For this compound, the key signals are the three carbons of the isoxazole ring and the methyl carbon.
Predicted Chemical Shifts for the Core Structure
Drawing again from the data for methyl 4-amino-3-methoxyisoxazole-5-carboxylate, we can estimate the chemical shifts for the core carbons of this compound.[1]
-
C3 Carbon: This carbon is bonded to the amino group and is part of the C=N bond of the isoxazole ring. It is expected to be significantly downfield, likely in the range of δ 155 - 165 ppm .
-
C4 Carbon: This is a quaternary carbon, substituted with a methyl group. Its signal is expected to be further upfield compared to the other ring carbons, likely in the range of δ 100 - 115 ppm . Quaternary carbons often exhibit weaker signals in proton-decoupled ¹³C NMR spectra.
-
C5 Carbon: This carbon is adjacent to the ring oxygen and bears a proton. It is expected to be downfield, with a predicted chemical shift in the range of δ 140 - 150 ppm .
-
Methyl Carbon (-CH₃): The carbon of the methyl group at C4 will appear in the aliphatic region of the spectrum, typically in the range of δ 10 - 20 ppm .
Data Presentation: Predicted NMR Data Summary
| Nucleus | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) |
| C5-H | 7.5 - 8.5 | 140 - 150 | Singlet |
| -CH₃ | 2.0 - 2.5 | 10 - 20 | Singlet |
| -NH₂ | 4.0 - 6.0 (variable) | - | Broad Singlet |
| C3 | - | 155 - 165 | - |
| C4 | - | 100 - 115 | - |
Note: These are predicted ranges based on analogous structures and general principles of NMR spectroscopy. Actual experimental values may vary depending on the solvent and specific analog.
Experimental Protocol for NMR Analysis
A standardized and well-documented experimental protocol is crucial for obtaining high-quality, reproducible NMR data.
Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Common choices include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD). DMSO-d₆ is often advantageous for compounds with exchangeable protons like amines, as it can slow down the exchange rate and lead to sharper signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).
-
Filtration: Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Perform a D₂O exchange experiment by adding a drop of D₂O to the NMR tube, shaking, and re-acquiring the spectrum to confirm the identity of the -NH₂ protons.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters: 1024 or more scans (due to the lower natural abundance of ¹³C), a spectral width of 200-240 ppm, and a relaxation delay of 2-5 seconds.
-
-
Two-Dimensional (2D) NMR: For unambiguous assignment, especially for more complex analogs, consider acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate protons with their directly attached or long-range coupled carbons.
Visualization of the NMR Workflow
The following diagram illustrates the general workflow for the NMR analysis of this compound analogs.
Caption: General NMR Analysis Workflow.
Conclusion
The structural elucidation of this compound analogs is a critical step in the drug discovery and development process. ¹H and ¹³C NMR spectroscopy provides an unparalleled level of detail for confirming the identity and purity of these compounds. By understanding the fundamental principles of isoxazole NMR and the predictable effects of substituents, researchers can confidently interpret their spectral data. While specific experimental data for the parent this compound is elusive in the current literature, a robust framework for its characterization can be established through the analysis of closely related analogs and the application of established NMR principles. This guide serves as a valuable resource for scientists working with this important class of heterocyclic compounds.
References
- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]
- Improved synthesis of 3-aryl isoxazoles containing fused arom
- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
- Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]
- Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]
- 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem. [Link]
- 3-Amino-5-methylisoxazole. PubChem. [Link]
- 5-Amino-3-methylisoxazole. PubChem. [Link]
- 4-methyl-1,3-oxazol-2-amine.
- 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem. [Link]
- 4 - The Royal Society of Chemistry. [Link]
- 3 - Supporting Inform
- 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
- 3-Amino-5-methylisoxazole - Optional[1H NMR] - Spectrum. SpectraBase. [Link]
- NMR Spectroscopy :: 13C NMR Chemical Shifts.
Sources
Foreword: From Raw Data to Molecular Insight
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of Aminoisoxazole Compounds
As a Senior Application Scientist, my primary goal is to bridge the gap between instrumental output and actionable scientific understanding. Infrared (IR) spectroscopy is a cornerstone technique in chemical analysis, yet its true power is unlocked not just by identifying peaks, but by comprehending the story they tell about molecular structure, bonding, and environment. This guide is designed for researchers and drug development professionals who work with aminoisoxazole compounds. It moves beyond a simple recitation of frequency tables to provide a framework for interpreting spectra with confidence, grounded in the principles of vibrational spectroscopy and validated by computational and experimental evidence. We will explore the causality behind spectral features, enabling you to not only identify your compound but to understand its nuanced structural characteristics.
The Vibrational Landscape of Aminoisoxazoles
Aminoisoxazoles are heterocyclic compounds featuring an isoxazole ring substituted with an amino group (-NH₂). The isoxazole ring is a five-membered heterocycle containing both nitrogen and oxygen atoms adjacent to one another. This arrangement creates a unique electronic environment that, along with the position of the amino substituent, dictates the molecule's vibrational behavior.
When a molecule absorbs infrared radiation, it is excited to a higher vibrational state. These vibrations are quantized and correspond to specific motions, such as the stretching and bending of bonds. The frequency of these vibrations is determined by the bond strength, the mass of the atoms involved, and the overall molecular geometry. Therefore, an IR spectrum serves as a distinct molecular fingerprint.
The key to interpreting the IR spectrum of an aminoisoxazole lies in dissecting it into contributions from its two primary components: the isoxazole ring and the amino group .
Characteristic Vibrations of the Isoxazole Core
The isoxazole ring gives rise to a series of characteristic absorptions, primarily in the fingerprint region (1600-600 cm⁻¹). These are often complex and coupled, but key stretching vibrations can be reliably assigned.
-
C=N Stretching (ν_C=N): This vibration is a strong indicator of the heterocyclic core and typically appears in the 1625-1590 cm⁻¹ region. In many isoxazole derivatives, this band is sharp and intense.[1][2]
-
C=C Stretching (ν_C=C): Aromatic and heterocyclic C=C stretching vibrations occur in the 1590-1470 cm⁻¹ range. These bands can be of variable intensity and may overlap with other ring modes.[3]
-
N-O and C-O Stretching (ν_N-O, ν_C-O): The stretching vibrations of the N-O and C-O single bonds within the ring are defining features. The N-O stretch is often found around 1420-1380 cm⁻¹, while the C-O stretch appears at lower wavenumbers.[3][4] These bands are crucial for confirming the integrity of the isoxazole ring.
The Signature of the Amino Group (-NH₂)
The amino group provides some of the most recognizable and informative peaks in the spectrum. Its vibrations are highly sensitive to hydrogen bonding and the electronic influence of the isoxazole ring.
-
N-H Stretching (ν_N-H): A primary amine (-NH₂) will characteristically show two bands in the 3500-3100 cm⁻¹ region.[5]
-
Asymmetric Stretch: Occurs at a higher frequency (typically 3400-3300 cm⁻¹).
-
Symmetric Stretch: Occurs at a lower frequency (typically 3300-3200 cm⁻¹). The presence of this doublet is a classic and reliable confirmation of the -NH₂ group. Intermolecular hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers.
-
-
N-H Bending (Scissoring, δ_N-H): This in-plane bending vibration results in a moderate to strong absorption in the 1650-1580 cm⁻¹ range. This peak can sometimes overlap with the C=N stretching band of the isoxazole ring, requiring careful analysis.
-
N-H Wagging: This out-of-plane bending vibration produces a broad, medium-intensity band typically found around 900-650 cm⁻¹.[6] The specific position and shape can be influenced by hydrogen bonding. The inversion motion of the -NH₂ group, a phenomenon where the nitrogen atom passes through the plane of the hydrogen atoms, can also influence the vibrational states and has been studied in detail for 3-aminoisoxazole using rotational spectroscopy.[7][8]
The Impact of Isomerism: 3-, 4-, and 5-Aminoisoxazole
The position of the amino group (at C3, C4, or C5) significantly alters the electronic distribution and dipole moment of the molecule. This, in turn, shifts the vibrational frequencies of both the ring and the amino group.
-
3-Aminoisoxazole & 5-Aminoisoxazole: In these isomers, the amino group is adjacent to a heteroatom (N or O). This proximity can lead to stronger electronic effects (resonance and induction), influencing the C=N and N-H stretching frequencies. For example, the delocalization of the nitrogen lone pair into the ring can alter the bond order of adjacent ring bonds.
-
4-Aminoisoxazole: With the amino group situated on the C=C portion of the ring, the electronic communication with the heteroatoms is different. This will lead to distinct shifts in the fingerprint region compared to the 3- and 5-isomers, providing a basis for differentiation.
Below is a diagram illustrating the three main positional isomers of aminoisoxazole.
Caption: The three primary isomers of aminoisoxazole.
A Validated Protocol for IR Spectroscopic Analysis
Achieving a high-quality, interpretable IR spectrum requires a systematic approach, from sample preparation to data interpretation. Each step is a potential source of variability; therefore, a self-validating protocol is essential for reproducibility and accuracy.
Experimental Workflow: Sample Preparation & Data Acquisition
The choice of sample preparation method is critical and depends on the physical state of the sample and the analytical question.
Step-by-Step Methodology:
-
Method Selection:
-
For Solids (KBr Pellet): This is the most common method for obtaining a high-quality survey spectrum.
-
Causality: KBr is transparent to IR radiation in the 4000-400 cm⁻¹ range, providing a clean background. The high pressure used to form the pellet reduces scattering effects.
-
Protocol: Grind 1-2 mg of the aminoisoxazole sample with ~200 mg of dry, spectroscopy-grade KBr until a fine, homogenous powder is formed. Press the mixture in a die under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
-
For Solids or Oils (Nujol Mull): An alternative for samples that are difficult to grind or may react with KBr.
-
Causality: Nujol (mineral oil) is a hydrocarbon and will have its own C-H stretching and bending bands (~2900, 1460, 1375 cm⁻¹). This is a key limitation, but it is transparent in other regions.
-
Protocol: Grind a small amount of the sample with a drop of Nujol to create a thick paste. Spread the paste thinly and evenly between two salt plates (e.g., NaCl or KBr).
-
-
-
Background Correction:
-
Protocol: Acquire a background spectrum of the pure KBr pellet or salt plates. This spectrum is automatically subtracted from the sample spectrum by the FT-IR software to remove contributions from atmospheric CO₂, water vapor, and the sample matrix.
-
Trustworthiness: A proper background correction is the single most important step for ensuring quantitative accuracy and removing distracting atmospheric artifacts.
-
-
Sample Analysis:
-
Protocol: Place the prepared sample in the spectrometer's sample holder.
-
Parameters: Set the instrument to scan from 4000 to 400 cm⁻¹. A resolution of 4 cm⁻¹ is sufficient for most routine analyses. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Protocol: Perform an automated baseline correction if necessary to ensure all peaks originate from a flat baseline. Label the peaks of interest using the instrument's software.
-
The following diagram outlines this experimental workflow.
Caption: A step-by-step workflow for reliable IR sample analysis.
Spectral Interpretation: A Systematic Approach
-
High-Frequency Region (4000-2500 cm⁻¹): Scan this region first. Look for the characteristic N-H stretching doublet of the primary amine. Its presence is a strong confirmation of the "amino" part of aminoisoxazole. Also, check for C-H stretches from any alkyl or aromatic substituents.
-
Triple Bond & Carbonyl Region (2500-1650 cm⁻¹): This region is typically quiet for simple aminoisoxazoles but is critical for identifying derivatives. For example, a strong peak around 1700 cm⁻¹ would indicate a carbonyl group (C=O) from an amide or ketone derivative.[2]
-
Double Bond Region (1650-1550 cm⁻¹): This is a key diagnostic area. Identify the N-H bend (scissoring) and the C=N stretch of the isoxazole ring. Their relative positions and intensities provide initial clues about the molecular structure.
-
Fingerprint Region (1550-600 cm⁻¹): This complex region contains the C=C, C-O, and N-O ring stretches, as well as various bending modes. While direct assignment of every peak is challenging, the overall pattern is unique to the specific isomer and substitution pattern. Compare this region carefully against reference spectra or theoretical calculations.
Bridging Theory and Experiment: The Power of Computational Chemistry
Modern spectroscopic analysis is frequently augmented by quantum chemical calculations. Methods like Density Functional Theory (DFT) can predict the vibrational frequencies and intensities of a molecule with remarkable accuracy.[9][10]
The Causality of Calculation: A theoretical spectrum serves as an idealized, gas-phase reference. By comparing the experimental spectrum to the calculated one, we can:
-
Confirm Assignments: Resolve ambiguities, such as the overlap between an N-H bend and a C=N stretch.
-
Understand Complex Modes: Computational software can animate the vibrational modes, providing a visual understanding of the atomic motions responsible for each peak.[11][12]
-
Differentiate Isomers: Because DFT calculations are sensitive to the exact molecular geometry, they can predict the subtle but distinct spectral differences between 3-, 4-, and 5-aminoisoxazole.
It is standard practice to apply a scaling factor to the calculated frequencies, as theoretical methods often overestimate them due to the neglect of anharmonicity and the use of a harmonic oscillator approximation.[10][13]
Summary of Key Vibrational Frequencies
The following table summarizes the expected IR absorption bands for aminoisoxazole compounds, providing a quick reference for spectral interpretation.
| Vibrational Mode | Wavenumber Range (cm⁻¹) | Intensity | Comments |
| Amino Group (-NH₂) Vibrations | |||
| Asymmetric N-H Stretch | 3500 - 3300 | Medium - Strong | Higher frequency peak of the characteristic N-H doublet. Broadens with H-bonding.[5] |
| Symmetric N-H Stretch | 3400 - 3200 | Medium | Lower frequency peak of the N-H doublet. |
| N-H Bend (Scissoring) | 1650 - 1580 | Medium - Strong | Can overlap with C=N stretch. Position is sensitive to electronic effects. |
| N-H Wagging | 900 - 650 | Medium, Broad | Out-of-plane bend, often broad and indicative of hydrogen bonding.[6] |
| Isoxazole Ring Vibrations | |||
| C=N Stretch | 1625 - 1590 | Medium - Strong | Key indicator of the isoxazole ring.[1][2] |
| C=C Ring Stretch | 1590 - 1470 | Variable | Part of the complex fingerprint pattern.[3] |
| Ring Skeletal Vibrations | 1450 - 1000 | Medium - Strong | Complex, coupled vibrations involving C-N, N-O, and C-O stretches. Highly diagnostic for isomers.[1][4] |
Conclusion
The IR spectrum of an aminoisoxazole compound is rich with structural information. A successful analysis hinges on a systematic approach that begins with proper sample handling and proceeds through a logical interpretation workflow. By breaking the molecule down into its constituent functional groups—the isoxazole ring and the amino group—one can assign the major absorption bands with high confidence. For challenging cases, particularly in differentiating isomers or interpreting complex derivatives, the synergy between high-quality experimental data and theoretical calculations provides an authoritative and robust pathway to complete structural elucidation. This guide provides the foundational principles and practical protocols to empower researchers to extract maximum insight from their spectroscopic data.
References
- Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules, 27(10), 3278.
- Palmer, M.H., et al. (2009). The infrared spectrum of isoxazole in the range 600–1400 cm⁻¹, including a high-resolution study of the v7(A′) band at 1370.9 cm⁻¹ and the v16(A″) band at 764.9 cm⁻¹, together with ab initio studies of the full spectrum. Journal of Molecular Structure, 928(1-3), 111-123.
- Uslu, H., et al. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-410.
- Melosso, M., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PubMed.
- Taha, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. ACS Omega, 7(34), 30135-30147.
- Piras, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. PMC - NIH.
- Al-Ostath, A., et al. (2023). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate.
- Patel, H., et al. (2020). Synthesis, characterization and antimicrobial activity of some new isoxazole derivatives. ResearchGate.
- Raczak-Gutknecht, J., et al. (2017). NEW LEAD STRUCTURES IN THE ISOXAZOLE SYSTEM: RELATIONSHIP BETWEEN QUANTUM CHEMICAL PARAMETERS AND IMMUNOLOGICAL ACTIVITY. Acta Poloniae Pharmaceutica, 74(2), 523-531.
- Suresha, G.P., et al. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica, 3(6), 481-487.
- Taha, M., et al. (2022). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies. NIH.
- Al-Awadi, N., et al. (2003). The synthesis of new 5-aminoisoxazoles by reaction of thiocarbamoylcyanoacetates with hydroxylamine. ResearchGate.
- Bak, A., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Advances, 6(32), 27011-27019.
- Sert, Y., et al. (2019). Vibrational, Geometrical and HOMO/LUMO/MEP Analyses by Using DFT/B3LYP and DFT/M06-2X Methods: 3-Amino-1,2,4-triazole. ResearchGate.
- Melosso, M., et al. (2022). Spectroscopic parameters and fit statistics for 3-aminoisoxazole. ResearchGate.
- Panicker, C.Y., et al. (2013). Vibrational spectroscopic (FT-IR, FT-Raman, 1H NMR and UV) investigations and computational study of 5-nitro-2-(4-nitrobenzyl) benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 102, 99-107.
- Das, A., et al. (2024). Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction. ChemRxiv.
- Ambujakshan, K.R., et al. (2008). Vibrational spectroscopic studies and ab initio calculations of 5-methyl-2-(p-methylaminophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 782-788.
- Alessandrini, S., et al. (2022). Computed vibrational frequencies of oxazole and t-vinylisocyanate compared to the available experimental values. ResearchGate.
- Palmer, M.H., et al. (2009). Vibrational assignment of isoxazole aided by rovibrational data and density functional theory. Journal of Molecular Structure, 928(1-3), 111-123.
- Varghese, H.T., et al. (2009). Vibrational spectroscopic studies and ab initio calculations of 5-nitro-2-(p-fluorophenyl)benzoxazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 72(1), 31-36.
- Johnson, S.J., et al. (1988). Computations of Vibrational Infrared Frequencies of Selected Amines. DTIC.
Sources
- 1. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides [mdpi.com]
- 8. Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptfarm.pl [ptfarm.pl]
- 10. Unlocking the Potential of Machine Learning in Enhancing Quantum Chemical Calculations for Infrared Spectral Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. esisresearch.org [esisresearch.org]
- 12. esisresearch.org [esisresearch.org]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Synthesis of 3-amino-4-methylisoxazole
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-amino-4-methylisoxazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is a detailed exploration of the most prevalent and efficient synthetic strategy: the cyclocondensation of a β-keto nitrile with hydroxylamine. We will delve into the synthesis of the key precursor, 2-methyl-3-oxobutanenitrile, and provide step-by-step protocols for both the precursor synthesis and the final cyclization reaction. The underlying chemical principles and reaction mechanisms are elucidated to provide a deeper understanding of the experimental choices. Furthermore, alternative synthetic approaches are discussed to offer a broader perspective on the synthesis of this important isoxazole derivative. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough and practical understanding of 3-amino-4-methylisoxazole synthesis.
Introduction: The Significance of the Isoxazole Moiety
Isoxazoles are a class of five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in adjacent positions. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active molecules. The isoxazole ring system is valued for its metabolic stability and its ability to act as a bioisostere for other functional groups, thereby modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Specifically, 3-amino-substituted isoxazoles serve as crucial intermediates in the synthesis of various therapeutic agents, including antibacterial sulfonamides. The methylation at the 4-position of the isoxazole ring in 3-amino-4-methylisoxazole can significantly influence its biological activity and physical properties, making its targeted synthesis a key focus for organic and medicinal chemists.
Primary Synthetic Strategy: Cyclocondensation of a β-Keto Nitrile
The most direct and widely employed method for the synthesis of 3-aminoisoxazoles is the reaction of a β-keto nitrile with hydroxylamine.[1] This approach offers high regioselectivity and generally good yields. For the specific synthesis of 3-amino-4-methylisoxazole, the requisite starting materials are 2-methyl-3-oxobutanenitrile (also known as 2-methylacetoacetonitrile) and hydroxylamine (typically used as its hydrochloride salt).
Synthesis of the Key Precursor: 2-Methyl-3-oxobutanenitrile
The synthesis of 2-methyl-3-oxobutanenitrile is a critical first step. A common and effective method for its preparation is a variation of the Claisen condensation, specifically the condensation of an ester with a nitrile.[2][3] In this case, propionitrile reacts with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium methoxide.
Reaction Scheme:
-
Choice of Reactants: Propionitrile provides the three-carbon backbone with the nitrile group and the α-methyl group. Ethyl acetate serves as the acetylating agent, introducing the keto functionality.
-
Role of the Strong Base: A strong base like sodium methoxide is essential to deprotonate the α-carbon of propionitrile, forming a nucleophilic enolate anion. This enolate then attacks the electrophilic carbonyl carbon of ethyl acetate.[4][5] A stoichiometric amount of base is required because the product, a β-keto nitrile, is more acidic than the starting nitrile and will be deprotonated by the base, driving the equilibrium towards product formation.[2]
-
Solvent: A high-boiling inert solvent such as xylene can be used to facilitate the reaction at elevated temperatures.[2]
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles |
| Sodium Methoxide | 54.02 | 54.0 g | 1.0 |
| Propionitrile | 55.08 | 55.1 g | 1.0 |
| Ethyl Acetate | 88.11 | 88.1 g | 1.0 |
| Xylene | - | 500 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed | - |
Procedure:
-
To a flame-dried three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add sodium methoxide and xylene under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the suspension with stirring.
-
A mixture of propionitrile and ethyl acetate is added dropwise to the heated suspension over a period of 1-2 hours.
-
After the addition is complete, the reaction mixture is refluxed for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After cooling to room temperature, the reaction mixture is carefully poured into a mixture of ice and concentrated hydrochloric acid to neutralize the base and dissolve the sodium salt of the product.
-
The organic layer is separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude 2-methyl-3-oxobutanenitrile can be purified by vacuum distillation.
Cyclocondensation to form 3-amino-4-methylisoxazole
With the key precursor in hand, the final step is the cyclocondensation reaction with hydroxylamine hydrochloride.
Reaction Scheme:
Caption: Workflow for the synthesis of 2-Methyl-3-oxobutanenitrile.
Diagram 2: Synthesis of 3-amino-4-methylisoxazole
Caption: Workflow for the synthesis of 3-amino-4-methylisoxazole.
Conclusion
The synthesis of 3-amino-4-methylisoxazole is most reliably achieved through a two-step process commencing with the Claisen-type condensation of propionitrile and ethyl acetate to yield 2-methyl-3-oxobutanenitrile. This key intermediate subsequently undergoes a cyclocondensation reaction with hydroxylamine to furnish the target molecule. This synthetic route is robust, scalable, and offers good control over regioselectivity. Understanding the underlying mechanisms of these transformations is paramount for optimizing reaction conditions and troubleshooting potential issues. The methodologies and insights provided in this guide are intended to empower researchers in their efforts to synthesize 3-amino-4-methylisoxazole and its derivatives for applications in drug discovery and development.
References
- Khan Academy. (2019, January 19). Synthesis of isoxazoles [Video]. YouTube.
- ResearchGate. (2025, August 7). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid.
- University of Calgary. (n.d.). The Claisen Condensation.
- Google Patents. (n.d.). US3242189A - Processes for preparing 3-amino-isoxazoles.
- RSC Publishing. (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation.
- Wikipedia. (n.d.). Claisen–Schmidt condensation.
- ResearchGate. (2025, August 9). Reaction of β-dimethylaminovinyl ketones with hydroxylamine: A simple and useful method for synthesis of 3- and 5-substituted isoxazoles.
- Organic Chemistry Portal. (n.d.). Claisen Condensation.
Sources
An In-depth Technical Guide to the Reaction Mechanisms of Isoxazole Formation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in medicinal chemistry and drug discovery, present in a wide array of FDA-approved drugs due to its diverse biological activities.[1][2][3] Isoxazole derivatives have demonstrated antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects, making them highly attractive scaffolds in pharmaceutical development.[1][4] Understanding the mechanisms of isoxazole formation is paramount for the rational design and efficient synthesis of novel therapeutic agents and functional materials. This guide provides a comprehensive exploration of the core synthetic strategies for isoxazole ring construction, with a deep dive into the underlying reaction mechanisms, causality behind experimental choices, and practical protocols for laboratory application.
Introduction: The Privileged Isoxazole Scaffold
The isoxazole moiety is considered a "privileged scaffold" in drug design. Its unique electronic properties, arising from the N-O bond, contribute to its metabolic stability and ability to act as a versatile pharmacophore.[3] The isoxazole ring can be found in a range of pharmaceuticals, including the anti-inflammatory drug valdecoxib, the antibiotic cloxacillin, and the antipsychotic risperidone.[3][5] The synthesis of isoxazoles is therefore a topic of significant interest. The two most powerful and widely employed methods for constructing the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation of β-dicarbonyl compounds with hydroxylamine.[6][7] This guide will dissect these two primary pathways, offering mechanistic clarity and actionable insights for the practicing chemist.
The Huisgen 1,3-Dipolar Cycloaddition: A Powerful Ring-Forming Strategy
The [3+2] cycloaddition reaction between a nitrile oxide and a dipolarophile (typically an alkyne or alkene) is a highly efficient and versatile method for isoxazole synthesis.[7][8] This reaction, often referred to as the Huisgen cycloaddition, is a concerted pericyclic reaction that allows for the rapid assembly of the isoxazole core.[7][9]
Mechanism of 1,3-Dipolar Cycloaddition
The reaction proceeds through a concerted mechanism involving the 4 π-electrons of the nitrile oxide and the 2 π-electrons of the alkyne.[7] This [3+2] cycloaddition occurs in a single step, without the formation of intermediates, leading to a high degree of stereospecificity.[10]
Diagram: Mechanism of 1,3-Dipolar Cycloaddition
Caption: Concerted [3+2] cycloaddition of a nitrile oxide and an alkyne.
Generation of Nitrile Oxides
A critical aspect of this methodology is the in situ generation of the nitrile oxide, which is often unstable. Common precursors include:
-
Aldoximes: Oxidation of aldoximes using reagents like N-chlorosuccinimide (NCS), Oxone®, or tert-butyl hypoiodite (t-BuOI) is a widely used method.[11][12][13][14]
-
Hydroximoyl Chlorides: Base-induced elimination of HCl from hydroximoyl chlorides is a classic approach.[14]
-
Nitroalkanes: Dehydration of primary nitroalkanes can also generate nitrile oxides.[15]
The choice of precursor and generation method depends on the substrate's functional group tolerance. For instance, methods avoiding harsh oxidants are preferable for sensitive molecules.[14]
Regioselectivity
The reaction of a nitrile oxide with an unsymmetrical alkyne can lead to two possible regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. The regioselectivity is primarily governed by electronic and steric factors.[16][17]
-
Electronic Effects: Frontier Molecular Orbital (FMO) theory is often used to predict the regiochemical outcome. Generally, the reaction is controlled by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.[17] For terminal alkynes, the reaction typically yields the 3,5-disubstituted isoxazole as the major product.[18]
-
Steric Effects: Bulky substituents on either the nitrile oxide or the alkyne can influence the regioselectivity by favoring the transition state with the least steric hindrance.[16]
-
Catalyst Control: Interestingly, the regioselectivity can be reversed through catalysis. While thermal reactions often yield 3,5-disubstituted products, ruthenium catalysts can favor the formation of 3,4-disubstituted isoxazoles.[19]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole
This protocol describes the synthesis of a 3,5-disubstituted isoxazole from an aldoxime and a terminal alkyne.
-
Dissolve the aldoxime (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a base , such as triethylamine (Et₃N) (1.5 equiv), to the mixture.
-
Slowly add a solution of N-chlorosuccinimide (NCS) (1.1 equiv) in the same solvent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion , quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the desired isoxazole.
Diagram: Experimental Workflow for 1,3-Dipolar Cycloaddition
Caption: Workflow for isoxazole synthesis via nitrile oxide cycloaddition.
Condensation of Hydroxylamine with 1,3-Dicarbonyl Compounds
This classical method, sometimes referred to as the Claisen isoxazole synthesis, involves the reaction of a 1,3-dicarbonyl compound (or its synthetic equivalent) with hydroxylamine.[20][21] This approach is particularly useful for synthesizing 3,5-disubstituted isoxazoles.[22]
Mechanism of Condensation and Cyclization
The reaction proceeds in a stepwise manner:
-
Initial Condensation: The more nucleophilic nitrogen of hydroxylamine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a mono-oxime intermediate.[23]
-
Cyclization: The hydroxyl group of the oxime then undergoes an intramolecular nucleophilic attack on the second carbonyl group.
-
Dehydration: The resulting cyclic hemiaminal intermediate readily dehydrates to form the aromatic isoxazole ring.[20]
The regioselectivity of this reaction can be an issue with unsymmetrical 1,3-diketones, often leading to a mixture of regioisomers.[21]
Diagram: Mechanism of Isoxazole Formation from a 1,3-Diketone
Caption: Stepwise mechanism for isoxazole synthesis from a 1,3-diketone.
Variations and Related Syntheses
-
From α,β-Unsaturated Ketones: Hydroxylamine can also react with α,β-unsaturated ketones. The reaction likely proceeds through a Michael addition of the hydroxylamine, followed by cyclization and dehydration.[24][25][26][27]
-
Paal-Knorr Analogy: While the Paal-Knorr synthesis traditionally refers to the formation of furans, pyrroles, and thiophenes from 1,4-dicarbonyls, the underlying principle of cyclocondensation is analogous.[28][29][30][31][32] The isoxazole synthesis from 1,3-dicarbonyls can be seen as a variation of this theme.
Experimental Protocol: Synthesis from a 1,3-Diketone
This protocol outlines a general procedure for the synthesis of a 3,5-disubstituted isoxazole from a 1,3-diketone.
-
Dissolve the 1,3-diketone (1.0 equiv) in a suitable solvent, such as ethanol.
-
Add hydroxylamine hydrochloride (1.2 equiv) and a base like sodium acetate or pyridine (1.5 equiv).[23]
-
Reflux the reaction mixture for 4-12 hours, monitoring its progress by TLC.
-
After cooling , concentrate the mixture under reduced pressure.
-
Add water to the residue to precipitate the crude product.
-
Collect the solid by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure isoxazole.
Comparative Analysis and Field Insights
| Feature | 1,3-Dipolar Cycloaddition | Condensation with 1,3-Dicarbonyls |
| Versatility | High; wide range of alkynes and nitrile oxide precursors can be used.[11] | Moderate; primarily for 3,5-disubstituted isoxazoles. |
| Regiocontrol | Can be an issue, but often predictable or catalyst-controlled.[16][18][19] | Often poor with unsymmetrical diketones, leading to mixtures.[21] |
| Reaction Conditions | Often mild, with in situ generation of the reactive species.[12] | Typically requires heating (reflux). |
| Atom Economy | High (cycloaddition). | Lower (condensation with loss of water). |
| Substrate Availability | Requires synthesis of alkyne and nitrile oxide precursor. | 1,3-Dicarbonyl compounds are readily available. |
Expertise & Experience: The choice between these two primary methods is often dictated by the desired substitution pattern and the availability of starting materials. For complex molecules, the high functional group tolerance and milder conditions of the 1,3-dipolar cycloaddition are often advantageous. The condensation method, however, remains a robust and straightforward approach for simpler, symmetrically substituted isoxazoles. A key self-validating aspect of the cycloaddition protocol is the disappearance of the alkyne and aldoxime starting materials, which can be easily monitored by TLC or NMR, confirming the formation of the new heterocyclic ring.
Conclusion
The synthesis of the isoxazole ring is a mature field, yet one that continues to evolve with the development of new catalysts and reaction conditions.[1][4] A thorough understanding of the underlying mechanisms of the two major synthetic routes—the Huisgen 1,3-dipolar cycloaddition and the condensation of hydroxylamine with 1,3-dicarbonyls—is essential for any researcher in medicinal chemistry or synthetic organic chemistry. This guide has provided a detailed overview of these mechanisms, highlighting the key factors that govern their outcomes and offering practical protocols for their implementation. By leveraging this mechanistic understanding, scientists can more effectively design and execute the synthesis of novel isoxazole-containing compounds with therapeutic and technological potential.
References
- Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
- The recent progress of isoxazole in medicinal chemistry. (2018). PubMed.
- The recent progress of isoxazole in medicinal chemistry | Request PDF. (n.d.).
- A review of isoxazole biological activity and present synthetic techniques. (n.d.). No source provided.
- Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. (2012). Org Biomol Chem.
- Advances in isoxazole chemistry and their role in drug discovery. (2025). CoLab.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. (2021). RSC Advances.
- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (n.d.). PubMed Central.
- Nitrile Oxide/Alkyne Cycloadditions. (2012). Maynooth University Research Archive Library.
- synthesis of isoxazoles. (2019). YouTube.
- [3 + 2] Cycloaddition reactions of nitrile oxides generated in situ from aldoximes with alkenes and alkynes under ball-milling conditions. (n.d.). Taylor & Francis Online.
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity. (2021).
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011).
- Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC - NIH.
- Recent Advances on the Synthesis and Reactivity of Isoxazoles. (n.d.).
- Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboron
- Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. (2011). Organic Chemistry Portal.
- A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (2000).
- Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. (n.d.). MDPI.
- Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides. (2017). PubMed.
- On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole. (n.d.). CoLab.
- Isoxazole synthesis. (n.d.). Organic Chemistry Portal.
- 1,3-dipolar cycloaddition reaction of nitrile oxides and alkyne. (n.d.).
- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (n.d.). PMC - PubMed Central.
- 1,3-dipolar cycloaddition reactions. (2020). YouTube.
- Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (n.d.). PMC - NIH.
- Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. (2021). No source provided.
- 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
- Head-to-head comparison of different isoxazole synthesis methods. (n.d.). Benchchem.
- cycloadditions with nitrile oxides. (2019). YouTube.
- Synthesis of isoxazole derivatives by 1,3‐DC of NOs and alkynes... (n.d.).
- Synthesis and Characterization of Novel Isoxazole derivatives. (n.d.). Asian Journal of Research in Chemistry.
- (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2025).
- ChemInform Abstract: On the Reaction of Sterically Hindered α,β-Unsaturated Ketones with Hydroxylamine: Preparation of 5-Hydroxy Derivatives of Isoxazolidine and 4,5-Dihydroisoxazole. (2025).
- Paal–Knorr synthesis. (n.d.). Grokipedia.
- Paal–Knorr synthesis. (n.d.). Wikipedia.
- The Paal-Knorr Synthesis: A Comprehensive Technical Guide to Substituted Pyrrole Deriv
- Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
- Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. (2021). YouTube.
Sources
- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery | CoLab [colab.ws]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 9. youtube.com [youtube.com]
- 10. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition [organic-chemistry.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Origins of regioselectivity in 1,3-dipolar cycloadditions of nitrile oxides with alkynylboronates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 19. pubs.acs.org [pubs.acs.org]
- 20. m.youtube.com [m.youtube.com]
- 21. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 23. researchgate.net [researchgate.net]
- 24. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 25. On the reaction of sterically hindered α,β-unsaturated ketones with hydroxylamine: preparation of 5-hydroxy derivatives of isoxazolidine and 4,5-dihydroisoxazole | CoLab [colab.ws]
- 26. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. grokipedia.com [grokipedia.com]
- 29. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. alfa-chemistry.com [alfa-chemistry.com]
- 32. youtube.com [youtube.com]
Unlocking the Therapeutic Promise: A Technical Guide to the Biological Potential of Novel Oxazole Derivatives
For Immediate Release
A Deep Dive into the Pharmacological Versatility of the Oxazole Scaffold for Researchers, Scientists, and Drug Development Professionals.
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a privileged scaffold in a vast array of biologically active compounds, from natural products to clinically approved drugs. This technical guide provides a comprehensive exploration of the burgeoning field of novel oxazole derivatives, offering in-depth insights into their synthesis, multifaceted biological activities, and the experimental methodologies crucial for their evaluation. As a senior application scientist, the following content is curated to not only inform but also to empower researchers in their quest for next-generation therapeutics.
The Oxazole Core: A Gateway to Diverse Biological Activity
The inherent features of the oxazole ring, including its ability to participate in hydrogen bonding and its rigid, planar structure, make it an ideal pharmacophore for interacting with a wide range of biological targets.[1][2] This versatility has led to the development of oxazole derivatives exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. The strategic functionalization of the oxazole core at its 2, 4, and 5 positions allows for the fine-tuning of physicochemical properties and biological activity, a central theme in modern drug discovery.[3]
I. Anticancer Potential: Targeting the Hallmarks of Malignancy
Novel oxazole derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against various cancer cell lines, including those resistant to conventional therapies.[4][5] Their mechanisms of action are diverse, often targeting key pathways involved in cancer cell proliferation, survival, and metastasis.
A. Mechanism of Action: Disrupting Cancer's Master Regulators
1. Inhibition of Tubulin Polymerization: A primary mechanism by which certain oxazole derivatives exert their cytotoxic effects is through the disruption of microtubule dynamics.[4][6] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin into microtubules, which are essential components of the mitotic spindle.[6][7] This interference leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[6]
B. Quantitative Anticancer Activity
The cytotoxic potential of novel oxazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
| Oxazole Derivative Class | Target | Cancer Cell Line | IC50 (µM) | Reference |
| 4,5-Disubstitutedo[7][8]xazoles (15a) | Tubulin Polymerization | Various | 0.009 - 0.71 | [6] |
| 4,5-Disubstitutedo[7][8]xazoles (15b) | Tubulin Polymerization | Various | 0.43 - 2.78 | [6] |
| 2,5-Disubstitutedo[7][8]xazoles (20e) | Tubulin Polymerization | Various | 0.56 | [6] |
| 1,3-Oxazole Sulfonamides (16) | Tubulin Polymerization | Leukemia | 0.22 | [7] |
| 1,3-Oxazole Sulfonamides (22, 30, 32) | Tubulin Polymerization | Leukemia | <0.08 | [7] |
| Oxazolo[5,4-d]pyrimidines (3g) | Not Specified | HT29 (Colon) | 58.44 | [9] |
| Oxazolo[5,4-d]pyrimidines (3j) | Not Specified | HT29 (Colon) | 99.87 | [9] |
| Oxazole-based Schiff bases (4a-e) | c-Kit Tyrosine Kinase | MCF-7 (Breast) | 80-100 µg/mL | [5] |
II. Antimicrobial Activity: A Renewed Arsenal Against Drug Resistance
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. Oxazole derivatives have demonstrated significant potential as a new class of antimicrobial agents, exhibiting activity against a broad spectrum of bacteria and fungi. [1][10]
A. Mechanism of Action: Disrupting Microbial Viability
The antimicrobial mechanisms of oxazole derivatives are multifaceted and can involve the inhibition of essential cellular processes in pathogens. [2]While research is ongoing, proposed mechanisms include:
-
Inhibition of Bacterial Cell Wall Synthesis: Some oxazole-containing compounds may interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis. [11]* Disruption of DNA Gyrase: Certain oxazole analogues have been shown to inhibit DNA gyrase, an enzyme essential for bacterial DNA replication, thereby preventing bacterial proliferation. [12]* Inhibition of FtsZ: This protein is crucial for bacterial cell division, and its inhibition by oxazole derivatives can lead to filamentation and eventual cell death. [12]
B. Quantitative Antimicrobial Activity
The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound.
| Oxazole Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Isoxazole-amino acid conjugates (5a-d) | Enterococcus durans B-603 | 0.06 - 2.5 | [13] |
| Isoxazole-amino acid conjugates (5a-d) | Bacillus subtilis B-407 | 0.06 - 2.5 | [13] |
| N-acyl-α-amino acid derivative (4) | Staphylococcus aureus ATCC 6538 | 125 | [14] |
| N-acyl-α-amino acid derivative (4) | Bacillus subtilis ATCC 6683 | 125 | [14] |
| 1,3-Oxazole-Quinoxaline amine hybrids | Various bacteria | Not specified | [10] |
| Bisbenzoxazole derivatives | Various bacteria | Not specified | [10] |
III. Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases. Oxazole derivatives have shown promise as anti-inflammatory agents by targeting key mediators of the inflammatory response. [15][16]
A. Mechanism of Action: Quelling Inflammatory Signals
A significant anti-inflammatory mechanism of oxazole derivatives involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. [17][18]NF-κB is a master regulator of inflammation, and its activation leads to the transcription of numerous pro-inflammatory genes. By inhibiting the degradation of IκBα, the inhibitory protein of NF-κB, oxazole derivatives can prevent the nuclear translocation of NF-κB and subsequent expression of inflammatory mediators like TNF-α and IL-6. [19]Additionally, some oxazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which are responsible for the production of pro-inflammatory prostaglandins. [20][21][22]
B. Quantitative Anti-inflammatory Activity
The anti-inflammatory potential of oxazole derivatives is often assessed by their ability to inhibit key inflammatory enzymes or processes.
| Oxazole Derivative Class | Target/Assay | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1,3,4-Oxadiazole (8b) | NO Production | 0.40 | - | [20] |
| 1,3,4-Oxadiazole (8b) | ROS Production | 0.03 | - | [20] |
| 1,3,4-Oxadiazole (11c) | COX-2 | 0.04 | 337.5 | [20] |
| Isoxazole derivative (IXZ3) | COX-2 | 0.95 | - | [21] |
| Benzoxazolone (3d) | IL-6 Inhibition | 5.43 | - | [23] |
| Benzoxazolone (3g) | IL-6 Inhibition | 5.09 | - | [23] |
| 2,5-diaryl-1,3,4-oxadiazole (ODZ2) | COX-2 | 0.48 | 132.83 | [21] |
IV. Key Experimental Protocols
The validation of the biological potential of novel oxazole derivatives relies on robust and reproducible experimental protocols.
A. Synthesis of Oxazole Derivatives
1. Robinson-Gabriel Synthesis: This classical method involves the cyclodehydration of 2-acylamino ketones to form 2,5-disubstituted oxazoles. [24][25][26]
-
Step 1: The 2-acylamino ketone starting material is synthesized, often via the Dakin-West reaction. [25]* Step 2: The 2-acylamino ketone is treated with a strong dehydrating agent, such as concentrated sulfuric acid or polyphosphoric acid, at elevated temperatures. [24][25]* Step 3: The reaction mixture is worked up, and the resulting oxazole derivative is purified, typically by chromatography.
2. Van Leusen Oxazole Synthesis: This is a versatile method for the synthesis of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [27]
-
Step 1: An aldehyde and TosMIC are reacted in the presence of a base, such as potassium carbonate, in a suitable solvent like methanol.
-
Step 2: The reaction mixture is typically heated to reflux for several hours.
-
Step 3: Following workup and extraction, the 5-substituted oxazole is purified.
B. In Vitro Biological Assays
1. MTT Cytotoxicity Assay: This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines. [5]
-
Materials: 96-well plates, cancer cell lines, culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Seed cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the oxazole derivative for a specified time (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
2. Broth Microdilution for Minimum Inhibitory Concentration (MIC): This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. [8][28][29]
-
Materials: 96-well microtiter plates, bacterial/fungal strains, appropriate broth medium, oxazole derivatives.
-
Procedure:
-
Prepare serial twofold dilutions of the oxazole derivative in the broth medium in the wells of a microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism, no drug) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
C. In Vivo Biological Assay
1. Carrageenan-Induced Paw Edema in Rodents: This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds. [15][16]
-
Materials: Rodents (rats or mice), carrageenan solution (1% in saline), plethysmometer (for measuring paw volume), oxazole derivative, and vehicle.
-
Procedure:
-
Administer the oxazole derivative or vehicle to the animals (e.g., orally or intraperitoneally).
-
After a set time (e.g., 1 hour), inject a small volume of carrageenan solution into the subplantar region of the right hind paw to induce inflammation.
-
Measure the paw volume using a plethysmometer at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the vehicle control group.
V. Conclusion and Future Directions
The oxazole scaffold continues to be a fertile ground for the discovery of novel therapeutic agents with diverse biological activities. The insights provided in this technical guide underscore the significant potential of oxazole derivatives in oncology, infectious diseases, and inflammatory disorders. Future research will likely focus on the development of more selective and potent oxazole-based compounds through structure-activity relationship studies and computational modeling. Furthermore, the exploration of novel drug delivery systems for these compounds will be crucial for enhancing their pharmacokinetic profiles and clinical utility. The continued investigation into the multifaceted biological potential of novel oxazole derivatives promises to yield the next generation of innovative medicines.
References
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (n.d.). ACS Publications.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2021). PubMed.
- Broth Microdilution. (n.d.). MI - Microbiology.
- Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity. (2021). IRIS UniPA.
- Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. (2021). PubMed Central.
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
- Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline.
- a brief review on antimicrobial activity of oxazole derivatives. (2022). iajps.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications.
- Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io.
- MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab.
- Review of Antimicrobial Activity of Oxazole. (2022). IJPPR.
- New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2022). PubMed Central.
- Robinson–Gabriel synthesis. (n.d.). Wikipedia.
- Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025). An-Najah journals.
- Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. (2023). PubMed.
- Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity. (2023). PubMed.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
- IC50 values determined for COX-1 and COX-2; data are shown as standard deviation (SD). (n.d.). ResearchGate.
- Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia.
- Robinson-Gabriel Synthesis. (n.d.). SynArchive.
- An Oxazole-Based Small-Molecule Stat3 Inhibitor Modulates Stat3 Stability and Processing and Induces Antitumor Cell Effects. (2007). ResearchGate.
- Scheme.3. The Robinson-Gabriel synthesis for oxazole. (n.d.). ResearchGate.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Taylor & Francis Online.
- Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. (2021). UKHSA Research Portal.
- Synthesis, molecular docking study and anticancer activity of novel 1,3,4-oxadiazole derivatives as potential tubulin inhibitors. (2023). National Institutes of Health.
- Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds. (2021). MDPI.
- Design, Synthesis and Comprehensive Investigations of Pyrrolo[3,4-d]pyridazinone-Based 1,3,4-Oxadiazole as New Class of Selective COX-2 Inhibitors. (2020). MDPI.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2016). Der Pharma Chemica.
- One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2006). ResearchGate.
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2021). National Institutes of Health.
- Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. (2017). CHEMISTRY & BIOLOGY INTERFACE.
- Network pharmacology and experimental insights into STAT3 inhibition by novel isoxazole derivatives of piperic acid in triple negative breast cancer. (2023). PubMed.
- View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics.
- Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. (2021). MDPI.
- Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. (2025). MDPI.
- 1,3,4-oxadiazole-2-thione Derivatives; Novel Approach for Anticancer and Tubulin Polymerization Inhibitory Activities. (2016). ResearchGate.
- Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. (2024).
- Illustration of the IC50 values for the compounds 3(a–ja; b; c; d; e;... (n.d.). ResearchGate.
- 2-Anilinonicotinyl linked 1,3,4-oxadiazole derivatives: Synthesis, antitumour activity and inhibition of tubulin polymerization. (2017). ResearchGate.
- An oxazole-based small-molecule Stat3 inhibitor modulates Stat3 stability and processing and induces antitumor cell effects. (2007). PubMed.
- Measurement of NF-κB activation in TLR-activated macrophages. (2014). PubMed Central.
Sources
- 1. iajps.com [iajps.com]
- 2. repository.aaup.edu [repository.aaup.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iris.unipa.it [iris.unipa.it]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Broth Microdilution | MI [microbiology.mlsascp.com]
- 9. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. Design of novel water-soluble isoxazole-based antimicrobial agents and evaluation of their cytotoxicity and acute toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jddtonline.info [jddtonline.info]
- 16. jddtonline.info [jddtonline.info]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 22. research.aalto.fi [research.aalto.fi]
- 23. Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 25. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 26. synarchive.com [synarchive.com]
- 27. researchgate.net [researchgate.net]
- 28. protocols.io [protocols.io]
- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
The Versatile Heterocycle: A Technical Guide to 4-Methyl-1,2-oxazol-3-amine
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, prized for its unique electronic properties, metabolic stability, and ability to participate in a variety of non-covalent interactions with biological targets. As a privileged scaffold, isoxazole derivatives are integral components of numerous therapeutic agents and agrochemicals. Among the functionalized isoxazoles, 4-Methyl-1,2-oxazol-3-amine stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive primary amine group adjacent to a methyl-substituted carbon on the isoxazole core provides a synthetically tractable handle for the construction of diverse and complex molecular architectures. This guide offers a comprehensive overview of the synthesis, properties, and key applications of this compound, providing researchers with the foundational knowledge to effectively utilize this powerful synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis.
| Property | Value | Reference |
| CAS Number | 1750-43-2 | [1] |
| Molecular Formula | C₄H₆N₂O | [1] |
| Molecular Weight | 98.11 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 45-50 °C | [1] |
| Boiling Point | 233.2±20.0 °C (Predicted) | [1] |
| pKa | 2.13±0.10 (Predicted) | [1] |
While a complete, publicly available set of spectroscopic data for this compound is not readily found in a single source, data for the closely related isomer, 3-amino-5-methylisoxazole, can provide valuable comparative insights for characterization by NMR, IR, and mass spectrometry.[3][4][5]
Synthesis of the Core Scaffold
The regioselective synthesis of 3-amino-4-methylisoxazole is crucial for its utility. A common and effective strategy involves the cyclization of a β-ketonitrile derivative with hydroxylamine. A representative synthetic approach is outlined below.
Conceptual Synthetic Pathway
Caption: Conceptual pathway for the synthesis of this compound.
Step-by-Step Synthetic Protocol
A general procedure for the preparation of 3-aminoisoxazoles involves the reaction of a nitrile with hydroxylamine or its derivatives under basic conditions.[1] The following is a representative, detailed protocol adapted from established methodologies for similar isoxazole syntheses.
Step 1: Formation of 2-methyl-3-oxobutanenitrile
-
To a solution of sodium ethoxide (prepared from sodium metal in anhydrous ethanol) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a mixture of acetonitrile and ethyl propionate dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction by carefully adding it to a mixture of ice and concentrated hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-methyl-3-oxobutanenitrile. This intermediate is often used in the next step without further purification.
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is essential to deprotonate the α-carbon of acetonitrile, generating a nucleophile that can attack the carbonyl group of ethyl propionate in a Claisen condensation. The acidic workup neutralizes the base and protonates the resulting enolate to afford the β-ketonitrile.
Step 2: Cyclization to this compound
-
Dissolve the crude 2-methyl-3-oxobutanenitrile in a suitable solvent such as ethanol or methanol.
-
Add an aqueous solution of hydroxylamine hydrochloride, followed by a base (e.g., sodium hydroxide or potassium carbonate) to liberate the free hydroxylamine.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
-
Purify the crude this compound by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Causality Behind Experimental Choices: The reaction of the β-ketonitrile with hydroxylamine proceeds via the formation of an oxime intermediate from the ketone functionality. Subsequent intramolecular cyclization, driven by the nucleophilic attack of the oxime oxygen onto the nitrile carbon, followed by tautomerization, leads to the formation of the stable 3-aminoisoxazole ring. The use of a base is necessary to neutralize the hydroxylamine hydrochloride salt.
Key Reactions and Transformations
The synthetic utility of this compound stems from the reactivity of its primary amino group, which can readily participate in a variety of chemical transformations to introduce diverse functional groups and build more complex molecular scaffolds.
N-Acylation
The amino group of this compound can be readily acylated using various acylating agents such as acyl chlorides, anhydrides, or carboxylic acids in the presence of a coupling agent. This reaction is fundamental for the introduction of amide linkages, which are prevalent in many biologically active molecules.
Caption: General scheme for the N-acylation of this compound.
Exemplary Protocol for N-Acylation:
-
Dissolve this compound in a suitable aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).
-
Add a base, such as triethylamine or pyridine (1.2-1.5 equivalents), to the solution and cool to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.
N-Alkylation
The primary amine can also undergo N-alkylation with alkyl halides or other alkylating agents to form secondary or tertiary amines. This reaction allows for the introduction of various alkyl or arylalkyl substituents.
Caption: General scheme for the N-alkylation of this compound.
Exemplary Protocol for N-Alkylation:
-
To a solution of this compound in a polar aprotic solvent like DMF or acetonitrile, add a base such as potassium carbonate or sodium hydride (1.5-2.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation of the amine.
-
Add the alkyl halide (1.0-1.2 equivalents) to the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 50-80 °C) and monitor its progress by TLC.
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic extracts, dry, and concentrate.
-
Purify the N-alkylated product by column chromatography.
Diazotization Reactions
The primary amino group of this compound can be converted to a diazonium salt upon treatment with a source of nitrous acid (e.g., sodium nitrite in acidic solution). The resulting diazonium salt is a versatile intermediate that can undergo various subsequent reactions, such as Sandmeyer-type reactions to introduce halides, cyano groups, or other functionalities onto the isoxazole ring.
Cyclization Reactions
This compound is an excellent precursor for the construction of fused heterocyclic systems. By choosing appropriate bifunctional reagents, the amino group can participate in cyclization reactions to form a variety of bicyclic and polycyclic structures, which are of significant interest in drug discovery.
Applications in Drug Discovery and Medicinal Chemistry
The this compound core is a key component in a number of biologically active compounds, particularly in the development of kinase inhibitors and sulfonamide-based therapeutics.
As a Scaffold for Sulfonamide-Based Therapeutics
The reaction of this compound with sulfonyl chlorides provides a straightforward route to a wide range of sulfonamides. This class of compounds has a long history in medicine, with applications as antibacterial, diuretic, and hypoglycemic agents. The isoxazole moiety can modulate the physicochemical properties and biological activity of the resulting sulfonamide.[1]
In the Synthesis of Kinase Inhibitors
Protein kinases are a major class of drug targets, and the development of selective kinase inhibitors is a primary focus of modern drug discovery. The 3-amino-4-methylisoxazole scaffold can be elaborated to generate potent and selective inhibitors of various kinases. The amino group serves as a key attachment point for fragments that interact with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors.
Conclusion
This compound is a heterocyclic building block of considerable importance, offering a unique combination of a stable, drug-like isoxazole core and a synthetically versatile primary amino group. Its accessibility through established synthetic routes and its reactivity in a range of key transformations make it an invaluable tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower scientists to leverage this scaffold in the design and synthesis of novel bioactive molecules with the potential to address a wide range of therapeutic needs.
References
- Patel, M., & Patel, V. (2016). A review on isoxazole derivatives with their pharmaceutical importance. Journal of Saudi Chemical Society, 20(4), 385-403. [Link]
- Poulain, S., et al. (2001). Synthesis and biological evaluation of 3-amino-5-methylisoxazole derivatives as new antifungal agents. Bioorganic & Medicinal Chemistry Letters, 11(13), 1783-1786. [Link]
- Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455-461. [Link]
- PubChem. (n.d.). 3-Amino-5-methylisoxazole. [Link]
- SpectraBase. (n.d.). 3-Amino-5-methylisoxazole. [Link]
- U.S. Patent No. 3,242,189. (1966). Processes for preparing 3-amino-isoxazoles.
- RSC Adv., 2019, 9, 23456. [Link]
- Molecules 2022, 27(17), 5612. [Link]
- ResearchGate. (2016). Reactions of 3(5)
- PubChem. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. [Link]
- SpectraBase. (n.d.). 5-Amino-3-methyl-4-isoxazolecarbonitrile. [Link]
- IUCrD
- ResearchGate. (2015). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. [Link]
- MDPI. (2022).
- Google Patents. (n.d.). CN107721941B - Preparation method of 3-amino-5-methyl isoxazole.
- ResearchGate. (n.d.). (A) Synthesis of 3-amino-4-cyanofurazan and 4-amino-3-cyanofuroxan; (B). [Link]
- Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determin
- SpectraBase. (n.d.). 3-Amino-5-methylisoxazole. [Link]
- Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
- Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. [Link]
- MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. [Link]
- RSC Publishing. (2019).
- RSC Publishing. (2009).
- RSC Publishing. (n.d.).
- ResearchGate. (2023).
- SpectraBase. (n.d.). 3-Amino-5-methylisoxazole. [Link]
Sources
The Oxazol-2-amine Core: A Technical Guide to Synthesizing and Discovering Next-Generation Bioactive Molecules
Abstract
The oxazol-2-amine scaffold has emerged as a "privileged" structure in medicinal chemistry, serving as the foundational core for a diverse array of bioactive molecules. Its unique electronic properties and synthetic tractability make it an attractive starting point for the development of novel therapeutics. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of bioactive compounds derived from oxazol-2-amine precursors. We will delve into field-proven synthetic protocols, explain the causality behind experimental choices, and explore the biological targets of these promising compounds, with a particular focus on kinase inhibitors for oncology.
Introduction: The Oxazol-2-amine as a Privileged Scaffold
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, and within this class, the oxazole ring system is of particular importance.[1][2] The 2-amino substituted oxazole, in particular, has been identified as a versatile nucleus for generating molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4] Its isosteric relationship with the 2-aminothiazole scaffold, a common motif in FDA-approved drugs, has prompted extensive investigation into its potential advantages, such as potentially improved metabolic stability due to the absence of an oxidizable sulfur atom.[5]
This guide will focus on a robust and widely applicable two-step synthetic strategy for generating libraries of N-substituted 4-aryl-2-aminooxazoles, a class that has shown significant promise in targeted therapies.
Synthetic Strategies: From Precursors to Bioactive Cores
The discovery of bioactive oxazol-2-amines is critically dependent on efficient and versatile synthetic methodologies. A highly effective and optimized two-step method involves the initial condensation of an α-bromoacetophenone with urea, followed by a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction to introduce diverse aryl substituents.[5][6]
Step 1: Formation of the 4-Aryl-oxazol-2-amine Core
The initial and foundational step is the cyclocondensation reaction between a substituted α-bromoacetophenone and urea to form the 4-aryl-oxazol-2-amine intermediate.
Caption: Two-step synthesis of bioactive oxazol-2-amines.
This protocol details the microwave-assisted synthesis of a representative 4-aryloxazol-2-amine intermediate.
-
Reagent Preparation: In a 10 mL microwave-safe vessel equipped with a magnetic stir bar, combine α-bromo-4'-methylacetophenone (1.0 mmol, 213 mg) and urea (10.0 mmol, 600 mg).
-
Solvent Addition: Add 3 mL of N,N-dimethylformamide (DMF) to the vessel.
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 120 °C for 3 minutes with a maximum power of 300 W.
-
Work-up: After cooling to room temperature, pour the reaction mixture into 50 mL of water. A precipitate will form.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with water. The crude product can be purified by flash chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure 4-(p-tolyl)oxazol-2-amine.
-
Solvent Selection (DMF vs. DMSO): While both are high-boiling polar aprotic solvents, DMF is preferred over DMSO for this reaction. Although DMSO can be used, purification of the final product from DMSO-containing reaction mixtures is often more problematic.[6] DMF provides excellent solubility for the reactants and facilitates an efficient reaction, leading to cleaner product isolation.[6]
-
Microwave Irradiation: The use of a microwave reactor significantly reduces the reaction time from hours to minutes compared to conventional heating.[6] This is due to the efficient and rapid heating of the polar solvent (DMF) and reactants, which accelerates the rate of the condensation and cyclization steps.
-
Stoichiometry (Urea Excess): A large excess of urea (10 equivalents) is used to drive the reaction to completion and maximize the yield of the desired 2-aminooxazole.[6]
Step 2: Buchwald-Hartwig Cross-Coupling for Library Generation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds.[7] In this context, it is used to couple the synthesized 4-aryl-oxazol-2-amine with a variety of aryl halides, allowing for the generation of a diverse library of N,4-diaryl-oxazol-2-amines for biological screening.
This protocol describes a general procedure for the N-arylation of the oxazol-2-amine core.
-
Reaction Setup: In a dry, argon-flushed microwave vial, add the 4-aryl-oxazol-2-amine (1.0 mmol), the desired aryl halide (1.2 mmol), sodium tert-butoxide (NaOtBu) (1.4 mmol), and the palladium catalyst/ligand system. A highly effective system is the XPhos Pd G2 pre-catalyst (0.05 mmol).
-
Solvent Addition: Add a mixture of anhydrous toluene and tert-butanol (e.g., 5:1 ratio, 3 mL total volume).
-
Reaction Execution: Seal the vial and heat the mixture in the microwave reactor at 130 °C for 15-30 minutes. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the target N,4-diaryl-oxazol-2-amine.
-
Catalyst and Ligand Selection: The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction, especially with electron-rich heterocyclic amines like 2-aminooxazole.[8] Sterically hindered, electron-rich biaryl phosphine ligands such as XPhos are highly effective.[6] These ligands promote the crucial reductive elimination step of the catalytic cycle and prevent catalyst decomposition, leading to higher yields and broader substrate scope.[8][9] The use of a pre-catalyst like XPhos Pd G2 simplifies the reaction setup as it is air-stable and efficiently generates the active Pd(0) species in situ.[9]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common and effective choice for this transformation.[10]
-
Solvent System: A non-polar aprotic solvent like toluene is typically used. The addition of a co-solvent like tert-butanol can improve the solubility of the base and other reagents.
Bioactive Molecules: Targeting Kinases in Acute Myeloid Leukemia
A significant application of oxazol-2-amine derivatives has been in the development of kinase inhibitors for cancer therapy.[11] Acute Myeloid Leukemia (AML) is often characterized by mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor, leading to its constitutive activation and uncontrolled cell proliferation.[2]
Lead Compound: 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (Compound 7c)
Through screening of a synthesized library, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine (referred to as compound 7c in several studies) was identified as a potent inhibitor of both wild-type and mutated FLT3.[2][11]
| Compound ID | R1 | R2 | FLT3 Kinase Inhibition (%) | FLT3 (D835Y) Inhibition (%) | Molm-13 Cell Growth Inhibition (%) | MV4-11 Cell Growth Inhibition (%) |
| 7c | 4-F-Ph | Ph | 99.1 | 98.9 | 65.2 | 51.7 |
| 5c | 4-F-Ph | 4-F-Ph | 99.1 | 98.9 | 36.4 | 25.3 |
| 4c | 4-F-Ph | 4-Cl-Ph | 99.1 | 98.9 | 30.8 | 21.6 |
| 2c | 4-F-Ph | 4-Me-Ph | 99.1 | 98.9 | 25.6 | 18.9 |
| 6c | Ph | Ph | 98.9 | 98.8 | 21.3 | 15.5 |
| Data is for compounds tested at 100 nM concentration. Sourced from Kim, H. J., et al. (2020).[11] |
This data clearly demonstrates the superior activity of compound 7c in both enzymatic and cell-based assays compared to other analogues, highlighting the importance of the specific substitution pattern for potent FLT3 inhibition.
Mechanism of Action: Inhibition of FLT3 Signaling Pathway
Mutations such as internal tandem duplication (ITD) in the FLT3 receptor lead to its ligand-independent constitutive activation.[6] This results in the aberrant activation of downstream signaling pathways crucial for cell survival and proliferation, primarily the PI3K/Akt, Ras/MAPK, and STAT5 pathways.[6][12]
Compound 7c exerts its anti-leukemic effect by directly binding to the FLT3 kinase domain, inhibiting its autophosphorylation.[11] This blockade prevents the downstream signaling cascade, leading to the inhibition of STAT5 phosphorylation. The inactivation of the STAT5 pathway, in turn, downregulates the expression of genes responsible for cell cycle progression and survival, ultimately inducing apoptosis in FLT3-mutated AML cells.[8][11]
Caption: Inhibition of the constitutive FLT3 signaling cascade.
Broader Applications: Antitubercular Agents
The versatility of the 2-aminooxazole scaffold extends beyond oncology. As a bioisostere of the 2-aminothiazole core, which is known to exhibit antitubercular activity, 2-aminooxazole derivatives have been successfully developed as potent agents against Mycobacterium tuberculosis (Mtb).[5] Following the same synthetic logic, libraries of N-substituted 4-aryl-2-aminooxazoles were synthesized and showed promising activity against Mtb, validating the bioisosteric replacement strategy.[5]
Conclusion and Future Directions
The oxazol-2-amine core represents a highly versatile and synthetically accessible scaffold for the discovery of novel bioactive molecules. The robust two-step synthesis involving urea condensation and Buchwald-Hartwig amination provides a powerful platform for generating diverse chemical libraries. The successful identification of potent FLT3 inhibitors for AML and promising antitubercular agents underscores the therapeutic potential of this chemical class. Future research should focus on further exploring the vast chemical space accessible from this precursor, optimizing pharmacokinetic properties through targeted modifications, and identifying novel biological targets to address a wider range of diseases. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon in the exciting endeavor of discovering the next generation of oxazol-2-amine-based therapeutics.
References
- Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]
- Kashani, S. K., Jessiman, J. E., et al. (2021).
- Kim, H. J., Ryu, H., Song, J. Y., Hwang, S. G., Jalde, S. S., Choi, H. K., & Ahn, J. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]
- Takahashi, S. (2011). Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications.
- Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Gessner, V. H. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry. [Link]
- Kim, H. J., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. PubMed. [Link]
- Shi, S., et al. (2023). Classification of FLT3 inhibitors and SAR analysis by machine learning methods. Medicinal Chemistry Research. [Link]
- Mahesha, et al. (2022). 5-(4-Fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole.
- Kündig, E. P., et al. (2010).
- Fors, B. P., & Buchwald, S. L. (2010). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Journal of the American Chemical Society. [Link]
- Vinayak, et al. (2025). Design, Synthesis and Characterization of Novel Amine Derivatives of 5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine as a New Class of Anticancer Agents.
- Kariuki, B. M., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. MDPI. [Link]
- Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed amination of unprotected five-membered heterocyclic bromides.
- Kamal, A., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. [Link]
- Gong, L. Z., et al. (2024).
- Al-Masoudi, N. A., et al. (2019). Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives.
- Mendes, A., et al. (2021). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[6][7]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules. [Link]
- Xu, B., et al. (2022). A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐Dibromoacetophenone Using NaBr/K2S2O8. ChemistrySelect. [Link]
- Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)
- Biological profile of oxazole derivatives. (2018).
Sources
- 1. [PDF] Classification of FLT3 inhibitors and SAR analysis by machine learning methods | Semantic Scholar [semanticscholar.org]
- 2. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. uomphysics.net [uomphysics.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
chemical reactivity of the amino group on the oxazole ring
An In-Depth Technical Guide to the Chemical Reactivity of the Amino Group on the Oxazole Ring
Authored by: Gemini, Senior Application Scientist
Abstract
The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry and a molecule of significant interest in prebiotic chemistry.[1][2] Its synthetic versatility is largely dictated by the reactivity of the exocyclic amino group. This guide provides an in-depth analysis of the chemical behavior of this amino group, grounded in its unique electronic environment. We will explore its nucleophilic character in N-acylation and N-alkylation reactions, its transformation via diazotization to access a range of functional groups, and its participation in modern palladium-catalyzed cross-coupling reactions. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the underlying mechanistic principles to empower rational synthetic design.
Core Concepts: Electronic Structure and Basicity
The reactivity of the amino group at the C2 position of the oxazole ring is intrinsically linked to the electronic nature of the heterocycle itself. The oxazole ring is a five-membered aromatic system containing two heteroatoms, an oxygen and a nitrogen, which impart distinct electronic characteristics.[3][4] The nitrogen atom is pyridine-like, while the oxygen atom is furan-like, creating a hybrid system where the complete delocalization of π-electrons is influenced by the high electronegativity of the oxygen atom.[3]
This electronic environment has two primary consequences for the attached amino group:
-
Reduced Basicity: The oxazole ring is electron-withdrawing. Consequently, the lone pair of electrons on the exocyclic amino nitrogen is less available for protonation compared to aliphatic amines. The oxazole ring system is weakly basic, with the conjugate acid having a pKa of approximately 0.8, significantly lower than that of imidazole (pKa ≈ 7).[5][6] This reduced basicity must be considered when selecting bases for reactions involving deprotonation of the amino group.
-
Tautomerism: 2-Aminooxazole can exist in tautomeric equilibrium with its 2-iminooxazoline form. While the amino form is generally predominant, reaction conditions can influence this equilibrium and potentially lead to reactivity at the endocyclic nitrogen.[1][7]
Reactions as a Nucleophile: N-Acylation & N-Alkylation
Despite its attenuated basicity, the amino group's lone pair remains sufficiently nucleophilic to participate in a variety of essential bond-forming reactions.
N-Acylation
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry, often used to modulate the physicochemical properties of a lead compound. The amino group of 2-aminooxazole readily reacts with various acylating agents.
Causality & Mechanistic Insight: This reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acid chloride or anhydride), forming a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a leaving group yields the stable amide product. Microwave-assisted protocols have emerged as highly efficient methods for this transformation, offering rapid reaction times and high yields.[8]
Workflow for Microwave-Assisted N-Acylation
Caption: Microwave-assisted N-acylation workflow.
Detailed Experimental Protocol: N-Acylation
-
Reaction Setup: In a microwave reaction vial, combine the 2-aminooxazole derivative (1.0 equiv.), the corresponding acid chloride (1.1 equiv.), and a suitable solvent such as pyridine (0.2 M).
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 120 °C for 15-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).[9]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Pour the reaction mixture into ice-water (20 mL).
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated 2-aminooxazole.[9]
N-Alkylation
N-alkylation introduces alkyl substituents to the amino group, another key strategy for structural modification. While direct alkylation with alkyl halides is possible, it can suffer from issues like over-alkylation. Reductive amination offers a more controlled, high-yielding alternative for synthesizing secondary amines.
Causality & Mechanistic Insight: Reductive amination is a two-stage process. First, the 2-aminooxazole condenses with an aldehyde or ketone to form an imine intermediate. In the second stage, a mild reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the imine C=N bond to furnish the N-alkylated product. The process is highly efficient and avoids the formation of quaternary ammonium salts.[9]
Workflow for N-Alkylation via Reductive Amination
Caption: Reductive amination workflow for N-alkylation.
Detailed Experimental Protocol: Reductive Amination
-
Imine Formation: To a round-bottom flask, add the 2-aminooxazole (1.0 equiv.) and the corresponding aldehyde (1.1 equiv.). Dissolve the solids in anhydrous methanol (0.1 M). Stir the mixture at room temperature for 1-2 hours to form the imine intermediate, monitoring by TLC.[9]
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is fully consumed as indicated by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting crude material by flash column chromatography.[9]
Transformation via Diazotization: The Sandmeyer Reaction
The conversion of a primary aromatic amine to a diazonium salt is a powerful synthetic tool, rendering the amino group an excellent leaving group (N₂) and opening pathways for a wide array of substitution reactions.[10][11]
Causality & Mechanistic Insight: The process begins with diazotization , where the amine reacts with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄).[12] This forms a diazonium salt. Due to the electron-withdrawing nature of some heterocycles, the parent amino group can be a weak nucleophile, sometimes making diazotization challenging.[13]
The resulting diazonium salt is a versatile intermediate. In the Sandmeyer Reaction , copper(I) salts (e.g., CuCl, CuBr, CuCN) are used to catalyze the replacement of the diazonium group with a halide or cyanide.[14][15][16] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium salt.[10][14]
Workflow for Diazotization followed by Sandmeyer Halogenation
Caption: A two-step sequence for converting a 2-aminooxazole to a 2-halooxazole.
Detailed Experimental Protocol: Sandmeyer Chlorination
-
Diazotization: Dissolve 2-aminooxazole (1.0 equiv.) in concentrated hydrochloric acid at 0-5 °C with vigorous stirring. Prepare a solution of sodium nitrite (1.1 equiv.) in a minimal amount of cold water. Add the NaNO₂ solution dropwise to the amine solution, keeping the temperature below 5 °C. Stir the resulting mixture for 30 minutes at this temperature to ensure complete formation of the diazonium salt.[17]
-
Sandmeyer Reaction: In a separate flask, dissolve copper(I) chloride (1.2 equiv.) in concentrated hydrochloric acid. To this vigorously stirred solution, add the cold diazonium salt solution portion-wise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
Work-up and Purification: Cool the mixture, neutralize with a base (e.g., NaOH solution), and extract the product with an organic solvent. Dry the organic layer, concentrate, and purify by chromatography or distillation to yield the 2-chlorooxazole.
Participation in Palladium-Catalyzed Cross-Coupling Reactions
The 2-aminooxazole scaffold can be further functionalized using modern cross-coupling methodologies, which are indispensable tools in contemporary drug discovery.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds.[18][19] In this context, the 2-aminooxazole acts as the amine nucleophile, coupling with an aryl halide or triflate to produce an N-aryl-2-aminooxazole. This transformation is highly valued for its broad substrate scope and functional group tolerance, far surpassing classical methods.[18]
Causality & Mechanistic Insight: The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, association of the 2-aminooxazole, deprotonation by a base to form a palladium amide complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[18][20] The choice of phosphine ligand is critical for reaction efficiency, with bulky, electron-rich ligands generally providing the best results.[18][21]
| Parameter | Typical Conditions for Buchwald-Hartwig Amination[22][23] |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ |
| Ligand | Bulky phosphines (e.g., XPhos, RuPhos, tBuDavePhos) |
| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₂CO₃) |
| Solvent | Aprotic polar solvent (e.g., Toluene, Dioxane) |
| Temperature | 80 - 120 °C (often under microwave irradiation) |
Suzuki-Miyaura Coupling
While not a direct reaction of the amino group, the Suzuki-Miyaura coupling is a vital method for functionalizing a 2-aminooxazole core that has been pre-functionalized with a halide.[24] This Pd-catalyzed reaction forms a C-C bond between the halo-aminooxazole and an organoboron reagent (e.g., a boronic acid or ester).[25]
Causality & Mechanistic Insight: The Suzuki reaction is a robust and reliable method for constructing biaryl and hetero-biaryl linkages, which are common motifs in pharmaceuticals.[26] The catalytic cycle involves oxidative addition of the halo-aminooxazole to Pd(0), transmetalation with the boronic acid (activated by a base), and reductive elimination to form the C-C bond.[24] The amino group, being an electron-donating group, can influence the rate of oxidative addition.
Detailed Experimental Protocol: Suzuki Coupling of a Halo-Aminobenzothiazole (Analogous System)
-
Reaction Setup: To a flask, add 2-amino-6-bromobenzothiazole (1.0 equiv., as an analog), the desired arylboronic acid (1.5 equiv.), palladium(0) tetrakis(triphenylphosphine) (0.05 equiv.), and potassium carbonate (2.0 equiv.).
-
Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon through it for 15-20 minutes.
-
Heating: Heat the reaction mixture to reflux (e.g., 90-100 °C) under an argon atmosphere for 12-24 hours, monitoring by TLC.
-
Work-up: After cooling, dilute the mixture with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography to obtain the 2-amino-6-arylbenzothiazole.[26]
Summary and Outlook
The amino group on the oxazole ring possesses a rich and versatile chemical reactivity profile. While its nucleophilicity is tempered by the electron-withdrawing nature of the heterocycle, it remains a potent handle for a wide range of synthetic transformations. Standard manipulations such as N-acylation and N-alkylation provide reliable avenues for analog synthesis. More advanced transformations, including diazotization followed by Sandmeyer reactions , allow for the complete replacement of the amino functionality, opening the door to diverse substitution patterns. Furthermore, the 2-aminooxazole scaffold is fully compatible with modern palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures. As a known bioisostere of the well-studied 2-aminothiazole, the 2-aminooxazole will continue to be a valuable and synthetically accessible core for future endeavors in drug discovery and materials science.[2]
References
- 2-Aminooxazole - Wikipedia.
- 2-Aminooxazoles and Their Derivatives (Review). Scribd.
- Oxazole.pdf - CUTM Courseware.
- Oxazole Properties. Scribd.
- Oxazole - chemeurope.com.
- Biological Importance of Oxazoles - Allied Academies. (2017-07-26).
- Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - RSC Publishing.
- 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - NIH.
- Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement | ACS Omega - ACS Publications. (2019-11-05).
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PubMed Central. (2020-10-12).
- Microwave Mediated Synthesis of 2-Aminooxazoles | Request PDF - ResearchGate. (2018-08-06).
- N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2 - PMC. (2022-02-07).
- Buchwald–Hartwig amination - Wikipedia.
- Buchwald–Hartwig cross-coupling of 4- and 5-halo-1,2,3-triazoles. ResearchGate.
- Sandmeyer reaction - Wikipedia.
- Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH.
- Sandmeyer Reaction Mechanism - BYJU'S.
- Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC - PubMed Central.
- Sandmeyer Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Sandmeyer Reaction - YouTube. (2023-09-11).
- Diazotisation - Organic Chemistry Portal.
- Aminative Suzuki-Miyaura Coupling - Domainex. (2024-06-11).
- Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024-10-10).
- 14.4: Diazotization of Amines - Chemistry LibreTexts. (2019-06-05).
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (2023-03-29).
- Diazotization Reaction Mechanism - BYJU'S.
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC - NIH.
Sources
- 1. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is Oxazole?_Chemicalbook [chemicalbook.com]
- 4. scribd.com [scribd.com]
- 5. Oxazole [chemeurope.com]
- 6. alliedacademies.org [alliedacademies.org]
- 7. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. byjus.com [byjus.com]
- 11. Diazotisation [organic-chemistry.org]
- 12. byjus.com [byjus.com]
- 13. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 15. Sandmeyer Reaction [organic-chemistry.org]
- 16. youtube.com [youtube.com]
- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Aminative Suzuki-Miyaura Coupling | Domainex [domainex.co.uk]
- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. m.youtube.com [m.youtube.com]
- 26. Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Theoretical Studies of the Electronic Structure of Methyl-Amino-Oxazole
Foreword: The Strategic Imperative of In Silico Oxazole Analysis in Contemporary Drug Discovery
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] The unique electronic characteristics of this five-membered heterocycle, endowed by the presence of both nitrogen and oxygen atoms, dictate its reactivity, intermolecular interactions, and ultimately, its therapeutic efficacy.[1][2][3] A nuanced understanding of the electronic structure of substituted oxazoles, such as methyl-amino-oxazole, is therefore not merely an academic exercise but a critical component of rational drug design. By elucidating the distribution of electrons, the nature of frontier molecular orbitals, and the electrostatic potential, we can predict and modulate molecular behavior to optimize drug-target interactions and pharmacokinetic profiles.
This technical guide provides a comprehensive exploration of the theoretical methodologies employed to investigate the electronic structure of methyl-amino-oxazole. Moving beyond a mere recitation of protocols, we will delve into the causality behind the selection of computational methods, the interpretation of the resulting data, and the practical application of these insights in a drug development context. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the predictive power of computational chemistry to accelerate their research endeavors.
I. Foundational Principles: Unveiling the Electronic Landscape of Methyl-Amino-Oxazole
The electronic structure of a molecule is the bedrock of its chemical behavior. For methyl-amino-oxazole, the interplay between the electron-donating amino group, the methyl substituent, and the inherent electronic properties of the oxazole ring creates a unique and complex system. To dissect this, we turn to the powerful tools of quantum chemistry.
A. The Quantum Mechanical Lens: Density Functional Theory (DFT)
Density Functional Theory (DFT) has emerged as the workhorse of modern computational chemistry for its exceptional balance of accuracy and computational efficiency, particularly for organic molecules.[1][2] DFT calculations allow us to determine the ground-state electronic energy and electron density of a molecule, from which a wealth of other properties can be derived.[2]
The choice of functional and basis set is a critical decision in any DFT study. For systems like methyl-amino-oxazole, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a robust and widely validated choice.[1][2] It incorporates a portion of the exact Hartree-Fock exchange, which is crucial for accurately describing the electronic structure of heterocyclic systems. This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution by including diffuse functions (++) to account for lone pairs and anionic character, and polarization functions (d,p) to allow for non-spherical electron distributions.[1][2]
B. Key Descriptors of Electronic Structure
From a single DFT calculation, we can extract several key descriptors that provide a detailed picture of the electronic landscape of methyl-amino-oxazole:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the primary players in chemical reactions and electronic transitions.[1][4][5][6] The energy of the HOMO is related to the molecule's ability to donate electrons (its ionization potential), while the LUMO energy reflects its ability to accept electrons (its electron affinity).[5] The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and reactivity; a smaller gap generally implies higher reactivity.[1][2][4]
-
Molecular Electrostatic Potential (MEP): The MEP is a three-dimensional map of the electrostatic potential on the surface of a molecule.[1][2] It provides an intuitive visualization of the charge distribution, highlighting electron-rich regions (nucleophilic sites, typically colored red or yellow) and electron-poor regions (electrophilic sites, typically colored blue).[2] This is invaluable for predicting sites of non-covalent interactions, such as hydrogen bonding, which are fundamental to drug-receptor binding.[1][2]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemically intuitive picture of bonding by localizing the molecular orbitals into Lewis-like structures. This allows for the quantification of bond orders, atomic charges, and hyperconjugative interactions, offering a deeper understanding of the electronic delocalization and substituent effects within the molecule.
II. Practical Application: A Step-by-Step Protocol for the Theoretical Analysis of 2-Amino-4-Methyl-Oxazole
This section provides a detailed workflow for conducting a comprehensive theoretical study of the electronic structure of 2-amino-4-methyl-oxazole.
A. Computational Workflow
The following diagram illustrates the key steps in the computational analysis of 2-amino-4-methyl-oxazole.
Caption: A generalized workflow for the computational analysis of methyl-amino-oxazole.
B. Detailed Experimental Protocol: DFT Calculation
-
Structure Generation: The 2D structure of 2-amino-4-methyl-oxazole is drawn using a molecular editor such as GaussView or ChemDraw.[1] This is then converted into an initial 3D conformation.
-
Geometry Optimization: A geometry optimization is performed to find the lowest energy conformation of the molecule.[1]
-
Software: Gaussian, ORCA, or similar quantum chemistry package.
-
Rationale: This level of theory provides a reliable balance of accuracy and computational cost for organic molecules, accurately capturing both the structural and electronic features.[1]
-
-
Frequency Analysis: A frequency calculation is performed on the optimized geometry.
-
Purpose: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). This also provides thermodynamic data such as zero-point vibrational energy.
-
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are performed to obtain the desired electronic properties.
-
Frontier Molecular Orbitals: The energies and spatial distributions of the HOMO and LUMO are extracted from the output file.
-
Molecular Electrostatic Potential: The MEP is calculated and mapped onto the electron density surface.
-
Natural Bond Orbital Analysis: NBO analysis is requested to obtain detailed information about bonding and charge distribution.
-
III. Anticipated Results and Interpretation
Based on the known electronic effects of the substituents and the inherent properties of the oxazole ring, we can anticipate the following key features in the electronic structure of 2-amino-4-methyl-oxazole.
A. Frontier Molecular Orbitals and Reactivity
The amino group at the 2-position is a strong electron-donating group, which will significantly raise the energy of the HOMO, making the molecule a better electron donor. The methyl group at the 4-position is a weaker electron-donating group. The HOMO is expected to be delocalized over the entire molecule, with significant contributions from the amino group and the π-system of the oxazole ring. The LUMO, conversely, will be predominantly located on the oxazole ring, representing the most favorable region for accepting an electron. The HOMO-LUMO gap is anticipated to be relatively small, suggesting a molecule with moderate to high reactivity.
B. Molecular Electrostatic Potential and Intermolecular Interactions
The MEP map will likely show a region of high negative potential (red/yellow) around the nitrogen and oxygen atoms of the oxazole ring and the nitrogen of the amino group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. A region of positive potential (blue) is expected around the hydrogen atoms of the amino group, highlighting their potential to act as hydrogen bond donors.
C. Tabulated Summary of Expected Electronic Properties
The following table provides a hypothetical summary of the kind of quantitative data that would be generated from the DFT calculations. The specific values are illustrative and would be determined by the actual calculations.
| Property | Expected Value | Significance in Drug Design |
| EHOMO | ~ -5.5 to -6.5 eV | Higher values indicate greater electron-donating ability, influencing interactions with electron-deficient biological targets. |
| ELUMO | ~ -0.5 to -1.5 eV | Lower values suggest a greater propensity to accept electrons, which can be important for certain metabolic pathways or receptor interactions. |
| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 eV | A smaller gap suggests higher reactivity and potential for charge transfer interactions with biological macromolecules.[2] |
| Dipole Moment | ~ 2.0 to 3.0 Debye | A significant dipole moment indicates a polar molecule, which will influence its solubility and ability to cross biological membranes. |
IV. Visualization of Key Electronic Features
Visual representations are indispensable for a qualitative understanding of the electronic structure.
A. Frontier Molecular Orbital Diagram
The following diagram illustrates the expected shapes and relative energies of the HOMO and LUMO for 2-amino-4-methyl-oxazole.
Caption: A schematic representation of the HOMO-LUMO energy gap.
V. Conclusion: From Theoretical Insight to Practical Advancement
The theoretical investigation of the electronic structure of methyl-amino-oxazole provides a powerful framework for understanding and predicting its chemical behavior. By employing robust computational methods like DFT, we can gain invaluable insights into the molecule's reactivity, stability, and potential for intermolecular interactions. This knowledge is not merely of academic interest; it is a cornerstone of modern, rational drug design. The ability to computationally screen and refine molecular properties before embarking on costly and time-consuming synthesis and testing is a paradigm shift in pharmaceutical research. The methodologies and principles outlined in this guide serve as a practical roadmap for researchers seeking to harness the power of in silico analysis to accelerate the discovery and development of novel oxazole-based therapeutics.
VI. References
-
Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide - Benchchem.
-
DFT STUDIES OF OXAZOLE DERIVATIVE.
-
Frontier molecular orbital maps for oxazole and its derivatives (The... - ResearchGate.
-
1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study | Request PDF - ResearchGate.
-
1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed.
-
Review Article1,3-Oxazole derivatives as potential anticancer agents.
-
(PDF) Synthesis of substituted 2-amino oxazoles with their cobalt(II) and platinum(IV) complexes and evaluation of their biological activity - ResearchGate.
-
Synthesis of new oxazole hybridized with pyrazole and/or thiazole compounds: Molecular modeling and cytotoxic activity - Arabian Journal of Chemistry.
-
Electronic Structure and Physical-Chemistry Property Relationship for Oxazole Derivatives by Ab Initio and DFT Methods - ResearchGate.
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
-
HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE.
-
Understanding HOMO and LUMO in Chemistry - Ossila.
-
HOMO and LUMO - Wikipedia.
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Novel Sulfonamides Utilizing 4-Methyl-1,2-oxazol-3-amine
Introduction: The Strategic Integration of the 4-Methyl-1,2-oxazole Moiety into Sulfonamide Scaffolds
The sulfonamide functional group represents a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with antibacterial, anticancer, and anti-inflammatory properties.[1][2] The biological activity of these compounds can be significantly modulated by the nature of the substituents on the sulfonamide nitrogen. The 1,2-oxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in drug discovery, known to participate in favorable interactions with various biological targets.[3] This guide provides a comprehensive overview and detailed protocols for the synthesis of novel sulfonamides incorporating 4-Methyl-1,2-oxazol-3-amine, a versatile and reactive building block for the generation of diverse chemical libraries for drug development.
The rationale for employing this compound lies in its potential to impart unique physicochemical properties to the resulting sulfonamide derivatives. The methyl group at the 4-position can influence the molecule's conformation and lipophilicity, while the oxazole ring itself can engage in hydrogen bonding and other non-covalent interactions within a biological target's active site.[3] This document outlines the fundamental mechanistic principles, provides a robust and validated experimental protocol, and details the necessary characterization and safety considerations for the successful synthesis of these promising compounds.
Part 1: Mechanistic Principles of Sulfonamide Bond Formation
The synthesis of sulfonamides from this compound and a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfonyl group. The reaction proceeds through a well-established mechanism initiated by the nucleophilic attack of the exocyclic amine of the oxazole on the electrophilic sulfur atom of the sulfonyl chloride.
The reaction is typically facilitated by a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical roles: first, it acts as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards product formation.[1] Second, in some cases, the base can act as a nucleophilic catalyst, forming a highly reactive sulfonylammonium intermediate that is more susceptible to attack by the amine.
The general mechanism can be visualized as follows:
Caption: General reaction mechanism for sulfonamide synthesis.
The choice of reaction conditions, including the solvent, base, and temperature, is crucial for achieving high yields and purity. Aprotic solvents are generally preferred to avoid competing reactions with the sulfonyl chloride.[4]
Part 2: Detailed Experimental Protocol
This protocol provides a step-by-step method for the synthesis of a representative sulfonamide from this compound and a generic arylsulfonyl chloride.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Commercially Available | |
| Arylsulfonyl Chloride | ≥98% | Commercially Available | e.g., p-toluenesulfonyl chloride |
| Pyridine | Anhydrous | Commercially Available | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | |
| Ethyl Acetate | Reagent Grade | Commercially Available | For workup and chromatography. |
| n-Hexane | Reagent Grade | Commercially Available | For chromatography. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Prepared in-house | ||
| Brine (Saturated NaCl) | Prepared in-house | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | Commercially Available | ||
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available |
Experimental Workflow
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).
-
Dissolution: Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1 M concentration) followed by the addition of anhydrous pyridine (1.5 eq).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the arylsulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes. Slow addition is crucial to control the exothermicity of the reaction.[5][6]
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., 30% ethyl acetate in n-hexane). The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction completion.
-
Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and dilute with DCM. Wash the organic layer successively with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.
-
Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the resulting solid under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 3: Characterization of the Synthesized Sulfonamide
Thorough characterization is essential to confirm the structure and purity of the synthesized sulfonamide. The following are expected spectroscopic data:
| Technique | Expected Observations |
| FT-IR | Characteristic absorption bands for the SO₂ group (asymmetric and symmetric stretching) in the range of 1100-1370 cm⁻¹. An N-H stretching band will also be present.[4][7] |
| ¹H NMR | A singlet for the methyl group on the oxazole ring. Signals corresponding to the aromatic protons of the sulfonyl group and the oxazole ring. A downfield singlet for the N-H proton, which is exchangeable with D₂O. |
| ¹³C NMR | Resonances for the carbon atoms of the oxazole ring and the arylsulfonyl group. The methyl carbon will appear as an upfield signal. |
| Mass Spec. | The molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of the target sulfonamide. |
Part 4: Safety Precautions and Considerations
-
Sulfonyl Chlorides: These reagents are corrosive and moisture-sensitive. Handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Pyridine: Pyridine is a flammable, toxic, and malodorous liquid. All manipulations should be performed in a well-ventilated fume hood.
-
Dichloromethane (DCM): DCM is a volatile and potentially carcinogenic solvent. Minimize inhalation and skin contact by working in a fume hood and wearing appropriate gloves.
-
Reaction Quenching: The quenching of the reaction with water can be exothermic. Perform this step slowly and with caution.
Conclusion
The synthesis of novel sulfonamides from this compound offers a promising avenue for the discovery of new therapeutic agents. The protocol described herein is a robust and reproducible method that can be adapted for the synthesis of a diverse library of compounds by varying the sulfonyl chloride starting material. Careful adherence to the experimental procedure and safety guidelines will ensure the successful and safe execution of this synthesis.
References
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Medicinal Chemistry Letters. [Link]
- Development of a synthesis strategy for sulfamethoxazole derivatives and their coupling with hydrogel microparticles.
- A simple and efficient protocol for the synthesis of sulfonamides using microwave irradiation under solvent and catalyst-free conditions. RSC Advances. [Link]
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. National Institutes of Health (NIH). [Link]
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. National Institutes of Health (NIH). [Link]
- Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Cardiff University. [Link]
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide.
- The mechanism of synthesis of N-{4-[(5-methyl-1,2-oxazol-3-yl) sulfamoyl]phenyl}benzamide (1b).
- 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem. [Link]
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. National Institutes of Health (NIH). [Link]
- Sulfonamide derivatives: Synthesis and applications.
- 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. National Institutes of Health (NIH). [Link]
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines.
- Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents. National Institutes of Health (NIH). [Link]
- Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. National Institutes of Health (NIH). [Link]
- Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors.
- Synthesis, spectroscopic characterization and pharmacological studies on novel sulfamethaxazole based azo dyes. Journal of King Saud University - Science. [Link]
- 4-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide;hydroxylamine. PubChem. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Development of Oxadiazole-Sulfonamide-Based Compounds as Potential Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Strategic Coupling of 4-Methyl-1,2-oxazol-3-amine for Pharmaceutical Scaffolding
An in-depth guide to the reaction conditions for coupling 4-Methyl-1,2-oxazol-3-amine, designed for researchers, scientists, and drug development professionals.
Introduction: The Versatility of the this compound Scaffold
This compound is a privileged heterocyclic building block in modern medicinal chemistry and drug discovery. The isoxazole core is a bioisostere for various functional groups and is present in numerous biologically active molecules and approved pharmaceuticals.[1][2] The true synthetic power of this scaffold, however, lies in the reactivity of its C-3 amino group. This primary amine serves as a versatile chemical handle for introducing molecular diversity through a range of coupling reactions. Mastery of these reactions is critical for constructing complex molecular architectures, optimizing pharmacokinetic properties, and exploring structure-activity relationships (SAR).
This guide provides detailed protocols and technical insights into the three most pivotal coupling strategies for this compound: amide bond formation, palladium-catalyzed Buchwald-Hartwig amination, and copper-catalyzed Ullmann C-N coupling. The protocols are designed to be robust and reproducible, with an emphasis on explaining the causal factors behind the selection of reagents and conditions.
Section 1: Amide Bond Formation: The Cornerstone of Library Synthesis
The formation of an amide bond is one of the most fundamental and frequently utilized transformations in pharmaceutical synthesis.[3] Coupling this compound with a diverse range of carboxylic acids provides rapid access to large libraries of compounds for biological screening. The two primary approaches involve the direct reaction with an activated carboxylic acid or a two-step procedure via an acyl chloride.
Mechanism & Rationale
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions and requires high temperatures. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is achieved using coupling reagents like carbodiimides (DCC, EDC) or uronium salts (HATU), which form highly reactive intermediates (e.g., O-acylisourea or activated esters) that are readily attacked by the nucleophilic this compound.[4]
Alternatively, converting the carboxylic acid to a highly electrophilic acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a potent coupling partner that reacts rapidly with the amine, often under basic conditions to neutralize the HCl byproduct (Schotten-Baumann reaction).[4][5]
Sources
Catalytic Functionalization of 4-Methyl-1,2-oxazol-3-amine: An Application Guide for Medicinal Chemistry
Introduction: The Versatility of the 4-Methyl-1,2-oxazol-3-amine Scaffold
The this compound core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its unique electronic and steric properties, conferred by the isoxazole ring, the strategically placed methyl group, and the reactive amino functionality, make it an attractive starting point for the synthesis of diverse molecular libraries. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the catalytic methodologies available to functionalize this versatile building block. We will delve into the logic behind various catalytic strategies, offering detailed protocols and mechanistic insights to empower the rational design of novel therapeutics.
Strategic Functionalization: A Three-Pronged Approach
The functionalization of this compound can be strategically approached by targeting three key positions: the exocyclic amino group (N-functionalization), the methyl group (C(sp³)–H functionalization), and the C5-position of the isoxazole ring (C(sp²)–H functionalization). Each of these approaches opens up distinct avenues for molecular diversification.
Application Note: Leveraging 4-Methyl-1,2-oxazol-3-amine for the Synthesis of Novel Kinase Inhibitors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and oncology.
Introduction: The Strategic Value of the Isoxazole Scaffold
Protein kinases are pivotal regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1] This has established them as one of the most critical target classes in modern drug discovery. Small molecule kinase inhibitors have revolutionized treatment paradigms, but the persistent challenge of selectivity and acquired resistance necessitates the continuous exploration of novel chemical scaffolds.[2][3]
Among the heterocyclic cores used in medicinal chemistry, the isoxazole ring has emerged as a "privileged scaffold." Its unique electronic properties, capacity for hydrogen bonding, and structural rigidity make it an ideal component for engaging the ATP-binding site of kinases.[4][5] Specifically, the 3-amino-isoxazole moiety serves as a versatile and powerful building block. This guide focuses on the practical application of 4-Methyl-1,2-oxazol-3-amine , a readily available starting material, in the synthesis of advanced kinase inhibitor candidates. We will detail the underlying chemical principles, provide field-tested protocols for its derivatization, and illustrate its integration into established kinase inhibitor frameworks.
Mechanistic Insight: Why this compound is a Superior Building Block
The utility of this compound lies in the strategic placement of its nucleophilic amino group on the electron-rich isoxazole ring. This amine functions as a critical "handle" for forming carbon-nitrogen (C-N) bonds, which is a cornerstone of kinase inhibitor synthesis.
-
Structure-Activity Relationship (SAR) Driver: The isoxazole nitrogen and oxygen atoms can act as hydrogen bond acceptors, interacting with the "hinge region" of the kinase ATP-binding pocket. This interaction is fundamental for anchoring the inhibitor. The orientation of the appended aryl groups, dictated by the isoxazole core, is crucial for achieving potency and selectivity.[4][6][7]
-
Synthetic Versatility: The primary amine at the 3-position is perfectly poised for modern cross-coupling reactions, most notably the Buchwald-Hartwig amination. This allows for the efficient and modular construction of N-aryl and N-heteroaryl derivatives, which are common features in Type I and Type II kinase inhibitors.[8][9][10]
Below is a conceptual workflow illustrating the central role of this building block in a drug discovery cascade.
Caption: Synthetic workflow from building block to lead optimization.
Core Protocol: Buchwald-Hartwig Amination of this compound
The palladium-catalyzed Buchwald-Hartwig amination is the premier method for coupling aryl halides with amines due to its broad substrate scope and functional group tolerance.[8][9][11] This protocol details a general procedure for this key transformation.
Principle: This reaction involves the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the desired C-N bond and regenerate the catalyst.[8][11] The choice of ligand is critical for stabilizing the palladium intermediates and promoting the final reductive elimination step.[12]
Reagents and Materials
| Reagent/Material | Molar Eq. | Example (1 mmol scale) | Purpose |
| This compound | 1.2 | 117.7 mg (1.2 mmol) | Nucleophile |
| Aryl/Heteroaryl Halide (e.g., 4-bromotoluene) | 1.0 | 171.0 mg (1.0 mmol) | Electrophile |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 0.02 | 18.3 mg (0.02 mmol) | Palladium(0) catalyst precursor |
| XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl) | 0.08 | 38.1 mg (0.08 mmol) | Bulky phosphine ligand to facilitate catalysis |
| Sodium tert-butoxide (NaOtBu) | 1.4 | 134.6 mg (1.4 mmol) | Strong, non-nucleophilic base for amine deprotonation |
| Toluene, Anhydrous | - | 5 mL | Anhydrous, non-polar solvent |
| Schlenk flask / Reaction tube | - | 1 | For maintaining an inert atmosphere |
| Magnetic stirrer, Condenser, Argon/Nitrogen line | - | 1 set | Standard reaction setup |
Step-by-Step Procedure
-
Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq), the aryl halide (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.08 eq).
-
Causality Note: The reagents are added as solids first to ensure accurate weighing and to minimize exposure to air. The use of a bulky, electron-rich phosphine ligand like XPhos is crucial for promoting the oxidative addition and reductive elimination steps, especially with less reactive aryl chlorides or sterically hindered substrates.
-
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Under a positive pressure of inert gas, add anhydrous toluene (to achieve approx. 0.2 M concentration).
-
Reaction Execution: Seal the flask and place it in a preheated oil bath at 100-110 °C. Stir vigorously for 12-24 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A complete reaction is indicated by the consumption of the limiting reagent (the aryl halide). An aliquot can be taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate.
-
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-aryl-4-methyl-1,2-oxazol-3-amine product.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Application: From Intermediate to a Kinase Inhibitor Scaffold
The N-arylated isoxazole intermediate is a versatile platform for building more complex kinase inhibitors. A common strategy involves coupling this intermediate to another heterocyclic system, such as a quinazoline or pyrimidine, which are prevalent in many FDA-approved inhibitors.[13][14]
The following diagram illustrates how the synthesized intermediate can be part of a larger structure targeting a kinase, such as the Epidermal Growth Factor Receptor (EGFR).
Caption: Inhibition of EGFR signaling by a synthesized inhibitor.
Protocol 2: Synthesis of a 2,4-Disubstituted Pyrimidine Inhibitor
This protocol describes a nucleophilic aromatic substitution (SNAᵣ) reaction, a common follow-up step to elaborate the core intermediate.
Principle: The N-arylated intermediate, now possessing a secondary amine, acts as a nucleophile to displace a halide from an electron-deficient heteroaromatic ring, such as 2,4-dichloropyrimidine.
Reagents and Materials
| Reagent/Material | Molar Eq. | Example (0.5 mmol scale) | Purpose |
| N-Aryl-4-methyl-1,2-oxazol-3-amine (from Proto. 1) | 1.0 | 0.5 mmol | Nucleophile |
| 2,4-Dichloropyrimidine | 1.1 | 82 mg (0.55 mmol) | Heteroaromatic electrophile |
| Diisopropylethylamine (DIPEA) | 3.0 | 258 µL (1.5 mmol) | Non-nucleophilic organic base |
| n-Butanol | - | 3 mL | High-boiling polar solvent |
Step-by-Step Procedure
-
Reaction Setup: In a reaction vial, dissolve the N-aryl-4-methyl-1,2-oxazol-3-amine intermediate (1.0 eq) in n-butanol.
-
Reagent Addition: Add 2,4-dichloropyrimidine (1.1 eq) followed by DIPEA (3.0 eq).
-
Causality Note: DIPEA is used as a scavenger for the HCl generated during the reaction. Its bulky nature prevents it from acting as a competing nucleophile. n-Butanol is an excellent solvent for this reaction as its high boiling point allows for the necessary thermal energy to overcome the activation barrier of the SNAr reaction.
-
-
Reaction Execution: Seal the vial and heat the mixture to 120 °C for 16 hours.
-
Work-up: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.
-
Purification: Redissolve the residue in a minimal amount of DMSO or DMF and purify using preparative reverse-phase HPLC to obtain the final, highly pure kinase inhibitor scaffold. The remaining chloro-substituent on the pyrimidine can be used for further diversification.
Conclusion
This compound is a powerful and versatile starting material for the synthesis of diverse kinase inhibitors. Its strategic application, primarily through robust C-N cross-coupling methodologies like the Buchwald-Hartwig amination, provides a reliable and modular route to novel chemical entities. The protocols and principles outlined in this guide offer a solid foundation for researchers to design and execute synthetic campaigns targeting the kinome, ultimately accelerating the discovery of next-generation therapeutics.
References
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.Pharmaceuticals (Basel). [Link]
- Structure–activity relationship insights for antitumor activity and Bcl-2 binding of novel quinoline and coumarin-based isoxazole derivatives and their rhenium(i) and ruthenium(ii) complexes.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors.Europe PMC. [Link]
- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.PubMed. [Link]
- Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections.
- Buchwald–Hartwig amin
- Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents.Taylor & Francis Online. [Link]
- Ullmann condens
- Buchwald -Hartwig Amin
- Buchwald-Hartwig Amination.ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amin
- Discovery and Synthesis of a Naturally Derived Protein Kinase Inhibitor that Selectively Inhibits Distinct Classes of Serine/Threonine Kinases.
- Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry. [Link]
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.
- Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors.MDPI. [Link]
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines.
- Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors.PubMed. [Link]
- N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies.PubMed. [Link]
- The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines.Iranian Journal of Pharmaceutical Research. [Link]
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES.
- Ullmann Reaction.Organic Chemistry Portal. [Link]
- Design, synthesis and cellular characterization of a new class of IPMK kinase inhibitors.bioRxiv. [Link]
- Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC).PubMed. [Link]
- Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors.PubMed. [Link]
- N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and F691L gatekeeper mutant.eScholarship.org. [Link]
- The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.RSC Publishing. [Link]
- Derivatives of 4-(imidazo[l,2-a]pyridin-3-yl)-n-(pyridinyl)pyrimidin.
- Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis.
- Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles.PubMed. [Link]
- Discovery, Synthesis, and in Vivo Activity of a New Class of Pyrazoloquinazolines as Selective Inhibitors of Aurora B Kinase.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides.
Sources
- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and antitumor activity evaluation of potent fourth-generation EGFR inhibitors for treatment of Osimertinib resistant non-small cell lung cancer (NSCLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and characterization of "clickable" 4-anilinoquinazoline kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-(1H-Pyrazol-3-yl)quinazolin-4-amines as a novel class of casein kinase 1δ/ε inhibitors: Synthesis, biological evaluation and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: The Strategic Application of 4-Methyl-1,2-oxazol-3-amine in Modern Antibacterial Drug Discovery
An in-depth technical guide for researchers, scientists, and drug development professionals.
Authored by: Gemini, Senior Application Scientist
Introduction: Confronting the Crisis of Antibacterial Resistance with Novel Scaffolds
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health, creating an urgent need for novel antibacterial agents with new mechanisms of action.[1][2] The chemical scaffold of a potential drug is pivotal, defining its interaction with biological targets and its pharmacokinetic properties. Heterocyclic compounds, particularly five-membered rings containing oxygen and nitrogen, are cornerstones of medicinal chemistry.[3][4] Among these, the oxazole nucleus is recognized as a "privileged scaffold." Its unique electronic properties and ability to engage in various non-covalent interactions allow it to bind effectively to diverse biological receptors and enzymes.[1][2]
This guide focuses on a specific, highly versatile starting block: 4-Methyl-1,2-oxazol-3-amine . We will explore its potential as a foundational scaffold for generating libraries of novel antibacterial candidates. We will provide detailed protocols for the synthesis of derivatives, a strategic workflow for antibacterial screening, and methodologies for preliminary mechanism of action studies.
Part 1: The this compound Scaffold: A Foundation for Diversity
The this compound structure is an ideal starting point for medicinal chemistry campaigns. The oxazole ring itself is electron-rich and metabolically stable, often contributing to favorable drug-like properties.[2] The key to its utility lies in the functional "handles" available for chemical modification:
-
The 3-amino group: This primary amine is a versatile nucleophile, perfectly positioned for derivatization. It can be readily acylated, sulfonated, or used in reductive amination to append a wide array of chemical moieties. This allows for the systematic exploration of the chemical space around the core scaffold to optimize target binding and pharmacokinetic properties.
-
The 4-methyl group: This small alkyl group provides a subtle steric and electronic influence on the ring, which can be crucial for optimizing binding affinity and selectivity for a bacterial target over its mammalian homolog.
By leveraging the reactivity of the 3-amino group, a diverse library of compounds can be synthesized to probe structure-activity relationships (SAR) effectively.
Part 2: Synthesis of a Candidate Library via N-Acylation
A robust and efficient method for generating a library of derivatives is the N-acylation of the 3-amino group. This reaction connects the oxazole core to various side chains, which can be selected to mimic known pharmacophores or to explore novel chemical space.
Protocol 2.1: General Procedure for Synthesis of N-(4-methyl-1,2-oxazol-3-yl)amide Derivatives
This protocol describes a standard procedure for coupling this compound with a substituted acid chloride.
Materials:
-
This compound
-
Substituted acid chloride (e.g., 4-chlorobenzoyl chloride)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine (as a base)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution. Cool the flask to 0 °C in an ice bath. The base is crucial for scavenging the HCl byproduct generated during the reaction.
-
Acylating Agent Addition: Dissolve the desired acid chloride (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture at 0 °C. Slow addition is important to control the exothermic reaction.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Quench the reaction by adding saturated sodium bicarbonate solution to neutralize any remaining acid chloride and HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine to remove residual water-soluble impurities.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., 0% to 50% Ethyl Acetate in Hexanes) to isolate the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Part 3: A Strategic Cascade for In Vitro Antibacterial Screening
A tiered approach is essential for efficiently identifying promising antibacterial candidates from a newly synthesized library.[5] The process begins with broad screening to identify any activity, followed by more detailed characterization of the "hits."
Figure 1: A tiered experimental workflow for antibacterial candidate evaluation.
Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This protocol is the gold standard for quantifying the antibacterial potency of a compound.[6]
Materials:
-
Sterile 96-well clear, flat-bottom microtiter plates.
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compounds dissolved in DMSO (e.g., 10 mg/mL stock).
-
Positive control antibiotic (e.g., Ciprofloxacin).
-
0.5 McFarland turbidity standard.
-
Spectrophotometer or microplate reader (600 nm).
Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 4-5 bacterial colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[7] Dilute this suspension 1:100 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL. The final inoculum in the well will be ~5 x 10⁵ CFU/mL.
-
Compound Plating:
-
Add 50 µL of MHB to all wells of the 96-well plate.
-
In the first column, add an additional 50 µL of the test compound at 2x the highest desired concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.
-
-
Controls:
-
Negative Control (Growth Control): Wells containing MHB and bacteria only (add 50 µL of 1% DMSO in MHB).
-
Positive Control (Inhibition Control): Wells containing MHB, bacteria, and a known antibiotic like Ciprofloxacin.
-
Sterility Control: Wells containing MHB only.
-
-
Inoculation: Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to all wells except the sterility control wells. The total volume in each well is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Result Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.[5]
Data Presentation: Hypothetical MIC Data
| Compound ID | Modification on 3-amino group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| LEAD-001 | 4-Chlorobenzoyl | 4 | 32 |
| LEAD-002 | 4-Nitrobenzoyl | 2 | 64 |
| LEAD-003 | 4-Methoxybenzoyl | 16 | >128 |
| LEAD-004 | Thiophene-2-carbonyl | 8 | 64 |
| Ciprofloxacin | (Positive Control) | 0.25 | 0.015 |
Part 4: Assessing Selectivity via Mammalian Cell Cytotoxicity
An effective antibiotic must be toxic to bacteria but safe for the host. Therefore, assessing the cytotoxicity of lead compounds against a human cell line is a critical step.
Protocol 4.1: MTT Cytotoxicity Assay
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cell line (e.g., HEK293 - human embryonic kidney cells).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Sterile 96-well tissue culture plates.
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO for solubilizing formazan crystals.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of ~10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the wells. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability). The Selectivity Index (SI) can then be calculated as: SI = IC₅₀ / MIC . A higher SI value is desirable.
Part 5: Investigating the Mechanism of Action (MoA)
Understanding how a compound kills bacteria is crucial for lead optimization and overcoming resistance. Based on the structures of known oxazole-containing antibiotics, a plausible MoA could involve the inhibition of essential bacterial enzymes like DNA gyrase.
Sources
- 1. repository.aaup.edu [repository.aaup.edu]
- 2. researchgate.net [researchgate.net]
- 3. iajps.com [iajps.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apec.org [apec.org]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Antifungal Agents from Isoxazole Derivatives
Introduction: The Emergence of Isoxazole Scaffolds in Antifungal Drug Discovery
The rising incidence of invasive fungal infections, coupled with the growing challenge of antifungal drug resistance, presents a critical and unmet need for novel therapeutic agents.[1][2] Among the diverse heterocyclic scaffolds explored in medicinal chemistry, the isoxazole ring has emerged as a privileged pharmacophore in the design of potent antifungal compounds.[3] This five-membered heterocycle, containing adjacent nitrogen and oxygen atoms, offers a unique combination of electronic properties and structural versatility, enabling targeted interactions with fungal-specific biomolecules.[4]
Isoxazole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer properties.[5] Their application in antifungal research is particularly compelling due to their ability to serve as bioisosteres for other functional groups, enhance metabolic stability, and improve the overall pharmacological profile of a molecule.[3] Notably, the isoxazole moiety is a key structural component in several clinically approved drugs, underscoring its therapeutic potential.[6]
This guide provides a comprehensive overview of the key stages in the development of isoxazole-based antifungal agents, from initial synthesis to biological evaluation. It is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this versatile heterocyclic scaffold in the fight against fungal pathogens. The protocols and insights provided herein are grounded in established scientific principles and aim to facilitate the rational design and discovery of the next generation of antifungal therapies.
Part 1: Synthesis of Isoxazole Derivatives
The synthesis of isoxazole derivatives is a cornerstone of the drug discovery process. A variety of synthetic strategies can be employed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.[5] Below, we detail two common and versatile methods for the synthesis of isoxazole-containing compounds.
Protocol 1.1: Synthesis via 1,3-Dipolar Cycloaddition
This method is a powerful tool for constructing the isoxazole ring from an alkyne and a nitrile oxide, which is typically generated in situ.[7]
Workflow for 1,3-Dipolar Cycloaddition:
Caption: General workflow for the synthesis of isoxazole derivatives via 1,3-dipolar cycloaddition.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting alkyne (1.0 mmol) and the corresponding oxime (2.0 mmol) in dichloromethane (20 mL).
-
Addition of Base: Add triethylamine (2.0 mmol) to the solution. Cool the mixture to 0°C in an ice bath.
-
Generation of Nitrile Oxide: Slowly add N-chlorosuccinimide (NCS) in small portions until the oxime is completely consumed, as monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring: Monitor the progress of the reaction by TLC using an appropriate solvent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, add water (20 mL) to the reaction mixture. Separate the organic layer and wash it with a 10% aqueous solution of sodium hydroxide (10 mL).
-
Extraction and Drying: Extract the aqueous layer with dichloromethane (2 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent to obtain the desired isoxazole derivative.[7]
-
Characterization: Characterize the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Protocol 1.2: Synthesis via Passerini Three-Component Reaction
The Passerini reaction is a multicomponent reaction that allows for the efficient synthesis of α-acyloxy amides, which can incorporate an isoxazole moiety.[8][9]
Workflow for Passerini Three-Component Reaction:
Caption: General workflow for the synthesis of isoxazole derivatives via the Passerini three-component reaction.
Step-by-Step Methodology:
-
Reaction Setup: In a suitable flask, dissolve 5-amino-3-methylisoxazole-4-carboxylic acid (2.1 mmol) and the desired aldehyde (2.1 mmol) in tetrahydrofuran (THF, 5 mL).[8]
-
Addition of Isocyanide: To the solution, add the corresponding isocyanide (e.g., cyclohexyl isocyanide or benzyl isocyanide) (2.1 mmol).
-
Reaction Conditions: Heat the reaction mixture under reflux for 72 to 96 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Purify the resulting residue by recrystallization from a suitable solvent or by column chromatography to yield the pure product.[8][9]
-
Characterization: Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
Part 2: In Vitro Antifungal Susceptibility Testing
Once a library of isoxazole derivatives has been synthesized, the next critical step is to evaluate their antifungal activity. The broth microdilution method is a widely accepted and standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.
Protocol 2.1: Broth Microdilution Assay for MIC Determination
This protocol outlines the determination of the MIC of synthesized isoxazole derivatives against pathogenic fungal strains.
Workflow for Broth Microdilution Assay:
Caption: General workflow for the determination of Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Preparation of Compounds: Prepare stock solutions of the synthesized isoxazole derivatives in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Fungal Strains and Media: Use standard fungal strains such as Candida albicans, Aspergillus fumigatus, or other clinically relevant species.[7] Culture the fungi on an appropriate medium (e.g., Sabouraud Dextrose Agar) and prepare a standardized inoculum in RPMI-1640 medium.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the appropriate broth medium to achieve a range of concentrations.
-
Inoculation: Add the standardized fungal suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (a known antifungal drug like fluconazole or ketoconazole) and a negative control (medium with fungal inoculum but no compound). Also, include a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete inhibition of visible fungal growth. This can be assessed visually or by measuring the optical density at a specific wavelength.[10]
Data Presentation:
Summarize the antifungal activity data in a table for easy comparison.
| Compound ID | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | C. glabrata MIC (µg/mL) |
| Isoxazole-1 | 16 | 32 | 8 |
| Isoxazole-2 | 8 | 16 | 4 |
| Fluconazole | 2 | 16 | 4 |
Part 3: Structure-Activity Relationship (SAR) Studies
SAR studies are crucial for understanding how the chemical structure of the isoxazole derivatives influences their antifungal activity. By systematically modifying different parts of the molecule, researchers can identify key structural features required for potent activity and guide the design of more effective compounds.[1][11]
Key Structural Modifications and Their Impact on Antifungal Activity:
-
Substituents on the Phenyl Ring: The nature and position of substituents on a phenyl ring attached to the isoxazole core can significantly impact activity. Electron-withdrawing groups like halogens (e.g., chloro, fluoro) or nitro groups often enhance antifungal potency.[1][6] For instance, a 2,4-dihalogenophenyl group has been shown to be beneficial for activity.[7]
-
Side Chains and Linkers: The type of side chain and the linker connecting it to the isoxazole ring play a critical role. The presence of an imidazolyl or triazolyl moiety, characteristic of azole antifungals, can lead to compounds that target sterol 14α-demethylase.[1][7]
-
Molecular Hybridization: Combining the isoxazole scaffold with other pharmacologically active heterocycles, such as thiazole or thiophene, can lead to synergistic effects and enhanced antifungal activity.[8][12] This approach, known as molecular hybridization, is a powerful strategy for developing novel drug candidates.[8]
-
Lipophilicity: The overall lipophilicity of the molecule influences its ability to penetrate the fungal cell membrane. Optimizing this property is essential for achieving good in vivo efficacy.
Logical Relationship in SAR-Guided Drug Design:
Caption: An iterative cycle of SAR-guided optimization for the development of potent antifungal agents.
Part 4: Mechanism of Action Studies
Elucidating the mechanism of action of novel antifungal agents is a critical step in their development. For isoxazole derivatives that share structural similarities with known azole antifungals, a primary hypothesis is the inhibition of ergosterol biosynthesis.
Potential Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell death. Many azole antifungals function by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[1][4]
Signaling Pathway: Ergosterol Biosynthesis and Inhibition by Azole-like Compounds:
Caption: Simplified pathway of ergosterol biosynthesis and the proposed inhibitory action of isoxazole-based antifungal agents.
Experimental Approaches to Investigate the Mechanism of Action:
-
Molecular Docking Studies: In silico molecular docking can predict the binding affinity and interaction of isoxazole derivatives with the active site of fungal CYP51.[1]
-
Ergosterol Quantitation Assay: This biochemical assay measures the levels of ergosterol in fungal cells treated with the test compounds. A significant reduction in ergosterol levels would support the hypothesis of ergosterol biosynthesis inhibition.
-
Cytotoxicity Assays: It is essential to evaluate the cytotoxicity of the lead compounds against mammalian cell lines (e.g., HeLa cells) to ensure their selectivity for fungal cells and predict their potential for safe clinical application.[2][8] Compounds with low cytotoxicity are preferred.[2]
Conclusion and Future Directions
The development of antifungal agents from isoxazole derivatives represents a promising avenue for addressing the growing threat of fungal infections. The versatility of isoxazole chemistry allows for the creation of diverse chemical libraries, and systematic biological evaluation coupled with SAR studies can lead to the identification of potent and selective antifungal lead compounds.[13] Future research should focus on exploring novel synthetic methodologies, investigating new fungal targets, and conducting in vivo efficacy and toxicity studies to translate these promising laboratory findings into clinically effective antifungal drugs. The ability of some isoxazole derivatives to eradicate biofilms further highlights their potential as a new class of anti-biofilm agents.[2][8][9]
References
- Synthesis of new isoxazoles and dihydroisoxazoles and in vitro evaluation of their antifungal activity. Taylor & Francis Online. [Link]
- Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides. PubMed. [Link]
- Novel Isoxazole-Based Antifungal Drug Candid
- Synthesis, antifungal evaluation, two‐dimensional quantitative structure–activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides.
- Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
- Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- Novel Isoxazole-Based Antifungal Drug Candid
- A review of isoxazole biological activity and present synthetic techniques. [Link]
- Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
- Antimicrobial activity of isoxazole derivatives: A brief overview.
- Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH. [Link]
- Novel Isoxazole-Based Antifungal Drug Candidates.
- A review of isoxazole biological activity and present synthetic techniques. [Link]
- A Brief Review on Isoxazole Deriv
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxyl
- The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. NIH. [Link]
- Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH. [Link]
Sources
- 1. Synthesis, antifungal evaluation, two-dimensional quantitative structure-activity relationship and molecular docking studies of isoxazole derivatives as potential fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Isoxazole-Based Antifungal Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Novel Isoxazole-Based Antifungal Drug Candidates [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Characterizing Reaction Products
For researchers, scientists, and drug development professionals, the precise characterization of reaction products is a critical cornerstone of scientific advancement and regulatory compliance.[1][2] This guide provides an in-depth exploration of the key analytical techniques employed to elucidate the structure, purity, and quantity of newly synthesized molecules. Moving beyond a simple listing of methods, this document delves into the causality behind experimental choices, offering field-proven insights to empower robust and reliable product characterization.
Section 1: The Foundational Workflow of Product Characterization
The journey from a completed reaction to a fully characterized product follows a logical progression of analytical techniques. Each step provides a crucial piece of the puzzle, building upon the last to create a comprehensive understanding of the synthesized compound.
Caption: A generalized workflow for the characterization of reaction products.
Section 2: Purification and Purity Assessment: The Role of Chromatography
Chromatography is a powerful laboratory technique for separating, identifying, and analyzing the different chemical compounds within a mixture based on their properties.[3] It serves a dual purpose: as a purification tool to isolate the target compound and as an analytical method to assess its purity.[3]
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and efficient chromatographic technique.[4] It utilizes high pressure to force a solvent mixture through a column containing a stationary phase, allowing for the separation of closely related compounds.[4]
Reverse-phase HPLC (RP-HPLC) is the preferred method in the pharmaceutical industry due to its ability to resolve complex mixtures.[5] The versatility in stationary phases and its compatibility with a wide range of detectors, including UV/Vis and mass spectrometry (MS), make it a robust choice for determining the purity of a reaction product.[1][5]
-
System Preparation:
-
Ensure the HPLC system, including the pump, injector, column, and detector, is properly maintained and calibrated.
-
Prepare the mobile phases. A common gradient involves:
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA
-
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dissolve a small amount of the purified reaction product in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phases) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
-
Analysis:
-
Inject 5-10 µL of the prepared sample.
-
Run a linear gradient, for example, from 5% to 95% Mobile Phase B over 20 minutes.
-
Monitor the elution profile using a UV detector at a wavelength appropriate for the analyte (e.g., 254 nm for aromatic compounds).
-
-
Data Interpretation:
-
The purity of the product is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram. A purity level of >95% is often desired for subsequent biological testing.
-
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[6] The sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[6]
GC coupled with a mass spectrometer (GC-MS) is the gold standard for the analysis of volatile organic compounds (VOCs).[7][8][9] It is particularly useful for identifying and quantifying residual solvents or volatile byproducts in a reaction mixture.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the reaction product into a headspace vial.
-
Add a suitable solvent (e.g., dimethyl sulfoxide) that will dissolve the sample but not interfere with the analysis.
-
Seal the vial tightly.
-
-
Instrumentation and Analysis:
-
Place the vial in the headspace autosampler and incubate at a temperature sufficient to volatilize the residual solvents (e.g., 80°C for 30 minutes).
-
A sample of the vapor (headspace) is automatically injected into the GC-MS system.[10]
-
The GC oven temperature program is designed to separate the individual solvents. A typical program might start at 40°C and ramp up to 200°C.
-
The mass spectrometer is operated in scan mode to acquire mass spectra of the eluting compounds.
-
-
Data Interpretation:
-
Identify the residual solvents by comparing their mass spectra to a reference library (e.g., NIST).[9]
-
Quantify the amount of each solvent by comparing the peak area to that of a known standard.
-
Section 3: Structural Elucidation: Unveiling the Molecular Architecture
Once the purity of the compound is established, the next critical step is to confirm its molecular structure. A combination of spectroscopic techniques is typically employed to piece together the atomic connectivity and stereochemistry.[11]
Caption: Key techniques for structural elucidation of a reaction product.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[13][14][15]
HRMS can provide the exact mass of a molecule, which can be used to determine its elemental composition.[14] This is a powerful tool for confirming the identity of a newly synthesized compound.
ESI is a "soft" ionization technique that is well-suited for analyzing a wide range of molecules, including those that are thermally labile or non-volatile.[16][17]
-
Sample Preparation:
-
Prepare a dilute solution of the purified product (typically 10-100 µM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
-
-
Instrumentation and Analysis:
-
Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
A high voltage is applied to the ESI needle, creating a fine spray of charged droplets.[17]
-
As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.[17][18]
-
The ions are then guided into the mass analyzer.
-
-
Data Interpretation:
-
The mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]+ for positive ion mode).[19]
-
The m/z value of this peak provides the molecular weight of the compound.
-
In HRMS, the exact mass can be used to calculate the molecular formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds.[20][21] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.[21][22]
While 1D NMR (¹H and ¹³C) provides foundational information, 2D NMR experiments like COSY, HSQC, and HMBC are often necessary to unambiguously assign the structure of complex molecules.[11]
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts.
-
Transfer the solution to an NMR tube.
-
-
Instrumentation and Analysis:
-
Place the NMR tube in the spectrometer.
-
"Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize its homogeneity.
-
Acquire the ¹H NMR spectrum. This typically requires a short acquisition time.
-
Acquire the ¹³C NMR spectrum. This may require a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Data Interpretation:
-
¹H NMR:
-
Chemical Shift (δ): Provides information about the electronic environment of the protons.[20]
-
Integration: The area under each peak is proportional to the number of protons it represents.
-
Multiplicity (Splitting Pattern): Reveals the number of neighboring protons.
-
-
¹³C NMR:
-
Chemical Shift (δ): Indicates the type of carbon atom (e.g., sp³, sp², sp).
-
The number of signals corresponds to the number of unique carbon environments.[21]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.[23] It works by measuring the absorption of infrared radiation by the sample, which causes the bonds within the molecules to vibrate at specific frequencies.[24]
FTIR is a rapid and non-destructive technique that can quickly confirm the presence or absence of key functional groups, such as carbonyls (C=O), hydroxyls (O-H), and amines (N-H).[25]
-
Sample Preparation:
-
Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
-
Analysis:
-
Acquire a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum.
-
-
Data Interpretation:
-
The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).[24]
-
Identify the characteristic absorption bands corresponding to specific functional groups by consulting a correlation table.
-
Section 4: Quantification: Determining the Concentration
Once the identity and purity of the product have been established, it is often necessary to determine its concentration, particularly in solution.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound in solution.[26][27] For compounds with a chromophore (a light-absorbing group), this technique provides a simple and accurate method for quantification based on the Beer-Lambert Law.[28]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the purified product with a known concentration.
-
Create a series of standard solutions of decreasing concentration by serial dilution of the stock solution.
-
-
Analysis:
-
Measure the absorbance of the blank (the solvent used to prepare the solutions).
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).[26]
-
-
Data Interpretation:
-
Plot a standard curve of absorbance versus concentration.
-
The plot should be linear, and the equation of the line can be used to determine the concentration of an unknown sample from its absorbance.
-
Summary of Techniques and Applications
| Technique | Primary Application | Information Obtained | Sample Requirements |
| HPLC | Purity Assessment & Purification | Purity, number of components | Soluble, non-volatile |
| GC-MS | Volatile Impurity Analysis | Identification and quantification of volatile compounds | Volatile or semi-volatile |
| Mass Spec | Molecular Weight Determination | Molecular weight, molecular formula (HRMS) | Ionizable |
| NMR | Structural Elucidation | Atomic connectivity, stereochemistry | Soluble, ~5-10 mg |
| FTIR | Functional Group Identification | Presence of specific functional groups | Solid or liquid |
| UV-Vis | Quantification | Concentration in solution | Soluble, contains a chromophore |
References
- Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples - Thermo Fisher Scientific. (n.d.).
- How Is Chromatography Used for Purification? - Moravek. (n.d.).
- Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15).
- Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. (n.d.).
- General Techniques of Ultraviolet-Visible Quantitative Analysis1. (2016, April 1).
- Full article: The Advancement of Analytical Techniques in Drug Development and Validation. (2026, January 6).
- 1HNMR spectrometry in structural elucidation of organic compounds. (n.d.).
- Interpretation of mass spectra. (n.d.).
- FTIR Functional Group Database Table with Search. (n.d.).
- What is Mass Spectrometry? (n.d.).
- The Essential Role of Analytical Chemistry in the Pharmaceutical Industry. (2024, October 15).
- Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. (n.d.).
- 12.2: Interpreting Mass Spectra. (2024, May 27).
- Real-Time Reaction Analysis Guide. (n.d.).
- UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. (2023, December 18).
- Chromatography Techniques & Key Components. (2023, August 28).
- 12.8: Infrared Spectra of Some Common Functional Groups. (2025, January 1).
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024, May 9).
- 6.3: Electrospray Ionization (ESI) Mass Spectrometry. (2022, November 8).
- Mass Spectrometry- molecular weight of the sample; formula Chapter 12. (n.d.).
- Mass Spectrometry for Molecular Weight: Common Methods and Applications. (n.d.).
- A GUIDE TO INTERPRETING MASS SPECTRA. (n.d.).
- How to Interpret FTIR Results: A Beginner's Guide. (2025, March 21).
- 4.4: UV-Visible Spectroscopy. (2022, August 28).
- Chemical analytical techniques in industry. (2022, June 1).
- Chromatography. (2024, January 11).
- How do I quantify volatile organic compounds using GC-MS? (2015, June 24).
- Electrospray Ionization (ESI). (n.d.).
- The Application of Analytical Chemistry in Pharmaceutical and Biomedicine. (n.d.).
- Volatile Organic Compounds (VOCs) Analysis by GC/MS. (2022, March 21).
- UV/Vis Spectroscopy Guide | Principles, Equipment & More. (n.d.).
- Structural elucidation by NMR(1HNMR). (n.d.).
- Mastering Chromatographic Analysis: Techniques and Insights. (2024, November 20).
- Advances in Analytical Techniques for Drug Discovery and Development. (2024, February 4).
- How to Read Mass Spectrometer Graph: A Beginner's Guide. (2025, April 11).
- Electrospray Ionization. (n.d.).
- Chemical Characterization Using Different Analytical Techniques to Understand Processes: The Case of the Paraffinic Base Oil Production Line. (2020, November 18).
- FTIR Basic Organic Functional Group Reference Chart. (2015, December 21).
- Mass spectrometry. (n.d.).
- Analytical Techniques for the Characterization and Quantification of Monoclonal Antibodies. (2023, February 14).
- A Brief Overview of the Mechanisms Involved in Electrospray Mass Spectrometry. (2010, February 1).
- Recent applications of analytical techniques for quantitative pharmaceutical analysis: A review. (2025, August 7).
- Mass Spectrometry - Interpretation Made Easy! (2015, December 7).
- Mass Spectrometry. (n.d.).
- The Basics of UV-Vis Spectrophotometry. (n.d.).
- Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. (n.d.).
- How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019, April 1).
- A closer look at types of chromatography (article). (n.d.).
- Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. (2008, March 25).
- Structure Elucidation of Organic Compounds. (2023, June 9).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. The Essential Role of Analytical Chemistry in the Pharmaceutical Industry - Aragen Life Sciences [aragen.com]
- 3. moravek.com [moravek.com]
- 4. Chromatography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. chromtech.com [chromtech.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Volatile Organic Compounds (VOCs) Analysis by GC/MS | Medistri SA [medistri.swiss]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 12. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 13. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 14. vanderbilt.edu [vanderbilt.edu]
- 15. compoundchem.com [compoundchem.com]
- 16. phys.libretexts.org [phys.libretexts.org]
- 17. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 18. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. jchps.com [jchps.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 23. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 24. azooptics.com [azooptics.com]
- 25. chem.libretexts.org [chem.libretexts.org]
- 26. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications | Technology Networks [technologynetworks.com]
- 27. mt.com [mt.com]
- 28. repligen.com [repligen.com]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-Methyl-1,2-oxazol-3-amine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This comprehensive guide provides detailed protocols and application notes for the synthesis of Schiff bases derived from 4-Methyl-1,2-oxazol-3-amine. Recognizing the burgeoning interest in Schiff bases for their diverse applications in medicinal chemistry, catalysis, and materials science, this document offers a robust framework for researchers. The protocols herein are designed to be both reproducible and adaptable, with an emphasis on the underlying chemical principles to empower researchers in their experimental design. This guide moves beyond a simple recitation of steps, offering insights into the causality of procedural choices, safety considerations, and thorough characterization methodologies.
Introduction: The Significance of Oxazole-Derived Schiff Bases
Schiff bases, or azomethines, are a class of organic compounds characterized by a carbon-nitrogen double bond (-C=N-). Their facile synthesis, structural versatility, and wide range of biological activities have established them as privileged scaffolds in drug discovery and development.[1][2] The incorporation of heterocyclic rings, such as the oxazole moiety, into Schiff base structures can significantly enhance their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[3][4]
This compound serves as a valuable building block in this context. The oxazole ring is a bioisostere for various functional groups and is present in numerous clinically approved drugs. The amine functionality at the 3-position provides a nucleophilic center for the condensation reaction with a wide array of aldehydes and ketones, allowing for the generation of a diverse library of Schiff base derivatives. The methyl group at the 4-position can influence the steric and electronic properties of the resulting Schiff base, potentially modulating its biological activity and physicochemical properties.
Chemical Profile: this compound
A thorough understanding of the starting material is paramount for successful and safe synthesis.
| Property | Value | Source |
| Molecular Formula | C₄H₆N₂O | [5] |
| Molecular Weight | 98.10 g/mol | [5] |
| CAS Number | 1750-43-2 | [5] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in methanol, ethanol, DMSO, and DMF | [3] |
Safety and Handling:
The Chemistry of Schiff Base Formation: A Mechanistic Overview
The synthesis of a Schiff base is a reversible condensation reaction between a primary amine and a carbonyl compound (aldehyde or ketone). The reaction typically proceeds via a two-step mechanism:
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine.
-
Dehydration: The carbinolamine then undergoes elimination of a water molecule to form the stable imine, or Schiff base. This step is often the rate-determining step and is typically catalyzed by either an acid or a base.[8]
A visual representation of the general reaction mechanism is provided below:
Caption: General reaction mechanism for Schiff base formation.
Synthetic Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of Schiff bases from this compound. Both conventional heating and microwave-assisted methods are described, offering flexibility in experimental setup.
Protocol 1: Conventional Synthesis via Reflux
This method is a classic and reliable approach for Schiff base synthesis.
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde (e.g., salicylaldehyde, 4-methoxybenzaldehyde)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with heating plate
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Filter paper and funnel
-
Recrystallization solvent (e.g., ethanol, methanol)
Procedure:
-
Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol (or methanol).
-
Addition of Aldehyde: To this solution, add the desired aldehyde (1.0 eq) dropwise while stirring.
-
Catalyst Addition: Add a few drops (2-3) of glacial acetic acid to the reaction mixture to catalyze the dehydration step.
-
Reflux: Attach a condenser to the flask and reflux the mixture with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. The solid product will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) to obtain a crystalline solid.
-
Drying: Dry the purified Schiff base in a vacuum oven at a moderate temperature (40-50 °C).
Protocol 2: Microwave-Assisted Synthesis
This method offers a significant reduction in reaction time and often leads to higher yields, aligning with the principles of green chemistry.[4][9]
Materials:
-
This compound
-
Substituted aromatic or aliphatic aldehyde
-
Ethanol (as a solvent, if not solvent-free)
-
Microwave synthesizer or a domestic microwave oven (with appropriate safety precautions)
-
Microwave-safe reaction vessel with a loose-fitting cap
-
Beakers, pipettes, and other standard laboratory glassware
-
Filter paper and funnel
-
Recrystallization solvent
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, mix this compound (1.0 eq) and the desired aldehyde (1.0 eq). For a solvent-free reaction, ensure the reactants are well-mixed. Alternatively, a minimal amount of ethanol can be added to create a slurry.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer and irradiate at a suitable power (e.g., 150-300 W) for a short duration (typically 2-10 minutes). The optimal time and power should be determined for each specific reaction.
-
Monitoring and Cooling: Monitor the reaction progress by TLC. Once the reaction is complete, carefully remove the vessel from the microwave and allow it to cool to room temperature.
-
Product Isolation and Purification: The product is isolated and purified using the same procedure as described in the conventional method (steps 5-7).
Characterization of Synthesized Schiff Bases
Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff bases. The following techniques are recommended:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
Infrared (IR) Spectroscopy: To identify the key functional groups. The formation of the Schiff base is confirmed by the appearance of a characteristic absorption band for the azomethine (-C=N-) group, typically in the range of 1600-1650 cm⁻¹.[10][11] The disappearance of the C=O stretching band of the aldehyde and the N-H stretching bands of the primary amine also confirms the reaction.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed structure of the molecule. In the ¹H NMR spectrum, the formation of the Schiff base is confirmed by the appearance of a singlet for the azomethine proton (-CH=N-) in the range of δ 8.0-9.0 ppm.[10][12][13] The signals corresponding to the protons of the this compound and the aldehyde/ketone moieties should also be present and correctly assigned. In the ¹³C NMR spectrum, the carbon of the azomethine group typically appears in the range of δ 150-165 ppm.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound and confirm its molecular formula.
Typical Spectroscopic Data for a Schiff Base Derived from this compound:
| Spectroscopic Technique | Characteristic Signal/Peak |
| IR (KBr, cm⁻¹) | ~1620-1640 (C=N stretch) |
| ~1580-1600 (C=N stretch of oxazole ring) | |
| ¹H NMR (CDCl₃, δ ppm) | ~8.2-8.8 (s, 1H, -CH=N-) |
| ~7.0-8.0 (m, Ar-H) | |
| ~2.2 (s, 3H, -CH₃) | |
| ¹³C NMR (CDCl₃, δ ppm) | ~155-165 (-CH=N-) |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and characterization of Schiff bases from this compound.
Caption: Workflow for Schiff base synthesis and characterization.
Conclusion
The protocols and guidelines presented in this document provide a comprehensive resource for the synthesis and characterization of novel Schiff bases derived from this compound. By understanding the underlying chemical principles and adhering to the detailed methodologies, researchers can efficiently generate a diverse range of these promising compounds for further investigation in drug discovery and other scientific disciplines. The adaptability of the described methods allows for their application to a wide variety of carbonyl compounds, paving the way for the creation of extensive chemical libraries for biological screening.
References
- da Silva, C. M., et al. (2011). Schiff bases: A short review of their antimicrobial activities. Journal of Advanced Research, 2(1), 1-8.
- Qin, W., et al. (2017). A review on the synthesis, characterization, and biological activities of Schiff bases. Molecules, 22(8), 1277.
- Shivaraj, et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.[3]
- Al-Amiery, A. A., et al. (2012). Microwave assisted synthesis and antioxidant activity of novel Schiff bases from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.
- Kiranmai, K., et al. (2010). Synthesis, characterization and biological activity of metal complexes of 3-amino-5-methyl isoxazole Schiff bases. Journal of Chemical and Pharmaceutical Research, 2(1), 375-384.
- Gavin Publishers. (n.d.). Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases.[9]
- Schiff, H. (1864). Eine neue Reihe organischer Basen. Annalen der Chemie und Pharmacie, 131(1), 118-119.
- Layer, R. W. (1963). The Chemistry of Imines. Chemical Reviews, 63(5), 489-510.
- Patai, S. (Ed.). (1970). The Chemistry of the Carbon-Nitrogen Double Bond. John Wiley & Sons.
- Fisher Scientific. (2010). Safety Data Sheet: 4-Methyl-1,3-oxazol-2-amine.[6]
- TCI Chemicals. (2025).
- Berber, H., & Arslan, H. (2020). Preparation and Characterization of Some Schiff Base Compounds. ADIYAMAN ÜNİVERSİTESİ BİLİMSEL ARAŞTIRMA PROJELERİ DERGİSİ, 10(1), 179-188.[10]
- PubChem. (n.d.). 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine.
- Koya University Eprints. (2024). Synthesis, Characterization, and Bioactivity Studies of the Schiff Base Ligand and its Zinc(II) Complex.[12]
- ResearchGate. (n.d.). 1H and 13C NMR chemical shifts (ppm) of the Schiff bases 1-3 (in CD3OD).[15]
- Université des Antilles. (n.d.). Synthesis and characterization of 3-amino-5-methylisoxazole Schiff bases and their complexes with copper(II), nickel(II) and cobalt(II).[16]
- Sigma-Aldrich. (2024).
- PubChem. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide.
- Chemical Synthesis Database. (n.d.). 4-methyl-1,3-oxazol-2-amine.[19]
- ResearchGate. (n.d.). 1H NMR, IR and UV/VIS Spectroscopic Studies of Some Schiff Bases Derived from 2-Aminobenzothiazole and 2-Amino-3-Hydroxypyridine.[20]
- ResearchGate. (n.d.). 1H NMR spectral data of Schiff bases and their metal complexes.[13]
- Fisher Scientific. (2024).
- Enamine. (n.d.).
- MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide.[11]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Microwave Assisted Synthesis, Characterization and Antibacterial Studies of Some Biologically Potent Schiff Bases [gavinpublishers.com]
- 10. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 11. 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide | MDPI [mdpi.com]
- 12. eprints.koyauniversity.org [eprints.koyauniversity.org]
- 13. researchgate.net [researchgate.net]
Application Notes: Leveraging 4-Methyl-1,2-oxazol-3-amine in Multi-Component Reactions for Heterocyclic Scaffolding
Abstract
Multi-component reactions (MCRs) represent a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures with high atom economy and efficiency in a single pot.[1][2] This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 4-Methyl-1,2-oxazol-3-amine as a versatile building block in MCRs. The inherent reactivity of its primary amine group, coupled with the stability and electronic properties of the 4-methyloxazole core, makes it an ideal substrate for generating diverse libraries of novel heterocyclic compounds. We will explore its application in key MCRs, including Biginelli-like condensations and Ugi-type reactions, providing detailed mechanistic insights, step-by-step protocols, and expert commentary to facilitate their successful implementation in the laboratory.
Introduction: The Strategic Value of this compound in MCRs
The search for novel bioactive molecules often relies on the ability to rapidly generate structural diversity. MCRs are exceptionally suited for this task, as they combine three or more reactants in a convergent manner to produce a product that incorporates substantial portions of each starting material.[2] The choice of building blocks is therefore critical to the success of any MCR-based discovery program.
This compound is a privileged heterocyclic amine for several reasons:
-
Reactive Handle: The exocyclic primary amine at the 3-position is a potent nucleophile, readily participating in imine formation, which is the initiating step for many powerful MCRs like the Ugi and Biginelli reactions.[3][4]
-
Fused Scaffold Formation: The amine, when combined with the adjacent ring nitrogen, provides the necessary functionality to act as a binucleophile (specifically, an amidine equivalent) in cyclocondensation reactions, leading to the formation of fused heterocyclic systems such as oxazolo[5,4-d]pyrimidines.
-
Physicochemical Properties: The oxazole ring is a bioisostere for ester and amide functionalities and can modulate properties like solubility, metabolic stability, and receptor binding interactions.
This guide will focus on practical applications, providing the necessary protocols and theoretical grounding to empower researchers to harness the full potential of this valuable synthetic precursor.
Physicochemical Properties
| Property | Value |
| Chemical Formula | C₄H₅N₂O |
| Molecular Weight | 99.10 g/mol |
| Appearance | Off-white to pale yellow crystalline solid |
| Key Reactive Site | C3-Amine (Nucleophilic) |
| Common Applications | Biginelli-like MCRs, Ugi MCRs, Synthesis of Fused Pyrimidines |
Application in Biginelli-like Reactions: Synthesis of Fused Oxazolo[5,4-d]pyrimidines
One of the most powerful applications of this compound is in a variation of the classic Biginelli reaction.[3] In this three-component condensation, it reacts with an aldehyde and a β-dicarbonyl compound (such as ethyl acetoacetate) to yield highly functionalized 2,6-dimethyl-5-aryl-5,7-dihydrooxazolo[5,4-d]pyrimidine derivatives. These scaffolds are of significant interest in medicinal chemistry.
Mechanistic Rationale
The reaction is typically catalyzed by a Brønsted or Lewis acid.[3] The mechanism proceeds through a series of bimolecular reactions, beginning with the acid-catalyzed condensation of the aldehyde and the β-dicarbonyl compound or, more commonly, the formation of an acyliminium ion from the aldehyde and the aminooxazole. This intermediate is then attacked by the enol of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the final fused heterocyclic product.
Caption: Diagram 1: Biginelli-like Reaction Pathway
Application in Ugi Four-Component Reactions (U-4CR)
The Ugi reaction is a celebrated MCR that combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino carboxamide.[4][5] this compound serves as an excellent amine component in this transformation, introducing a heterocyclic motif into the final product scaffold.
Mechanistic Rationale
The reaction is typically self-catalyzed and proceeds rapidly upon the addition of the isocyanide.[4] The first step is the formation of an imine from the this compound and the aldehyde. Protonation of this imine by the carboxylic acid generates a highly electrophilic iminium ion. This ion is trapped by the nucleophilic isocyanide, forming a nitrilium ion intermediate. Finally, this intermediate is attacked by the carboxylate anion, followed by an irreversible Mumm rearrangement to yield the stable α-acylamino carboxamide product.[4][6]
Caption: Diagram 2: General Ugi 4-Component Reaction Workflow
Experimental Protocols
The following protocols are provided as representative examples. Researchers should perform their own optimization based on the specific substrates used.
Protocol 4.1: Synthesis of a Fused Oxazolo[5,4-d]pyrimidine via Biginelli-like Reaction
Rationale: This protocol describes the synthesis of a fused pyrimidine system using this compound, a substituted benzaldehyde, and ethyl acetoacetate, catalyzed by p-toluenesulfonic acid (p-TSA). Ethanol is chosen as a solvent for its ability to dissolve the reactants and its suitable boiling point.
Materials:
-
This compound (1.0 mmol, 99.1 mg)
-
4-Chlorobenzaldehyde (1.0 mmol, 140.6 mg)
-
Ethyl acetoacetate (1.2 mmol, 156.2 mg, 153 µL)
-
p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 mmol, 38.0 mg)
-
Ethanol (5 mL)
-
Round-bottom flask (25 mL), magnetic stirrer, reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add this compound (99.1 mg), 4-chlorobenzaldehyde (140.6 mg), and ethanol (5 mL).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add ethyl acetoacetate (153 µL) followed by p-TSA (38.0 mg) to the flask.
-
Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80-85 °C) with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 4-6 hours.
-
Upon completion, allow the mixture to cool to room temperature. A precipitate should form.
-
If necessary, cool the flask in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing with cold ethanol (2 x 5 mL).
-
Dry the product under vacuum to yield the desired 5-(4-chlorophenyl)-2,6-dimethyl-5,7-dihydrooxazolo[5,4-d]pyrimidin-7-one.
Scientist's Notes:
-
Catalyst Choice: While p-TSA is effective, other Lewis acids like InCl₃ or Brønsted acids like HCl can be screened to optimize yield and reaction time.
-
Workup: If a precipitate does not form upon cooling, the solvent can be removed under reduced pressure, and the resulting residue can be purified by column chromatography on silica gel.
Protocol 4.2: Synthesis of an α-Acylamino Carboxamide via Ugi Reaction
Rationale: This protocol details the Ugi four-component synthesis using this compound as the amine component. Methanol is a common and effective solvent for the Ugi reaction due to its polarity, which stabilizes the ionic intermediates.[4] The reaction is highly convergent and often requires minimal purification.
Materials:
-
This compound (1.0 mmol, 99.1 mg)
-
Benzaldehyde (1.0 mmol, 106.1 mg, 102 µL)
-
Acetic Acid (1.0 mmol, 60.1 mg, 57 µL)
-
tert-Butyl isocyanide (1.0 mmol, 83.1 mg, 113 µL)
-
Methanol (2 mL)
-
Scintillation vial (20 mL) with a magnetic stir bar
Procedure:
-
In a 20 mL scintillation vial, combine this compound (99.1 mg), benzaldehyde (102 µL), acetic acid (57 µL), and methanol (2 mL).
-
Stir the mixture at room temperature for 20-30 minutes to facilitate imine formation.
-
Carefully add tert-butyl isocyanide (113 µL) to the stirring solution in one portion. Caution: Isocyanides are volatile and have a strong, unpleasant odor. This step should be performed in a well-ventilated fume hood.
-
Seal the vial and continue stirring at room temperature for 24 hours. The Ugi reaction is often exothermic.[4]
-
Monitor the reaction by TLC.
-
Upon completion, transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or flash chromatography if necessary.
Scientist's Notes:
-
Order of Addition: Adding the isocyanide last is crucial, as it is the most reactive component and its addition typically drives the reaction to completion.
-
Purity: Ugi reactions are known for their high yields and purity. Often, the product precipitates from the reaction mixture and can be isolated by simple filtration, avoiding chromatography.
Summary of Reaction Conditions
The versatility of this compound allows its use under various conditions, summarized below.
| Reaction Type | Key Components | Typical Solvent | Catalyst | Temperature | Typical Yield |
| Biginelli-like | Aldehyde, β-Dicarbonyl | Ethanol, Acetonitrile | p-TSA, InCl₃, HCl | Reflux | 65-90% |
| Ugi 4-CR | Aldehyde, Carboxylic Acid, Isocyanide | Methanol, DMF | None (Self-catalyzed) | Room Temp. | 70-95% |
Conclusion
This compound has proven to be a highly effective and versatile building block for the synthesis of complex heterocyclic molecules through multi-component reactions. Its ability to participate as a key amine component in both Ugi and Biginelli-type reactions provides a direct and efficient route to novel chemical scaffolds. The protocols and mechanistic insights provided in this application note serve as a robust starting point for researchers in drug discovery and synthetic chemistry to explore the vast chemical space made accessible by this unique reagent.
References
- Wikipedia. Passerini reaction. [Link]
- Wikipedia. Biginelli reaction. [Link]
- Domling, A. Chemistry & Biology Of Multicomponent Reactions. PMC, PubMed Central, NIH. [Link]
- Aly, A. A., et al.
- Wikipedia. Ugi reaction. [Link]
- Gouda, M. A., et al. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
- Gouda, M. A., et al. Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica. [Link]
- Borges, F., et al.
- Chemeurope.com. Passerini reaction. [Link]
- Kumar, D., et al. A four-component modified Biginelli reaction: A novel approach for C-2 functionalized dihydropyrimidines. NIH. [Link]
- Sami, M. H., & Younis, S. K. Selective approaches to synthesize a new series of fused 4-amino pyrimidine derivatives by using of 4 - amino nicotino nitrile as an effective precursor. ScienceScholar. [Link]
- Sharma, R. K., et al. An Efficient Passerini Tetrazole Reaction (PT-3CR). PMC, NIH. [Link]
- Wang, W., et al. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones. NIH. [Link]
- Sipos, G., et al.
- Organic Chemistry Portal. Passerini Reaction. [Link]
- Popa, M., et al. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. PMC, PubMed Central. [Link]
- Mangalagiu, I. I., & Darabantu, M.
- Quiroga, J., et al. Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. IntechOpen. [Link]
- Ayalew, A. M., & Tadesse, S.
- de la Torre, J., et al. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PMC, PubMed Central. [Link]
- Ayalew, A. M., & Tadesse, S. Ugi Four-Component Reactions Using Alternative Reactants.
- Ghavale, Y., et al. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. PMC. [Link]
- Murru, S., & Nefzi, A. Combinatorial Synthesis of Oxazol-Thiazole Bis-Heterocyclic Compounds. PubMed. [Link]
- Cuesta, J., et al. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. PMC. [Link]
- Ghorab, M. M., et al. Design, synthesis and antitumor evaluation of novel pyrazolo[3,4-d]pyrimidines incorporating different amino acid conjugates as potential DHFR inhibitors. NIH. [Link]
- Punna, N., et al. One-Pot Multicomponent Synthesis of Fully Substituted 1,3-Thiazoles Appended with Naturally Occurring Lawsone.
- ResearchGate.
- Frolova, Y., et al. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
- Susha, A. S., et al. Tetrazoles via Multicomponent Reactions. PMC, PubMed Central, NIH. [Link]
- Susha, A. S., et al. Tetrazoles via Multicomponent Reactions.
- Zhang, C., et al. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC, PubMed Central. [Link]
- ResearchGate. Multi-component reactions and evolutionary chemistry. [Link]
- Sharma, S., & Kumar, A. α-Aminoazoles/azines: key reaction partners for multicomponent reactions. PMC. [Link]
- D'Mello, A. A., et al. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles. Green Chemistry (RSC Publishing). [Link]
- Paronik, V. V., et al. Synthesis and heterocyclization of 3-cinnamyl-sulfanyl-4-methyl-1,2,4-triazole. [Link]
- Mori, M., et al. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. NIH. [Link]
- Wang, Y., et al.
- van der Heijden, L. M., et al. Multicomponent synthesis of 2-imidazolines. PubMed. [Link]
Sources
- 1. Chemistry & Biology Of Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. Ugi reaction - Wikipedia [en.wikipedia.org]
- 5. Ugi Four-Component Reactions Using Alternative Reactants [mdpi.com]
- 6. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Derivatization of 4-Methyl-1,2-oxazol-3-amine for Structure-Activity Relationship (SAR) Studies
Introduction: The Isoxazole Scaffold in Modern Medicinal Chemistry
The isoxazole ring system is a privileged five-membered heterocycle integral to the design of a multitude of therapeutic agents.[1][2][3] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable scaffold in drug discovery.[3][4] Specifically, 3-aminooxazole derivatives have garnered significant attention due to their presence in a wide array of biologically active molecules, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory.[1][3] The strategic derivatization of the 4-methyl-1,2-oxazol-3-amine core allows for a systematic exploration of the chemical space around this pharmacophore. This exploration is crucial for establishing robust Structure-Activity Relationships (SAR), which in turn guide the optimization of lead compounds towards enhanced potency, selectivity, and pharmacokinetic profiles.[2]
This guide provides a detailed overview of key derivatization strategies for this compound, focusing on modifications of the 3-amino group. The protocols outlined herein are designed to be adaptable for the generation of chemical libraries suitable for high-throughput screening and subsequent lead optimization.[5][6]
Core Derivatization Strategies for SAR Exploration
The primary amino group at the C3 position of this compound is a versatile handle for a variety of chemical transformations. The following sections detail robust and widely applicable protocols for its derivatization.
N-Acylation: Probing Amide Bioisosteres and H-Bonding Interactions
The formation of an amide bond via N-acylation is a cornerstone of medicinal chemistry. This modification allows for the introduction of a wide range of substituents, enabling the exploration of steric and electronic effects on biological activity. The resulting amide can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions with biological targets.[7][8]
Experimental Protocol: General Procedure for N-Acylation
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., dichloromethane (DCM), N,N-dimethylformamide (DMF), or tetrahydrofuran (THF)) at 0 °C, add a base (e.g., triethylamine (TEA), diisopropylethylamine (DIPEA), or pyridine) (1.2 eq.).
-
Reagent Addition: Slowly add the desired acyl chloride or acid anhydride (1.1 eq.) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an appropriate organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by preparative HPLC.
| Parameter | Recommendation | Rationale |
| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Good solubility for reactants, easy to remove post-reaction. |
| Base | Triethylamine (TEA), DIPEA | Scavenges the HCl byproduct, driving the reaction forward. |
| Temperature | 0 °C to Room Temperature | Controls the initial rate of reaction and minimizes side products. |
| Monitoring | TLC, LC-MS | To determine the endpoint of the reaction and check for byproducts. |
Visualization of N-Acylation Workflow
Caption: General workflow for the N-acylation of this compound.
N-Sulfonylation: Introducing Tetrahedral Linkers
Sulfonamides are key functional groups in a number of marketed drugs. The introduction of a sulfonamide linkage provides a chemically stable, tetrahedral geometry that can orient substituents in a distinct manner compared to the planar amide bond. This allows for the exploration of different binding pockets within a target protein.[9][10]
Experimental Protocol: General Procedure for N-Sulfonylation
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable solvent such as pyridine or a mixture of DCM and pyridine at 0 °C.
-
Reagent Addition: Add the desired sulfonyl chloride (1.1 eq.) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, pour the reaction mixture into ice-water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
| Parameter | Recommendation | Rationale |
| Solvent | Pyridine, DCM/Pyridine | Pyridine acts as both a solvent and a base. |
| Reagent | Aryl or Alkyl Sulfonyl Chloride | Diverse building blocks are commercially available. |
| Temperature | 0 °C to Room Temperature | To control the exothermic reaction. |
| Monitoring | TLC, LC-MS | Ensures the reaction has gone to completion. |
Reductive Amination: Building Secondary and Tertiary Amines
Reductive amination is a powerful and versatile method for forming C-N bonds, enabling the synthesis of secondary and tertiary amines.[11][12][13] This reaction involves the initial formation of an imine or enamine intermediate from the reaction of the primary amine with an aldehyde or ketone, followed by in-situ reduction.[11][14] This strategy allows for the introduction of a wide variety of alkyl and aryl substituents.
Experimental Protocol: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq.) and a selected aldehyde or ketone (1.1 eq.) in a suitable solvent (e.g., methanol, 1,2-dichloroethane (DCE), or THF), add a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (STAB) (1.5 eq.) or sodium cyanoborohydride (NaBH₃CN) (1.5 eq.) portion-wise.[12]
-
Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography.
| Parameter | Recommendation | Rationale |
| Solvent | DCE, Methanol, THF | Solvents compatible with both imine formation and reduction. |
| Reducing Agent | Sodium Triacetoxyborohydride (STAB) | Mild and selective for imines in the presence of carbonyls. |
| Catalyst | Acetic Acid | Catalyzes the formation of the iminium ion intermediate. |
| Monitoring | TLC, LC-MS | To track the consumption of starting materials and formation of the product. |
Visualization of Reductive Amination Workflow
Caption: General workflow for the reductive amination of this compound.
Advanced Derivatization Techniques
For more complex SAR studies, advanced synthetic methodologies can be employed to generate novel and diverse scaffolds.
Buchwald-Hartwig Amination: Aryl and Heteroaryl Linkages
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of C-N bonds between the amino group and aryl or heteroaryl halides.[15][16][17] This reaction is instrumental in accessing a broad range of N-aryl derivatives, which are prevalent in many pharmaceuticals.[18][19]
Ugi and Other Multicomponent Reactions (MCRs): Rapid Library Generation
The Ugi reaction is a one-pot, four-component reaction that combines an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to form a di-peptide-like scaffold.[20][21][22] Employing this compound as the amine component in an Ugi reaction can rapidly generate a library of complex and diverse molecules with multiple points of diversification.[23][24]
Pictet-Spengler Reaction: Formation of Fused Heterocyclic Systems
The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline or related heterocyclic system.[25] While not a direct derivatization of the amino group, this reaction can be employed if the this compound is first elaborated with a suitable β-arylethyl moiety. This strategy leads to the creation of rigid, fused ring systems, which can be valuable for constraining the conformation of the molecule and probing specific binding modes.[26][27]
Characterization and Purity Assessment
The successful synthesis and purification of a chemical library for SAR studies necessitate rigorous analytical characterization to confirm the identity and purity of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the synthesized derivatives and confirming the success of the derivatization.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition of the new compounds. LC-MS is an invaluable tool for monitoring reaction progress and assessing the purity of the final products.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds. A purity of >95% is generally required for compounds intended for biological screening.
Conclusion
The derivatization of this compound is a critical step in the exploration of its potential as a scaffold for drug discovery. The protocols outlined in this guide provide a robust starting point for the generation of diverse chemical libraries. By systematically applying these derivatization strategies and thoroughly characterizing the resulting compounds, researchers can effectively map the Structure-Activity Relationships of this important heterocyclic core, ultimately paving the way for the development of novel therapeutic agents.
References
- The recent progress of isoxazole in medicinal chemistry. PubMed.
- Medicinal Chemistry Perspective of Fused Isoxazole Deriv
- ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry.
- The recent progress of isoxazole in medicinal chemistry. Bohrium.
- Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Characterization and Comparative Analysis of Chemical Libraries for Drug Discovery. Google.
- The Pictet–Spengler Reaction: A Powerful Strategy for the Synthesis of Heterocycles. Google.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
- Buchwald–Hartwig amin
- Pictet–Spengler reaction. Wikipedia.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Deriv
- Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles. MDPI.
- Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles. Google.
- The Pictet-Spengler Reaction Updates Its Habits.
- The Pictet-Spengler Reaction Still On Stage.
- Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents.
- Ugi Three-Component Reaction Review. Scribd.
- Chemoinformatic Analysis of Combinatorial Libraries, Drugs, Natural Products, and Molecular Libraries Small Molecule Repository.
- High-throughput Screening Using Small Molecule Libraries. News-Medical.Net.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applic
- Small-molecule discovery through DNA-encoded libraries.
- Buchwald-Hartwig amin
- Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening. Dingxiang Tong.
- Buchwald-Hartwig Amin
- A three-component Ugi-type reaction of N-carbamoyl imines enables a broad scope primary α-amino 1,3,4-oxadiazole synthesis. Google.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Reductive amin
- Reductive Amination, and How It Works. Master Organic Chemistry.
- Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Google.
- Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives.
- New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities. MDPI.
- Reductive Amination in the Synthesis of Pharmaceuticals. PubMed.
- Reductive Amination & Amide Synthesis (IOC 40). YouTube.
- Reductive amination of ketones/aldehydes with amines using BH 3 N(C 2 H 5 ) 3 as a reductant.
- The Three-Component Synthesis of 4-Sulfonyl-1,2,3-triazoles via a Sequential Aerobic Copper-Catalyzed Sulfonylation and Dimroth Cyclization.
- Enantioselective sulfonylation to construct 3-sulfonyl
- Main strategies for C‐3 sulfonylation of imidazoheterocycles.
- Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central.
- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI.
- Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). MDPI.
- Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry (RSC Publishing).
Sources
- 1. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Medicinal Chemistry Perspective of Fused Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. news-medical.net [news-medical.net]
- 6. Selecting, Acquiring, and Using Small Molecule Libraries for High‐Throughput Screening-丁香实验 [biomart.cn]
- 7. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New Acyl Derivatives of 3-Aminofurazanes and Their Antiplasmodial Activities | MDPI [mdpi.com]
- 9. Enantioselective sulfonylation to construct 3-sulfonylated oxindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reductive amination - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. name-reaction.com [name-reaction.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles [mdpi.com]
- 21. scribd.com [scribd.com]
- 22. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 23. Tritylamine as an Ammonia Surrogate in the Ugi Reaction Provides Access to Unprecedented 5-Sulfamido Oxazoles Using Burgess-type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A three-component Ugi-type reaction of N-carbamoyl imines enables a broad scope primary α-amino 1,3,4-oxadiazole synthesis | Department of Chemistry [chem.ox.ac.uk]
- 25. Pictet-Spengler reactions for the synthesis of pharmaceutically relevant heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Designing the Future of Therapeutics: Application Notes on the Synthesis of Novel Triazole-Containing Compounds
Abstract
Triazole-containing compounds stand as a cornerstone in modern medicinal chemistry, demonstrating a vast spectrum of pharmacological activities. This guide provides an in-depth exploration of the rational design, synthesis, and characterization of novel triazole derivatives. We delve into field-proven strategies such as bioisosterism and molecular hybridization, offering detailed, step-by-step protocols for the widely employed Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and its regiocomplementary Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC). This document is intended to be a comprehensive resource for researchers, scientists, and drug development professionals, equipping them with the foundational knowledge and practical methodologies to advance the discovery of next-generation triazole-based therapeutics.
Introduction: The Privileged Triazole Scaffold
Triazoles are five-membered heterocyclic rings containing three nitrogen atoms, existing as two primary isomers: 1,2,3-triazole and 1,2,4-triazole. These scaffolds are considered "privileged structures" in drug discovery due to their unique physicochemical properties. They exhibit metabolic stability, the capacity for hydrogen bonding, and can act as bioisosteres for amide or ester groups, contributing to favorable pharmacokinetic and pharmacodynamic profiles. Consequently, the triazole nucleus is a key pharmacophore in numerous clinically approved drugs, including the antifungal agent fluconazole and the anticancer drug letrozole. The versatility of the triazole ring allows it to serve as a linker for creating hybrid molecules or as a core scaffold for derivatization, making it a focal point for the synthesis of novel therapeutic agents.
Rational Design Strategies for Novel Triazole Compounds
The design of new triazole-containing molecules is a scientifically driven process aimed at enhancing therapeutic efficacy and minimizing off-target effects. Two prominent strategies in this endeavor are bioisosteric replacement and molecular hybridization.
Bioisosteric Replacement: A Game of Molecular Mimicry
Bioisosterism involves the substitution of a functional group within a bioactive molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity. The triazole ring is an excellent bioisostere for various functional groups, most notably the amide bond. This substitution can lead to compounds with improved metabolic stability and potency.
Causality in Action: The replacement of an amide with a 1,2,3-triazole ring can mitigate hydrolysis by metabolic enzymes, a common liability for amide-containing drugs. Furthermore, the triazole's electronic properties and ability to participate in hydrogen bonding can mimic the interactions of the original amide with its biological target. However, the success of a bioisosteric replacement is not always predictable and must be evaluated on a case-by-case basis.
Molecular Hybridization: Combining Pharmacophores for Enhanced Activity
Molecular hybridization is a strategy that combines two or more pharmacophores from different bioactive compounds into a single hybrid molecule. This approach can lead to compounds with dual modes of action, improved selectivity, or the ability to overcome drug resistance. The triazole ring often serves as a stable and efficient linker to connect these pharmacophoric units.
Expert Insight: When designing hybrid molecules, it is crucial to consider the spatial orientation of the linked pharmacophores. The triazole linker, being relatively rigid, can help to hold the pharmacophores in a specific conformation that is optimal for binding to their respective targets. This strategy has been successfully employed to create novel antifungal and anticancer agents.
Synthetic Methodologies: Building the Triazole Core
The synthesis of the triazole ring is most prominently achieved through the Huisgen 1,3-dipolar cycloaddition of an azide with an alkyne. The development of catalyzed versions of this reaction has revolutionized the field, offering high yields, mild reaction conditions, and excellent regioselectivity.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, a cornerstone of "click chemistry," is the most widely used method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction is highly efficient, proceeds under mild, often aqueous conditions, and tolerates a wide range of functional groups. The active catalyst is a Cu(I) species, which can be generated in situ from a Cu(II) salt, such as CuSO₄, with a reducing agent like sodium ascorbate.
Experimental Workflow for CuAAC Synthesis
Caption: General workflow for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Detailed Protocol: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole via CuAAC
Materials:
-
Alkyne-containing starting material (1.0 eq)
-
Azide-containing starting material (1.0-1.2 eq)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 eq)
-
Sodium ascorbate (0.02-0.2 eq)
-
Solvent (e.g., t-BuOH/H₂O 1:1, DMF, DMSO)
-
Deionized water
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reactant Dissolution: In a round-bottom flask, dissolve the alkyne-containing starting material (1.0 eq) in the chosen solvent system (e.g., a 1:1 mixture of tert-butanol and water).
-
Addition of Reagents: To the stirred solution, add the azide-containing starting material (1.0-1.2 eq), followed by copper(II) sulfate pentahydrate (0.01-0.1 eq) and freshly prepared sodium ascorbate (0.02-0.2 eq). The use of a slight excess of the azide can help drive the reaction to completion.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alkyne is consumed. Reaction times can vary from a few minutes to several hours.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1,4-disubstituted 1,2,3-triazole.
Self-Validation: The formation of the desired product can be confirmed by a suite of analytical techniques including ¹H NMR, ¹³C NMR, and mass spectrometry. The regioselectivity of the CuAAC reaction consistently yields the 1,4-isomer, which can be confirmed by 2D NMR techniques if necessary.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides a powerful alternative to CuAAC, yielding the complementary 1,5-disubstituted 1,2,3-triazoles with high regioselectivity. This method is particularly valuable as it allows for the synthesis of a different regioisomer, expanding the chemical space available for drug design. Furthermore, RuAAC can be used with both terminal and internal alkynes, providing access to fully substituted triazoles. Common catalysts include pentamethylcyclopentadienyl ruthenium chloride [Cp*RuCl] complexes.
Synthetic Pathway Comparison: CuAAC vs. RuAAC
Caption: Regioselective synthesis of 1,2,3-triazole isomers via CuAAC and RuAAC.
Detailed Protocol: Synthesis of a 1,5-Disubstituted 1,2,3-Triazole via RuAAC
Materials:
-
Alkyne-containing starting material (1.0 eq)
-
Azide-containing starting material (1.0-1.2 eq)
-
Ruthenium catalyst (e.g., CpRuCl(PPh₃)₂ or CpRuCl(COD)) (0.01-0.05 eq)
-
Anhydrous, non-protic solvent (e.g., toluene, THF, dioxane)
-
Inert atmosphere (e.g., nitrogen or argon)
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: Set up a reaction flask under an inert atmosphere of nitrogen or argon. This is crucial as ruthenium catalysts can be sensitive to air and moisture.
-
Reactant and Catalyst Addition: To the flask, add the ruthenium catalyst (0.01-0.05 eq), the alkyne-containing starting material (1.0 eq), the azide-containing starting material (1.0-1.2 eq), and the anhydrous solvent.
-
Reaction Conditions: Stir the reaction mixture at the appropriate temperature. While some RuAAC reactions proceed at room temperature, heating may be required to achieve a reasonable reaction rate. Monitor the reaction progress by TLC.
-
Solvent Removal: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted 1,2,3-triazole.
Trustworthiness of the Protocol: The high regioselectivity of the RuAAC reaction is well-established, consistently producing the 1,5-isomer. The identity and purity of the product should be rigorously confirmed by spectroscopic methods.
Characterization and Data Presentation
The unambiguous characterization of newly synthesized triazole compounds is paramount to ensure their identity, purity, and structural integrity. A combination of spectroscopic and chromatographic techniques is essential.
Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the structure of the synthesized compounds. The chemical shifts of the triazole ring protons and carbons provide key diagnostic information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula of the target compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify characteristic functional groups present in the molecule and to monitor the disappearance of starting material signals (e.g., the azide stretch).
Chromatographic Analysis
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compounds and for purification.
-
Thin Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to determine the appropriate solvent system for column chromatography.
Data Presentation
For clarity and ease of comparison, quantitative data such as reaction yields, purity, and biological activity (e.g., IC₅₀ or MIC values) should be summarized in a tabular format.
Table 1: Summary of Synthesized Triazole Derivatives and Their Antifungal Activity
| Compound ID | R¹ Group | R² Group | Yield (%) | Purity (%) (HPLC) | MIC (µg/mL) vs. C. albicans |
| TZ-01 | Phenyl | Benzyl | 85 | >98 | 16 |
| TZ-02 | 4-Fluorophenyl | Benzyl | 92 | >99 | 8 |
| TZ-03 | Phenyl | 4-Chlorobenzyl | 88 | >98 | 4 |
| Fluconazole | - | - | - | - | 2 |
Structure-Activity Relationship (SAR) Studies
Once a series of triazole derivatives has been synthesized and characterized, SAR studies are conducted to understand how structural modifications influence biological activity. This involves systematically altering different parts of the molecule and evaluating the impact on potency, selectivity, and other pharmacological parameters. The insights gained from SAR studies are crucial for the rational design of more potent and effective drug candidates.
Conclusion
The design and synthesis of novel triazole-containing compounds remain a vibrant and highly productive area of research in medicinal chemistry. The strategic application of principles like bioisosterism and molecular hybridization, coupled with powerful synthetic tools such as CuAAC and RuAAC, provides a robust platform for the discovery of new therapeutic agents. The detailed protocols and methodologies presented in this guide offer a solid foundation for researchers to build upon, fostering innovation and accelerating the development of the next generation of triazole-based drugs.
References
- Bioisosteric Replacement of Amide Group with 1,2,3-Triazoles in Acetaminophen Addresses Reactive Oxygen Species-Mediated Hepatotoxic Insult in Wistar Albino Rats.
- Discovery of highly potent triazole antifungal derivatives by heterocycle-benzene bioisosteric replacement. PubMed.
- Triazole-Based Compounds: A Comprehensive Technical Guide to Their Therapeutic Applic
- Alkyne-Azide Click Chemistry Protocol for ADCs. AxisPharm.
- The 1,2,3-triazole ring as a bioisostere in
biological screening of compounds derived from 4-Methyl-1,2-oxazol-3-amine
An Application Guide for the Biological Evaluation of Novel 4-Methyl-1,2-oxazol-3-amine Derivatives
Abstract: The isoxazole scaffold is a privileged five-membered heterocyclic structure that is a cornerstone in medicinal chemistry, appearing in numerous clinically approved drugs.[1] Derivatives of this scaffold are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a comprehensive, tiered strategy for the biological screening of novel compounds derived from the this compound core. We present detailed protocols, from high-throughput primary screens to targeted mechanistic assays, designed to identify and characterize promising lead compounds. The methodologies are presented with a focus on the underlying scientific principles to empower researchers in drug discovery to make informed experimental decisions.
The Strategic Imperative: A Tiered Screening Approach
The journey from a newly synthesized compound to a validated lead is a process of systematic filtration. A brute-force approach, where all compounds are tested in all possible assays, is inefficient and resource-prohibitive. A more strategic methodology is the screening cascade , a sequential, multi-tiered approach that prioritizes assays based on throughput, cost, and biological complexity. This strategy ensures that resources are focused on the most promising candidates.
The rationale is to use broad, rapid, and cost-effective assays in the initial tier to identify a pool of "hits." These hits are then subjected to more rigorous, lower-throughput secondary and mechanistic assays in subsequent tiers to confirm activity, elucidate the mechanism of action, and eliminate false positives.
Figure 1: A generalized workflow for a tiered biological screening cascade.
Tier 1: High-Throughput Primary Screening
The goal of this initial phase is to rapidly screen the entire compound library to identify molecules that exhibit any biological activity in key therapeutic areas. The assays chosen are robust, scalable (typically in 96- or 384-well formats), and provide a clear, quantifiable endpoint.
Anticancer Activity: Cytotoxicity Screening
Scientific Rationale: The isoxazole moiety is a component of numerous compounds investigated for their anticancer properties.[4][5][6] These derivatives can induce apoptosis, inhibit cell proliferation, and interfere with critical signaling pathways in cancer cells.[4] A primary screen for general cytotoxicity against a panel of cancer cell lines is a logical first step to identify potential anticancer agents.
Protocol: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein, making it a reliable measure of cytotoxicity.[7]
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast, PC-3 for prostate, A549 for lung)
-
Complete growth medium (specific to cell line)
-
Trichloroacetic acid (TCA), 10% (w/v), cold
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris-base solution, 10 mM, pH 10.5
-
96-well flat-bottom plates
-
Microplate reader (absorbance at 540 nm)
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well (without removing the supernatant) to fix the cells. Incubate at 4°C for 1 hour.[7]
-
Washing: Remove the supernatant and wash the plates five times with slow-running tap water. Allow the plates to air-dry completely.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 15-30 minutes.
-
Remove Unbound Dye: Pour off the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air-dry.
-
Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[7]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation:
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| ISOX-001 | MCF-7 | 12.5 |
| ISOX-002 | MCF-7 | > 100 |
| ISOX-003 | PC-3 | 8.2 |
| ... | ... | ... |
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
Scientific Rationale: The isoxazole ring is present in several clinically used antibiotics, such as sulfamethoxazole and cloxacillin, demonstrating its utility as an antibacterial pharmacophore.[1] A primary screen to determine the minimum concentration required to inhibit microbial growth is the gold standard for discovering new antimicrobial agents.[8]
Protocol: Broth Microdilution Assay
This method determines the MIC by exposing a standardized bacterial inoculum to serial dilutions of a compound in a liquid growth medium.[9][10]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus - Gram-positive, Escherichia coli - Gram-negative)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well U-bottom plates
-
Bacterial inoculum standardized to 5 x 10⁵ CFU/mL
-
Resazurin solution (optional, for viability indication)
-
Microplate reader (absorbance at 600 nm)
Step-by-Step Methodology:
-
Compound Preparation: In a 96-well plate, prepare two-fold serial dilutions of each test compound in MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. This results in a final bacterial concentration of approximately 2.5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (bacteria with no compound) and a negative control (broth only). A known antibiotic (e.g., Ciprofloxacin) should be used as a reference standard.
-
Incubation: Cover the plates and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[11] This can be assessed visually or by measuring the absorbance at 600 nm.
-
Data Analysis: The MIC value is reported for each compound against each bacterial strain.
Data Presentation:
| Compound ID | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) |
| ISOX-001 | 128 | > 256 |
| ISOX-004 | 16 | 64 |
| ISOX-005 | 8 | > 256 |
| ... | ... | ... |
Tier 2: Hit Confirmation and Prioritization
Compounds identified as "hits" in Tier 1 require further validation. The goals of this tier are to confirm the activity using an alternative method (an orthogonal assay) to rule out artifacts and to establish a clear dose-response relationship.
Example Orthogonal Assay for Anticancer Hits: If a compound was identified in the SRB assay (measures total protein), its activity should be confirmed with an assay based on a different biological principle, such as the MTT assay, which measures metabolic activity.[12] A compound active in both assays is a much more robust hit.
Tier 3: Elucidating the Mechanism of Action (MoA)
For confirmed and prioritized hits, the next critical step is to understand how they work. Mechanistic studies provide insight into the molecular targets and pathways modulated by the compound.
MoA for Anti-inflammatory Hits: COX Enzyme Inhibition
Scientific Rationale: A primary mechanism of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[13][14] Many isoxazole-containing compounds, like Valdecoxib, are known COX inhibitors.[1] An in vitro assay to determine the inhibitory activity against COX-1 and COX-2 can reveal a specific and therapeutically relevant MoA.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase activity is monitored by the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).[15][16]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
TMPD colorimetric substrate
-
Arachidonic acid (substrate)
-
96-well plate
-
Microplate reader (absorbance at 590-620 nm)
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of buffer, heme, enzyme (COX-1 or COX-2), and test compounds in a 96-well plate.
-
Inhibitor Incubation: Add the test compound (at various concentrations) to the wells containing buffer, heme, and the respective COX enzyme. Incubate for a short period (e.g., 5-10 minutes) at 25°C.
-
Reaction Initiation: Initiate the reaction by adding the colorimetric substrate (TMPD) followed by the enzyme substrate (arachidonic acid).
-
Kinetic Measurement: Immediately measure the absorbance over time (e.g., every minute for 5 minutes) at ~611 nm. The rate of color development is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Determine the percent inhibition relative to the vehicle control and calculate the IC₅₀ value for both COX-1 and COX-2. The ratio of IC₅₀ (COX-2/COX-1) indicates the selectivity of the compound.
Data Presentation:
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| ISOX-007 | 50.2 | 1.5 | 33.5 |
| ISOX-008 | 15.8 | 14.9 | 1.1 (Non-selective) |
| Celecoxib | >100 | 0.05 | >2000 (COX-2 Selective) |
| ... | ... | ... | ... |
MoA for Anticancer Hits: NF-κB Pathway Modulation
Scientific Rationale: The Nuclear Factor kappa-B (NF-κB) is a transcription factor that plays a central role in regulating immune and inflammatory responses, cell proliferation, and apoptosis.[17] Its dysregulation is a hallmark of many cancers and inflammatory diseases.[18][19] Investigating whether an anticancer hit can inhibit NF-κB activation provides crucial insight into a powerful and well-validated therapeutic pathway.
Figure 2: The canonical NF-κB signaling pathway, a potential target for isoxazole derivatives.
Protocol Concept: NF-κB Reporter Assay A common method is to use a cell line engineered with a reporter gene (e.g., luciferase) under the control of an NF-κB response element.
-
Seed the reporter cell line in a 96-well plate.
-
Pre-treat the cells with various concentrations of the hit compound.
-
Stimulate the cells with an NF-κB activator like Tumor Necrosis Factor-alpha (TNF-α).[20]
-
After incubation, lyse the cells and add the appropriate substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Measure the signal (luminescence) on a plate reader. A reduction in signal in treated cells compared to the stimulated control indicates inhibition of the NF-κB pathway.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic screening cascade outlined in this guide provides a robust framework for identifying and characterizing the biological activities of its derivatives. By progressing from high-throughput primary screens to detailed mechanistic studies, researchers can efficiently allocate resources, validate findings with scientific rigor, and uncover the therapeutic potential of this versatile chemical class.
References
- Benchchem. Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines.
- NINGBO INNO PHARMCHEM CO.,LTD. Isoxazole Scaffolds: Building Blocks for Innovation in Science.
- Lawson, M. A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. International Journal of Molecular Sciences.
- Lawson, M. A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. PMC - PubMed Central.
- RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. PMC - NIH.
- BMG LABTECH. (2019). High-throughput screening (HTS).
- Lawson, M. A., et al. (2021). NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate.
- Sahoo, B. M. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. ResearchGate.
- RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
- Kumar, A., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry.
- Pavić, A., et al. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. PMC - NIH.
- Wadhwani, T., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH.
- Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances.
- Singh, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
- Zhang, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. PMC - NIH.
- Roy, A., et al. (2024). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Journal of Chemical Health Risks.
- Rani, P., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Methods in Molecular Biology.
- MDPI. Targeting The Nuclear Factor Kappa-B (NF-κB) Pathway for Drug Discovery.
- Walker, M. C., & Gierse, J. K. (2010). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate.
- ResearchGate. (2019). Activation of NF-κ B signaling pathway by inflammatory regulators and associated drug discovering.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. PubMed.
- Ballo, A., et al. (2022). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Academic Journals.
- Abcam. MTT assay protocol.
- Kupcsik, L. (2023). Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. PMC - NIH.
- Petrovic, D., & Murray, M. (2022). 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro. Bio-protocol.
- Sittampalam, G. S., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf - NIH.
- Schwalbe, R., et al. (2007). Antimicrobial Susceptibility Testing. Apec.org.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity | European Journal of Clinical and Experimental Medicine [journals.ur.edu.pl]
- 6. espublisher.com [espublisher.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. apec.org [apec.org]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 14. In vitro assays for cyclooxygenase activity and inhibitor characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. academicjournals.org [academicjournals.org]
- 16. 4.7.2. Cyclooxygenase (COX2) Inhibition In Vitro [bio-protocol.org]
- 17. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield for 4-Methyl-1,2-oxazol-3-amine Reactions
Welcome to the technical support center for the synthesis and reaction optimization of 4-Methyl-1,2-oxazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you enhance your reaction yields and product purity.
Introduction to the Synthesis of this compound
The synthesis of 3-amino-4-methylisoxazoles is a critical process in medicinal chemistry, as this scaffold is present in numerous biologically active compounds. A common and effective method for constructing the 3-aminoisoxazole ring is the cyclocondensation of a β-ketonitrile with hydroxylamine. In the case of this compound, the logical starting material is 2-methyl-3-oxobutanenitrile (also known as α-methylacetoacetonitrile).
The reaction proceeds via the formation of an oxime intermediate from the ketone functionality of the β-ketonitrile, followed by an intramolecular cyclization where the nitrile group is attacked by the oxime oxygen. The regioselectivity of this cyclization is a crucial factor, as the formation of the isomeric 5-amino-4-methylisoxazole is a potential side reaction.
Below, we delve into the specifics of this reaction, addressing potential pitfalls and providing guidance on how to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and issues that arise during the synthesis of this compound and related isoxazoles.
Q1: My reaction yield is consistently low. What are the most likely causes?
A1: Low yields in isoxazole synthesis can often be attributed to several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Purity of Starting Materials: Ensure your 2-methyl-3-oxobutanenitrile is of high purity. β-Ketonitriles can be prone to degradation, and impurities can interfere with the reaction.
-
Reaction Conditions: Temperature and pH are critical. The cyclization step is often sensitive to the reaction environment. For the synthesis of related 3-aminoisoxazoles, precise control of temperature and pH has been shown to be crucial for achieving good yields.
-
Hydroxylamine Source and Stoichiometry: Using hydroxylamine hydrochloride requires a base to liberate the free hydroxylamine. The type and amount of base can significantly impact the reaction. An excess of hydroxylamine may be necessary to drive the reaction to completion, but a large excess can sometimes lead to side product formation.
-
Solvent Choice: The polarity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and yield.
Q2: I am observing the formation of an isomeric byproduct. How can I improve the regioselectivity to favor the desired 3-amino-4-methylisoxazole?
A2: The formation of the 5-amino-4-methylisoxazole isomer is a common challenge in this synthesis. Regioselectivity is governed by the relative reactivity of the ketone and nitrile groups and the stability of the transition states leading to the two possible products. To favor the 3-amino isomer:
-
Control the pH: The pH of the reaction medium can influence the nucleophilicity of the hydroxylamine and the electrophilicity of the carbonyl and nitrile groups. Careful adjustment of the base and its addition rate can favor one cyclization pathway over the other.
-
Temperature Optimization: Reaction temperature can also play a role in regioselectivity. Running the reaction at a lower temperature may favor the thermodynamically more stable product, while higher temperatures might lead to a mixture of kinetic and thermodynamic products.
-
Protecting Group Strategy: While more complex, the use of an N-protected hydroxylamine derivative, such as a N-acyl-hydroxylamine, has been shown to suppress the formation of the 5-amino isomer in similar syntheses.
Q3: What are the best practices for purifying this compound?
A3: The purification of this compound can be challenging due to its polar nature.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity. Experiment with different solvents, such as ethanol, isopropanol, or mixtures with water or non-polar solvents like hexanes.
-
Column Chromatography: For non-crystalline products or to remove persistent impurities, silica gel column chromatography can be employed. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity with a solvent like ethyl acetate or methanol, is typically effective. The addition of a small amount of a basic modifier, such as triethylamine, to the eluent can help to prevent tailing of the amine on the silica gel.
-
Acid-Base Extraction: An acid-base extraction can be a useful preliminary purification step. The basic amine product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basifying the aqueous layer and extracting with an organic solvent.
Q4: Can the isoxazole ring open under certain reaction or workup conditions?
A4: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to product degradation and lower yields. Conditions to be mindful of include:
-
Strongly Basic Conditions: Prolonged exposure to strong bases can lead to ring-opening.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) is known to cleave the N-O bond.
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the isoxazole ring.
Troubleshooting Guide
This guide provides a more detailed, problem-oriented approach to optimizing your this compound synthesis.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inactive Hydroxylamine | Use freshly prepared hydroxylamine solution or a new bottle of hydroxylamine hydrochloride. Ensure the base used is sufficient to generate free hydroxylamine. | Hydroxylamine can degrade over time. The hydrochloride salt is stable, but the free base is less so. Inadequate base will result in a low concentration of the active nucleophile. |
| Poor Quality β-Ketonitrile | Purify the 2-methyl-3-oxobutanenitrile by distillation or chromatography before use. Confirm its identity and purity by NMR or GC-MS. | Impurities in the starting material can inhibit the reaction or lead to the formation of side products, consuming reactants and lowering the yield of the desired product. |
| Suboptimal Reaction Temperature | Systematically vary the reaction temperature. Start at room temperature and incrementally increase it, monitoring the reaction progress by TLC or LC-MS. | The formation of the oxime and the subsequent cyclization have different activation energies. Finding the optimal temperature is key to balancing reaction rate and preventing decomposition. |
| Incorrect pH | Monitor the pH of the reaction mixture. Experiment with different bases (e.g., sodium carbonate, potassium carbonate, triethylamine) and their stoichiometry. | The pH affects the equilibrium of oxime formation and the rate of the intramolecular cyclization. An optimal pH range is often necessary for high yield. |
Problem 2: Formation of Regioisomeric Impurity (5-Amino-4-methylisoxazole)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Kinetic vs. Thermodynamic Control | Run the reaction at different temperatures. Lower temperatures may favor the thermodynamically more stable isomer. | The activation energy barriers for the formation of the two regioisomers may be different. Temperature can be used to influence which pathway is favored. |
| Influence of Base | Vary the base used and the rate of its addition. A weaker base or slower addition might improve regioselectivity. | The nature of the base can influence the deprotonation steps and the overall reaction mechanism, thereby affecting the regiochemical outcome. |
| Solvent Effects | Experiment with solvents of different polarities (e.g., ethanol, methanol, THF, dioxane). | The solvent can stabilize the transition states of the cyclization pathways to different extents, thus influencing the ratio of the regioisomers. |
Experimental Protocols
The following protocols are provided as a starting point and should be optimized for your specific laboratory conditions and scale.
Protocol 1: Synthesis of this compound
This protocol is based on the synthesis of the analogous 3-amino-5-methylisoxazole.
Materials:
-
2-Methyl-3-oxobutanenitrile
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Water
-
Toluene
-
Concentrated Hydrochloric Acid
-
30% Sodium Hydroxide solution
Procedure:
-
In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.2 equivalents) and potassium carbonate (3 equivalents) in water. Stir at room temperature for 20 minutes to generate free hydroxylamine.
-
Add 2-methyl-3-oxobutanenitrile (1 equivalent) to the reaction mixture.
-
Heat the mixture to 60°C and maintain for 6 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, add toluene to the reaction mixture and separate the aqueous layer.
-
To the organic layer, add anhydrous ferric chloride (0.1 equivalents) and heat to reflux with a Dean-Stark trap to remove water.
-
Continue refluxing until the theoretical amount of water has been collected.
-
Cool the reaction mixture and add concentrated hydrochloric acid dropwise to adjust the pH to 1-2. Stir for 1 hour.
-
Separate the layers and discard the organic layer.
-
To the aqueous layer, add 30% sodium hydroxide solution to adjust the pH to 11-13. A precipitate should form.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain this compound.
Protocol 2: Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of hot ethanol.
-
If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a few minutes.
-
Filter the hot solution to remove any insoluble impurities and the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Visualizing the Process
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low reaction yields.
References
- Preparation method of 3-amino-5-methyl isoxazole. CN107721941B.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides.
- Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]
Technical Support Center: Purification of 4-Methyl-1,2-oxazol-3-amine Reaction Products
Welcome to the technical support resource for the purification of 4-Methyl-1,2-oxazol-3-amine. As a key building block in medicinal chemistry and drug development, achieving high purity of this heterocyclic amine is paramount for reliable downstream applications. This guide is designed to provide researchers, scientists, and process chemists with practical, field-proven insights into overcoming common purification challenges. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your purification strategy.
The core challenge in purifying this compound (CAS 1750-43-2) stems from its chemical nature.[1] The molecule possesses a basic exocyclic primary amine, which can interact strongly with standard purification media, and a polar oxazole core. This duality requires a nuanced approach to achieve high purity by separating it from starting materials, reagents, and reaction byproducts.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems encountered during the purification of this compound in a question-and-answer format.
Issue 1: My TLC plate shows significant streaking or tailing of the product spot.
Probable Cause: The primary reason for peak tailing and streaking on silica gel is the strong interaction between the basic amine group of your product and the acidic silanol (Si-OH) groups on the surface of the silica. This causes a portion of the molecules to bind tightly, smearing them down the plate instead of moving as a compact band.
Recommended Solutions:
-
Incorporate a Basic Modifier: The most common and effective solution is to neutralize the acidic sites on the silica gel.
-
Protocol: Add a small amount of a volatile base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent system. A typical starting concentration is 0.5-2% (v/v).[2][3]
-
Causality: The modifier base competes with your product for the acidic silanol sites, effectively "masking" them. This allows your amine product to elute based on polarity without the strong ionic interaction, resulting in sharper, more defined spots.
-
-
Use a Deactivated Stationary Phase: If basic modifiers are incompatible with your product or downstream steps, consider an alternative stationary phase.
-
Options: Neutral alumina can be a good alternative to silica gel for basic compounds. Alternatively, commercially available deactivated silica gels are also an option.[4]
-
Issue 2: The product is co-eluting with a persistent impurity during column chromatography.
Probable Cause: This typically occurs when an impurity has a polarity very similar to your desired product. This could be a regioisomer formed during synthesis or an unreacted starting material that shares functional groups.
Recommended Solutions:
-
Optimize the Eluent System:
-
Change Solvent Selectivity: Instead of simply increasing or decreasing the eluent strength (e.g., the ratio of ethyl acetate to hexanes), change the solvents themselves to alter the separation selectivity. For example, substituting hexanes with toluene or ethyl acetate with dichloromethane can change the nature of the interactions (e.g., pi-stacking) and potentially resolve the co-eluting spots.[4]
-
Employ Gradient Elution: Start with a low-polarity eluent and gradually increase the polarity over the course of the column run. A shallow gradient can often provide the resolution needed to separate compounds with very close Rf values.[5]
-
-
Acid-Base Extraction (Liquid-Liquid Extraction):
-
Protocol: This classic technique leverages the basicity of the amine. Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with an acidic aqueous solution (e.g., 1M HCl). Your basic product will be protonated and move into the aqueous layer, while non-basic impurities remain in the organic phase.[5][6] Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH to pH > 10) and extract your purified free amine back into an organic solvent.
-
Causality: This method separates compounds based on their acid-base properties rather than just polarity, providing an orthogonal purification mechanism to chromatography.
-
Issue 3: The product appears pure by TLC but fails to crystallize or remains an oil.
Probable Cause: The presence of minor, often invisible on TLC, impurities can inhibit crystal lattice formation. Residual solvents can also act as plasticizers, preventing solidification.
Recommended Solutions:
-
Recrystallization Solvent Screening:
-
Protocol: Take small aliquots of your oily product and test a range of solvent systems. Good single-solvent systems for polar compounds often include isopropanol, ethanol, or ethyl acetate. For solvent/anti-solvent systems, try dissolving the compound in a minimal amount of a polar solvent (like methanol or dichloromethane) and then slowly adding a non-polar anti-solvent (like hexanes, pentane, or diethyl ether) until turbidity persists. Allow the solution to slowly cool to promote crystal growth.
-
Insight: For amine compounds, sometimes mixtures of acetic acid with other solvents can be effective for recrystallization.[7]
-
-
Conversion to a Salt:
-
Protocol: If the free base is difficult to crystallize, converting it to a salt (e.g., hydrochloride or tartrate) often yields a highly crystalline solid. Dissolve the purified oil in a solvent like diethyl ether or ethyl acetate and add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will typically precipitate and can be collected by filtration. The free base can be regenerated later if needed by basifying an aqueous solution of the salt.
-
Causality: Salts form well-defined, stable ionic lattices, which are often more crystalline than their corresponding free bases.
-
Purification Workflow Diagram
The following diagram outlines a general strategy for the purification of this compound.
Caption: A general decision-making workflow for purifying crude this compound.
Suggested Chromatography Conditions
The following table provides starting points for developing a column chromatography method on silica gel. Always develop the method first on TLC to find the optimal solvent system. An ideal Rf value for column separation is between 0.2 and 0.4.
| Solvent System (v/v) | Modifier | Target Application |
| Hexane / Ethyl Acetate (1:1 to 1:4) | 1% Triethylamine | Standard system for moderately polar compounds.[4] |
| Dichloromethane / Methanol (99:1 to 95:5) | 1% Triethylamine | For more polar products or when higher solubility is needed.[8] |
| Toluene / Ethyl Acetate (9:1 to 1:1) | 1% Triethylamine | Offers different selectivity compared to alkane-based systems.[4] |
Frequently Asked Questions (FAQs)
Q1: My product seems to be degrading on the silica gel column, even with triethylamine. What can I do? A1: If your compound is particularly sensitive, prolonged exposure to silica can be detrimental. Try using a less acidic stationary phase like neutral alumina. Alternatively, minimize contact time by using a shorter, wider column and running it faster ("flash" chromatography). A rapid acid-base extraction might be a better primary purification method to remove most impurities before a quick chromatographic polish.[4][5]
Q2: Can I use reverse-phase chromatography for purification? A2: Yes, reverse-phase (e.g., C18) chromatography can be an excellent orthogonal technique. Since your compound is a base, it is best to use a mobile phase with a pH at least two units above its pKa to keep it in its neutral, more retentive form.[3] A typical mobile phase would be a gradient of acetonitrile in water with a basic modifier like 0.1% ammonium hydroxide or triethylamine.
Q3: How do I completely remove residual triethylamine after my column? A3: Triethylamine is volatile, but it can be persistent. After combining your pure fractions, you can co-evaporate them with a lower-boiling solvent like dichloromethane or toluene several times on a rotary evaporator. For the final product, drying under high vacuum for an extended period is usually sufficient. If traces remain, a quick wash of an ethereal solution of your product with very dilute, cold acid (that doesn't extract your product) can remove the last traces of the more basic TEA, but this risks some product loss.
Q4: What are the best methods to confirm the final purity of my compound? A4: Purity should be assessed by multiple methods. High-resolution NMR (¹H and ¹³C) is essential to confirm the structure and identify any organic impurities. LC-MS (Liquid Chromatography-Mass Spectrometry) is excellent for quantifying purity (e.g., >98% by UV area) and confirming the molecular weight. For crystalline solids, a sharp melting point is also a good indicator of high purity.
References
- Chemical Synthesis Database. (2025). 4-methyl-1,3-oxazol-2-amine. [Link]
- Semantic Scholar. (2010). Organic Compounds. [https://www.semanticscholar.org/paper/2- (2-Chloropyridin-3-yl)-N-ethyl-4-methyloxazole-5-Li-Guo/1a88b73f854659f77f98d9c288f61583d726b216]([Link] (2-Chloropyridin-3-yl)-N-ethyl-4-methyloxazole-5-Li-Guo/1a88b73f854659f77f98d9c288f61583d726b216)
- Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. [Link]
- Sohail, M., et al. (n.d.). 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide. [Link]
- ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]
- Pande, V., et al. (n.d.). Identification of Parallel Medicinal Chemistry Protocols to Expand Branched Amine Design Space. [Link]
- PubChem. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. [Link]
- ResearchGate. (2023).
- Sathiya, S., et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. [Link]
- National Center for Biotechnology Information. (2020). Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino)phenols. [Link]
- Mamatha, M. (2020). SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4- AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. [Link]
- PubChem. (n.d.). 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. [Link]
- Biotage. (2023).
- Pharmaffiliates. (n.d.). 4-Amino-N-methyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide. [Link]
- ACG Publications. (2017). Synthesis of novel impurities in 2-(2-(4-fluorophenyl)-2-oxo-1- phenylethyl)
- National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of 1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethan-1-one. [Link]
- YouTube. (2022). How to purify Amine?[Link]
- MDPI. (n.d.). 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. [Link]
- Journal of the American Chemical Society. (2026). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. [Link]
- Unipr. (n.d.). Unexpected Stereoselective Access to 2-Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. [Link]
Sources
Technical Support Center: Synthesis with 4-Methyl-1,2-oxazol-3-amine
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-oxazol-3-amine. This versatile heterocyclic amine is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. However, its unique structure, combining an aromatic-like primary amine with a potentially sensitive oxazole ring, can lead to specific side reactions and synthetic challenges.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. It is designed to provide not just solutions, but also the underlying chemical reasoning to empower you to proactively optimize your synthetic routes and overcome common hurdles.
Part 1: Frequently Asked Questions (FAQs)
Q1: My acylation/sulfonylation of this compound is low-yielding and gives multiple spots on TLC. What is the likely cause?
A1: This is a common issue that typically points to one of three culprits: suboptimal reaction conditions, starting material impurity, or competing side reactions. The primary amine of this compound is a good nucleophile, but its reactivity can be modulated by the choice of base and solvent.
-
Suboptimal Base: A base that is too strong can deprotonate the sulfonamide product (if forming one), leading to further reactions. A base that is too weak may not sufficiently activate the amine or neutralize the acid byproduct (e.g., HCl), leading to salt formation and stalling the reaction.
-
Competing Reactions: While the exocyclic amine is the primary site of reaction, over-acylation or reaction at one of the ring nitrogens, though less common, can occur under harsh conditions. More frequently, the starting material or product may degrade if the reaction is heated for extended periods.
-
Impurity: The presence of isomeric impurities in your starting material can lead to the formation of multiple, difficult-to-separate products.
Troubleshooting Flowchart for Low-Yielding Acylation:
Caption: Troubleshooting workflow for acylation reactions.
Q2: I am attempting a Sandmeyer-type reaction, but upon adding sodium nitrite, the solution turns dark brown and I see vigorous gas evolution, even at 0°C. What is happening?
A2: This indicates the rapid and uncontrolled decomposition of your diazonium salt intermediate. The diazonium salt of this compound is thermally unstable. The N₂ group is an excellent leaving group, and once formed, the molecule is prone to losing it to form a highly reactive cationic species.[1][2]
The key factors leading to this decomposition are:
-
Temperature: Even at 0-5°C, decomposition can be significant. Any warming above this range will accelerate it dramatically.
-
Concentration: Higher concentrations can lead to localized heat and runaway reactions.
-
Purity of NaNO₂: Using old or impure sodium nitrite can introduce contaminants that catalyze decomposition.
The vigorous gas evolution is the loss of N₂ gas. The dark brown color is characteristic of polymerization and the formation of complex phenolic byproducts if water is the solvent. The diazonium cation, once formed, can be attacked by any available nucleophile, including water, leading to a mixture of undesired products instead of your target Sandmeyer product.[3][4]
Mechanism of Diazotization and Decomposition Pathway:
Caption: Diazotization reaction and competing decomposition.
Q3: My reaction seems to work, but I isolate a significant amount of a byproduct that appears to be a ring-opened amide. Is the oxazole ring unstable?
A3: Yes, the 1,2-oxazole ring can be susceptible to cleavage under certain conditions, particularly in the presence of strong nucleophiles, strong acids, or bases, especially at elevated temperatures. The N-O bond is the weakest point in the ring and can be cleaved reductively or hydrolytically.
For instance, if you are performing a reaction that generates a strong nucleophile in situ, or if you are using strongly acidic or basic conditions for an extended period, you risk cleaving the oxazole ring to form an enamino-ketone or related open-chain species.
To mitigate ring-opening:
-
Moderate pH: Buffer your reaction if possible, or use milder acids/bases.
-
Temperature Control: Avoid high reaction temperatures (>80-100°C) for prolonged durations.
-
Choice of Reagents: Be mindful of reagents that can induce ring cleavage. For example, some reducing agents can cleave the N-O bond.
Part 2: Troubleshooting Guides & Protocols
Troubleshooting Summary Table
| Symptom / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low yield in acylation | 1. Incomplete reaction. 2. Base-induced side reactions. 3. Starting material impurity. | 1. Increase reaction time or slightly warm to RT. 2. Switch to a non-nucleophilic base (e.g., DIPEA). 3. Confirm purity of amine via NMR/LC-MS before starting. |
| Reaction turns black/brown during diazotization | 1. Diazonium salt decomposition. 2. Reaction temperature too high. | 1. Ensure strict temperature control (ice/salt bath, 0-5°C). 2. Add NaNO₂ solution slowly, dropwise, to the acidic amine solution. 3. Use the diazonium salt immediately in situ. |
| Formation of an unexpected polar byproduct | 1. Hydrolysis of starting material or product. 2. Oxazole ring-opening. | 1. Use anhydrous solvents and reagents. 2. Avoid harsh pH and high temperatures. Analyze byproduct by MS and NMR to confirm structure. |
| Product is difficult to purify from starting material | 1. Stalled reaction. 2. Similar polarity of product and starting material. | 1. Monitor reaction by TLC/LC-MS to ensure completion. 2. If acylated, consider an aqueous basic wash to remove unreacted amine (if product is stable). |
Experimental Protocol: General Procedure for Sulfonylation
This protocol provides a robust starting point for the sulfonylation of this compound, with built-in checkpoints for troubleshooting.
Materials:
-
This compound
-
Sulfonyl chloride of interest (e.g., Ts-Cl, Ms-Cl)
-
Anhydrous Pyridine or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) if using DCM
-
Saturated aq. NaHCO₃, 1M HCl, Brine
Procedure:
-
Preparation (Critical Step): In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve this compound (1.0 eq) in anhydrous solvent (Pyridine or DCM, ~0.2 M concentration).
-
Expert Insight: Using anhydrous solvent is crucial to prevent hydrolysis of the sulfonyl chloride.
-
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Causality: This initial cooling helps to control the exotherm of the reaction and minimizes the formation of initial byproducts.
-
-
Reagent Addition:
-
If using Pyridine (as solvent and base): Slowly add the sulfonyl chloride (1.05-1.1 eq) to the stirred solution.
-
If using DCM: Add DIPEA (1.5 eq) followed by the slow, portion-wise addition of the sulfonyl chloride (1.05-1.1 eq).
-
Expert Insight: The slight excess of the sulfonyl chloride ensures full conversion of the limiting amine. DIPEA is a good choice as it is a non-nucleophilic base and is less likely to cause side reactions compared to triethylamine.
-
-
Reaction Monitoring: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by TLC or LC-MS every hour.
-
Troubleshooting Checkpoint: If the reaction stalls (no change in starting material spot), it may indicate insufficient base or poor quality of the sulfonyl chloride.
-
-
Workup: Once the reaction is complete, quench by adding water.
-
If using Pyridine: Remove most of the pyridine under reduced pressure. Dilute the residue with ethyl acetate and wash sequentially with 1M HCl (to remove residual pyridine), saturated aq. NaHCO₃, and brine.
-
If using DCM: Wash the organic layer sequentially with 1M HCl, saturated aq. NaHCO₃, and brine.
-
Expert Insight: The acid wash removes the amine base, while the bicarbonate wash removes any unreacted sulfonyl chloride (as the sulfonic acid).
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization as appropriate.
References
- Organic Chemistry Portal. (n.d.). Diazotisation.
- Chemistry Steps. (n.d.). The Reaction of Amines with Nitrous Acid.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018, December 3). Master Organic Chemistry.
- Chemistry LibreTexts. (2019, June 5). 14.4: Diazotization of Amines.
Sources
Technical Support Center: Isoxazole Ring Formation
Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of constructing the isoxazole ring. Isoxazoles are a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. However, their synthesis can present unique challenges. This resource provides in-depth, field-proven insights to help you troubleshoot and optimize your reactions, ensuring efficiency and success in your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, offering not just solutions but the underlying chemical principles to empower your decision-making.
Problem 1: Low or Non-Existent Product Yield
Question: I'm performing an isoxazole synthesis and observing very low to no yield of my desired product. What are the likely causes and how can I rectify this?
Answer: Low or no yield is a frequent hurdle in isoxazole synthesis, often attributable to issues with starting materials, reaction conditions, or the stability of key intermediates. A systematic approach to troubleshooting is essential.[1]
Potential Causes & Recommended Solutions:
-
Integrity of Starting Materials: The purity and stability of your precursors are paramount. For instance, 1,3-dicarbonyl compounds can exist as keto-enol tautomers, which can impact their reactivity in condensations with hydroxylamine.[1]
-
Actionable Advice: Verify the purity of your starting materials via NMR or other appropriate analytical techniques. If necessary, purify them before use. For 1,3-dipolar cycloadditions, ensure the stability of both the alkyne and the nitrile oxide precursor.[1]
-
-
Inefficient In Situ Generation of Nitrile Oxides: In 1,3-dipolar cycloadditions, the nitrile oxide is a highly reactive intermediate that is typically generated in situ. Incomplete formation is a common cause of low yield.
-
Actionable Advice: Ensure the base used for the generation of the nitrile oxide is appropriate for your specific substrate and reaction conditions. Common choices include triethylamine and N,N-diisopropylethylamine.[2] Also, verify the quality of your nitrile oxide precursor, such as the aldoxime or hydroximoyl chloride.[2]
-
-
Dimerization of Nitrile Oxides: Nitrile oxides are prone to dimerization, forming furoxans (1,2,5-oxadiazole-2-oxides), which is a significant competing side reaction that consumes the intermediate.[1][2] This is especially problematic at higher concentrations.[1]
-
Actionable Advice: To minimize dimerization, generate the nitrile oxide in situ and ensure the alkyne (dipolarophile) is readily available to react.[1] A slow addition of the nitrile oxide precursor to the reaction mixture containing the alkyne can maintain a low concentration of the nitrile oxide, favoring the desired cycloaddition.[2]
-
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time are critical parameters that must be optimized.
-
Actionable Advice:
-
Temperature: For nitrile oxide generation, a low temperature may be initially required to prevent dimerization, followed by warming to facilitate the cycloaddition.[1] Systematically screen a range of temperatures; for some reactions, an increase from 60°C to 80°C can improve yields, while higher temperatures may be detrimental.[2]
-
Solvent: Ensure all reactants are fully soluble in the chosen solvent at the reaction temperature. Acetonitrile, DMF, and DMSO are common solvents for these reactions.[2]
-
Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal duration. Insufficient time leads to low conversion, whereas extended times can result in product degradation.[1]
-
-
-
Catalyst Inactivity: For catalyzed reactions, the activity of the catalyst is crucial.
-
Actionable Advice: Ensure the catalyst is active and used at the correct loading. Consider a pre-activation step if necessary.[2]
-
Below is a troubleshooting workflow for addressing low yield:
Caption: Troubleshooting logic for low reaction yield.
Problem 2: Formation of a Mixture of Regioisomers
Question: My reaction is producing a mixture of isoxazole regioisomers. How can I improve the regioselectivity?
Answer: The formation of regioisomers is a common challenge, especially in the synthesis from unsymmetrical 1,3-dicarbonyl compounds (Claisen synthesis) and in 1,3-dipolar cycloadditions.[1] Regioselectivity is governed by the steric and electronic properties of the reactants, as well as the reaction conditions.[1]
Strategies for Improving Regioselectivity:
-
For 1,3-Dipolar Cycloadditions (Nitrile Oxide + Alkyne):
-
Catalysis: The use of a copper(I) catalyst in the reaction of in situ generated nitrile oxides with terminal alkynes is a highly effective method for selectively synthesizing 3,5-disubstituted isoxazoles.
-
Solvent Effects: The polarity of the solvent can influence regioselectivity. Experimenting with different solvents, including more polar or fluorinated options, has been shown to enhance regioselectivity in some cases.[2]
-
Lewis Acids: The addition of a Lewis acid catalyst (e.g., BF₃·OEt₂) can also direct the regiochemical outcome.[1]
-
Electronic and Steric Modifications: Modifying the electronic properties of the alkyne or nitrile oxide through the use of electron-withdrawing or electron-donating groups can influence the regioselectivity. Steric hindrance can also be exploited to favor one regioisomer.[3]
-
-
For Claisen Synthesis (Unsymmetrical 1,3-Dicarbonyl + Hydroxylamine):
-
pH Control: Adjusting the pH of the reaction mixture can favor the formation of one isomer over the other. Acidic conditions often provide better selectivity.[1]
-
Use of β-Enamino Diketone Derivatives: A powerful strategy for controlling regioselectivity is the use of β-enamino diketones, which are derived from 1,3-dicarbonyls. The enamine moiety directs the initial nucleophilic attack of hydroxylamine to the ketone carbonyl, leading to a single major regioisomer.[4][5][6] By carefully choosing the reaction conditions (solvent, use of pyridine, or a Lewis acid like BF₃), different regioisomers can be selectively accessed.[5]
-
The following decision tree can guide your efforts to improve regioselectivity:
Caption: A decision-making flowchart for addressing regioselectivity issues.
Problem 3: Product Decomposition During Workup or Purification
Question: My isoxazole derivative appears to be decomposing during the workup or purification steps. What could be causing this instability?
Answer: The isoxazole ring, while aromatic, possesses a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.[1]
Conditions to Avoid:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening in the presence of strong bases.[1]
-
Reductive Conditions: The N-O bond is readily cleaved by catalytic hydrogenation (e.g., H₂/Pd).[1]
-
Photochemical Conditions: UV irradiation can induce rearrangement of the isoxazole ring.[1]
-
Certain Transition Metals: Some transition metals can catalyze the cleavage of the N-O bond.[1]
Recommendations for Stable Product Isolation:
-
Employ milder workup procedures, avoiding strongly acidic or basic washes.
-
If your compound is light-sensitive, protect it from light during workup and storage.
-
For purification, column chromatography is common. A systematic screening of solvent systems using TLC is recommended to find optimal separation conditions. Sometimes, the addition of a small amount of a modifier like acetic acid or triethylamine can improve separation.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common and versatile methods for synthesizing the isoxazole ring?
A1: The two most widely used and versatile methods are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the condensation reaction of 1,3-dicarbonyl compounds with hydroxylamine.[2][7] Other notable methods include the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine and the cycloisomerization of α,β-acetylenic oximes.[1][2]
Q2: Can microwave irradiation be used to improve my isoxazole synthesis?
A2: Absolutely. Microwave-assisted synthesis is a highly effective technique for preparing isoxazoles. It frequently leads to dramatically reduced reaction times, higher yields, and cleaner reaction profiles when compared to conventional heating methods.[1] This technique is particularly beneficial for 1,3-dipolar cycloaddition reactions.[1]
Q3: What safety precautions are important when working with isoxazole syntheses?
A3: Standard laboratory safety practices are essential. Specific hazards to be aware of include:
-
Hydroxylamine and its salts: These can be toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Nitrile Oxides: As reactive intermediates, they should be handled with care. It is strongly recommended to generate them in situ to avoid their isolation.[1]
-
Solvents and Reagents: Many reagents used in these syntheses (e.g., strong acids, bases, organic solvents) have their own specific hazards. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition
This protocol describes the in situ generation of a nitrile oxide from an oxime followed by its cycloaddition with a terminal alkyne.
Materials:
-
Aldoxime (1.0 eq.)
-
Terminal Alkyne (1.2 eq.)
-
Oxidant (e.g., [Bis(trifluoroacetoxy)iodo]benzene, 1.5 eq.)
-
Solvent (e.g., 5:1 MeOH/H₂O)
Procedure:
-
To a solution of the alkyne (1.2 eq.) and the oxime (1.0 eq.) in the chosen solvent system, add the oxidant (1.5 eq.).[7]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting materials are consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the desired 3,5-disubstituted isoxazole.[7]
Caption: General workflow for 1,3-dipolar cycloaddition.
Protocol 2: General Procedure for Isoxazole Synthesis from a β-Diketone
This protocol describes the classical Claisen condensation of a β-diketone with hydroxylamine.
Materials:
-
β-Diketone derivative (1.0 eq.)
-
Hydroxylamine hydrochloride (1.0 eq.)
-
Solvent (e.g., Pyridine or Ethanol)
Procedure:
-
Dissolve the β-diketone (1.0 eq.) and hydroxylamine hydrochloride (1.0 eq.) in the chosen solvent in a round-bottom flask.[8]
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by suction filtration. If not, proceed with an appropriate aqueous workup and extraction.
-
Recrystallize the crude product or purify by column chromatography to yield the pure isoxazole.[8]
Data Summary
| Problem | Common Cause | Key Optimization Parameter | Recommended Starting Point |
| Low Yield | Nitrile oxide dimerization | Rate of addition | Slow addition of precursor over 1-2 hours |
| Low Yield | Poor reactant solubility | Solvent | Screen MeCN, DMF, DMSO |
| Low Yield | Suboptimal temperature | Temperature | Screen 25°C, 60°C, 80°C |
| Regioisomer Mixture | Uncontrolled cycloaddition | Catalyst | Add Cu(I) source (e.g., CuI, 5-10 mol%) |
| Regioisomer Mixture | Uncontrolled condensation | pH / Substrate | Use acidic media (e.g., AcOH) or a β-enamino diketone |
References
- BenchChem. (2025).
- BenchChem. (2025).
- RSC Publishing. (n.d.).
- Sciforum. (n.d.).
- National Institutes of Health. (n.d.).
- National Institutes of Health. (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
- PubMed Central. (n.d.).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 3,4,5-trisubstituted isoxazoles.
- PubMed Central. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
- BenchChem. (2025). Technical Support Center: Controlling Regioselectivity in Isoxazole Synthesis.
- BenchChem. (2025). Head-to-head comparison of different isoxazole synthesis methods.
- Springer Nature. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
- ResearchGate. (2025).
- ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of isoxazole.
- National Institutes of Health. (n.d.). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. PMC.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- PubMed. (2016). Regioselectivity of 1,3-dipolar cycloadditions and antimicrobial activity of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines and pyrazolo[1,5-a]pyrimidines.
- Reddit. (2022). Isoxazole synthesis. r/Chempros.
- MDPI. (n.d.). Selective and Reversible 1,3-Dipolar Cycloaddition of 2-(2-Oxoindoline-3-ylidene)acetates with Nitrones in the Synthesis of Functionalized Spiroisoxazolidines.
- ResearchGate. (n.d.). Steric control of the regioselectivity of the 1,3-dipolar cycloaddition reaction of dipolarophile 4a and nitrile oxide 5a.
- ResearchGate. (n.d.).
- NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview.
- YouTube. (2019). synthesis of isoxazoles.
- International Journal of Pharmaceutical Chemistry and Analysis. (2024). A review of isoxazole biological activity and present synthetic techniques.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sciforum.net [sciforum.net]
- 8. researchgate.net [researchgate.net]
Navigating the Chemical Landscape: A Guide to the Stability of 4-Methyl-1,2-oxazol-3-amine
Technical Support Center
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 4-Methyl-1,2-oxazol-3-amine. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the stability of this compound under various experimental conditions. As Senior Application Scientists, we have synthesized key technical data with practical, field-tested insights to help you anticipate and address challenges in your work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The main stability concern for this compound, like other isoxazole derivatives, revolves around the integrity of the isoxazole ring. This five-membered heterocycle contains a relatively weak Nitrogen-Oxygen (N-O) bond.[1] Cleavage of this bond is the principal degradation pathway and can be induced by several factors, including strongly basic conditions, reductive environments, and exposure to certain transition metals or UV light.[1]
Q2: How does this compound behave under acidic conditions?
Generally, the isoxazole ring exhibits greater stability under acidic to neutral conditions compared to basic conditions. A study on the related isoxazole-containing compound, leflunomide, demonstrated resistance to ring-opening at pH 4.0 and 7.4 at room temperature.[2] However, the amino group at the 3-position of this compound is a basic center and will be protonated under acidic conditions. This protonation can influence the electronic properties of the ring and potentially affect its reactivity. While the ring itself is relatively stable, strong acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis or other degradation pathways over extended periods. One study on a different isoxazole derivative, N-(5-methyl-4-isoxazolyl)-4-amino-1,2-naphthoquinone, showed that the degradation rate in acidic aqueous solution was dependent on the hydrogen ion concentration, with the degradation following pseudo-first-order kinetics.[3]
Q3: Is this compound stable under basic conditions?
Strongly basic conditions are a significant concern for the stability of this compound. The isoxazole ring is susceptible to base-catalyzed ring-opening.[1] For instance, leflunomide was observed to decompose at pH 10.0, with the degradation being notably faster at 37°C compared to 25°C.[2] The electron-withdrawing nature of the isoxazole ring can make the protons on adjacent carbons (like the methyl group at C4) susceptible to deprotonation under strong basic conditions, potentially initiating degradation pathways.
Q4: What are the likely degradation products of this compound?
Under basic conditions that promote N-O bond cleavage, the isoxazole ring is likely to open, leading to the formation of a β-ketonitrile derivative. The exact structure of the degradation products would need to be confirmed through analytical techniques such as LC-MS/MS. Under strongly acidic conditions, hydrolysis of the amine or other unforeseen rearrangements could occur, though this is generally less common than base-catalyzed ring opening.
Q5: What analytical methods are recommended for monitoring the stability of this compound?
High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for quantifying the parent compound and its degradation products.[3][4] For the structural elucidation of any unknown degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its ability to provide molecular weight and fragmentation data.[4]
Troubleshooting Guide
Issue 1: Unexpected degradation of this compound in a reaction mixture.
Possible Cause 1: Presence of strong bases.
-
Explanation: As discussed, strong bases can induce the cleavage of the N-O bond in the isoxazole ring.[1] Even catalytic amounts of a strong base can lead to significant degradation over time, especially with heating.
-
Solution:
-
If possible, substitute the strong base with a milder, non-nucleophilic organic base.
-
If a strong base is essential, perform the reaction at the lowest possible temperature and for the shortest duration necessary.
-
Quench the reaction carefully with a mild acid to neutralize the base as soon as the reaction is complete.
-
Possible Cause 2: Incompatible reagents or solvents.
-
Explanation: Certain reagents, particularly reducing agents or transition metal catalysts, can promote the cleavage of the isoxazole ring.[1]
-
Solution:
Issue 2: Inconsistent results in stability studies.
Possible Cause 1: Poorly controlled pH.
-
Explanation: The stability of this compound is pH-dependent. Small variations in pH, especially in the basic range, can lead to significant differences in degradation rates.
-
Solution:
-
Use reliable and well-characterized buffer systems to maintain a constant pH throughout the experiment.
-
Verify the pH of your solutions at the beginning and end of the experiment to ensure it has not drifted.
-
Possible Cause 2: Temperature fluctuations.
-
Explanation: Chemical degradation rates are highly sensitive to temperature. Inconsistent temperature control will lead to variable results. The degradation of leflunomide at pH 10 was significantly faster at 37°C than at 25°C.[2]
-
Solution:
-
Use a calibrated and stable incubator, water bath, or heating block for all stability experiments.
-
Record the temperature throughout the experiment to ensure consistency.
-
Experimental Protocols
Protocol 1: Forced Degradation Study under Acidic Conditions
This protocol is designed to assess the stability of this compound to acid stress.
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Sample Preparation:
-
In a clean vial, add a known volume of the stock solution.
-
Add an equal volume of 0.1 M hydrochloric acid (HCl).
-
Prepare a control sample with an equal volume of purified water instead of HCl.
-
-
Incubation:
-
Incubate both the stress and control samples at a controlled temperature (e.g., 40°C or 60°C) for a defined period (e.g., 2, 4, 8, 12, and 24 hours).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot from each sample.
-
Neutralize the acidic sample with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute the sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
-
Protocol 2: Forced Degradation Study under Basic Conditions
This protocol evaluates the stability of this compound to basic stress.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an organic solvent like acetonitrile or methanol.
-
Stress Sample Preparation:
-
In a vial, place a known volume of the stock solution.
-
Add an equal volume of 0.1 M sodium hydroxide (NaOH).
-
Prepare a control sample with purified water instead of NaOH.
-
-
Incubation:
-
Incubate the samples at a controlled temperature (start with room temperature, e.g., 25°C, due to higher expected reactivity) for various time points (e.g., 1, 2, 4, 6, and 8 hours).
-
-
Sample Analysis:
-
Withdraw an aliquot at each time point.
-
Neutralize the basic sample with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method.
-
-
Data Analysis:
-
Calculate the percentage of the compound remaining at each time point.
-
Plot the data to determine the degradation rate.
-
Data Summary
| Condition | Temperature (°C) | Time (hours) | Expected % Degradation | Primary Degradation Pathway |
| 0.1 M HCl | 60 | 24 | < 10% | Minimal Hydrolysis |
| Purified Water (pH ~7) | 60 | 24 | < 5% | Minimal Hydrolysis |
| 0.1 M NaOH | 25 | 8 | > 20% | Isoxazole Ring Opening |
| 0.1 M NaOH | 60 | 8 | Significant | Isoxazole Ring Opening |
Visualizing Workflows and Mechanisms
Caption: Workflow for assessing the stability of this compound.
Caption: Postulated degradation pathway under basic conditions.
References
- pH and temperature stability of the isoxazole ring in leflunomide. ResearchGate.
- Isoxazole synthesis. Organic Chemistry Portal.
- The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). National Institutes of Health.
- An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Royal Society of Chemistry.
- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health.
- Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical. MatheO.
- Behaviour of 3-amino-5-methylisoxazole and 5-amino-N-aryl-1H-pyrazole-4-carboxamides in multicomponent reactions. ResearchGate.
- Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI.
- Degradation of amine-based solvents in CO2 capture process by chemical absorption. CORE.
- Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. ResearchGate.
- 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem.
- 4-Amino-3-(1-{[amino(3-methyl-2-oxido-1,2,5-oxadiazol-4-yl)methylene]hydrazinylidene}ethyl)-1,2,5-oxadiazole 2-Oxide. MDPI.
- Chemical Compatibility Database. Cole-Parmer.
- Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. PubMed.
- Isoxazoles. 10. Degradation and enolization kinetics of 4-aminoisoxazolyl-1,2-naphthoquinone in basic aqueous solution. PubMed.
- Chemical Compatibility Chart. University of California, Santa Cruz.
- THERMAL DEGRADATION OF AMINES FOR CO2 CAPTURE. University of Kentucky.
- 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. coleparmer.com [coleparmer.com]
- 6. vumc.org [vumc.org]
Technical Support Center: N-Functionalization of 3-Aminooxazoles
Welcome to the technical support center for the N-functionalization of 3-aminooxazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic complexities of this important heterocyclic scaffold. The 3-aminooxazole moiety is a valuable building block in medicinal chemistry, but its successful functionalization requires a nuanced understanding of its electronic properties and reactivity.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the lab. Our goal is to move beyond simple protocols by explaining the underlying chemical principles, enabling you to make informed decisions and optimize your synthetic strategies.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the N-functionalization of 3-aminooxazoles. Each issue is broken down by potential causes and actionable solutions.
Problem 1: Low or No Product Yield
A lack of conversion is one of the most common hurdles. This often points to issues with the nucleophilicity of the 3-amino group or suboptimal reaction conditions.
Potential Causes & Solutions
| Cause | Scientific Explanation & Recommended Solution |
| Insufficient Nucleophilicity | The exocyclic 3-amino group's lone pair is partially delocalized into the electron-deficient oxazole ring, reducing its nucleophilicity compared to a simple aniline. Solution: Enhance reactivity by using a more reactive electrophile (e.g., switch from an acid anhydride to an acyl chloride for acylation) or by adding a catalyst. For N-acylations, a catalytic amount of 4-Dimethylaminopyridine (DMAP) can form a highly reactive acylpyridinium intermediate.[1] |
| Inadequate Base | For reactions that generate an acidic byproduct (e.g., HCl from acyl chlorides), an appropriate base is crucial. If the base is too weak, the starting amine will be protonated and rendered non-nucleophilic, halting the reaction.[1] Solution: Use a non-nucleophilic organic base like triethylamine (TEA) or pyridine in stoichiometric amounts (at least 1.1 equivalents). For sluggish reactions, a stronger base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) may be necessary, but monitor for potential side reactions. |
| Steric Hindrance | Bulky substituents on the oxazole ring (at C2 or C4) or on the electrophile can sterically hinder the approach to the nitrogen atom. Solution: Increase the reaction temperature to overcome the activation energy barrier. If this fails or leads to decomposition, consider a less sterically demanding electrophile or a different synthetic route. |
| Inactive Catalyst (for N-Arylation) | Copper- or palladium-catalyzed N-arylation reactions (e.g., Ullmann or Buchwald-Hartwig couplings) are sensitive to catalyst poisoning and require specific oxidation states. Solution: Ensure the use of high-purity, anhydrous solvents and degas the reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst. For Ullmann couplings, using freshly prepared copper(I) iodide or activating copper powder with iodine may improve results. For Buchwald-Hartwig reactions, careful selection of the phosphine ligand is critical to promote reductive elimination and stabilize the active catalytic species.[2] |
Troubleshooting Workflow: Diagnosing Low Yields
The following decision tree can help systematically diagnose the cause of low product conversion.
Caption: Troubleshooting Decision Tree for Low Yields.
Problem 2: Formation of Multiple Products / Side Reactions
The appearance of unexpected spots on a TLC plate or peaks in an LCMS chromatogram indicates a loss of selectivity.
Potential Causes & Solutions
| Cause | Scientific Explanation & Recommended Solution |
| Reaction at Ring Nitrogen (N2) | While the exocyclic 3-amino group is generally more nucleophilic, under certain conditions (e.g., harsh bases, high temperatures), deprotonation or reaction at the endocyclic ring nitrogen can occur, leading to isomeric products. Solution: Employ milder reaction conditions. Use a non-nucleophilic base like triethylamine instead of a stronger, potentially deprotonating base. Running the reaction at 0 °C or room temperature can significantly enhance selectivity for the desired exocyclic amine functionalization. |
| Di-acylation / Di-arylation | Although rare due to the deactivating effect of the first functionalization, reaction on both the exocyclic amine and the ring nitrogen is possible under forcing conditions.[1] Solution: Use precise stoichiometry. Limit the electrophile (acylating or arylating agent) to 1.0-1.1 equivalents relative to the 3-aminooxazole. Add the electrophile slowly to the reaction mixture to avoid localized high concentrations. |
| Oxazole Ring Opening | The oxazole ring can be susceptible to cleavage under strongly acidic or basic conditions, particularly at elevated temperatures. Solution: Maintain a neutral or slightly basic pH throughout the reaction. During aqueous workup, avoid washing with strong acids or bases. If an acidic wash is necessary to remove a basic starting material, use a dilute acid (e.g., 1M HCl) and minimize contact time.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is the N-functionalization of 3-aminooxazoles challenging? The primary challenge stems from the electronic nature of the heterocycle. The oxazole ring is electron-withdrawing, which reduces the electron density and, therefore, the nucleophilicity of the exocyclic 3-amino group. This makes it less reactive than typical aromatic amines like aniline. Furthermore, the presence of a second potential reaction site—the endocyclic ring nitrogen—creates a challenge of regioselectivity.
Q2: Which nitrogen is more reactive: the exocyclic 3-amino group or the endocyclic ring nitrogen (N2)? The exocyclic 3-amino group is significantly more nucleophilic and reactive under standard electrophilic conditions. Its lone pair of electrons is more available for donation compared to the lone pair on the endocyclic nitrogen, which is part of the π-aromatic system of the oxazole ring.[3] Functionalization will occur selectively at the 3-amino position under kinetic control and mild conditions.
Caption: Relative Nucleophilicity of Nitrogen Atoms.
Q3: What are the best general conditions for N-acylation? For a standard N-acylation, reacting the 3-aminooxazole with 1.1 equivalents of an acyl chloride in the presence of 1.2 equivalents of pyridine or triethylamine in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at 0 °C to room temperature is a robust starting point.[1] The addition of catalytic DMAP (0.1 eq) can accelerate the reaction, especially with less reactive anhydrides.
Q4: For N-arylation, should I use a copper (Ullmann) or palladium (Buchwald-Hartwig) catalyst? The choice depends on the substrate and desired functional group tolerance.
-
Copper-Catalyzed Ullmann-type Coupling: This is often more cost-effective and experimentally simpler. It works well for aryl iodides and bromides and is generally performed at higher temperatures (100-140 °C) with a base like K₂CO₃ or Cs₂CO₃.[2][4] It is a reliable method for many heterocyclic systems.
-
Palladium-Catalyzed Buchwald-Hartwig Coupling: This method offers a broader substrate scope, including aryl chlorides and triflates, and often proceeds under milder conditions. However, it requires more expensive and air-sensitive phosphine ligands and palladium precatalysts.[4] Careful screening of ligands and bases is often necessary for optimal results.
Q5: How do other substituents on the oxazole ring affect N-functionalization? Substituents can have significant electronic and steric effects:
-
Electron-Donating Groups (EDGs) at the C2, C4, or C5 positions will increase the electron density of the ring, slightly enhancing the nucleophilicity of the 3-amino group and facilitating the reaction.
-
Electron-Withdrawing Groups (EWGs) will further decrease the nucleophilicity of the 3-amino group, making the reaction more difficult and often requiring more forcing conditions (higher temperature, stronger base, or more reactive electrophile).
-
Steric Hindrance from bulky groups at the C2 or C4 positions can impede the approach of the electrophile, slowing the reaction rate.
Detailed Experimental Protocols
These protocols are provided as a general guide. Optimization may be required for specific substrates.
Protocol 1: General Procedure for N-Acylation using an Acyl Chloride
Caption: Step-by-step N-acylation workflow.
Methodology:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the 3-aminooxazole substrate (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM, ~0.1 M concentration).
-
Base Addition: Add pyridine (1.2 eq) or triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition: Add the acyl chloride (1.1 eq) dropwise over 5-10 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) may form.
-
Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LCMS until the starting material is consumed (typically 2-12 hours).
-
Workup: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Separate the layers.
-
Washing: Wash the organic layer sequentially with 1M HCl (to remove excess pyridine/TEA), saturated NaHCO₃ solution (to remove any remaining acid), and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude material by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: General Procedure for Copper-Catalyzed N-Arylation (Ullmann-type)
Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add the 3-aminooxazole (1.0 eq), aryl halide (typically iodide or bromide, 1.2 eq), copper(I) iodide (CuI, 0.1-0.2 eq), a ligand such as L-proline (0.2 eq, if necessary), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (N₂ or Argon) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO) via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 110-130 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. These reactions can take 12-48 hours.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts and copper species.
-
Washing: Transfer the filtrate to a separatory funnel and wash thoroughly with water (3-4 times) to remove the high-boiling solvent (DMF/DMSO), followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
References
- BenchChem. (n.d.). Optimizing N-acylation of 3-aminoacetanilide reaction conditions.
- Tidke, P. S., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)
- De Vito, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]
- Puzzarini, C., et al. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. Molecules. [Link]
- Kaur, R., et al. (2019). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Drug Delivery and Therapeutics. [Link]
- Strotman, N. A., et al. (2010). Complementary Methods for Direct Arylation of Oxazoles with High Regioselectivity at Both C-5 and C-2. Organic Letters. [Link]
- Organic Chemistry Portal. (2023). Synthesis of 1,3-oxazoles. [Link]
- Kantam, M. L., et al. (2006). N-Arylation of Imidazoles and Amines with Arylboronic Acids Catalyzed by Copper-Exchanged Fluorapatite. The Journal of Organic Chemistry. [Link]
- Hou, J., & Kazemi, M. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts.
- Sharma, V., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. [Link]
- Organic Chemistry Portal. (n.d.).
- Various Authors. (2018). N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs.
Sources
Technical Support Center: Improving Regioselectivity in Reactions with Substituted Aminooxazoles
Introduction
Welcome to the technical support center for synthetic strategies involving substituted aminooxazoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing the aminooxazole scaffold. Aminooxazoles are privileged structures in medicinal chemistry, appearing in molecules with a wide range of biological activities.[1][2] However, the presence of multiple reactive sites—the exocyclic amino group and the C2, C4, and C5 positions of the oxazole ring—often leads to challenges in controlling regioselectivity.
This document moves beyond standard protocols to provide in-depth troubleshooting advice in a direct question-and-answer format. We will explore the underlying electronic and steric factors that govern reactivity and provide actionable strategies to steer your reactions toward the desired constitutional isomer.
Troubleshooting Guide & Core Concepts
This section addresses specific, recurring challenges encountered during the functionalization of substituted aminooxazoles. Each entry explains the chemical principles at play and offers field-tested solutions.
Question 1: My electrophilic substitution on a 2-aminooxazole is yielding an inseparable mixture of C5 and C4 isomers. How can I achieve C5 selectivity?
Core Issue: The 2-amino group is a powerful activating, ortho-, para-director in the context of electrophilic aromatic substitution (SEAr).[3] In the 2-aminooxazole system, this electronic effect strongly activates the C5 position. However, if the C4 position is unsubstituted and sterically accessible, competitive substitution can occur. The acidity of oxazole hydrogens generally follows the order C2 > C5 > C4, but this can be perturbed by substituents.[4]
Causality & Solution:
-
Electronic Control: The lone pair of the 2-amino group participates in resonance, creating high electron density at the C5 position. This makes C5 the kinetically favored site for electrophilic attack. However, the C4 position is also activated, albeit to a lesser extent.
-
Steric Hindrance: You can exploit steric effects to disfavor attack at the C4 position.
-
Strategy 1: Bulky Electrophiles: Employing a sterically demanding electrophile will increase the energy barrier for attack at the C4 position, especially if it is adjacent to a substituent at C5 or the nitrogen of the amino group.
-
Strategy 2: Substrate Modification: If your synthetic route allows, installing a sterically bulky group at the C4 position (even a temporary blocking group) can effectively shut down reactivity at that site.
-
-
Solvent Effects: Highly polar, coordinating solvents can sometimes influence the regiochemical outcome by solvating the transition state differently for the two pathways. Experimenting with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, NMP) is recommended.
Question 2: I am attempting a palladium-catalyzed N-arylation on my 2-aminooxazole, but I'm observing significant C5-arylation as a major byproduct. How can I favor the C-N coupling?
Core Issue: This is a classic competition between N-H bond functionalization (Buchwald-Hartwig amination) and C-H bond activation (direct arylation). The C5 position of a 2-aminooxazole is electron-rich and susceptible to electrophilic attack by a Pd(II) or Pd(IV) intermediate in a direct arylation cycle.[5][6]
Causality & Solution:
The outcome of this competition is highly dependent on the catalytic system—specifically the ligand, base, and additives.
-
Ligand Choice is Critical:
-
For N-Arylation: Electron-rich, bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are known to promote the reductive elimination step that forms the C-N bond in Buchwald-Hartwig couplings.[7] These ligands often accelerate the N-arylation pathway to outcompete the slower C-H activation pathway.
-
For C-Arylation: Ligandless or simple phosphine ligand (e.g., P(t-Bu)₃) conditions, often used for direct arylation, should be avoided if N-arylation is the goal.[8]
-
-
Base Selection: The choice of base can influence which proton is abstracted. A strong, non-nucleophilic base like NaOt-Bu or LHMDS is standard for deprotonating the amino group to form the active nucleophile for N-arylation. Weaker bases like K₂CO₃ or Cs₂CO₃ may not be sufficient to prevent the competing C-H activation pathway.
-
Reaction Temperature: C-H activation processes often have a higher activation energy than N-H couplings. Running the reaction at the lowest feasible temperature can significantly improve selectivity for N-arylation. Start screening at room temperature or slightly elevated temperatures (e.g., 50-80 °C) before resorting to higher temperatures.
Caption: Troubleshooting workflow for N-arylation selectivity.
Question 3: How does the electronic nature of substituents on the aminooxazole core direct regioselectivity in cross-coupling reactions?
Core Issue: Substituents dramatically alter the electronic landscape of the aminooxazole ring, influencing the reactivity of different positions in transition metal-catalyzed reactions.[9][10]
Causality & Solution:
-
Electron-Donating Groups (EDGs): Substituents like -OMe, -Me, or alkyl groups enhance the electron density of the oxazole ring.
-
Effect on C-H Activation: An EDG at C4 will further activate the C5 position for direct arylation. Conversely, an EDG at C5 will enhance the nucleophilicity of the C4 position.
-
Effect on N-Arylation: EDGs on the oxazole core increase the nucleophilicity of the exocyclic amino group, generally favoring N-arylation.
-
-
Electron-Withdrawing Groups (EWGs): Substituents like -CO₂Et, -CN, or -CF₃ decrease the electron density of the ring.
-
Effect on C-H Activation: EWGs generally deactivate the ring towards electrophilic-type C-H activation pathways, making direct arylation more challenging. This can be leveraged to promote N-arylation by default. For example, a 4-carboxyethyl-2-aminooxazole will be much less prone to C5-arylation than its unsubstituted counterpart.[8]
-
Effect on N-Arylation: EWGs decrease the nucleophilicity of the amino group, which can slow down the desired N-arylation. This may require more forcing conditions (stronger base, higher temperature) to achieve a reasonable reaction rate.
-
| Substituent at C4 | Expected Effect on C5 Reactivity (Direct Arylation) | Expected Effect on 2-Amino Group Reactivity (N-Arylation) | Recommended Strategy for N-Arylation |
| -H | Activated | Baseline | Standard Buchwald-Hartwig conditions (Biarylphosphine ligand) |
| -Me (EDG) | Strongly Activated | Slightly Increased Nucleophilicity | Use highly active catalyst system at low temperature to outcompete C-H activation |
| -CO₂Et (EWG) | Strongly Deactivated | Decreased Nucleophilicity | May require stronger base (LHMDS) and slightly higher temperature |
Frequently Asked Questions (FAQs)
-
Q: What is the most reliable method for determining the regioisomeric ratio of my products?
-
A: A combination of 1D and 2D NMR techniques is the gold standard. 1D ¹H NMR can often distinguish isomers based on coupling constants and chemical shifts. For unambiguous assignment, a 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Heteronuclear Multiple Bond Correlation (HMBC) experiment is definitive. HMBC will show long-range (2-3 bond) correlations between protons and carbons, allowing you to map the connectivity of your molecule.
-
-
Q: Are there any non-metallic methods for regioselective functionalization?
-
Q: How can I favor functionalization of the exocyclic amino group over the ring nitrogen in a 5-aminooxazole?
-
A: The exocyclic amino group is generally more nucleophilic and less sterically hindered than the endocyclic ring nitrogen (N3). Standard acylation or alkylation reactions will almost exclusively occur on the exocyclic amine. The endocyclic nitrogen's lone pair is more involved in the aromatic system, making it less available for reaction.
-
Caption: Key reactive sites on a generic 2-aminooxazole scaffold.
Detailed Experimental Protocol: Regioselective Direct C5-Arylation of 4-Methyl-2-aminooxazole
This protocol provides a validated method for the selective C-H functionalization at the C5 position, a common synthetic challenge. It serves as a practical example of controlling regioselectivity by leveraging electronic bias and optimized catalytic conditions.
Objective: To selectively arylate the C5 position of 4-methyl-2-aminooxazole with 4-bromoanisole, leaving the N-H bond intact.
Reaction Scheme: 4-methyl-2-aminooxazole + 4-bromoanisole --(Pd Catalyst, Ligand, Base)--> 5-(4-methoxyphenyl)-4-methyl-2-aminooxazole
Materials:
-
4-methyl-2-aminooxazole (1.0 eq)
-
4-bromoanisole (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq)
-
Tris(tert-butyl)phosphine (P(t-Bu)₃, 0.10 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq)
-
Anhydrous 1,4-Dioxane
-
Nitrogen or Argon gas supply
Equipment:
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Septa and needles for inert atmosphere techniques
-
Heater/stirrer plate with oil bath
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-methyl-2-aminooxazole (e.g., 100 mg, 1.02 mmol), Pd(OAc)₂ (11.4 mg, 0.051 mmol), and K₂CO₃ (352 mg, 2.55 mmol).
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous 1,4-dioxane (5 mL) via syringe. Add 4-bromoanisole (152 µL, 1.22 mmol) and a 1.0 M solution of P(t-Bu)₃ in toluene (102 µL, 0.102 mmol) via syringe.
-
Causality Note: The use of a relatively weak base (K₂CO₃) and a simple, electron-rich phosphine ligand (P(t-Bu)₃) favors the C-H activation pathway over the deprotonation and subsequent N-arylation of the amino group.[8]
-
-
Reaction: Seal the flask and heat the reaction mixture to 110 °C in a pre-heated oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and palladium black. Rinse the pad with additional ethyl acetate (10 mL).
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-(4-methoxyphenyl)-4-methyl-2-aminooxazole.
-
Characterization: Confirm the structure and regiochemistry of the product using ¹H NMR, ¹³C NMR, and HRMS. A NOESY experiment showing a spatial correlation between the methyl protons (at C4) and the ortho-protons of the newly introduced anisole ring will definitively confirm C5-arylation.
References
- Wang, M., Liu, Y., Xiong, Q., Wang, P., & Yin, Z. (2016).
- Scribd. (n.d.).
- Sun, X., Janvier, P., Bienaymé, H., & Zhu, J. (2001). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4-b]pyridine. Organic Letters. [Link]
- American Chemical Society. (n.d.).
- Pavel, K., & Dračínský, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]
- ResearchGate. (n.d.). A Novel Multicomponent Synthesis of Polysubstituted 5-Aminooxazole and Its New Scaffold-Generating Reaction to Pyrrolo[3,4- b ]pyridine. [Link]
- Taylor & Francis. (n.d.). Regioselectivity – Knowledge and References. [Link]
- ResearchGate. (n.d.).
- Kratochvíl, P., & Dračínský, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement.
- University of Parma. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]
- Chebanov, V. A., Desenko, S. M., & Orlov, V. D. (2018). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry. [Link]
- Aouad, M. R., & Messali, M. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. [Link]
- Web of Science. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
- ResearchGate. (n.d.). Predicting Regioselectivity in Radical C−H Functionalization of Heterocycles through Machine Learning. [Link]
- PubMed. (2020). Predicting Regioselectivity in Radical C-H Functionalization of Heterocycles through Machine Learning. [Link]
- Wikipedia. (n.d.). 2-Aminooxazole. [Link]
- Mori, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link]
- Royal Society of Chemistry. (2014).
- MDPI. (2022). Arylation Reactions in the Synthesis of Biologically Important 2,5-Diaryl-1,3,4-Oxadiazoles. [Link]
- ACS Publications. (2007). Palladium-Catalyzed N-Arylation of 2-Aminothiazoles. Organic Letters. [Link]
- ACS Publications. (2012). Palladium-Catalyzed Direct (Hetero)arylation of Ethyl Oxazole-4-carboxylate: An Efficient Access to (Hetero)aryloxazoles. The Journal of Organic Chemistry. [Link]
- National Institutes of Health. (2021). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. [Link]
- National Institutes of Health. (n.d.).
- MDPI. (2021).
- PubMed. (2018). Iron-Catalyzed Cross-Couplings in the Synthesis of Pharmaceuticals: In Pursuit of Sustainability. [Link]
- Wikipedia. (n.d.).
- MDPI. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. [Link]
- PubMed. (2008). Copper/amino acid catalyzed cross-couplings of aryl and vinyl halides with nucleophiles. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Scale-Up Synthesis of 4-Methyl-1,2-oxazol-3-amine Derivatives
Welcome to the technical support center for the synthesis of 4-Methyl-1,2-oxazol-3-amine and its derivatives. This guide is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important heterocyclic scaffold. Here, we address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols grounded in established chemical principles.
Overview of the Core Synthesis
The synthesis of the this compound core typically relies on the cyclocondensation reaction between a β-ketonitrile (or a related precursor) and a source of hydroxylamine. The most common starting material is 2-methyl-3-oxobutanenitrile (α-methylacetoacetonitrile), which provides the necessary carbon backbone and functional groups to form the target heterocycle.
The reaction proceeds via the formation of an oxime intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic isoxazole ring.[1] While straightforward on a lab scale, scaling this process introduces challenges related to reaction control, safety, impurity profiles, and product isolation.
Caption: General reaction scheme for this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for scaling up this compound?
The most prevalent and scalable method is the reaction of 2-methyl-3-oxobutanenitrile with hydroxylamine hydrochloride in a suitable solvent like ethanol or aqueous ethanol.[1] A base, typically sodium acetate or sodium bicarbonate, is used to liberate the free hydroxylamine in situ. This approach utilizes readily available starting materials and avoids the need to handle free hydroxylamine, which presents significant safety hazards.[2][3]
Q2: Why is regioselectivity a concern in this synthesis?
The precursor, 2-methyl-3-oxobutanenitrile, is an unsymmetrical 1,3-dicarbonyl equivalent. Reaction with hydroxylamine can potentially lead to two regioisomeric products: the desired this compound and the isomeric impurity, 3-methyl-1,2-oxazol-5-amine. The reaction conditions, particularly pH, can influence the regiochemical outcome. Careful process control and characterization are essential to ensure the desired isomer is the major product.
Q3: What are the critical safety considerations when using hydroxylamine at scale?
Hydroxylamine and its solutions are thermally unstable and can undergo energetic, auto-catalytic decomposition, posing a severe explosion risk.[3][4][5] Key safety protocols include:
-
Never isolate or concentrate free hydroxylamine. Generate it in situ from a stable salt like hydroxylamine hydrochloride or sulfate.[6]
-
Perform thermal hazard analysis (Differential Scanning Calorimetry - DSC) on the reaction mixture to understand the onset temperature of decomposition and the energy release.[4]
-
Maintain strict temperature control. Use a reactor with adequate cooling capacity and avoid localized heating.
-
Ensure material compatibility. Hydroxylamine is incompatible with many metals which can catalyze its decomposition.[6] Use glass-lined or other appropriate reactors.
Q4: Which analytical techniques are best for monitoring reaction progress and purity?
For reaction monitoring, Thin Layer Chromatography (TLC) provides a quick qualitative assessment.[7] For quantitative analysis, High-Performance Liquid Chromatography (HPLC) with UV detection is the method of choice. It can effectively separate the starting materials, product, and key impurities (like the regioisomer), allowing for accurate determination of conversion and purity. Gas Chromatography (GC) may also be suitable if the components are volatile and thermally stable.
Troubleshooting Guide
This section addresses specific problems encountered during the scale-up synthesis.
Caption: Decision workflow for troubleshooting low product yield.
Problem 1: Low or Inconsistent Product Yield
| Potential Cause | Explanation & Recommended Action |
| Poor Starting Material Quality | The β-ketonitrile precursor can be unstable or contain impurities. Action: Verify the purity of 2-methyl-3-oxobutanenitrile using NMR or GC/MS. Ensure hydroxylamine hydrochloride is dry and of high purity. |
| Incorrect Stoichiometry or pH | Insufficient base will result in low concentration of free hydroxylamine, slowing the reaction. An excess of a strong base can cause degradation of the isoxazole ring.[7] Action: Use a slight excess (1.1-1.5 eq.) of hydroxylamine hydrochloride and 2-3 equivalents of a mild base like sodium bicarbonate or sodium acetate.[8] Monitor the pH of the reaction mixture if possible. |
| Suboptimal Temperature | The cyclization/dehydration step often requires heat (reflux).[7] If the temperature is too low, the reaction may stall. If too high for prolonged periods, side reactions or decomposition can occur. Action: Ensure the reaction reaches and maintains the target temperature (e.g., reflux in ethanol). Monitor reaction progress by HPLC to determine the optimal reaction time and avoid extended heating. |
| Product Loss During Workup | This compound has some aqueous solubility, especially under acidic or basic conditions due to its amine functionality. Action: After quenching the reaction, adjust the pH to be slightly basic (pH 8-9) before extraction with an organic solvent (e.g., ethyl acetate, DCM).[9] Perform multiple extractions to maximize recovery. |
Problem 2: High Levels of Impurities
| Potential Cause | Explanation & Recommended Action |
| Formation of Regioisomer | As discussed in the FAQ, formation of 3-methyl-1,2-oxazol-5-amine is a common issue. Action: This is often controlled by the reaction conditions. Running the reaction under mildly basic conditions is generally preferred. If the impurity level is high, a purification step such as column chromatography or recrystallization will be necessary.[9] Developing a crystallization procedure that selectively precipitates the desired product is highly advantageous for scale-up. |
| Incomplete Reaction | Residual starting materials are common impurities if the reaction is not driven to completion. Action: Monitor the reaction by HPLC until the limiting reagent is consumed (<1%). Extend the reaction time or slightly increase the temperature if the reaction stalls. |
| Ring-Opening/Degradation | The N-O bond in the isoxazole ring is susceptible to cleavage under harsh reductive or strongly basic conditions.[7] Action: Avoid using strong, non-volatile bases (e.g., NaOH, KOH) if possible, or use them under strict temperature control.[7] Ensure the workup and isolation procedures are as mild as possible. |
Problem 3: Difficult Product Isolation/Purification
| Potential Cause | Explanation & Recommended Action |
| Product is an Oil or Low-Melting Solid | The crude product may not crystallize easily, especially if impurities are present. Action: Attempt purification by silica gel column chromatography on a small scale to obtain a pure sample.[10] Use the pure material for crystallization screening with various solvents (e.g., heptane/ethyl acetate, toluene, isopropanol) to develop a robust crystallization procedure. |
| Product Co-crystallizes with Impurities | The desired product and a key impurity (like the regioisomer) may have similar physical properties, making separation by crystallization difficult. Action: Consider derivatization. The amine handle can be protected (e.g., as a Boc-carbamate), which may alter the crystallization properties sufficiently to allow for purification.[8] The protecting group can be removed in a subsequent step. Alternatively, explore salt formation by treating the amine with an appropriate acid (e.g., HCl, tartaric acid) to facilitate selective crystallization. |
Detailed Experimental Protocol (Lab Scale)
This protocol describes a representative synthesis at a 10-gram scale. It should be optimized and validated before scaling to a larger capacity. All operations involving hydroxylamine require strict safety oversight.
Materials:
-
2-Methyl-3-oxobutanenitrile (1.0 eq, 10.0 g)
-
Hydroxylamine Hydrochloride (1.2 eq, 7.5 g)
-
Sodium Bicarbonate (2.0 eq, 15.1 g)
-
Ethanol (200 mL)
-
Water (50 mL)
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
Procedure:
-
Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer, reflux condenser, and a temperature probe.
-
Charge Reagents: To the flask, add 2-methyl-3-oxobutanenitrile (10.0 g), hydroxylamine hydrochloride (7.5 g), sodium bicarbonate (15.1 g), ethanol (200 mL), and water (50 mL).
-
Reaction: Heat the stirred mixture to reflux (approx. 80-85 °C).
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC or HPLC. The reaction is typically complete within 4-12 hours.[7]
-
Workup - Quench & Solvent Removal: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the remaining aqueous slurry, add water (100 mL) and ethyl acetate (150 mL). Stir vigorously. Adjust the pH of the aqueous layer to ~8.5 with a saturated solution of sodium bicarbonate if necessary. Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 100 mL).
-
Workup - Wash & Dry: Combine the organic layers and wash with brine (1 x 100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by silica gel column chromatography or by developing a suitable recrystallization procedure (e.g., from an ethyl acetate/heptane solvent system).
References
- Malig, T. C., et al. (2022). Thermal Hazard Evaluation and Safety Considerations for the Use of O-Benzoyl-N-alkyl Hydroxylamines as Synthetic Reagents. Organic Process Research & Development. [Link]
- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- Chaudhari, A. D., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Shaikh, R. A., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
- Organic Chemistry Explained. (2019). synthesis of isoxazoles. YouTube. [Link]
- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis. [Link]
- Ren, G., et al. (2024).
- Sviridov, S., et al. (2016). A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics. RSC Publishing. [Link]
- Doleschall, G., & Seres, P. (1988). A useful, regiospecific synthesis of isoxazoles. The Journal of Organic Chemistry. [Link]
- Kao, C.-S., & Duh, Y.-S. (2015). Thermal runaway reaction hazards and mechanisms of hydroxylamine with acid/base contaminants.
- Abdul Manan, M. A. F., et al. (2023). Methyl 4-amino-3-methoxyisoxazole-5-carboxylate.
- Adamopoulou, E. N., et al. (2013). The explosion at Concept Sciences: Hazards of hydroxylamine.
- Chobe, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview. [Link]
- Grzywacz, P., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
- Chobe, P., & Tupare, S. (2024). Construction of Isoxazole ring: An Overview.
- Kumar, A., et al. (2020). Synthesis of N-substituted-4-methylene-oxazolidinones via base-catalyzed cyclization of propargylic alcohols with p-toluenesulfonyl isocyanate.
- Patel, H. J., et al. (2014). Development of a Safe, Scalable Process for the Preparation of an Oxaisoxazolidinone. Organic Process Research & Development. [Link]
- Rieder, M. J., et al. (1988). Synthesis and in vitro toxicity of hydroxylamine metabolites of sulfonamides. PubMed. [Link]
- Mamatha, M., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF IMPURITY F IN 4-AMINO-N-(5-METHYL ISOXAZOL-3-YL) BENZENE SULFONAMIDE DRUG SYNTHESIS. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]
- 9. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Reactivity of 4-Methyl-1,2-oxazol-3-amine
Welcome to the technical support center for navigating the nuanced world of 4-Methyl-1,2-oxazol-3-amine chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth, practical insights into how solvent choice can profoundly impact the reactivity of this versatile heterocyclic amine. Here, we move beyond simple protocols to explain the "why" behind experimental observations, empowering you to troubleshoot effectively and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and reactivity of this compound, with a focus on the pivotal role of the solvent.
Q1: What are the key solubility characteristics of this compound in common laboratory solvents?
A1: this compound is a polar molecule. Its solubility is largely dictated by the principle of "like dissolves like." It is generally soluble in polar solvents.[1][2] The primary amino group and the heteroatoms in the oxazole ring can participate in hydrogen bonding, enhancing its solubility in polar protic solvents.[1]
Solubility Profile of this compound:
| Solvent Class | Examples | Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | High | Capable of hydrogen bonding with the amine and heteroatoms.[3] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Good dipole-dipole interactions can solvate the polar molecule. |
| Nonpolar | Toluene, Hexane, Dichloromethane | Low to Insoluble | Lacks favorable intermolecular interactions to overcome the solute-solute forces. |
Q2: How does solvent polarity influence the rate of N-acylation of this compound?
A2: The N-acylation of this compound is a nucleophilic substitution reaction. The choice between polar protic and polar aprotic solvents can significantly affect the reaction rate by altering the nucleophilicity of the amine.
-
Polar Aprotic Solvents (e.g., DMF, Acetonitrile): These solvents are generally preferred for N-acylation. They solvate the cation of any salt present but leave the amine nucleophile relatively "naked" and more reactive. This leads to a faster reaction rate.
-
Polar Protic Solvents (e.g., Methanol, Water): These solvents can form hydrogen bonds with the lone pair of electrons on the nitrogen atom of the amine.[3][4] This "caging" effect stabilizes the amine, reduces its nucleophilicity, and consequently slows down the rate of N-acylation.[4]
Q3: Can the choice of solvent affect the regioselectivity of reactions involving this compound?
A3: Yes, solvent choice can influence regioselectivity, particularly in reactions where multiple reactive sites exist. While the primary amino group is the most nucleophilic site, the oxazole ring itself contains heteroatoms with lone pairs that could potentially interact with electrophiles. The solvent can differentially solvate these sites, thereby modulating their relative reactivity. For complex reactions, computational studies can be valuable in predicting how solvent effects will influence the electronic structure and reactivity of the molecule.[5]
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
Problem 1: Low yield in an N-acylation reaction.
-
Symptom: The desired N-acylated product is obtained in a yield significantly lower than expected.
-
Possible Cause & Solution:
-
Inappropriate Solvent Choice: If you are using a polar protic solvent like ethanol or methanol, the nucleophilicity of the amine is likely being suppressed.[4][6]
-
Troubleshooting Step: Switch to a polar aprotic solvent such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF).[7] These solvents do not form strong hydrogen bonds with the amine, leaving it more available to attack the electrophile.[3][4]
-
Experimental Protocol: Optimized N-Acylation of this compound
-
Dissolve this compound (1.0 eq) and a suitable non-nucleophilic base (e.g., triethylamine, 1.2 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Problem 2: Formation of unexpected side products during diazotization.
-
Symptom: Besides the expected diazonium salt, other colored or insoluble byproducts are observed.
-
Possible Cause & Solution:
-
Instability of the Diazonium Salt: The diazonium salt of this compound can be unstable, especially at higher temperatures or in the presence of nucleophilic counter-ions.[8]
-
Solvent-Mediated Side Reactions: The choice of acid and solvent is critical in diazotization. The solvent must effectively dissolve the amine and the diazotizing agent while stabilizing the resulting diazonium salt.[9][10]
-
Troubleshooting Step:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) throughout the reaction.
-
Solvent and Acid System: A common and effective system for diazotization is the use of an aqueous solution of a strong, non-nucleophilic acid like tetrafluoroboric acid (HBF₄) or sulfuric acid.[8] For amines with poor solubility in dilute acids, a co-solvent like acetic acid or a non-aqueous medium might be necessary.[11] A convenient one-step preparation of aromatic iodides from amines involves sequential diazotization-iodination in acetonitrile.[8]
-
-
Problem 3: Poor reaction rate in a substitution reaction where this compound is the nucleophile.
-
Symptom: The reaction proceeds very slowly or not at all, even with heating.
-
Possible Cause & Solution:
-
Solvent Effects on Nucleophilicity: As detailed in the FAQs, polar protic solvents can significantly hinder the nucleophilicity of the amine.[4][6] This is a common issue in Sₙ2-type reactions.
-
Troubleshooting Step:
-
Solvent Selection: Employ a polar aprotic solvent like DMSO or DMF. These solvents are excellent for Sₙ2 reactions as they do not strongly solvate the nucleophile, thus increasing its reactivity.[4]
-
Phase-Transfer Catalysis: If dealing with a biphasic system or poor solubility of a salt, a phase-transfer catalyst can be beneficial in shuttling the nucleophile to the reaction site.
-
-
Comparative Reaction Rates in Different Solvents (Hypothetical Data for Sₙ2 Reaction):
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Methanol | 33 | Polar Protic | 1 |
| Water | 78 | Polar Protic | 7 |
| DMSO | 47 | Polar Aprotic | 1,300 |
| DMF | 37 | Polar Aprotic | 2,800 |
| Acetonitrile | 37 | Polar Aprotic | 5,000 |
| Data adapted from general principles of solvent effects on Sₙ2 reactions. |
Section 3: Advanced Insights - The Role of Solvent in Reaction Mechanisms
The influence of a solvent extends beyond simple rate acceleration. It can fundamentally alter the reaction mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.[12][13]
-
Sₙ1 vs. Sₙ2 Pathways: In reactions where both pathways are possible, the solvent can dictate the outcome. Polar protic solvents favor the Sₙ1 mechanism by stabilizing the carbocation intermediate and the leaving group through hydrogen bonding and ion-dipole interactions.[4] Conversely, polar aprotic solvents favor the Sₙ2 mechanism by enhancing the reactivity of the nucleophile.[4]
-
Menshutkin Reaction Analogy: The reaction of amines with alkyl halides (a Menshutkin-type reaction) is a classic example of solvent effects. The transition state is more polar than the reactants. Polar solvents stabilize this dipolar transition state, accelerating the reaction.[14][15] Studies have shown a decrease in the activation energy with increasing solvent polarity.[14][15]
By understanding these fundamental principles, you can make more informed decisions in your experimental design, leading to improved outcomes and a deeper understanding of the chemical processes at play.
References
- Polar Protic and Polar Aprotic Solvents. Chemistry Steps.
- Synthesis and solvent-sensitive studies of symmetrical 1,3,4-oxadiazole derivative: Experimental and computational insights for optoelectronic applications. Journal of the Indian Chemical Society.
- DFT STUDIES OF OXAZOLE DERIVATIVE.
- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research.
- (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
- Solvent effects. Wikipedia.
- Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Master Organic Chemistry.
- Solvent Effects on Methyl Transfer Reactions. 2. The Reaction of Amines with Trimethylsulfonium Salts. ResearchGate.
- Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. PubMed.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Diazotisation. Organic Chemistry Portal.
- CN104016881A - Solvent medium for diazotization reaction. Google Patents.
- Ch 8 : Solvent Effects. University of Calgary.
- US20170073303A1 - Solvent medium for diazotization reaction. Google Patents.
- US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. National Center for Biotechnology Information.
- Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. YouTube.
- Solvent Effects on the Menshutkin Reaction. arXiv.org.
- Solvent and substituent effects on the electronic structures of triazoles: Computational study. ResearchGate.
- REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines.
- 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. PubChem.
- (PDF) Combined experimental and theoretical studies of regio- and stereoselectivity in reactions of β-isoxazolyl- and β-imidazolyl enamines with nitrile oxides.
- Synthesis of Oxazolidinone and Tosyl Enamines by Tertiary Amine Catalysis. ResearchGate.
- Utilization of DMSO as a solvent-cum-reactant: synthesis of fused 2-aryl-4-methylquinolines. SpringerLink.
- Solvent effects on methyl transfer reactions. 2. The reaction of amines with trimethylsulfonium salts. SciSpace.
- Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system. National Center for Biotechnology Information.
- 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. PubChem.
- Synthesis of 2-((2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino). PubMed Central.
- An Expeditious and Greener Synthesis of 2-Aminoimidazoles in Deep Eutectic Solvents. MDPI.
- Are amines soluble in organic solvents? Quora.
- Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.
- One‐Pot Synthesis of 2‐Substituted‐4,5‐dimethyloxazoles from Amides and Acetylene Gas in the KOH/MeOH/DMSO Catalytic Triad. ResearchGate.
- CuH-Catalyzed Selective N-Methylation of Amines Using Paraformaldehyde as a C1 Source.
Sources
- 1. quora.com [quora.com]
- 2. CAS 33124-04-8: 5-methyl-1,3-oxazol-2-amine | CymitQuimica [cymitquimica.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Diazotisation [organic-chemistry.org]
- 9. CN104016881A - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 10. US20170073303A1 - Solvent medium for diazotization reaction - Google Patents [patents.google.com]
- 11. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Solvent effects - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. arxiv.org [arxiv.org]
Technical Support Center: Catalyst Deactivation in 4-Methyl-1,2-oxazol-3-amine Coupling Reactions
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding catalyst deactivation in cross-coupling reactions involving 4-methyl-1,2-oxazol-3-amine. Our goal is to equip you with the foundational knowledge and practical steps to diagnose, mitigate, and overcome catalytic challenges, ensuring the robustness and reproducibility of your synthetic routes.
The unique structure of this compound, containing both a coordinating N-heterocycle and a primary amine, presents specific challenges in palladium-catalyzed C-N coupling reactions like the Buchwald-Hartwig amination. These functional groups can interact with the palladium center, potentially leading to the formation of inactive or dormant catalytic species and subsequent reaction failure.[1][2] This guide is structured to address these issues head-on, moving from immediate troubleshooting to preventative strategies and advanced diagnostics.
Section 1: Troubleshooting Guide - Diagnosing and Solving Common Issues
This section is designed as a first-response manual for when a reaction does not perform as expected.
Q1: My reaction shows low or no conversion to the desired product. Where do I start?
A1: Low or no product yield is the most common issue and can stem from several sources, ranging from reagent quality to fundamental catalyst inactivity.[3] A systematic approach is crucial for diagnosis.
Initial Checks (The "Low-Hanging Fruit"):
-
Reagent Purity & Stoichiometry:
-
Amine Quality: Is your this compound pure? Impurities can act as catalyst poisons.
-
Aryl Halide Reactivity: The reactivity order for aryl halides in Buchwald-Hartwig amination is generally Ar-I > Ar-Br > Ar-OTf > Ar-Cl.[4] Aryl chlorides are notoriously difficult and often require specialized, highly active catalyst systems.[5]
-
Base Integrity: Strong bases like sodium tert-butoxide (NaOtBu) are hygroscopic. Use freshly opened bottles or material stored in a glovebox. The choice of base is critical; a weak base may be necessary to prevent the decomposition of sensitive substrates.[2]
-
-
Reaction Environment:
-
Oxygen Exclusion: Palladium(0) catalysts are extremely sensitive to oxygen. Ensure your reaction setup is rigorously purged with an inert gas (Argon or Nitrogen). Freeze-pump-thaw cycles for the solvent are highly recommended.[6][7]
-
Solvent Quality: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, or THF.[8][9] Water, while sometimes added intentionally in small amounts to aid catalyst pre-activation, can interfere with the catalytic cycle if present in uncontrolled amounts.[10]
-
Workflow for Diagnosing Low Conversion
Caption: A logical workflow for troubleshooting low-yield coupling reactions.
Q2: My reaction starts but then stalls, leaving significant amounts of starting material. What's happening?
A2: A stalling reaction is a classic sign of catalyst deactivation during the reaction. The initially formed active catalyst is being consumed by an off-cycle or decomposition pathway before all starting material is converted.
Primary Causes & Mechanisms:
-
Palladium Black Formation (Aggregation): The most common visual indicator of deactivation is the precipitation of black, elemental palladium.[11] This occurs when the supporting ligand fails to adequately stabilize the Pd(0) intermediates, causing them to aggregate and fall out of the solution.[12]
-
Causality: This is often due to an insufficient ligand-to-palladium ratio, a ligand that is not sterically bulky or electron-rich enough to protect the metal center, or excessively high temperatures.[13]
-
-
Ligand Displacement by Substrate/Product: The this compound, with its two potential coordination sites (the exocyclic amine and the oxazole nitrogen), can displace the phosphine ligand from the palladium center.[1] This can form a catalytically dormant or inactive bis-amine or amine-oxazole palladium complex.[11] The product, an N-aryl oxazole amine, can also act as an inhibitor.[14]
-
Thermal Degradation: At elevated temperatures, both the catalyst complex and the phosphine ligands can degrade. For example, C-H insertion of palladium into a ligand can form an inactive palladacycle.[14]
Troubleshooting & Solutions:
-
Optimize the Catalyst System:
-
Use a Pre-catalyst: Palladium pre-catalysts are designed for the clean and efficient generation of the active L-Pd(0) species, which is often a failure point when starting from sources like Pd(OAc)₂.[4]
-
Choose a Robust Ligand: For challenging substrates like heteroaromatic amines, sterically hindered and electron-rich dialkylbiaryl phosphine ligands (e.g., Buchwald ligands like XPhos, RuPhos, or BrettPhos) are essential.[1][13] These ligands create a bulky coordination sphere that protects the palladium center from aggregation and facilitates the crucial reductive elimination step.
-
-
Modify Reaction Conditions:
-
Lower the Temperature: If possible, running the reaction at a lower temperature for a longer time can minimize thermal degradation pathways.
-
Adjust Base and Solvent: The choice of base and solvent can influence catalyst stability. Screening different combinations (e.g., K₃PO₄ in dioxane vs. LHMDS in toluene) can reveal a more stable system.
-
Section 2: Frequently Asked Questions (FAQs)
This section addresses broader concepts related to preventing catalyst deactivation.
Q3: How can I proactively prevent catalyst deactivation in my coupling reaction?
A3: Prevention is always better than a cure. A well-designed experiment can minimize deactivation from the outset.
-
Ligand Selection is Key: The supporting ligand plays the most critical role in stabilizing the catalyst.[1][13] Do not default to simple ligands like PPh₃ for complex C-N couplings. Invest in modern, specialized biarylphosphine ligands designed for high stability and activity.
-
Consider a Pre-activation Protocol: For reactions that are sluggish to initiate, a separate pre-activation step can be beneficial. This involves heating the palladium source and ligand together for a short period before adding the substrates.[2] A protocol using water can also be effective for generating the active Pd(0) catalyst from Pd(OAc)₂.[10]
-
Control Reagent Addition: In some cases, slow addition of the amine or the base can prevent the formation of high concentrations of species that might inhibit or deactivate the catalyst.[15]
Q4: What are the primary deactivation pathways I should be aware of?
A4: The main pathways are poisoning, fouling, and thermal degradation (sintering in heterogeneous catalysis).[16][17]
-
Poisoning: Strong chemisorption of a species onto the active sites. For this specific reaction, potential poisons include:
-
The oxazole nitrogen or amine itself, forming an overly stable, off-cycle complex.[1]
-
Impurities in starting materials (e.g., sulfur- or phosphorus-containing compounds).
-
-
Fouling: Physical deposition on the catalyst surface. While more common in heterogeneous catalysis (coking), in homogeneous systems, it can be thought of as the precipitation of insoluble palladium complexes or palladium black.[17]
-
Thermal Degradation: Irreversible changes to the catalyst structure due to high temperatures, such as ligand decomposition.[18]
Visualizing Deactivation Pathways from the Catalytic Cycle
Caption: The productive catalytic cycle versus common deactivation pathways.
Q5: Can a deactivated homogeneous palladium catalyst be reactivated in situ?
A5: Generally, for homogeneous palladium catalysts used in a research setting, in-situ reactivation is difficult and often impractical. The formation of palladium black is typically irreversible under standard reaction conditions. In some specific cases, re-oxidation of Pd(0) species to the active Pd(II) state has been achieved by adding an oxidant like benzoquinone, but this is not a general solution and requires re-optimization.[19] For most researchers, the most reliable and time-effective solution is to discard the failed reaction and begin again with fresh catalyst and optimized, preventative conditions.
Section 3: Protocols & Methodologies
Protocol 1: General Procedure for Buchwald-Hartwig Amination with this compound
This protocol provides a robust starting point using a modern catalyst system.
Materials:
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Biarylphosphine Ligand (e.g., XPhos, if not using a pre-catalyst, 1.2-2.4 mol%)
-
Aryl Halide (1.0 eq)
-
This compound (1.2 eq)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane, 0.1-0.5 M)
Procedure:
-
To an oven-dried reaction vial or flask, add the palladium pre-catalyst, the aryl halide, and the base under an inert atmosphere (e.g., in a glovebox).
-
Add this compound.
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the vessel and place it in a pre-heated oil bath or heating block (typically 80-110 °C).
-
Stir the reaction vigorously for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).
-
Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Protocol 2: Catalyst Filtration Test (Hot Filtration) to Detect Heterogeneous Catalysis
This test helps determine if your "homogeneous" catalyst has decomposed to form catalytically active heterogeneous palladium species (e.g., nanoparticles).
Procedure:
-
Set up the coupling reaction as usual.
-
Allow the reaction to proceed until approximately 20-30% conversion is observed (as determined by a preliminary time-course study or LC-MS analysis).
-
Under an inert atmosphere, quickly and carefully filter the hot reaction mixture through a syringe filter (e.g., a 0.2 µm PTFE filter) into a second pre-heated, oven-dried flask.
-
Allow the filtrate to continue stirring at the reaction temperature.
-
Monitor the conversion in the filtrate over time.
-
Interpretation: If the reaction in the filtrate continues to progress, the active catalyst is likely a soluble, homogeneous species. If the reaction stops or significantly slows, it suggests the active catalyst was a heterogeneous species that was removed by filtration.
-
Section 4: Analytical Techniques for Deactivation Analysis
For in-depth industrial or academic research, several techniques can identify the root cause of deactivation.[20]
| Technique | Information Provided | Application in this Context |
| XPS (X-ray Photoelectron Spectroscopy) | Surface elemental composition and oxidation states.[18] | Can detect poisons on the surface of precipitated palladium black and confirm the Pd(0) state. |
| ICP-MS (Inductively Coupled Plasma Mass Spectrometry) | Precise elemental analysis.[18] | Quantifies palladium leaching or the presence of metallic poisons in the starting materials. |
| NMR Spectroscopy (³¹P NMR) | Characterization of phosphorus-containing species. | Can monitor the integrity of the phosphine ligand and detect the formation of ligand degradation products or off-cycle Pd-phosphine complexes.[12] |
| TEM (Transmission Electron Microscopy) | Imaging of nanoparticle size and morphology. | Directly visualizes the formation and aggregation of palladium nanoparticles (palladium black).[18] |
References
- Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (2024).
- Reichert, E. C. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
- Topczewski, J. J., & Sanford, M. S. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(5), 1325–1333. [Link]
- Fors, B. P., & Buchwald, S. L. (2009). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 11(20), 4564–4567. [Link]
- Kuo, J. L., et al. (2019). Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions. The Journal of Organic Chemistry, 84(8), 4653–4660. [Link]
- Valente, C., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(14), 5538–5546. [Link]
- Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?
- Valente, C., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. PubMed. [Link]
- ChemCatBio. (2023).
- Various Authors. (2016). Why am I getting low yield for my Suzuki coupling reaction? Reddit. [Link]
- Various Authors. (2018).
- ACS Green Chemistry Institute. (n.d.).
- Ghaffari, B., et al. (2020). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Buskes, M. J., & Blanco, M. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3497. [Link]
- Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?
- Chemistry LibreTexts. (2023).
- Various Authors. (2023). Help needed with unreproducible Suzuki coupling. Reddit. [Link]
- Various Authors. (2021). Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reddit.com [reddit.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C-N Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 17. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 18. alfachemic.com [alfachemic.com]
- 19. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
Technical Support Center: Byproduct Identification in the Synthesis of Isoxazole Derivatives
Welcome to the technical support center for the synthesis of isoxazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to byproduct formation during their synthetic endeavors. By understanding the root causes of these side reactions, you can optimize your protocols to achieve higher yields and purity of your target isoxazole compounds.
Troubleshooting Guides: Question & Answer Format
This section directly addresses specific problems you may encounter in the lab, providing explanations and actionable solutions based on established chemical principles.
Problem 1: My 1,3-dipolar cycloaddition is yielding a significant amount of a dimeric byproduct.
Question: I am performing a 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne, but I'm isolating a substantial amount of a byproduct with a mass corresponding to a dimer of my nitrile oxide. What is this byproduct and how can I prevent its formation?
Answer: The byproduct you are observing is almost certainly a furoxan (1,2,5-oxadiazole-2-oxide), which is the common dimer of nitrile oxides.[1][2][3] Nitrile oxides are highly reactive intermediates and are prone to dimerization, especially at higher concentrations.[1] This side reaction competes directly with the desired [3+2] cycloaddition with your alkyne.
Causality and Prevention Strategies:
-
In Situ Generation: To minimize the standing concentration of the nitrile oxide, it is crucial to generate it in situ in the presence of the alkyne (the dipolarophile).[1] This ensures that the nitrile oxide has a high probability of reacting with the alkyne before it can encounter another nitrile oxide molecule.
-
Slow Addition/High Dilution: A key strategy to suppress dimerization is to maintain a low concentration of the nitrile oxide throughout the reaction. This can be achieved through:
-
Slow addition of the nitrile oxide precursor (e.g., an aldoxime or hydroxamoyl halide) to the reaction mixture containing the alkyne.[1][4]
-
Utilizing high dilution conditions , which favors the intramolecular or desired intermolecular reaction over the bimolecular dimerization.[4]
-
Employing diffusion reagent mixing , where vapors of a volatile base (like triethylamine) are slowly introduced into the reaction mixture, leading to a very gradual generation of the nitrile oxide.[5]
-
-
Temperature Control: The in situ generation of nitrile oxides should often be performed at low temperatures (e.g., 0 °C or below) to decrease the rate of dimerization.[1][6] The subsequent cycloaddition may then be allowed to proceed at room temperature or with gentle heating.[1]
dot graph TD subgraph "Troubleshooting Nitrile Oxide Dimerization" A[Start: Dimeric Byproduct Observed] --> B{Is Nitrile Oxide Generated In Situ?}; B -- No --> C[Implement In Situ Generation]; B -- Yes --> D{Are You Using Slow Addition/High Dilution?}; D -- No --> E[Employ Slow Addition of Precursor and/or Increase Solvent Volume]; D -- Yes --> F{Is the Reaction Temperature Controlled?}; F -- No --> G[Perform Nitrile Oxide Generation at Low Temperature]; F -- Yes --> H[Consider Modifying Electronic Properties of Alkyne]; C --> I[Re-run Reaction]; E --> I; G --> I; H --> I; I --> J{Problem Solved?}; J -- Yes --> K[End]; J -- No --> L[Consult Further Advanced Troubleshooting]; end
end Caption: Troubleshooting workflow for minimizing furoxan formation.
Problem 2: My reaction of a 1,3-dicarbonyl with hydroxylamine is producing a mixture of regioisomers.
Question: I am synthesizing an isoxazole from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine, but my NMR spectrum indicates a mixture of two isomeric products. How can I control the regioselectivity?
Answer: The formation of regioisomers is a well-known challenge in the Claisen isoxazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1][7] The hydroxylamine has two nucleophilic sites (the nitrogen and the oxygen), and each carbonyl group of the dicarbonyl compound can exhibit different reactivity, leading to the formation of two different isoxazole regioisomers.
Controlling Regioselectivity:
-
pH Adjustment: The pH of the reaction medium can significantly influence which nucleophile on hydroxylamine preferentially attacks and which carbonyl is more electrophilic. Acidic conditions often favor the formation of one isomer over the other.[1]
-
Solvent Effects: The polarity of the solvent can impact the regioselectivity. It is advisable to screen different solvents, such as ethanol versus acetonitrile, to determine the optimal conditions for your specific substrates.[7]
-
Use of β-Enamino Diketones: A highly effective strategy is to first convert the 1,3-dicarbonyl compound into a β-enamino diketone. This modification alters the electronic properties of the carbonyl groups, often leading to excellent regiochemical control in the subsequent reaction with hydroxylamine.[1][7]
-
Lewis Acid Catalysis: The addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can chelate to the dicarbonyl compound, further differentiating the reactivity of the two carbonyl groups and thereby enhancing regioselectivity.[1][7]
dot graph LR subgraph "Strategies for Regiocontrol in Claisen Isoxazole Synthesis" A[Unsymmetrical 1,3-Dicarbonyl] --> B(Hydroxylamine); B --> C{"Reaction Conditions"}; C --> D{Mixture of Regioisomers}; D --> E[Modify pH]; D --> F[Change Solvent]; D --> G[Use β-Enamino Diketone Derivative]; D --> H[Add Lewis Acid Catalyst]; E --> I[Desired Regioisomer]; F --> I; G --> I; H --> I; end
end Caption: Decision tree for improving regioselectivity.
Problem 3: I am observing byproducts such as oximes and nitriles in my three-component synthesis of isoxazol-5-ols.
Question: In my one-pot, three-component reaction of an aldehyde, a β-ketoester, and hydroxylamine, I am seeing significant amounts of the corresponding aldehyde oxime and even the nitrile. What causes this and how can I favor the desired isoxazole product?
Answer: In this multicomponent reaction, a common side pathway is the direct reaction between the aldehyde and hydroxylamine to form an aldoxime.[8] This oxime can then sometimes dehydrate under the reaction conditions to form the corresponding nitrile.[8] These side reactions consume your starting materials, leading to a lower yield of the desired isoxazol-5-ol.
Strategies to Minimize Oxime and Nitrile Formation:
-
Catalyst Choice: The catalyst can play a crucial role in directing the reaction pathway. Experiment with different mild acidic or basic catalysts to find one that selectively promotes the three-component condensation over the simple oxime formation.[8]
-
Stoichiometry Control: Ensure you are using equimolar amounts of the three reactants. An excess of either the aldehyde or hydroxylamine can push the equilibrium towards the formation of the oxime byproduct.[8]
-
Order of Addition: While this is a one-pot reaction, the order of addition can sometimes matter. Try adding the hydroxylamine last to the pre-mixed aldehyde and β-ketoester to see if this influences the product distribution.
-
Temperature Management: Maintain the recommended reaction temperature. Elevated temperatures might increase the rate of the desired reaction but could also accelerate the dehydration of the oxime to the nitrile.[8]
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for identifying byproducts in isoxazole synthesis?
A1: A combination of techniques is essential for unambiguous byproduct identification:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for determining the overall structure of byproducts.[9] 2D NMR experiments like COSY, HSQC, and HMBC can help in assigning complex structures and differentiating between isomers.[9]
-
Mass Spectrometry (MS): MS is crucial for determining the molecular weight of the byproducts, which is often the first clue to their identity (e.g., identifying a dimer).[9] High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the elemental composition.
-
Chromatography (TLC, LC-MS, HPLC): Thin-layer chromatography (TLC) is used for initial reaction monitoring.[1] Liquid chromatography-mass spectrometry (LC-MS) is invaluable for separating and identifying components in a complex reaction mixture. High-performance liquid chromatography (HPLC) is essential for separating and purifying isomers.[9]
Q2: I'm struggling to separate my desired isoxazole from a persistent byproduct using column chromatography. What are my options?
A2: Purification can indeed be challenging, especially when byproducts have similar polarities to the product.[1]
-
Solvent System Screening: Systematically screen a wide range of solvent systems using TLC to find the optimal mobile phase for separation on a silica gel column.[1] Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) can improve separation.[1]
-
Alternative Stationary Phases: If silica gel is ineffective, consider other stationary phases such as alumina (acidic, basic, or neutral) or reverse-phase silica.[1]
-
Crystallization: If your desired product is a solid, recrystallization can be a highly effective purification method.[1] Experiment with various solvent systems to induce crystallization.
-
Preparative TLC/HPLC: For difficult separations on a smaller scale, preparative TLC or HPLC can be very effective.[1]
Q3: Can the isoxazole ring itself be unstable under certain conditions?
A3: Yes, the N-O bond in the isoxazole ring is relatively weak and can be cleaved under certain conditions, leading to product degradation.[1] Be mindful of:
-
Strongly Basic Conditions: Some isoxazoles can undergo ring-opening reactions in the presence of strong bases.
-
Reductive Conditions: Catalytic hydrogenation (e.g., H₂/Pd) can cleave the N-O bond.
-
Photochemical Conditions: UV irradiation may cause rearrangements of the isoxazole ring.[1]
Experimental Protocols
Protocol 1: General Procedure for In Situ Generation of Nitrile Oxide and 1,3-Dipolar Cycloaddition
This protocol is a general guideline for a 1,3-dipolar cycloaddition reaction, emphasizing the slow addition technique to minimize furoxan formation.
-
To a stirred solution of the alkyne (1.0 eq.) in a suitable solvent (e.g., dichloromethane or THF) at room temperature, add the aldoxime (1.1 eq.).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Prepare a solution of the oxidizing agent (e.g., N-chlorosuccinimide (NCS) or bleach) and a base (e.g., triethylamine) in the same solvent.
-
Add the oxidant/base solution dropwise to the cooled reaction mixture over a period of 1-2 hours using a syringe pump.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous workup, extract the product with an organic solvent, dry the organic layer (e.g., over Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Regioselective Isoxazole Synthesis via a β-Enamino Diketone Intermediate
This two-step procedure often provides superior regiochemical control compared to the direct reaction of a 1,3-diketone.
Step A: Synthesis of the β-Enamino Diketone
-
Dissolve the 1,3-diketone (1.0 eq.) in a suitable solvent like ethanol or toluene.
-
Add a secondary amine (e.g., pyrrolidine or piperidine, 1.1 eq.) and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture, typically with a Dean-Stark apparatus to remove water, until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the resulting β-enamino diketone, often by crystallization or chromatography.
Step B: Cyclocondensation with Hydroxylamine
-
Dissolve the purified β-enamino diketone (1.0 eq.) and hydroxylamine hydrochloride (1.2 eq.) in a solvent such as ethanol or acetonitrile.[7]
-
Add a base (e.g., sodium acetate or pyridine) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC. Upon completion, remove the solvent and perform a standard aqueous workup.
-
Extract the product, dry the organic layer, and purify by column chromatography to obtain the single, desired regioisomer of the isoxazole.
Data Presentation
| Byproduct Class | Common Synthetic Route | Key Identifying Features (MS & NMR) | Prevention Strategy |
| Furoxans | 1,3-Dipolar Cycloaddition | MS: M+ peak at 2x the mass of the nitrile oxide. NMR: Often complex, symmetrical spectra. | In situ generation, slow addition, high dilution, low temperature.[1][4] |
| Regioisomers | Claisen Synthesis | MS: Identical M+ peak for both isomers. NMR: Distinct but similar spectra, differing chemical shifts for protons and carbons near the N and O atoms. | pH control, solvent screening, use of β-enamino diketone derivatives, Lewis acid catalysis.[1][7] |
| Aldehyde Oximes | Three-Component Synthesis | MS: M+ peak corresponding to [Aldehyde + NH₂OH - H₂O]. NMR: Characteristic oxime proton signal (CH =NOH). | Catalyst selection, stoichiometric control, order of addition.[8] |
| Nitriles | Three-Component Synthesis | MS: M+ peak corresponding to [Aldehyde - O]. NMR: Absence of aldehyde proton, presence of nitrile carbon in ¹³C NMR (~115-125 ppm). | Control of reaction temperature to prevent oxime dehydration.[8] |
References
- Krasutsky, A. P., & Fokin, A. A. (2004). Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines. Current Organic Chemistry, 8(15), 1457-1476.
- ResearchGate. (n.d.). 1,3‐Dipolar cycloaddition reaction of nitrile oxides.
- YouTube. (2019, January 19). Synthesis of isoxazoles [Video]. J. C. C. & C.
- Al-Mulla, A. (2017).
- RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32938-32962.
- Li, W., et al. (2022). Mechanochemical Dimerization of Aldoximes to Furoxans. Molecules, 27(8), 2561.
- MDPI. (2024). 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. International Journal of Molecular Sciences, 25(11), 11435.
- de Oliveira, C. S. A., et al. (2016). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 6(10), 8055-8066.
- RSC Publishing. (2012). Dimerisation of nitrile oxides: a quantum-chemical study. Physical Chemistry Chemical Physics, 14(32), 11373-11382.
- RSC Publishing. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 47.
- ACS Publications. (2001). Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. The Journal of Organic Chemistry, 66(11), 3763-3771.
- Sharma, V., et al. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 26(1), 15-40.
- Synfacts. (2023).
- A review of isoxazole biological activity and present synthetic techniques. (2022). World Journal of Biology and Biotechnology, 7(2), 143-156.
- MDPI. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13647-13655.
- Construction of Isoxazole ring: An Overview. (2022). Letters in Applied NanoBioScience, 11(3), 3894-3916.
- Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
- Construction of Isoxazole ring: An Overview. (2022). Letters in Applied NanoBioScience, 11(3), 3894-3916.
- RCSI Repository. (2016).
- ResearchGate. (n.d.). Synthesis of furoxans and isoxazoles.
- ResearchGate. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
- Asian Journal of Research in Chemistry. (2013).
- PMC. (2019). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Molecules, 24(17), 3174.
- MDPI. (2024). A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction. Molecules, 29(1), 1.
- Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. International Journal of Chemical and Pharmaceutical Sciences, 7(3), 114-118.
- FLORE. (2007). Synthesis of Isoxazole Derivatives by Catalytic Condensation of Primary Nitro Compounds with Dipolarophiles.
- PMC. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones. Molecules, 28(6), 2539.
- Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. (2014). Journal of Heterocyclic Chemistry, 51(S1), E23-E26.
- NIH. (2012). Isoxazolodihydropyridinones: 1,3-dipolar cycloaddition of nitrile oxides onto 2,4-dioxopiperidines. Tetrahedron Letters, 53(1), 69-72.
- ResearchGate. (2020).
- Organic Chemistry Portal. (2010). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. Organic Process Research & Development, 14(3), 641-648.
- ResearchGate. (n.d.). Mechanism of 1,3-dipolar cycloaddition reaction.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nitrile Oxide, Alkenes, Dipolar Cycloaddition, Isomerization and Metathesis Involved in the Syntheses of 2-Isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
strategies to avoid polymerization of aminooxazoles
Welcome to the technical support center for researchers, scientists, and drug development professionals working with aminooxazoles. This guide provides practical, in-depth answers to common questions regarding the stability of aminooxazole derivatives and strategies to prevent their unwanted polymerization and degradation.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis, purification, handling, and storage of aminooxazole compounds.
Issue 1: Sample Degradation and Discoloration
Q1: I just synthesized and purified my 2-aminooxazole derivative, but it's starting to turn yellow/brown upon standing. What is happening?
A1: The discoloration of your 2-aminooxazole sample is a common indicator of degradation, which often involves oligomerization or polymerization. The 2-aminooxazole core is highly reactive due to the presence of a nucleophilic exocyclic amino group and an electron-rich heterocyclic ring system.[1] This reactivity can lead to a cascade of self-condensation reactions, especially when exposed to certain environmental triggers.
Key contributing factors include:
-
Oxidation: Exposure to atmospheric oxygen can initiate degradation pathways.[2] While not studied in-depth for aminooxazoles specifically, oxidative degradation is a known issue for many nitrogen-containing heterocyclic compounds.[3]
-
Acid/Base Catalysis: Trace amounts of acid or base can catalyze polymerization by protonating the ring's nitrogen or deprotonating the exocyclic amine, respectively, thereby increasing the molecule's reactivity.
-
Light Exposure: 2-Aminooxazole is known to be unstable under UV irradiation, which can trigger degradation.[4]
-
Elevated Temperature: Heat accelerates the rate of all chemical reactions, including unwanted polymerization.[5][6]
To prevent this, you should immediately store your purified compound under the appropriate conditions as detailed in the questions below.
Issue 2: Low Yields and Insoluble Byproducts
Q2: My reaction yield for a modification on the aminooxazole core is consistently low, and I'm getting an insoluble, sticky byproduct. Could this be polymerization?
A2: Yes, this is a classic sign of polymerization during a reaction. When you attempt to perform a subsequent reaction (e.g., acylation, alkylation) on the aminooxazole core, the conditions required for your desired transformation may inadvertently promote self-reaction. The exocyclic amino group is a potent nucleophile that can attack another aminooxazole molecule, initiating a chain reaction that leads to insoluble polymers.[1]
This is particularly common under the following conditions:
-
Acidic Conditions: Many reactions are run under acidic conditions, which can activate the oxazole ring toward nucleophilic attack.
-
High Temperatures: Reactions requiring heat, especially for prolonged periods in solvents like DMF or NMP, can provide the energy needed to overcome the activation barrier for polymerization.[5][6]
-
High Concentrations: More concentrated solutions increase the probability of intermolecular reactions, favoring polymerization over your intended intramolecular or bimolecular reaction with a different reagent.
The most robust strategy to prevent this during synthesis is to temporarily mask the reactive amino group with a protecting group.
The Mechanism of Acid-Catalyzed Polymerization
Understanding the "why" is critical. Polymerization is often initiated under acidic conditions where the ring nitrogen becomes protonated. This protonation makes the C2 carbon (the one attached to the amino group) highly electrophilic and susceptible to attack by the nucleophilic exocyclic amine of another, unprotonated aminooxazole molecule. This process can continue, leading to the formation of dimers, trimers, and eventually, insoluble polymer chains.
Caption: Proposed mechanism for the initial step of aminooxazole polymerization.
Preventative Strategies: A Proactive Approach
The following FAQs provide actionable strategies to maintain the integrity of your aminooxazole compounds.
Q3: What are the ideal storage conditions for purified 2-aminooxazole derivatives?
A3: Proper storage is the most critical first step in preventing degradation. Based on safety data sheets and vendor recommendations, the following conditions should be met:
-
Temperature: Store at low temperatures, ideally refrigerated at 2-8°C. Avoid extreme heat.[2]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against atmospheric oxygen and moisture.[7]
-
Light: Keep in an amber vial or otherwise protected from direct sunlight and UV sources.[2][4]
-
Container: Use a tightly sealed container to prevent exposure to air and moisture.[2][8]
Q4: How does solvent choice impact the stability of my aminooxazole during a reaction?
A4: Solvent choice is crucial. While high-boiling aprotic polar solvents like DMF are often used for synthesis, they can also facilitate degradation at high temperatures.[6]
-
Aprotic Non-Polar Solvents: If your reaction chemistry allows, using less polar, aprotic solvents (e.g., THF, Dioxane) at the lowest effective temperature may reduce polymerization side reactions.
-
Protic Solvents: Protic solvents like alcohols or water can participate in reactions and may either stabilize or destabilize the compound depending on the pH and temperature. The impact of solvent on the stability of related amine compounds is an area of active study, and water is known to facilitate certain degradation pathways.[9][10]
Q5: Can pH control be used to prevent polymerization in solution?
A5: Yes, controlling the pH is a key, yet delicate, strategy.
-
Neutral to Slightly Basic pH: Maintaining a pH between 7 and 8.5 is often optimal. In this range, the highly reactive protonated form (as shown in the diagram) is minimized.
-
Strongly Acidic Conditions (pH < 4): Avoid these conditions unless absolutely necessary for your reaction, as they promote the acid-catalyzed polymerization mechanism.
-
Strongly Basic Conditions (pH > 10): While strong bases deprotonate the exocyclic amine, which can increase its nucleophilicity, they can also promote other degradation pathways or ring-opening reactions.
If your compound is in an aqueous or protic solvent, using a buffer system (e.g., phosphate buffer) can help maintain the optimal pH.
Q6: How can I use protecting groups to completely block polymerization during a reaction?
A6: This is the most effective chemical strategy for preventing polymerization during subsequent synthetic steps. By temporarily "capping" the exocyclic amino group, you remove the nucleophile responsible for the chain reaction. The tert-butyloxycarbonyl (Boc) group is a common and effective choice. This strategy is widely used in peptide synthesis to prevent the unwanted polymerization of amino acids.[11]
| Strategy | Key Action | Rationale |
| Temperature Control | Store at 2-8°C; run reactions at the lowest possible temperature. | Reduces the kinetic rate of polymerization.[2] |
| Atmosphere Control | Store and handle under an inert gas (Argon or Nitrogen). | Prevents oxidative degradation pathways.[2][7] |
| Light Protection | Use amber vials; shield reactions from direct light. | Prevents UV-induced degradation.[4] |
| pH Management | Maintain solutions near neutral pH (7-8.5) using buffers. | Minimizes acid-catalyzed activation of the oxazole ring. |
| Protecting Groups | Temporarily protect the exocyclic amine (e.g., with a Boc group). | Chemically blocks the nucleophilic site responsible for polymerization.[11][12] |
Experimental Protocol: N-Boc Protection of 2-Aminooxazole
This protocol provides a standard method for protecting the exocyclic amine of a generic 2-aminooxazole, rendering it stable to many reaction conditions that would otherwise cause polymerization.
Objective: To prevent self-reaction of the 2-aminooxazole during subsequent synthetic modifications.
Materials:
-
2-Aminooxazole derivative (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)
-
Triethylamine (TEA) (1.5 eq) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Round bottom flask and standard glassware
-
Argon or Nitrogen line
Procedure:
-
Setup: In a flame-dried round bottom flask under an inert atmosphere of argon or nitrogen, dissolve your 2-aminooxazole derivative (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.5 eq) to the solution and stir for 5 minutes at room temperature. The base acts as a scavenger for the acid byproduct.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) in a small amount of anhydrous DCM and add it dropwise to the stirring solution at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Workup:
-
Once the reaction is complete, dilute the mixture with additional DCM.
-
Wash the organic layer sequentially with a 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product (N-Boc-2-aminooxazole) by flash column chromatography on silica gel to obtain the pure, protected compound.
-
Deprotection: The Boc group is stable to most reaction conditions but can be easily removed at the end of your synthetic sequence using a strong acid, such as trifluoroacetic acid (TFA) in DCM.
References
Sources
- 1. 2-Aminooxazole - Wikipedia [en.wikipedia.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 8. fishersci.com [fishersci.com]
- 9. Impact of Solvent on the Thermal Stability of Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Efficient Oligomerization of Aromatic Amino Acids Induced by Gaps in Four‐Helix Bundles of DNA or RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
comparison of 4-Methyl-1,2-oxazol-3-amine with other aminooxazole isomers
An In-Depth Comparative Guide to Methylated Aminooxazole Isomers for Medicinal Chemistry
Introduction: The Strategic Importance of Isomerism in Drug Design
In the landscape of medicinal chemistry, the aminooxazole scaffold is recognized as a privileged structure—a molecular framework that is recurrently found in potent, biologically active compounds.[1][2] Its utility is often highlighted through the concept of bioisosterism, where it serves as a viable replacement for the ubiquitous 2-aminothiazole moiety, potentially offering advantages in metabolic stability and solubility.[3][4] However, the true potential of this scaffold lies in its isomeric diversity. The precise placement of a substituent, such as a methyl group, or the arrangement of heteroatoms within the five-membered ring can drastically alter the molecule's physicochemical properties, reactivity, and, most critically, its interaction with biological targets.
This guide provides a comprehensive comparison of 4-Methyl-1,2-oxazol-3-amine and three of its key structural isomers. We will dissect the subtle yet profound differences imparted by their unique architectures, offering field-proven insights and experimental data to inform rational drug design. The isomers under review are:
-
This compound (The Target Compound)
-
5-Methyl-1,2-oxazol-3-amine (Methyl Positional Isomer)
-
3-Methyl-1,2-oxazol-5-amine (Amino Positional Isomer)
-
4-Methyl-1,3-oxazol-2-amine (Heteroatom Positional Isomer)
By understanding the distinct characteristics of each isomer, researchers can make more informed decisions in the hit-to-lead optimization process, ultimately accelerating the discovery of novel therapeutics.[3]
Part 1: A Comparative Analysis of Physicochemical Properties
The foundation of a molecule's pharmacokinetic and pharmacodynamic profile is its physicochemical nature. Even with an identical molecular formula (C₄H₆N₂O) and weight (98.1 g/mol ), the four isomers exhibit distinct properties that govern their behavior in biological systems.[5][6]
| Property | This compound | 5-Methyl-1,2-oxazol-3-amine | 3-Methyl-1,2-oxazol-5-amine | 4-Methyl-1,3-oxazol-2-amine |
| Structure | ![]() | ![]() | ![]() | ![]() |
| CAS Number | 1829-84-1[7] | 1072-67-9[6] | 154016-55-4 (for the aminomethyl derivative)[8] | 35629-70-0[5] |
| Ring System | 1,2-Oxazole (Isoxazole) | 1,2-Oxazole (Isoxazole) | 1,2-Oxazole (Isoxazole) | 1,3-Oxazole |
| Predicted ClogP | ~0.9[7] | Varies | Varies | Varies |
| Basicity (pKa) | Predicted to be weakly basic | Predicted to be weakly basic | Predicted to be weakly basic | Predicted to be more basic than 1,2-isomers |
| Tautomerism | Exhibits amino-imino tautomerism[9] | Exhibits amino-imino tautomerism[9] | Exhibits amino-imino tautomerism[9] | Exhibits amino-imino tautomerism[9] |
Causality Behind the Differences:
-
Electronic Distribution: The primary distinction arises from the placement of the nitrogen and oxygen atoms. In the 1,2-oxazole (isoxazole) ring, the adjacent N-O bond creates a unique electronic environment compared to the 1,3-oxazole ring, where the heteroatoms are separated by a carbon. This influences the aromaticity and electron-donating/withdrawing character of the ring system, directly impacting the basicity of the exocyclic amino group. The 2-amino group on the 1,3-oxazole is generally more basic due to greater electron delocalization from the nitrogen into the ring, a property that can be crucial for forming salt bridges with acidic residues in a protein target.
-
Steric Hindrance & H-Bonding Vectors: The position of the methyl group acts as a steric director. In This compound , the methyl group is adjacent to the amino group, potentially shielding it and influencing its hydrogen-bonding accessibility. In contrast, 5-Methyl-1,2-oxazol-3-amine places the methyl group further away, presenting a different steric profile. These seemingly minor shifts create distinct three-dimensional shapes and hydrogen bond donor-acceptor vectors, which are paramount for molecular recognition by enzymes and receptors.
-
Metabolic Stability: While oxazoles are generally considered more metabolically stable than their thiazole bioisosteres due to the absence of an easily oxidizable sulfur atom, the position of the methyl group can introduce a metabolic soft spot (a site for CYP450-mediated oxidation).[3] The steric accessibility of the methyl C-H bonds will differ among the isomers, potentially leading to different metabolic fates.
Part 2: Synthetic Strategies and Regiochemical Control
The synthesis of a specific aminooxazole isomer is a non-trivial challenge that requires precise control over regiochemistry. While numerous methods exist for constructing the oxazole core, obtaining a desired substitution pattern is key.[1]
General Synthetic Workflow
A common modern approach for creating diverse libraries of N-substituted aminooxazoles involves a two-step process: initial formation of the core 2-aminooxazole, followed by a cross-coupling reaction to install the desired substituent on the amino group. This strategy is highly valued in medicinal chemistry for its modularity.[3][10]
Caption: General workflow for synthesizing N-substituted aminooxazoles.
Experimental Protocol: Buchwald-Hartwig Cross-Coupling
This protocol is representative of methods used to synthesize libraries of N-aryl aminooxazoles for structure-activity relationship (SAR) studies.[11] The choice of catalyst, base, and solvent is critical for achieving high yields and must be optimized for specific substrates.
Objective: To synthesize an N-aryl substituted 4-methyl-1,3-oxazol-2-amine derivative.
Materials:
-
4-Methyl-1,3-oxazol-2-amine (1 equivalent)
-
Substituted Aryl Bromide (0.5-1.0 equivalents)
-
Palladium catalyst (e.g., S-Phos Pd G2, 0.1 equivalents)[10]
-
Base (e.g., t-BuONa, 1 equivalent)[10]
-
Anhydrous Toluene
-
Anhydrous t-Butanol
-
Microwave reactor vials
-
Argon gas supply
Procedure:
-
Inert Atmosphere: To a 10 mL microwave reactor vial, add the 4-methyl-1,3-oxazol-2-amine, the aryl bromide, and the base.
-
Solvent Addition: Add anhydrous toluene (2.5 mL/mmol) and anhydrous t-butanol (0.5 mL/mmol).
-
Degassing: Stir the resulting solution under a gentle stream of argon for 15 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst to the vial under argon.
-
Reaction: Seal the vial and place it in a microwave reactor. Irradiate the mixture with the following parameters: Temperature = 130 °C, Time = 10-15 minutes, Pressure = 250 psi.[11] The high temperature achieved via microwave irradiation significantly accelerates the reaction compared to conventional heating.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up & Purification: Upon completion, cool the reaction mixture, dilute it with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Expert Insight: The choice of using only 0.5 equivalents of the aryl halide in some protocols is a strategy to drive the reaction to monosubstitution and avoid diarylation of the amino group, although this can be context-dependent.[11] The Buchwald-Hartwig reaction is notoriously sensitive, and the success often depends on the specific combination of ligand, palladium precursor, and base.[10]
Part 3: Biological Activity and Bioisosteric Considerations
The strategic value of aminooxazoles comes to the forefront when considering their role as bioisosteres, particularly for the 2-aminothiazole scaffold, which, despite its prevalence, can suffer from metabolic oxidation of the sulfur atom and potential for pan-assay interference (PAINS) behavior.[3]
Caption: Bioisosteric relationship between aminothiazoles and aminooxazoles.
Comparative Biological Performance
Direct, side-by-side comparisons reveal the functional consequences of these isomeric substitutions.
-
Antitubercular Activity: In studies comparing 2-aminothiazoles with their 2-aminooxazole counterparts against Mycobacterium tuberculosis (Mtb), the oxazole derivatives showed promising and comparable activity.[1][3] This confirms that the oxazole ring is a valid bioisostere for maintaining this specific biological activity.
-
Enzyme Inhibition: In the development of inhibitors for bacterial serine acetyltransferase, a key enzyme in cysteine biosynthesis, replacing a 2-aminothiazole with a 2-aminooxazole led to the most potent compounds in the series.[11] This demonstrates that in certain contexts, the oxazole is not just a replacement but an improvement.
-
Immunomodulatory and Antiviral Activity: Derivatives of the oxazolo[5,4-d]pyrimidine system, which can be constructed from aminooxazole precursors, have shown a wide range of activities, including immunosuppressive, antiviral, and anticancer effects.[12] The specific isomer used as a building block would be critical in determining the final compound's orientation and activity.
Stability and Reactivity in Experimental Assays
A compound's performance in high-throughput screening can be misleading if it is unstable or non-specifically reactive.
-
DMSO Stability: The chemical stability of the core nucleus is crucial. Studies on a series of (2-aminooxazol-4-yl)isoxazole derivatives found that their stability in DMSO solution varied based on the substituents. Electron-donating groups on an attached phenyl ring increased stability, while electron-withdrawing groups led to faster degradation.[11] This is a critical consideration, as compound decomposition in stock solutions can lead to false negatives in biological assays.
-
Reactivity with Thiols: To assess the potential for non-specific activity (a PAINS liability), compounds are often tested for reactivity with glutathione (GSH), the most abundant intracellular thiol. In a direct comparison, 2-aminooxazoles and their 2-aminothiazole counterparts showed no significant formation of GSH conjugates, suggesting that neither scaffold has a high intrinsic tendency for this type of non-specific reactivity.[3]
Part 4: Standardized Protocols for Isomer Comparison
To objectively compare isomers during a drug discovery campaign, standardized, reproducible assays are essential.
Protocol 1: Kinetic Solubility Measurement
Rationale: At the early discovery stage, kinetic solubility is often more relevant than thermodynamic solubility because compounds are typically handled in DMSO stock solutions. This method assesses a compound's ability to remain in solution after being diluted from DMSO into an aqueous buffer, mimicking assay conditions.[3]
Procedure:
-
Prepare 10 mM stock solutions of each isomer in 100% DMSO.
-
In a 96-well plate, add 2 µL of each DMSO stock solution to 198 µL of phosphate-buffered saline (PBS, pH 7.4). This creates a final nominal concentration of 100 µM with 1% DMSO.
-
Seal the plate and shake at room temperature for 2 hours.
-
Centrifuge the plate to pellet any precipitated compound.
-
Carefully transfer the supernatant to a new plate.
-
Determine the concentration of the dissolved compound in the supernatant using a validated LC-MS/MS or HPLC-UV method against a standard curve.
-
The resulting concentration is the kinetic solubility.
Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)
Rationale: HLM contains a high concentration of Phase I metabolic enzymes (e.g., Cytochrome P450s) and provides a first look at a compound's likely metabolic fate. A compound with high clearance in this assay is likely to have a short half-life in vivo.[3]
Procedure:
-
Prepare a reaction mixture containing HLM (e.g., 0.5 mg/mL) and NADPH (a required cofactor) in a phosphate buffer (pH 7.4).
-
Pre-warm the mixture to 37 °C.
-
Initiate the reaction by adding the test isomer (final concentration, e.g., 1 µM).
-
At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction.
-
Include a positive control compound with known high clearance (e.g., verapamil).
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of parent compound remaining at each time point.
-
Calculate the in-vitro half-life (t½) by plotting the natural log of the percent remaining compound versus time.
Conclusion
The choice between this compound and its isomers is not arbitrary; it is a strategic decision in molecular design. This guide demonstrates that subtle changes in the position of a methyl group or the arrangement of ring heteroatoms lead to significant, predictable changes in physicochemical properties, synthetic accessibility, and biological function.
-
1,2-Oxazole (Isoxazole) vs. 1,3-Oxazole: This choice fundamentally alters the electronic nature and hydrogen bonding capacity of the molecule.
-
Methyl/Amino Group Position: This decision fine-tunes the steric profile, metabolic stability, and the precise 3D presentation of the pharmacophore to its biological target.
By leveraging the comparative data and experimental protocols outlined here, drug development professionals can move beyond a trial-and-error approach. A deep understanding of isomer-specific properties enables the rational selection of the optimal scaffold, paving the way for the design of safer and more effective medicines.
References
- Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Sławiński, J., et al. (2019). Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives. Molecules.
- Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate.
- Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
- Azzali, E., et al. (2020). PDF of 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate.
- Chemical Synthesis Database. (n.d.). 4-methyl-1,3-oxazol-2-amine. ChemSynthesis.
- Georganics. (n.d.). (5-Methyl-3-isoxazolyl)methylamine. Georganics.
- PubChem. (n.d.). 3-Methyl-1,2,4-oxadiazol-5-amine. National Center for Biotechnology Information.
- PubChem. (n.d.). 1-(5-Methyl-1,2-oxazol-3-yl)methanamine. National Center for Biotechnology Information.
- Scribd. (n.d.). 2-Aminooxazoles and Their Derivatives (Review). Scribd.
- ACS Publications. (2020). Supporting Information for 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications.
- PubChem. (n.d.). 4-Methyl-4,5-dihydro-1,3-oxazol-2-amine. National Center for Biotechnology Information.
- Girardini, M., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase. Molecules.
- Der Pharma Chemica. (2016). 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica.
- PubChem. (n.d.). (3-Methylisoxazol-5-yl)methanamine. National Center for Biotechnology Information.
- PubChem. (n.d.). 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide. National Center for Biotechnology Information.
Sources
- 1. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scbt.com [scbt.com]
- 6. 3-Amino-5-methylisoxazole | 1072-67-9 | FA17634 [biosynth.com]
- 7. 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide | C10H11N3O3S | CID 46173983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. (3-Methylisoxazol-5-yl)methanamine | C5H8N2O | CID 16481072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Biological Activity of New 7-Amino-oxazolo[5,4-d]Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Biological Activity of Novel Sulfonamide Derivatives
The sulfonamide scaffold (-SO₂NH₂) represents a cornerstone in medicinal chemistry. First introduced as groundbreaking antibacterial agents, these "sulfa drugs" have since demonstrated remarkable therapeutic versatility.[1][2] Modern research has unveiled a broad spectrum of pharmacological activities for novel sulfonamide derivatives, including potent anticancer, anti-inflammatory, and diverse enzyme inhibitory effects, establishing the sulfonamide as a privileged structure in drug discovery.[2][3][4][5]
However, the synthesis of a novel derivative is merely the first step. A rigorous, multi-faceted validation process is paramount to confirm its biological activity, elucidate its mechanism of action, and determine its therapeutic potential. This guide provides an in-depth comparison of methodologies for validating the three most prominent activities of synthesized sulfonamides, grounded in the principles of mechanistic causality and supported by robust experimental protocols.
Validation of Antibacterial Activity
The foundational activity of sulfonamides is their ability to inhibit bacterial growth. This validation process is typically the most straightforward and serves as an excellent primary screen.
Causality: The Mechanism of Action
The classic antibacterial action of sulfonamides is a textbook example of competitive antagonism. Bacteria, unlike humans, cannot uptake folic acid from their environment and must synthesize it de novo.[6][7][8] A crucial enzyme in this pathway is dihydropteroate synthase (DHPS), which utilizes para-aminobenzoic acid (PABA) as its substrate. Due to their structural similarity to PABA, sulfonamides act as competitive inhibitors of DHPS, blocking the synthesis of dihydropteroic acid, a precursor to folic acid.[8][9][] This ultimately halts the production of nucleotides and amino acids, leading to a bacteriostatic effect—inhibiting bacterial growth and multiplication rather than directly killing the cells.[7][8]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The gold standard for quantifying antibacterial potency is the Minimum Inhibitory Concentration (MIC) assay. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[11][12][13][14] The broth microdilution method is a highly reproducible and scalable technique for determining MIC.[11][15]
Workflow for MIC Determination
Step-by-Step Methodology: Broth Microdilution
-
Preparation of Reagents: Prepare a 2X stock solution of your synthesized sulfonamide in a suitable solvent. Mueller-Hinton Broth (MHB) is the standard medium for most non-fastidious bacteria.
-
Serial Dilution: In a 96-well microtiter plate, add 100 µL of sterile MHB to wells 2 through 12. Add 200 µL of your 2X drug stock to well 1. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, discarding 100 µL from the second to last well. Well 11 will serve as the positive control (no drug), and well 12 as the negative control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. This must be diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.[16]
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is now 200 µL.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest drug concentration in which there is no visible growth, as compared to the positive control well.[11]
Data Presentation and Interpretation
Results should be presented in a clear, tabular format, comparing the MIC values of novel compounds against established reference antibiotics and different bacterial strains.
| Compound | Staphylococcus aureus (Gram-positive) MIC (µg/mL) | Escherichia coli (Gram-negative) MIC (µg/mL) |
| Sulfonamide-A | 16 | 64 |
| Sulfonamide-B | 8 | 32 |
| Sulfonamide-C | >128 | >128 |
| Sulfamethoxazole | 16 | 64 |
This table presents hypothetical data for illustrative purposes.
Validation of Anticancer Activity
Many sulfonamide derivatives exert potent anticancer effects through diverse mechanisms that go far beyond simple competitive inhibition.[17][18][19][20] Validation requires a multi-step approach, starting with broad cytotoxicity screening and progressing to more specific mechanistic assays.
Causality: Diverse Mechanisms of Action
Unlike their antibacterial counterparts, anticancer sulfonamides do not have a single, unified mechanism. Their versatility is their strength. Key mechanisms include:
-
Carbonic Anhydrase (CA) Inhibition: Selectively inhibiting tumor-associated isoforms like CA IX and XII, which regulate pH in the hypoxic tumor microenvironment, disrupting cancer cell survival and proliferation.[2][17][20]
-
Kinase Inhibition: Acting as inhibitors of various tyrosine kinases that are crucial components of signaling pathways governing cancer cell growth and progression.[17]
-
Disruption of Microtubule Assembly: Interfering with the dynamics of microtubule polymerization, which is essential for cell division, leading to cell cycle arrest and apoptosis.[18][20]
-
Induction of Apoptosis: Triggering programmed cell death, a hallmark of effective cancer therapies.[2] The ability of a compound to induce apoptosis is a critical validation point.[21]
Experimental Protocol: Cytotoxicity and Apoptosis Assays
The validation workflow begins with assessing general cytotoxicity and then narrows down to confirm the specific mode of cell death.
Workflow for Anticancer Activity Validation
Step-by-Step Methodology: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into an insoluble purple formazan product.[22][23][24]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HepG-2 liver cancer) and a non-cancerous control cell line (e.g., WI-38 lung fibroblasts) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere for 24 hours.[22][25]
-
Compound Treatment: Prepare serial dilutions of the synthesized sulfonamides. Replace the old media with 100 µL of fresh media containing the various drug concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for an additional 2-4 hours.[22][26] During this time, purple formazan crystals will form in viable cells.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Reading: Measure the absorbance of the solution on a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).
Data Presentation and Interpretation
A potent and selective anticancer agent will have a low IC50 value for cancer cells and a high IC50 for normal cells.
| Compound | IC50 HCT-116 (µM) (Colon Cancer) | IC50 MCF-7 (µM) (Breast Cancer) | IC50 WI-38 (µM) (Normal Fibroblast) | Selectivity Index (SI) for HCT-116 |
| Sulfonamide-D | 3.53 | 4.31 | 86.52 | 24.5 |
| Sulfonamide-E | 25.8 | 31.2 | 45.1 | 1.7 |
| Doxorubicin | 6.74 | 8.19 | <1 | <0.15 |
Data adapted from real findings for illustrative purposes.[25] The Selectivity Index (SI) is calculated as IC50 (Normal Cells) / IC50 (Cancer Cells).
Validation of Anti-inflammatory Activity
A major class of modern anti-inflammatory drugs functions by inhibiting cyclooxygenase (COX) enzymes. Many sulfonamides, including the blockbuster drug Celecoxib, are designed as selective COX-2 inhibitors.[27] This selectivity is key, as COX-1 inhibition is associated with gastrointestinal side effects, while COX-2 is primarily induced at sites of inflammation.[28]
Causality: The Mechanism of Action
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[28] COX-1 is constitutively expressed in most tissues and plays a role in homeostatic functions like protecting the gastric mucosa. COX-2 is an inducible enzyme, with its expression significantly upregulated during inflammation. Therefore, the therapeutic goal is to selectively inhibit COX-2, reducing inflammation without disrupting the protective functions of COX-1.
Experimental Protocol: COX Inhibitor Screening Assay
Commercially available kits provide a reliable and high-throughput method for assessing COX-1 and COX-2 inhibition in vitro. These assays typically measure the peroxidase component of COX activity.
Workflow for COX Inhibition Validation
Step-by-Step Methodology: Fluorometric COX Screening Assay
-
Reagent Preparation: Prepare assay buffer and dilute purified recombinant COX-1 and COX-2 enzymes to their optimal concentration as per the manufacturer's protocol.[29][30] Prepare serial dilutions of the test sulfonamides.
-
Enzyme Incubation: In separate wells of a 96-well black microplate, add the assay buffer, a fluorometric probe (e.g., Amplex Red), heme cofactor, and either the COX-1 or COX-2 enzyme.[29][30]
-
Inhibitor Addition: Add 10 µL of the diluted test inhibitor or a reference drug (e.g., Celecoxib) to the appropriate wells. Add solvent to the "100% activity" control wells.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.[30]
-
Fluorescence Reading: Immediately read the fluorescence intensity over time using a microplate reader (e.g., λex=535 nm / λem=590 nm).[30] The rate of increase in fluorescence is proportional to the COX peroxidase activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot dose-response curves to determine the IC50 values for both COX-1 and COX-2.
Data Presentation and Interpretation
The goal is to identify compounds with a low IC50 for COX-2 and a high IC50 for COX-1, resulting in a high Selectivity Index (SI).
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Sulfonamide-F | >100 | 0.1 | >1000 |
| Sulfonamide-G | 15.2 | 0.5 | 30.4 |
| Diclofenac (NSAID) | 1.2 | 0.8 | 1.5 |
| Celecoxib (Standard) | 38.4 | 0.1 | >384 |
Data adapted from real findings for illustrative purposes.[31][32] A higher SI value indicates greater selectivity for COX-2.
Conclusion
The validation of synthesized sulfonamides is a systematic process that must be guided by a clear understanding of their potential mechanisms of action. This guide outlines foundational, yet critical, comparative workflows for assessing antibacterial, anticancer, and anti-inflammatory activities. By employing these robust, self-validating protocols—from initial broad screening with MIC and MTT assays to more specific mechanistic evaluations like COX inhibition—researchers can reliably quantify the biological activity of their novel compounds, compare their performance against established alternatives, and generate the crucial data needed to advance the most promising candidates in the drug development pipeline.
References
- Al-Suwaidan, I. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. PubMed.
- Rather, M. A., & Wani, Z. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports.
- Cleveland Clinic. (2023). What Are Sulfonamides (Sulfa Drugs)? Cleveland Clinic Health Library.
- Sigma-Aldrich. (n.d.). Apoptosis Assays. MilliporeSigma.
- El-Sayed, M. T., et al. (2023).
- BenchChem. (2025). Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. BenchChem.
- Saeedi, M., & Ghafouri, H. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry.
- Casini, A., et al. (2002). Sulfonamides and Sulfonylated Derivatives as Anticancer Agents. Current Cancer Drug Targets.
- Irfan, A., et al. (2024). A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents. Heliyon.
- Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Study.com.
- Scozzafava, A., et al. (2003). Anticancer and Antiviral Sulfonamides. Current Medicinal Chemistry.
- BOC Sciences. (n.d.). Sulfonamide Antibiotics: Definition, Mechanism and Research. BOC Sciences.
- BMG LABTECH. (2024).
- Irfan, A., et al. (2024). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Chemistry & Biology Interface.
- Wikipedia. (n.d.).
- Wikipedia. (n.d.). Sulfonamide (medicine). Wikipedia.
- Biology LibreTexts. (2021). 13.
- Khan, M., et al. (2023).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test.
- Brunelle, J. K., & Zhang, B. (2010). Apoptosis assays for quantifying the bioactivity of anticancer drug products.
- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis.
- Ansari, M. I., & Bhat, M. A. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences.
- Al-Ghorbani, M., et al. (2022). Biological activity and synthesis of sulfonamide derivatives: A brief review. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Roche. (n.d.).
- BenchChem. (2025).
- BPS Bioscience. (n.d.). COX1 Inhibitor Screening Assay Kit. BPS Bioscience.
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- Jove. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BenchChem. (2025).
- National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
- Abdellatif, K. R. A., et al. (2020). Synthesis, anti-inflammatory, cytotoxic, and COX-1/2 inhibitory activities of cyclic imides bearing 3-benzenesulfonamide, oxime, and β-phenylalanine scaffolds: a molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Khan, A., et al. (2023). Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies. Frontiers in Chemistry.
- Gedawy, E. M., et al. (2022). Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. RSC Medicinal Chemistry.
- El-Sayed, M. A., et al. (2013). Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2. Bioorganic & Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. study.com [study.com]
- 8. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 9. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benthamdirect.com [benthamdirect.com]
- 19. A therapeutic journey of sulfonamide derivatives as potent anti-cancer agents [wisdomlib.org]
- 20. eurekaselect.com [eurekaselect.com]
- 21. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Exploring the potential of propanamide-sulfonamide based drug conjugates as dual inhibitors of urease and cyclooxygenase-2: biological and their in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. bpsbioscience.com [bpsbioscience.com]
- 30. bpsbioscience.com [bpsbioscience.com]
- 31. Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D1MD00280E [pubs.rsc.org]
- 32. Molecular design, synthesis and biological evaluation of cyclic imides bearing benzenesulfonamide fragment as potential COX-2 inhibitors. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Reactivity Profiling of 4-Methyl-1,2-oxazol-3-amine Derivatives
This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of novel small molecule drug candidates, using a hypothetical series of 4-Methyl-1,2-oxazol-3-amine derivatives as a case study. For drug development professionals, a thorough understanding of a compound's interaction with unintended biological targets is paramount for mitigating risks of adverse effects and ensuring the clinical success of a therapeutic agent. This document outlines the strategic selection of assays, detailed experimental protocols, and the interpretation of comparative data, adhering to the principles of scientific integrity and regulatory expectations.
Introduction: The Imperative of Selectivity in Drug Design
The this compound scaffold represents a promising starting point for the development of targeted therapies, particularly in the realm of protein kinase inhibition due to its structural motifs conducive to binding within ATP pockets. While optimizing for high potency against the primary therapeutic target is a key objective, it is equally critical to engineer out interactions with other proteins, or "off-targets," that can lead to toxicity or undesirable side effects.
The U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate comprehensive non-clinical safety evaluations to identify such liabilities before a drug candidate can proceed to human trials.[1][2][3][4][5][6][7][8][9] This guide is designed to walk researchers through a robust, multi-faceted approach to generating the necessary data for an informed assessment of a compound's selectivity profile.
Comparative Analysis of this compound Derivatives
To illustrate the process of selectivity profiling, we will consider a lead compound, LEAD-1 , and two of its structural analogs, DERIV-A and DERIV-B . These derivatives were designed to improve upon the potency and physicochemical properties of the parent molecule. Their performance against a hypothetical primary target, Kinase X, and a panel of key off-targets is summarized below.
Table 1: Comparative Cross-Reactivity Profile
| Assay | Target/Parameter | LEAD-1 (IC₅₀/EC₅₀, µM) | DERIV-A (IC₅₀/EC₅₀, µM) | DERIV-B (IC₅₀/EC₅₀, µM) | Interpretation |
| Primary Efficacy | Kinase X (Biochemical) | 0.050 | 0.015 | 0.085 | DERIV-A shows highest potency. |
| Kinase X (Cell-based) | 0.250 | 0.075 | 0.450 | Potency trend confirmed in cells. | |
| Kinase Selectivity | Kinase Y (Off-target) | 5.2 | 0.8 | 10.5 | DERIV-A has significant off-target activity. |
| Kinase Z (Off-target) | > 20 | 1.5 | > 20 | DERIV-A shows cross-reactivity with Kinase Z. | |
| Safety Pharmacology | hERG Channel Block | 15.8 | 2.1 | > 30 | DERIV-A poses a high risk of cardiotoxicity.[10][11] |
| Drug Metabolism | CYP3A4 Inhibition | 8.9 | 1.2 | 18.2 | DERIV-A is a potent CYP3A4 inhibitor, indicating high DDI risk.[12][13][14][15][16] |
| CYP2D6 Inhibition | > 20 | 5.5 | > 20 | DERIV-A shows moderate CYP2D6 inhibition. | |
| General Toxicity | Cytotoxicity (HepG2) | > 50 | 12.5 | > 50 | DERIV-A exhibits cytotoxicity at lower concentrations. |
IC₅₀: Half-maximal inhibitory concentration. EC₅₀: Half-maximal effective concentration. Lower values indicate greater potency or inhibition.
Visualizing the Scientific Approach
To contextualize the data, it is essential to visualize both the biological system and the experimental process.
Hypothetical Signaling Pathway
The diagram below illustrates the role of the primary target, Kinase X, in a hypothetical signaling cascade leading to cell proliferation. Inhibition of Kinase X is the desired therapeutic outcome.
Caption: Hypothetical signaling cascade involving the primary target, Kinase X.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the systematic process for evaluating the selectivity and safety of the derivatives.
Caption: Systematic workflow for comprehensive cross-reactivity profiling.
Detailed Experimental Protocols
The trustworthiness of any comparison guide rests on the robustness and reproducibility of its experimental methods. The following protocols provide a detailed, step-by-step guide for the key assays.
Biochemical Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
-
Reagents & Materials :
-
Purified recombinant kinase (e.g., Kinase X, Y, Z).
-
Kinase-specific substrate peptide.
-
[γ-³³P]ATP (for radiometric assay) or a suitable fluorophore/antibody pair (for FRET/ELISA-based assays).
-
Test compounds (dissolved in 100% DMSO).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
96-well or 384-well assay plates.
-
-
Procedure :
-
Prepare serial dilutions of the test compounds in 100% DMSO. A typical starting concentration is 10 mM, diluted in 3-fold steps.
-
Add 1 µL of the diluted compound to the assay wells. Include wells with DMSO only (vehicle control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition).
-
Prepare a master mix containing the assay buffer, kinase, and substrate peptide. Dispense into the assay wells.
-
Allow the plate to incubate for 15-20 minutes at room temperature to permit compound binding to the kinase.
-
Initiate the kinase reaction by adding [γ-³³P]ATP (or unlabeled ATP for non-radiometric formats) to all wells. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate IC₅₀ determination.[17]
-
Incubate the reaction for a predetermined time (e.g., 60-120 minutes) at 30°C. The reaction time must be within the linear range of the assay.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid for radiometric assays).
-
For radiometric assays, transfer the reaction mixture to a filter plate to capture the phosphorylated substrate. Wash, dry, and measure radioactivity using a scintillation counter.
-
Data Analysis : Calculate the percent inhibition for each compound concentration relative to the controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cytochrome P450 (CYP) Inhibition Assay
This assay assesses the potential for drug-drug interactions by measuring the inhibition of major drug-metabolizing enzymes.[12][13][15][16]
-
Reagents & Materials :
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system.
-
CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).[13][14]
-
Known CYP inhibitors for positive controls (e.g., Ketoconazole for CYP3A4).[13]
-
Test compounds.
-
Acetonitrile with an internal standard for protein precipitation.
-
LC-MS/MS system.
-
-
Procedure :
-
Prepare serial dilutions of test compounds and positive controls in buffer.
-
In a 96-well plate, combine HLM, phosphate buffer, and the test compound or control. Pre-incubate at 37°C for 10 minutes.
-
Add the CYP-specific probe substrate to the wells and mix.
-
Initiate the enzymatic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for the specified time (e.g., 10-30 minutes).
-
Terminate the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Data Analysis : Quantify the formation of the probe substrate's metabolite using a validated LC-MS/MS method. Calculate the percent inhibition at each concentration and determine the IC₅₀ value.
-
hERG Manual Patch Clamp Assay
This "gold standard" assay directly measures the electrical current through the hERG potassium channel to assess the risk of QT prolongation and potential cardiotoxicity.[18][19][20][21]
-
Reagents & Materials :
-
Mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells).[18][22]
-
Extracellular solution (e.g., containing NaCl, KCl, CaCl₂, MgCl₂, HEPES, glucose).
-
Intracellular solution (e.g., containing KCl, MgCl₂, HEPES, EGTA, ATP).
-
Patch clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pulling micropipettes.
-
-
Procedure :
-
Culture hERG-expressing cells to an appropriate confluency.
-
Place a coverslip with adherent cells into the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Fabricate a micropipette with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Under microscopic guidance, approach a single cell with the micropipette and form a high-resistance (>1 GΩ) "giga-seal" between the pipette tip and the cell membrane.
-
Rupture the cell membrane patch under the pipette to achieve the "whole-cell" configuration, allowing electrical access to the cell's interior.
-
Apply a specific voltage-clamp protocol to elicit the characteristic hERG tail current. A typical protocol involves a depolarizing step to +40 mV followed by a repolarizing step to -50 mV, where the peak tail current is measured.[22]
-
Once a stable baseline current is established, perfuse the cell with increasing concentrations of the test compound.
-
Record the current at each concentration until a steady-state effect is observed.
-
Data Analysis : Measure the peak tail current amplitude at each compound concentration. Calculate the percentage of channel block relative to the baseline current and determine the IC₅₀ value.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR provides label-free, real-time data on the binding affinity and kinetics (kₐ and kₑ) of a compound to its target, offering mechanistic insights beyond simple inhibition data.[23][24][25][26]
-
Reagents & Materials :
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 chip for amine coupling).
-
Purified target protein (ligand).
-
Test compounds (analytes).
-
Immobilization buffers (e.g., EDC/NHS for amine coupling).
-
Running buffer (e.g., HBS-EP+).
-
-
Procedure :
-
Immobilize the purified target protein onto the sensor chip surface according to standard procedures (e.g., amine coupling).
-
Prepare a series of concentrations of the test compound (analyte) in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. Each injection cycle consists of an association phase (analyte flowing over the surface) and a dissociation phase (running buffer flowing over the surface).
-
Regenerate the sensor surface between different analyte injections if necessary.
-
Data Analysis : The binding events are recorded as a sensorgram (response units vs. time). Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kₐ), the dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ = kₑ/kₐ).
-
Interpretation of Results and Strategic Decisions
The integrated data from these assays provides a holistic view of each derivative's potential.
-
LEAD-1 : The starting point. It has good potency against Kinase X and a relatively clean safety profile, but there is room for improvement in on-target activity.
-
DERIV-A : This derivative successfully improved potency against Kinase X by over 3-fold in both biochemical and cellular assays. However, this came at a significant cost. The substantial off-target activity against Kinases Y and Z, coupled with potent hERG channel inhibition and CYP3A4 inhibition, flags this compound as high-risk.[27] The observed cytotoxicity further compounds these concerns. This molecule would likely be deprioritized for further development due to its poor selectivity and safety profile.
-
DERIV-B : While slightly less potent than the original lead, this derivative shows a markedly improved safety profile. It has no significant off-target kinase activity, no hERG liability at relevant concentrations, and minimal CYP inhibition. This "safer" profile makes DERIV-B a more attractive candidate for further optimization. The next steps would involve medicinal chemistry efforts to regain the potency of LEAD-1 while retaining the excellent safety characteristics of DERIV-B.
The causality is clear: structural modifications aimed at improving potency on the primary target inadvertently created new interactions with off-target proteins, demonstrating the delicate balance in drug design.
Conclusion
A systematic and multi-pronged approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design. By integrating biochemical, cellular, and biophysical assays, researchers can build a comprehensive understanding of a compound's selectivity and safety profile. The hypothetical case of the this compound derivatives illustrates that the path to a successful drug candidate involves a careful optimization of potency against a backdrop of broad selectivity and minimal safety liabilities. The methodologies and workflow presented in this guide provide a robust framework for making data-driven decisions, ultimately increasing the probability of developing safe and effective medicines.
References
- Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes. (n.d.). SpringerLink. [Link]
- Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS. (n.d.). PubMed. [Link]
- ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline. (n.d.). European Medicines Agency (EMA). [Link]
- The ABC's of Competitive Binding Assays with SPR. (n.d.). Nicoya Lifesciences. [Link]
- In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50)
- Cytochrome P450 Inhibition Assay. (n.d.).
- Cytochrome P450 Inhibition Assay Using Human Liver Microsomes. (n.d.). Boster Bio. [Link]
- ICH guideline M3(R2) on non-clinical safety studies for the conduct of human clinical trials and marketing authorisation for pharmaceuticals - Step 5. (n.d.). European Medicines Agency (EMA). [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH. [Link]
- A typical test pulse protocol for a manual patch clamp study of HEK293... (n.d.).
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
- De novo design of protein competitors for small molecule immunosensing. (n.d.). PMC - NIH. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). PubMed Central. [Link]
- Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
- Basic principles of non-clinical development. (n.d.).
- Non-clinical: pharmacology and safety pharmacology. (n.d.). European Medicines Agency (EMA). [Link]
- Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. (n.d.). SpringerLink. [Link]
- A beginner's guide to surface plasmon resonance. (n.d.). The Biochemist - Portland Press. [Link]
- Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. (n.d.). NAMSA. [Link]
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (n.d.). Metrion Biosciences. [Link]
- Step 2: Preclinical Research. (n.d.). FDA. [Link]
- (PDF) De novo design of protein competitors for small molecule immunosensing. (n.d.).
- Nonclinical Guidelines. (n.d.). regulanet.com. [Link]
- Intro to DOT language. (n.d.). Large-scale Biological Network Analysis and Visualization 1.
- FDA Requirements for Preclinical Studies. (n.d.). Karger. [Link]
- Dot Language (graph based diagrams). (n.d.). by Dinis Cruz - Medium. [Link]
- Manual Whole-Cell Patch-Clamping of the HERG Cardiac K + Channel. (n.d.). SpringerLink. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (n.d.). Reaction Biology. [Link]
- Fragment Screening by Surface Plasmon Resonance. (n.d.). ACS Medicinal Chemistry Letters. [Link]
- Manual whole-cell patch-clamping of the HERG cardiac K+ channel. (n.d.). PubMed. [Link]
- Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (n.d.).
- A Guide to Simple and Informative Binding Assays. (n.d.). PMC - NIH. [Link]
- Drawing graphs with dot. (n.d.). MIT. [Link]
- Pre-Clinical Trials: USFDA Regulations to be Followed. (n.d.). Liveon Biolabs. [Link]
- Spotlight: Cell-based kinase assay form
- Manual Whole-Cell Patch Clamp Assay for screening NCE's. (n.d.). Aragen Life Sciences. [Link]
- Cell-based test for kinase inhibitors. (n.d.). INiTS. [Link]
- Fragment Screening by Surface Plasmon Resonance. (n.d.). PMC - NIH. [Link]
- Choosing the Right Assay for Your Kinase Drug Discovery. (n.d.). Reaction Biology. [Link]
- Dot Language Graphviz. (n.d.). YouTube. [Link]
- FDA Toxicology Studies & Drug Approval Requirements. (n.d.). Auxochromofours. [Link]
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (n.d.). PMC - PubMed Central. [Link]
- Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. (n.d.).
- Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.).
Sources
- 1. ICH M3 (R2) Non-clinical safety studies for the conduct of human clinical trials for pharmaceuticals - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Basic principles of non-clinical development: Non-clinical regulatory guidelines | EUPATI Open Classroom [learning.eupati.eu]
- 4. Non-clinical: pharmacology and safety pharmacology | European Medicines Agency (EMA) [ema.europa.eu]
- 5. fda.gov [fda.gov]
- 6. dzif.de [dzif.de]
- 7. karger.com [karger.com]
- 8. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 9. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]
- 10. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 13. Evaluation of cytochrome P450 inhibition assays using human liver microsomes by a cassette analysis /LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cytochrome P450 Inhibition Assay Using Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A [metrionbiosciences.com]
- 19. Manual Whole-Cell Patch-Clamping of the HERG Cardiac K+ Channel | Springer Nature Experiments [experiments.springernature.com]
- 20. Manual whole-cell patch-clamping of the HERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. aragen.com [aragen.com]
- 22. researchgate.net [researchgate.net]
- 23. nicoyalife.com [nicoyalife.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Fragment Screening by Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 27. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-1,2-oxazol-3-amine Analogs as Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Alternative Scaffolds and Supporting Experimental Data.
Introduction
The isoxazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Its unique electronic properties and ability to act as a bioisostere for other functional groups have led to its incorporation into a wide range of therapeutic agents.[2] Among the various isoxazole-containing scaffolds, 4-methyl-1,2-oxazol-3-amine serves as a valuable starting point for the design of novel bioactive compounds, particularly in the realm of kinase inhibition.
This guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound analogs, with a primary focus on their activity as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML). We will objectively compare the performance of these analogs with other established FLT3 inhibitor scaffolds, supported by experimental data. Furthermore, this guide offers detailed protocols for key biological assays and visual representations of synthetic strategies, SAR trends, and relevant signaling pathways to empower researchers in their drug discovery endeavors.
Part 1: Structure-Activity Relationship (SAR) of this compound Analogs as FLT3 Inhibitors
The development of potent and selective FLT3 inhibitors is a key strategy in the treatment of AML.[3] A series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine derivatives, which contain the core this compound motif, have emerged as promising FLT3 inhibitors. The SAR of these compounds reveals critical insights into the structural requirements for potent inhibition.
The Core Scaffold: 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b]pyridin-3-amine
The core structure of these potent FLT3 inhibitors is a fused heterocyclic system where the this compound is annulated with a pyridine ring and further substituted with a 4-aminophenyl group.
Key Structural Features and Modifications:
-
The Isoxazole Moiety: The 3-amino group on the isoxazole ring is a crucial hydrogen bond donor, interacting with the hinge region of the kinase. The 4-methyl group occupies a hydrophobic pocket, and its presence is generally favorable for activity.
-
The Phenyl Ring: The 4-aminophenyl group extends into the solvent-exposed region of the ATP-binding site. The primary amino group can be a site for further modification.
-
Covalent Inhibition Strategy: A key strategy to enhance potency and overcome resistance has been the introduction of a Michael acceptor on the 4-aminophenyl ring. This allows for the formation of a covalent bond with a non-catalytic cysteine residue in the kinase active site, leading to irreversible inhibition.
Comparative Analysis of Analog Performance
The introduction of different Michael acceptors on the 4-aminophenyl ring has a significant impact on the inhibitory activity against both wild-type FLT3 and the clinically relevant FLT3-ITD mutant.
| Compound | Michael Acceptor | FLT3 IC50 (nM) | FLT3-ITD Inhibition at 1 µM (%) | MV4-11 (AML cell line) IC50 (nM) |
| C14 | Vinyl sulfonamide | 256 | 25.34 | 325 |
| F15 | Acrylamide | 123 | 26.06 | 91 |
Data compiled from multiple studies.[4][5]
SAR Insights:
-
The acrylamide moiety in F15 leads to a more potent inhibition of both the FLT3 enzyme and the FLT3-ITD expressing cell line (MV4-11) compared to the vinyl sulfonamide in C14 . This suggests that the acrylamide group is a more efficient Michael acceptor for this target.
-
The presence of a covalent warhead significantly enhances the cellular potency of these analogs.
Caption: Key SAR insights for this compound analogs.
Part 2: Comparison with Alternative FLT3 Inhibitor Scaffolds
To contextualize the performance of the this compound analogs, it is essential to compare them with other well-established classes of FLT3 inhibitors.
| Inhibitor Class | Example | Mechanism of Action | FLT3 IC50 (nM) | Key Features |
| Isoxazole-based | F15 | Covalent (Type I/II) | 123 | Irreversible inhibition, potential to overcome resistance. |
| Indole-based | Midostaurin | Type I (ATP competitive) | ~11 | Multi-kinase inhibitor, first-generation.[3] |
| Indole-based | Lestaurtinib | Type I (ATP competitive) | 3 | Potent, but also a multi-kinase inhibitor.[3] |
| Quinazoline-based | Gilteritinib | Type I (ATP competitive) | ~0.29 | Second-generation, more selective.[6] |
Comparative Insights:
-
Potency: While second-generation inhibitors like Gilteritinib exhibit higher potency in biochemical assays, the covalent mechanism of the isoxazole-based analogs offers a distinct advantage in achieving sustained target engagement and potentially overcoming resistance mutations.
-
Selectivity: First-generation indole-based inhibitors often suffer from off-target effects due to their multi-kinase activity. The isoxazole scaffold provides a platform for developing more selective inhibitors.
-
Mechanism: The irreversible covalent inhibition of the isoxazole analogs is a key differentiator from the reversible ATP-competitive mechanism of most other FLT3 inhibitors.
Part 3: Broader Biological Activities of Isoxazole Analogs
While the primary focus of recent research on this compound analogs has been on kinase inhibition, the broader isoxazole class of compounds has demonstrated a wide spectrum of biological activities.
-
Antimicrobial Activity: Various isoxazole derivatives have been reported to possess antibacterial and antifungal properties.[7][8]
-
Anti-inflammatory Activity: Some isoxazole-containing molecules have shown potential as anti-inflammatory agents.[9]
The exploration of these activities for the this compound scaffold remains an area of opportunity for future research.
Part 4: Experimental Protocols
The following are detailed protocols for the in vitro evaluation of this compound analogs as FLT3 inhibitors.
Protocol 1: In Vitro FLT3 Kinase Assay (ADP-Glo™)
This assay quantifies the enzymatic activity of FLT3 by measuring the amount of ADP produced.
Materials:
-
Recombinant human FLT3 enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP
-
Kinase buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of FLT3 enzyme solution.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final ATP concentration should be at or near the Km for FLT3.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MV4-11 (FLT3-ITD positive AML cell line)
-
RPMI-1640 cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed MV4-11 cells at a density of 5 x 10³ cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.
Caption: A typical workflow for the in vitro evaluation of novel FLT3 inhibitors.
Part 5: General Synthetic Approach
A general synthetic route to 3-amino-4-methylisoxazole derivatives involves the cyclization of a β-ketonitrile with hydroxylamine. Further modifications can be introduced to build the desired analogs.
Caption: A generalized synthetic pathway to this compound analogs.
Part 6: The FLT3 Signaling Pathway in AML
Mutations in the FLT3 receptor, particularly internal tandem duplications (FLT3-ITD), lead to its constitutive activation. This results in the aberrant activation of downstream signaling pathways that drive the proliferation and survival of leukemic cells in AML.
Caption: The central role of mutant FLT3 in driving AML pathogenesis.
Conclusion
The this compound scaffold has proven to be a highly valuable starting point for the development of potent and selective kinase inhibitors, particularly targeting FLT3 in AML. The ability to introduce covalent warheads onto this scaffold offers a promising strategy to enhance potency and overcome drug resistance. While direct comparisons with other inhibitor classes highlight the competitive nature of the field, the unique mechanistic advantages of the isoxazole-based covalent inhibitors warrant their continued investigation. Future research should focus on a more systematic exploration of the SAR of the core this compound ring system, broadening the scope of biological targets, and optimizing the pharmacokinetic and pharmacodynamic properties of these promising analogs.
References
- Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections. (URL: [Link])
- Kinase profiling according to chemical scaffold. The profiles of the FMS kinase inhibitor[10] and quinazoline derivative 7d (10 μM) are shown.
- Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PubMed Central. (URL: [Link])
- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC - PubMed Central. (URL: [Link])
- In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia. (URL: [Link])
- Docking structures between FLT3 (PDB: 4RT7) and the newly designed 1H-benzimidazolyl isoxazole-4-carboxamide derivative 5a.
- SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. (URL: [Link])
- (PDF)
- Methyl 4-amino-3-methoxyisoxazole-5-carboxyl
- Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC - PubMed Central. (URL: [Link])
- 4-methyl-1,3-oxazol-2-amine - Chemical Synthesis D
- Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
- Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs. (URL: [Link])
- Synthesis and biological activity of some 4-substituted 1-[1-(2,3-dihydroxy-1-propoxy)methyl-1,2,3-triazol-(4 & 5)-ylmethyl]-1H-pyrazolo[3,4-d]pyrimidines - PubMed. (URL: [Link])
- A Brief Insight into Isoxazole Analogues - Scholars Research Library. (URL: [Link])
- Synthesis of 1,3-oxazoles - Organic Chemistry Portal. (URL: [Link])
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC - PubMed Central. (URL: [Link])
- Synthesis, Antimicrobial and Anti-inflammatory Activity of Some New Benzoxazinone and Quinazolinone Candidates - ResearchG
- The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions - RSC Publishing. (URL: [Link])
- Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed. (URL: [Link])
- Synthesis, crystal structure, and biological activity of 4-methyl-1,2,3-thiadiazole-containing 1,2,4-triazolo[3,4-b][3][11][12]thiadiazoles - PubMed. (URL: [Link])
- Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed. (URL: [Link])
Sources
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Indole-based FLT3 inhibitors and related scaffolds as potential therapeutic agents for acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico and in vitro study of FLT3 inhibitors and their application in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, anti-inflammatory and antimicrobial activities of new 1,2,4-oxadiazoles peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and anti-inflammatory activity of 2-aryloxy methyl oxazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Synthetic Versatility of Isoxazoles: A Comparative Analysis
Introduction to the Isoxazole Scaffold
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in medicinal chemistry and drug development. Its unique electronic properties and ability to act as a bioisostere for amide and ester functionalities have cemented its role in a multitude of clinically significant pharmaceuticals.[1][2][3] Molecules incorporating this scaffold exhibit a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anticancer, and antiviral properties.[1][4] Notable examples include the anti-inflammatory drug valdecoxib and the antibiotic sulfamethoxazole, underscoring the therapeutic importance of this privileged structure.[3][4]
The efficacy and novelty of isoxazole-based drugs are intrinsically linked to the substitution patterns on the heterocyclic core. Consequently, the development of efficient, regioselective, and scalable synthetic routes to substituted isoxazoles is a paramount concern for researchers in both academic and industrial settings. This guide provides a comparative analysis of the most prevalent and innovative synthetic strategies, offering field-proven insights into their mechanisms, advantages, and limitations. We will delve into the classical condensation reactions and the powerful 1,3-dipolar cycloadditions, supported by experimental data and detailed protocols to empower researchers in their synthetic endeavors.
I. The Classical Approach: Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine
One of the most established and straightforward methods for isoxazole synthesis is the condensation of a 1,3-dicarbonyl compound with hydroxylamine, often referred to as the Claisen isoxazole synthesis.[3][5][6] This method's appeal lies in the ready availability of the starting materials. The reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole ring.[5]
Mechanism and Regioselectivity
The key challenge in this approach is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydroxylamine can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction's outcome is often influenced by factors such as pH, temperature, and the steric and electronic nature of the substituents on the dicarbonyl compound.[7][8] For instance, acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions might lead to another.[9]
Recent advancements have focused on utilizing β-enamino diketones, which can offer better control over regioselectivity due to their modified electrophilicity.[3][7][8] By carefully selecting the reaction conditions, such as the solvent and the use of additives like Lewis acids (e.g., BF₃·OEt₂), it is possible to direct the cyclization to selectively produce 3,4-disubstituted, 4,5-disubstituted, or 3,4,5-trisubstituted isoxazoles.[7]
Logical Flow of the Condensation Reaction
Caption: Pathway of isoxazole synthesis from 1,3-dicarbonyls.
II. The Workhorse of Modern Synthesis: 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for constructing the isoxazole ring. This [3+2] cycloaddition reaction involves a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) to form the isoxazole ring in a concerted fashion.[10] A significant advantage of this method is the ability to generate the often-unstable nitrile oxide in situ from stable precursors like aldoximes, hydroximoyl chlorides, or primary nitro compounds.[11][12]
Mechanism and Regioselectivity
The concerted, pericyclic mechanism of the Huisgen cycloaddition imparts a high degree of stereospecificity. The regioselectivity, which dictates the substitution pattern on the final isoxazole (e.g., 3,5-disubstituted vs. 3,4-disubstituted), is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the alkyne. The development of metal-catalyzed versions of this reaction, particularly with copper(I), has further enhanced its utility, often providing excellent yields and regioselectivity under mild conditions.[13]
Recent innovations include the use of mechanochemistry (ball-milling) to perform these cycloadditions under solvent-free conditions, offering a greener and more efficient alternative.[11] Furthermore, metal-free approaches are gaining traction to avoid potential metal contamination in the final products, which is a critical consideration in drug development.[10][14]
Conceptual Overview of 1,3-Dipolar Cycloaddition
Caption: Formation of isoxazoles via 1,3-dipolar cycloaddition.
Comparative Analysis of Synthetic Routes
| Feature | Condensation of 1,3-Dicarbonyls | 1,3-Dipolar Cycloaddition |
| Starting Materials | 1,3-dicarbonyls, hydroxylamine | Aldoximes/nitro compounds, alkynes |
| Key Advantage | Readily available and inexpensive starting materials.[5] | High versatility, broad substrate scope, and control over substitution patterns.[10] |
| Primary Limitation | Often poor regioselectivity with unsymmetrical dicarbonyls.[3] | Requires in situ generation of potentially unstable nitrile oxides. |
| Regiocontrol | Challenging; dependent on pH, temperature, and substrate.[7][8] | Generally good; influenced by sterics and electronics of substituents. |
| Reaction Conditions | Can require harsh conditions (acid/base, heat). | Often mild, especially with metal catalysis (e.g., Cu(I)).[13] |
| Modern Variations | Use of β-enamino diketones for improved regioselectivity.[7] | Metal-free synthesis, mechanochemistry, ultrasound-assisted reactions.[10][11][15] |
Case Study: Synthesis of Valdecoxib
Valdecoxib, a potent COX-2 inhibitor, provides an excellent case study for comparing different synthetic strategies.[16][17]
-
Condensation-Based Route: An early synthesis involved the condensation of deoxybenzoin with hydroxylamine to form an oxime. Deprotonation with a strong base like n-butyllithium followed by reaction with ethyl acetate afforded an isoxazoline intermediate. Subsequent treatment with chlorosulfonic acid and then ammonium hydroxide yielded valdecoxib.[16][18] This route, however, requires the use of strong, hazardous bases.[19]
-
1,3-Dipolar Cycloaddition Route: A more modern and efficient approach involves the [3+2] cycloaddition of a nitrile oxide with an alkyne. For instance, an appropriately substituted benzonitrile oxide can be reacted with an alkyne bearing a boronate ester. The resulting isoxazole-4-boronate can then undergo a Suzuki cross-coupling reaction with p-bromobenzenesulfonamide to furnish valdecoxib in excellent yields.[16]
-
Electrophilic Cyclization Route: Another innovative method involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. Treatment with an iodine source like ICl leads to the formation of 4-iodoisoxazoles. This intermediate can then be subjected to a Suzuki cross-coupling with a benzenesulfonamide-4-boronic acid ester to produce valdecoxib in high overall yield under mild conditions.[19]
Experimental Protocols
Protocol 1: General Procedure for Isoxazole Synthesis via Condensation of a β-Enamino Diketone
This protocol is adapted from methodologies aimed at achieving regiochemical control.[7]
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the β-enamino diketone (1.0 eq).
-
Solvent Addition: Add the appropriate solvent (e.g., ethanol, 0.1 M solution).
-
Hydroxylamine Addition: Add hydroxylamine hydrochloride (1.2 eq).
-
Additive (for regiocontrol): If required for regioselectivity, add the appropriate additive. For example, for the synthesis of 3,4-disubstituted isoxazoles, BF₃·OEt₂ (2.0 eq) can be added.[7]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired isoxazole.
Protocol 2: General Procedure for Copper(I)-Catalyzed 1,3-Dipolar Cycloaddition
This protocol is a representative example of a modern, efficient cycloaddition.[13]
-
Setup: In a reaction vial, combine the terminal alkyne (1.0 eq), the aldoxime (1.1 eq), and a copper(I) catalyst (e.g., CuI, 5 mol%).
-
Solvent and Base: Add a suitable solvent (e.g., a mixture of t-BuOH and H₂O) and a base (e.g., sodium ascorbate, 10 mol%, and a tertiary amine like Et₃N, 1.2 eq).
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of starting materials using TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the residue by flash column chromatography to yield the pure 3,5-disubstituted isoxazole.
Conclusion
The synthesis of substituted isoxazoles is a mature field with a diverse array of reliable methods. The classical condensation of 1,3-dicarbonyls with hydroxylamine remains a viable option, particularly when regioselectivity is not a concern or can be controlled with modern techniques. However, the 1,3-dipolar cycloaddition has emerged as the preeminent strategy, offering unparalleled versatility, milder reaction conditions, and a higher degree of control over the final substitution pattern. The continuous development of greener, more efficient, and highly regioselective methods, such as those employing novel catalysts or unconventional reaction media, ensures that the synthesis of isoxazoles will continue to evolve, enabling the discovery of new and improved therapeutic agents. Researchers are encouraged to select the synthetic route that best aligns with their target molecule's complexity, desired scale, and the available starting materials, keeping in mind the comparative advantages and limitations outlined in this guide.
References
- Jadhav, S. D., & Shingate, B. B. (2020). Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor. ACS Omega, 5(31), 19265–19277. [Link]
- Anumula, R. R., Gilla, G., Aalla, S., & Bandichhor, R. (2014). Novel approach to the synthesis of valdecoxib 1.
- Carradori, S., et al. (2007). Novel Synthesis of 3,4-Diarylisoxazole Analogues of Valdecoxib: Reversal Cyclooxygenase-2 Selectivity by Sulfonamide Group Removal. Journal of Medicinal Chemistry, 50(18), 4473-4483. [Link]
- Vieira, A. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances, 8(8), 4153-4165. [Link]
- Knight, D. W., et al. (2005). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization: An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 70(22), 8856-8863. [Link]
- Hernández-Vázquez, E., et al. (2020). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. Scientific Reports, 10(1), 19588. [Link]
- Vieira, A. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
- YouTube. (2019, January 19). synthesis of isoxazoles. [Link]
- Al-Juboori, A. M. H. (2021). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 118-124. [Link]
- Rani, S., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 668. [Link]
- Organic Letters. (2023). Regioselective Synthesis of Isoxazoles from Ynones. Organic Letters, 25(24), 4377–4382. [Link]
- Chahal, R., & Kumar, R. (2021). A review of isoxazole biological activity and present synthetic techniques. Future Journal of Pharmaceutical Sciences, 7(1), 1-17. [Link]
- Liu, Y., et al. (2023). Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles with α-Nitroketones. Molecules, 28(6), 2568. [Link]
- Grygorenko, O. O., et al. (2018). Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry, 16(4), 567-578. [Link]
- Li, J., et al. (2021). Design and synthesis of sinomenine isoxazole derivatives via 1,3-dipolar cycloaddition reaction. Journal of Asian Natural Products Research, 23(12), 1176-1185. [Link]
- Al-Warhi, T., et al. (2021). Synthesis of 2-Isoxazoline Derivatives through Oximes of 1,3-Dicarbonyl Arylidenes. Egyptian Journal of Chemistry, 64(9), 5035-5042. [Link]
- YouTube. (2021, June 15). SYNTHESIS OF SULPHAMETHOXAZOLE. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.
- Mondal, S., & Guria, M. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(52), 32903-32929. [Link]
- ResearchGate. (n.d.). Recent Advances on the Synthesis and Reactivity of Isoxazoles.
- Journal of Drug Delivery and Therapeutics. (2021). Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics, 11(4-S), 118-124. [Link]
- RSC Publishing. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]
- Urbonaviciute, G., et al. (2023). Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties. Molecules, 28(7), 2949. [Link]
- AL-Hammoshi, M. H. D., Mustafa, Y. F., & Thannon, J. (2023). Synthesis and antibacterial activity of new Sulfamethoxazole derivative. Tikrit Journal of Pharmaceutical Sciences, 19(1), 1-10. [Link]
- Zanco Journal of Medical Sciences. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile. Zanco Journal of Medical Sciences, 26(2), 224-235. [Link]
- ResearchGate. (n.d.). Synthetic Approaches to Nitro-Substituted Isoxazoles.
- Vieira, A. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing. [Link]
- ResearchGate. (n.d.). Scheme 1: Traditional methods for the synthesis of isoxazoles and the current approach.
- Wang, Y., et al. (2024). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 29(11), 2588. [Link]
- Kumar, A., & Kumar, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry, 24(22), 5645-5666. [Link]
- ResearchGate. (n.d.). (PDF) Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives.
Sources
- 1. mdpi.com [mdpi.com]
- 2. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 3. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13343J [pubs.rsc.org]
- 4. Synthesis of novel sulphamethoxazole derivatives and exploration of their anticancer and antimicrobial properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 7. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 11. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Isoxazole synthesis [organic-chemistry.org]
- 14. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Recent Methodologies toward the Synthesis of Valdecoxib: A Potential 3,4-diarylisoxazolyl COX-2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Valdecoxib synthesis - chemicalbook [chemicalbook.com]
- 19. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to In Vitro Assay Validation for Novel Kinase Inhibitors
The journey of a novel kinase inhibitor from a promising hit to a clinical candidate is paved with rigorous, multi-faceted validation. While the allure of a potent IC50 is strong, it represents only the first step. True confidence in a compound's potential is built through a systematic cascade of in vitro assays, each designed to answer a specific, critical question about its potency, cellular activity, selectivity, and mechanism of action. This guide provides an in-depth comparison of essential validation assays, grounded in the causality behind experimental choices, to empower researchers in making informed decisions.
The development of small molecule kinase inhibitors has transformed the treatment of numerous diseases, particularly cancer.[1][2] However, the path from initial discovery to an approved drug is challenging. A frequent pitfall is the disconnect between a compound's performance in simplified biochemical assays and its actual behavior in the complex, dynamic environment of a living cell.[3] This guide outlines a logical, field-proven workflow for in vitro validation, emphasizing the integration of biochemical and cellular assays to build a comprehensive and trustworthy profile of your novel kinase inhibitor.
Part 1: Foundational Biochemical Assays — Does Your Inhibitor Work?
The initial and most fundamental question is whether your compound inhibits the target kinase's catalytic activity. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of inhibitor required to reduce kinase activity by 50%.[1][4]
While seemingly straightforward, the choice of assay format can significantly influence the outcome and interpretation. The goal is to select a robust, reproducible method that accurately reflects the inhibition of substrate phosphorylation.[4]
Comparison of Common Biochemical Assay Formats
Several technologies are available to measure kinase activity, most of which monitor either the consumption of ATP or the generation of ADP.[4]
| Assay Technology | Principle | Advantages | Disadvantages |
| Luminescence (e.g., ADP-Glo™) | Measures ADP production via a coupled luciferase/luciferin reaction. Remaining ATP is depleted, then ADP is converted to ATP, generating a light signal proportional to kinase activity.[5][6] | High sensitivity, broad dynamic range, resistant to compound interference, universal for any ADP-generating enzyme.[5][6][7] | Two-step addition process, potential for luciferase inhibitors to interfere. |
| Fluorescence Resonance Energy Transfer (FRET) | Uses a fluorescently labeled substrate and a phospho-specific antibody labeled with a FRET partner. Phosphorylation brings the donor and acceptor into proximity, generating a FRET signal.[8][9][10][11] | Homogeneous "mix-and-read" format, can be configured as a binding or activity assay.[8][10] | Requires specific antibody-substrate pairs, potential for light scattering/fluorescence interference from compounds. |
| Radiometric (e.g., ³³P-ATP Filter Binding) | Measures the direct incorporation of a radiolabeled phosphate (from γ-³³P-ATP) onto a substrate. The substrate is then captured on a filter, and radioactivity is measured.[12] | Considered the "gold standard" for direct measurement, highly sensitive and accurate.[4][12] | Requires handling of radioactive materials, low-throughput, generates radioactive waste. |
Expert Insight: For initial high-throughput screening (HTS) and IC50 determination, luminescence-based assays like ADP-Glo™ offer a superior balance of sensitivity, universality, and robustness.[5][7] Their ability to quantify ADP production makes them compatible with virtually any kinase, and the signal is generally stable and less prone to compound interference than fluorescence-based methods.[6]
Workflow & Protocol: IC50 Determination using ADP-Glo™
This workflow ensures a self-validating system by including essential controls.
Caption: Logic cascade for cellular validation of kinase inhibitors.
Protocol: Cellular Target Engagement using NanoBRET™
This protocol provides a general framework for measuring the apparent cellular affinity of an inhibitor. [13]
-
Cell Preparation: Co-transfect HEK293 cells with a vector expressing the target kinase fused to NanoLuc® luciferase and a carrier vector. Plate the transfected cells in a 96-well or 384-well white assay plate and incubate overnight. [14]2. Compound Treatment: Prepare serial dilutions of the test inhibitor. Add the compound to the cells, along with the specific, cell-permeable NanoBRET™ fluorescent tracer. The tracer is a molecule that binds reversibly to the kinase's active site. [13]3. Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the inhibitor and tracer to reach binding equilibrium with the target kinase. [14]4. Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. This substrate is cell-permeable and is converted by NanoLuc® luciferase to produce a luminescent donor signal.
-
Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to simultaneously measure the donor emission (luminescence) and acceptor emission (fluorescence from the tracer).
-
Analysis:
-
Calculate the raw BRET ratio (Acceptor Emission / Donor Emission) for each well.
-
Normalize the data to "no inhibitor" controls.
-
As the test inhibitor displaces the fluorescent tracer from the kinase-NanoLuc® fusion, the energy transfer (BRET) decreases. [15] * Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the cellular IC50.
-
Part 3: Selectivity Profiling — Who Else Is Listening?
Few, if any, kinase inhibitors are truly monospecific. Given the high structural conservation of the ATP-binding pocket across the human kinome, off-target inhibition is a significant risk that can lead to unexpected toxicity or misleading phenotypic results. [16]Kinase selectivity profiling is therefore a non-negotiable step to understand a compound's broader interaction landscape. [17] The standard approach is to screen the inhibitor against a large panel of purified kinases, typically at a single high concentration (e.g., 1 µM or 10 µM) to identify potential off-targets, followed by IC50 determination for any significant "hits". [18][19]
Comparison of Selectivity Profiling Approaches
| Approach | Principle | Advantages | Disadvantages |
| Biochemical Activity Panels (e.g., Eurofins Discovery KinaseProfiler™, Reaction Biology) | Measures the % inhibition of kinase activity against a large panel of purified enzymes. [20] | Gold-standard, directly measures functional inhibition, broad kinome coverage available. [18] | Can be expensive, results are dependent on assay conditions (e.g., ATP concentration). [4] |
| Binding Affinity Panels (e.g., KINOMEscan™) | A competition binding assay where the test compound competes against an immobilized ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified. [3] | ATP-independent, provides a direct measure of affinity (Kd), highly reproducible. | Does not directly measure functional inhibition; a tight binder may not be a potent inhibitor. |
| Cellular Selectivity Profiling (e.g., Cellular CETSA-MS, NanoBRET™ panels) | Measures target engagement or thermal stabilization across a panel of kinases expressed in a cellular context. [21] | Physiologically most relevant, accounts for cell permeability and intracellular competition. [21] | Lower throughput, more complex technically, coverage of the kinome is more limited than biochemical panels. |
Expert Insight: For comprehensive selectivity profiling, a tiered biochemical approach is the most efficient and cost-effective strategy. [18][19]Start with a single-dose screen (e.g., at 1 µM) against the largest available panel to cast a wide net. [19]Any kinase showing significant inhibition (e.g., >70-80%) should be flagged for a full 10-point IC50 determination to confirm the hit and establish potency. [18][19]This provides a quantitative and comparable dataset for assessing selectivity.
Caption: Key mechanisms of action for kinase inhibitors.
Conclusion
The in vitro validation of a novel kinase inhibitor is not a linear checklist but an iterative, hypothesis-driven process. It begins with confirming on-target biochemical potency, progresses to verifying target engagement and functional activity in a cellular context, expands to define the compound's selectivity across the kinome, and culminates in a deeper understanding of its precise mechanism of action. By employing a logical cascade of assays and critically evaluating the data at each stage, researchers can build a robust, self-validating data package. This rigorous approach minimizes the risk of late-stage failure and provides the solid foundation needed to advance a truly promising inhibitor toward preclinical and clinical development. Adherence to these principles, as outlined in regulatory guidance for preclinical research, ensures data integrity and supports a successful Investigational New Drug (IND) application.
References
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024). Reaction Biology. [Link]
- Spotlight: Cell-based kinase assay form
- A Guide to Measuring Drug-Target Residence Times with Biochemical Assays. BellBrook Labs. [Link]
- Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. (2017). PubMed. [Link]
- ADP-Glo™ Assay Formats and Step-By-Step Protocol.
- Cell Based Kinase Assays. (2022). Luceome Biotechnologies. [Link]
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. (2022).
- Cellular Kinase Target Engagement Assay Service.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). PMC - PubMed Central. [Link]
- KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery. [Link]
- Abstract C085: A new method to determine drug-target residence time of kinase inhibitors in living cells. (2019). Molecular Cancer Therapeutics - AACR Journals. [Link]
- Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetyl
- Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. (2025). Promega Connections. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge. PMC - NIH. [Link]
- Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. (2018). AACR Journals. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [Link]
- Step 2: Preclinical Research. (2018). FDA. [Link]
- Abstract 4186: A biochemical approach to discriminate between ATP-competitive and non-ATP competitive protein kinase inhibitors. (2017). Cancer Research - AACR Journals. [Link]
- FDA Preclinical Testing Expectations for Large Molecule Drugs in IND Applic
- (PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. (2024). RSC Publishing. [Link]
- Preclinical research strategies for drug development. (2025). AMSbiopharma. [Link]
- Services | ATP Competition Assay. International Centre for Kinase Profiling. [Link]
- Pre-Clinical Trials: USFDA Regulations to be Followed. Liveon Biolabs. [Link]
- FDA Requirements for Preclinical Studies. Karger. [Link]
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01088D [pubs.rsc.org]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 6. promega.com [promega.com]
- 7. researchgate.net [researchgate.net]
- 8. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Services | ATP Competition Assay | International Centre for Kinase Profiling [kinase-screen.mrc.ac.uk]
- 13. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. reactionbiology.com [reactionbiology.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. assayquant.com [assayquant.com]
- 18. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 19. crossfire-oncology.com [crossfire-oncology.com]
- 20. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 21. promegaconnections.com [promegaconnections.com]
- 22. Step 2: Preclinical Research | FDA [fda.gov]
- 23. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 24. Pre-Clinical Trials: USFDA Regulations to be Followed – Home 1 [liveonbiolabs.com]
- 25. karger.com [karger.com]
A Senior Application Scientist's Guide to Benchmarking the Efficacy of New Antibacterial Agents
For: Researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel antibacterial therapies.
Introduction: The Imperative for Rigorous and Objective Benchmarking in an Era of Antimicrobial Resistance
The escalating crisis of antimicrobial resistance (AMR) necessitates a robust and standardized approach to the evaluation of new antibacterial agents. With a dwindling pipeline of novel antibiotics, it is paramount that candidate molecules are rigorously benchmarked against existing therapies to ensure they offer a tangible clinical advantage. This guide provides a comprehensive framework for the preclinical assessment of new antibacterial agents, grounded in scientific integrity and field-proven insights. We will navigate the critical in vitro and in vivo methodologies, emphasizing the causality behind experimental choices to construct a self-validating data package for your candidate compound.
This guide is structured to mirror the logical progression of a preclinical antibacterial drug discovery program, from initial potency assessment to the evaluation of resistance potential and in vivo efficacy.
Caption: High-level overview of the preclinical assessment workflow for a new antibacterial agent.
Part 1: Foundational In Vitro Efficacy Assessment
The initial phase of benchmarking any new antibacterial agent is to determine its intrinsic potency and spectrum of activity against a clinically relevant panel of bacterial pathogens. These foundational assays provide the first glimpse into the potential utility of a novel compound.
Minimum Inhibitory Concentration (MIC): The Cornerstone of Potency Assessment
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is the most fundamental measure of an antibiotic's in vitro potency.
Why it's critical: The MIC provides a quantitative measure of potency, allowing for direct comparison with existing antibiotics. It is a key parameter in determining the potential for therapeutic success and is used to establish breakpoints for susceptibility testing by regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI).
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the new antibacterial agent and comparators in a suitable solvent.
-
Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.06 to 64 µg/mL.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity).
-
Minimum Bactericidal Concentration (MBC): Differentiating Bacteriostatic from Bactericidal Activity
While the MIC indicates the concentration required to inhibit growth, the Minimum Bactericidal Concentration (MBC) determines the lowest concentration that kills 99.9% of the initial bacterial inoculum.
Why it's critical: For certain severe infections, particularly in immunocompromised patients, a bactericidal (killing) effect is preferred over a bacteriostatic (growth-inhibiting) effect. The relationship between the MIC and MBC (MBC/MIC ratio) provides valuable insight into the nature of the antibacterial agent's activity. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.
Experimental Protocol: MBC Determination
-
Perform an MIC Assay: Follow the steps outlined in the broth microdilution MIC protocol.
-
Subculturing: From the wells showing no visible growth in the MIC plate, aspirate a small volume (e.g., 10 µL) and plate it onto antibiotic-free agar (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.
-
Determining the MBC: The MBC is the lowest concentration of the antibiotic that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.
Caption: Workflow for determining the Minimum Bactericidal Concentration (MBC).
Data Presentation: Comparative In Vitro Potency
For clear and objective comparison, the MIC and MBC data for the novel agent ("NewAgentX") should be presented alongside data for standard-of-care antibiotics against a panel of clinically relevant bacterial strains, including resistant phenotypes.
| Organism | Phenotype | NewAgentX MIC (µg/mL) | NewAgentX MBC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus | MSSA | 0.5 | 1 | 0.25 | 1 |
| Staphylococcus aureus | MRSA | 0.5 | 1 | >32 | 1 |
| Escherichia coli | Wild-Type | 1 | 2 | 0.06 | >64 |
| Escherichia coli | ESBL | 1 | 2 | >32 | >64 |
| Pseudomonas aeruginosa | Wild-Type | 4 | 8 | 0.5 | >64 |
| Klebsiella pneumoniae | KPC | 2 | 4 | >32 | >64 |
MSSA: Methicillin-susceptible S. aureus; MRSA: Methicillin-resistant S. aureus; ESBL: Extended-spectrum β-lactamase producer; KPC: Klebsiella pneumoniae carbapenemase producer.
Part 2: Delving Deeper - Mechanism of Action and Resistance Potential
A truly valuable new antibacterial agent not only demonstrates potent activity but also possesses a novel mechanism of action (MoA) and a low propensity for resistance development.
Elucidating the Mechanism of Action
Understanding how a new antibiotic works is crucial for predicting its spectrum of activity, potential for cross-resistance, and for guiding future optimization efforts. While a full MoA deconvolution is a complex undertaking, initial insights can be gained through several key assays.
Recommended Initial Assays:
-
Macromolecular Synthesis Assays: These assays determine if the new agent inhibits the synthesis of key cellular macromolecules (DNA, RNA, protein, or cell wall). This is often done by measuring the incorporation of radiolabeled precursors in the presence of the antibiotic.
-
Cell Morphology Analysis: Observing changes in bacterial cell shape and structure via microscopy after exposure to the antibiotic can provide clues about its target. For example, agents targeting the cell wall often cause cell lysis or spheroplast formation.
Assessing the Potential for Resistance Development
The emergence of resistance is a primary factor limiting the lifespan of an antibiotic. Therefore, early assessment of the potential for resistance to a new agent is a critical component of its evaluation.
Why it's critical: A low frequency of resistance and a slow rate of resistance development are highly desirable characteristics for a new antibiotic. These studies help predict the long-term viability of the agent in a clinical setting.
Experimental Approaches:
-
Single-Step (Spontaneous) Resistance Frequency: This method determines the frequency at which resistant mutants arise in a single exposure to the antibiotic. A large bacterial population is plated on agar containing the antibiotic at concentrations several times the MIC. The frequency is calculated by dividing the number of resistant colonies by the total number of bacteria
spectroscopic comparison of isoxazole regioisomers
An Application Scientist's Guide to the Spectroscopic Comparison of Isoxazole Regioisomers
In the landscape of medicinal chemistry and drug development, the isoxazole scaffold is a privileged structure, forming the core of numerous therapeutic agents. However, the synthesis of substituted isoxazoles, particularly from common precursors like 1,3-dicarbonyls and hydroxylamine, often yields a mixture of regioisomers. Differentiating these isomers—for instance, a 3,5-disubstituted versus a 5,3-disubstituted isoxazole—is not merely an academic exercise. The specific arrangement of substituents dictates the molecule's three-dimensional shape, its electronic properties, and ultimately, its biological activity and metabolic fate. An incorrect isomeric assignment can lead to misinterpreted structure-activity relationships (SAR), wasted resources, and potential safety concerns.
This guide provides a comparative analysis of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unambiguously distinguish isoxazole regioisomers. We will move beyond a simple listing of data, focusing on the underlying principles that make each technique suitable for this critical task. Our central case study will be the comparison of two common regioisomers: 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole .
The Structural Challenge: A Tale of Two Isomers
The fundamental difference between our model regioisomers lies in the placement of the methyl and phenyl groups relative to the ring's oxygen and nitrogen atoms. This seemingly small change creates distinct electronic environments for each atom within the ring and the substituent groups, which is the key to their spectroscopic differentiation.
Caption: Regioisomeric pair: 3-methyl-5-phenylisoxazole and 5-methyl-3-phenylisoxazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Method
NMR spectroscopy is unequivocally the most powerful and definitive technique for identifying isoxazole regioisomers. It directly probes the chemical environment of each ¹H and ¹³C nucleus, providing unambiguous structural information.
Causality Behind the Chemical Shifts
The isoxazole ring possesses a distinct electronic landscape. The electronegative oxygen atom (position 1) and nitrogen atom (position 2) create a dipole and influence the electron density across the ring.
-
C3 Carbon: Positioned between the nitrogen and the C4 carbon, it is significantly influenced by the imine bond (C=N).
-
C5 Carbon: Positioned between the oxygen and the C4 carbon, its environment is dominated by the electronegative oxygen.
-
C4 Proton/Carbon: The sole C-H group on the unsubstituted ring is highly sensitive to the electronic effects (inductive and resonance) of the substituents at C3 and C5.
A substituent at C5 is adjacent to the ring oxygen, while a substituent at C3 is adjacent to the ring nitrogen. This proximity difference is the primary driver of the observable chemical shift variations in both ¹H and ¹³C NMR spectra.
¹H NMR Analysis
The most diagnostic signal in the ¹H NMR spectrum is the C4-H proton. Its chemical shift provides a clear fingerprint of the substitution pattern.
-
In 3-methyl-5-phenylisoxazole , the C4-H is flanked by a methyl group at C3 and a phenyl group at C5. The phenyl group at C5 exerts a deshielding effect.
-
In 5-methyl-3-phenylisoxazole , the C4-H is adjacent to a phenyl group at C3 and a methyl group at C5.
Experimental data confirms this distinction. The C4-H proton in 3-methyl-5-phenylisoxazole appears as a singlet at approximately 6.33 ppm[1]. Conversely, in the regioisomeric 3-phenyl-5-(p-tolyl)isoxazole, where the C5 substituent is an aryl group, the C4-H proton is observed further downfield at 6.77 ppm, illustrating the deshielding influence of the C5-aryl substituent[1]. The methyl protons also show a subtle but consistent difference between the isomers.
¹³C NMR Analysis
¹³C NMR provides even more stark differentiation, as the chemical shifts of the ring carbons themselves are highly sensitive to their position relative to the heteroatoms.
-
C3 and C5 Carbons: These carbons exhibit the most significant chemical shift differences. The C3 carbon, part of the C=N bond, is typically found around 160 ppm. The C5 carbon, adjacent to the oxygen, is generally more deshielded and appears further downfield, often around 170 ppm when substituted with an aryl group[1].
-
C4 Carbon: This carbon typically resonates around 100 ppm, with its precise shift influenced by the C3 and C5 substituents[1].
The table below summarizes the characteristic NMR data for our model regioisomers, compiled from experimental results.
| Compound | Spectroscopic Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| 3-Methyl-5-Phenylisoxazole | Isoxazole C4-H | ~6.33 ppm (s, 1H)[1] | Isoxazole C3 |
| Methyl C-H | ~2.33 ppm (s, 3H)[1] | Isoxazole C4 | |
| Phenyl C-H | ~7.4-7.7 ppm (m, 5H)[1] | Isoxazole C5 | |
| Methyl C | |||
| 5-Methyl-3-Phenylisoxazole | Isoxazole C4-H | ~6.7-6.8 ppm (s, 1H) | Isoxazole C3 |
| Methyl C-H | ~2.5 ppm (s, 3H) | Isoxazole C4 | |
| Phenyl C-H | ~7.4-7.8 ppm (m, 5H) | Isoxazole C5 | |
| Methyl C |
Note: Data for 5-methyl-3-phenylisoxazole is estimated based on spectral data for structurally similar compounds like 3-phenyl-5-(p-tolyl)isoxazole[1] and 3,5-diphenylisoxazole[1].
Experimental Protocol: NMR Analysis
Caption: Standard workflow for NMR sample preparation and analysis.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the purified isoxazole sample and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean vial. Ensure complete dissolution.
-
Transfer: Using a pipette, transfer the solution into a 5 mm NMR tube.
-
Instrumentation: Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Acquisition: Lock and shim the instrument. Acquire a standard ¹H NMR spectrum. Following this, acquire a ¹³C{¹H} NMR spectrum. For unambiguous assignment, 2D NMR experiments like HSQC (to correlate protons to their directly attached carbons) and HMBC (to see long-range C-H correlations) are highly recommended.
-
Data Analysis: Process the resulting Free Induction Decay (FID) using appropriate software. Assign the chemical shifts for all protons and carbons, paying special attention to the C3, C4, and C5 signals of the isoxazole ring.
Infrared (IR) Spectroscopy: A Confirmatory Tool
While not as definitive as NMR for distinguishing regioisomers, IR spectroscopy provides rapid, valuable, and complementary information about the functional groups present. The differentiation relies on subtle shifts in the vibrational frequencies of the isoxazole ring bonds due to the different electronic influences of the substituents.
Analysis of Key Vibrational Bands
The isoxazole ring gives rise to several characteristic absorption bands in the IR spectrum. The primary bands of interest are:
-
C=N Stretch: Typically observed in the 1610-1645 cm⁻¹ region[2].
-
C=C Stretch: Aromatic and heterocyclic C=C stretching bands appear in the 1500-1600 cm⁻¹ range.
-
N-O Stretch: This bond vibration is often found between 1110-1170 cm⁻¹[2].
-
C-N Stretch: Appears around 1250-1265 cm⁻¹[2].
While the presence of these bands confirms the existence of an isoxazole ring, the diagnostic power for regioisomers lies in the "fingerprint region" (below 1500 cm⁻¹). The complete vibrational profile is unique to each isomer, but direct assignment without reference spectra can be challenging.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Notes |
| C=N Stretch | 1610 - 1645[2] | Confirms the imine functionality within the ring. |
| Aromatic C=C Stretch | 1500 - 1600 | Overlaps with phenyl ring vibrations. |
| C-N Stretch | 1250 - 1265[2] | Part of the ring fingerprint. |
| N-O Stretch | 1110 - 1170[2] | A key indicator of the isoxazole heterocycle. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a small amount of the solid isoxazole powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber. Identify the key vibrational bands.
Mass Spectrometry (MS): Differentiating by Fragmentation
Mass spectrometry, particularly when coupled with a fragmentation technique (MS/MS), can be a powerful method to differentiate isomers. Regioisomers, while having identical molecular weights, often exhibit distinct fragmentation patterns upon collision-induced dissociation (CID) because the initial bond cleavages are directed by the substituent positions.
Analysis of Fragmentation Pathways
The isoxazole ring is known to undergo characteristic cleavages under electron ionization (EI) or CID conditions. The weakest bond, the N-O bond, is often the site of initial ring-opening. The subsequent fragmentation cascade is then influenced by the substituents at C3 and C5.
For 3,5-disubstituted isoxazoles, a key fragmentation pathway involves the loss of a nitrile (R-C≡N) or an acylium ion.
-
For 3-methyl-5-phenylisoxazole: Fragmentation might preferentially lead to the formation of a benzoyl cation (m/z 105) or loss of acetonitrile.
-
For 5-methyl-3-phenylisoxazole: Fragmentation could be directed towards forming an acetyl cation or loss of benzonitrile.
These differing fragmentation pathways produce unique MS/MS spectra, allowing for clear differentiation. Tandem mass spectrometry can be particularly useful for characterizing and distinguishing isomeric ion structures produced by these heterocycles[3][4].
Caption: Plausible differential fragmentation pathways for isoxazole regioisomers in MS.
Experimental Protocol: Electrospray Ionization Tandem MS (ESI-MS/MS)
-
Sample Preparation: Prepare a dilute solution of the isoxazole sample (typically 1-10 µg/mL) in a suitable solvent system, such as acetonitrile/water with 0.1% formic acid, to promote ionization.
-
Infusion: Infuse the sample directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS1 Scan: Acquire a full scan mass spectrum (MS1) to identify the protonated molecular ion [M+H]⁺ (e.g., at m/z 160 for our model compounds).
-
MS/MS Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor ion in the first mass analyzer (e.g., a quadrupole).
-
Fragmentation: Subject the isolated precursor ions to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen) in a collision cell.
-
MS2 Scan: Scan the second mass analyzer to detect the resulting fragment (product) ions.
-
Analysis: Compare the product ion spectra of the two regioisomers. Differences in the m/z values of the fragments and their relative intensities will confirm their distinct structures.
Summary and Recommendations
Each spectroscopic technique offers unique advantages for the characterization of isoxazole regioisomers. The choice of method depends on the specific requirements of the analysis, such as the need for definitive identification, high-throughput screening, or structural elucidation of unknowns.
| Technique | Strengths | Limitations | Best For |
| NMR Spectroscopy | - Unambiguous & definitive structural elucidation- Provides data for all ¹H and ¹³C nuclei- 2D techniques resolve complex structures | - Lower sensitivity- Requires relatively pure sample (~5+ mg)- Slower acquisition time | - Primary structure confirmation- De novo structure determination- Detailed SAR studies |
| IR Spectroscopy | - Fast and non-destructive- Excellent for functional group identification- Low sample requirement (ATR) | - Often non-definitive for isomers alone- Relies on fingerprinting against standards | - Quick identity check/confirmation- Monitoring reaction progress- Verifying presence of the isoxazole ring |
| Mass Spectrometry | - Extremely high sensitivity (sub-picogram)- Can differentiate isomers via MS/MS- Ideal for mixture analysis (LC-MS) | - Isomers have identical molecular weight- Fragmentation can be complex- Requires ionization | - Analysis of complex mixtures- Trace-level detection- High-throughput screening |
Final Recommendation: For any research involving isoxazole regioisomers, NMR spectroscopy should be considered the gold standard for structural assignment. Its ability to provide a complete and unambiguous picture of the molecular connectivity is unparalleled. IR spectroscopy serves as an excellent and rapid complementary technique for confirming the presence of the isoxazole core. When dealing with complex mixtures, trace quantities, or when seeking an orthogonal method for confirmation, tandem mass spectrometry provides a powerful and sensitive tool to differentiate isomers based on their unique fragmentation fingerprints.
References
- Supporting Information for: Aerobic Oxidative Annulation of Aldehydes, Hydroxylamine, and Alkynes: A Green and General Synthesis of 3,5-Disubstituted Isoxazoles.Organic Letters.
- Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati.Chemistry and Materials Research. [Link]of-Abood/3513a967f673f8a61c3606b25203f1911475c404)
- The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum.
- Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.PubMed. [Link]
- Characterization and differentiation of heterocyclic isomers. Tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines.R Discovery. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Characterization and differentiation of heterocyclic isomers. tandem mass spectrometry and molecular orbital calculations on 3-methylisoxazolo- and 2-methyloxazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. discovery.researcher.life [discovery.researcher.life]
The Ascendant Scaffold: A Comparative Guide to the Drug-Like Properties of 4-Methyl-1,2-oxazol-3-amine Derivatives
In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds with favorable pharmacological profiles is a perpetual endeavor. Among the privileged heterocyclic structures, the isoxazole core has consistently demonstrated its value, gracing the architecture of numerous approved therapeutics.[1] This guide provides an in-depth technical assessment of a specific, promising subclass: 4-Methyl-1,2-oxazol-3-amine derivatives. We will dissect their drug-like properties, benchmark them against common bioisosteric replacements, and provide actionable experimental and computational protocols for their evaluation. This analysis is designed to equip researchers, medicinal chemists, and drug development professionals with the critical insights needed to harness the full potential of this versatile scaffold.
The this compound Core: A Privileged Framework
The 1,2-oxazole (isoxazole) ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement confers a unique set of electronic and steric properties that are highly advantageous in medicinal chemistry. The isoxazole moiety is known to enhance biological activity, improve metabolic stability, and contribute to favorable pharmacokinetic profiles.[2] The specific substitution pattern of this compound offers a valuable vector for chemical modification, allowing for the fine-tuning of physicochemical and biological properties. The primary amine at the 3-position serves as a key handle for derivatization, enabling the exploration of a diverse chemical space.
Assessing Drug-Likeness: A Multi-faceted Approach
The journey of a potential drug candidate from a laboratory curiosity to a clinical reality is fraught with challenges, with poor pharmacokinetic properties being a primary cause of attrition.[3] A thorough assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore a cornerstone of modern drug discovery. This guide will explore both in silico and in vitro methodologies for evaluating the drug-like properties of this compound derivatives.
In Silico ADMET Prediction: A First-Pass Filter
Computational methods provide a rapid and cost-effective means to prioritize compounds for synthesis and further testing.[4] These tools leverage vast datasets of known molecules to predict a range of ADMET parameters.
-
Lipinski's Rule of Five: A set of heuristics to evaluate the druglikeness of a chemical compound and its potential for oral bioavailability. The rules are:
-
Molecular weight (MW) ≤ 500 Daltons
-
Logarithm of the octanol-water partition coefficient (logP) ≤ 5
-
Hydrogen bond donors (HBD) ≤ 5
-
Hydrogen bond acceptors (HBA) ≤ 10
-
-
Topological Polar Surface Area (TPSA): A descriptor that correlates with passive molecular transport through membranes and is a good predictor of oral absorption.
-
Aqueous Solubility (logS): A critical factor for drug absorption and formulation.
-
Gastrointestinal (GI) Absorption: Prediction of the extent to which a compound will be absorbed from the gut into the bloodstream.
-
Blood-Brain Barrier (BBB) Permeation: The ability of a compound to cross the protective barrier of the central nervous system.
-
Cytochrome P450 (CYP) Inhibition: Prediction of potential drug-drug interactions by assessing the inhibition of key metabolic enzymes.
-
Potential Toxicity: Early-stage prediction of various toxicities, such as mutagenicity and carcinogenicity.
SwissADME is a free and widely used web-based tool for the prediction of physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[5]
Step-by-Step Methodology:
-
Input Molecular Structures:
-
Navigate to the SwissADME website.
-
Input the SMILES (Simplified Molecular Input Line Entry System) strings of the designed this compound derivatives and their bioisosteric analogs into the provided text box. Multiple SMILES can be entered on separate lines.
-
-
Initiate Calculation:
-
Click the "Run" button to initiate the ADMET prediction.
-
-
Data Analysis and Interpretation:
-
The results will be displayed in a comprehensive table.
-
Analyze the predicted parameters for each compound, paying close attention to Lipinski's Rule of Five violations, predicted solubility, GI absorption, and potential for CYP inhibition.
-
The "Bioavailability Radar" provides a visual representation of the drug-likeness of the molecule.
-
Comparative In Silico Analysis: this compound Derivatives vs. Bioisosteres
To provide a robust assessment, we designed a virtual library of representative this compound derivatives with varying substituents and compared their predicted ADMET properties to those of their triazole and oxadiazole bioisosteres. Bioisosteric replacement is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a lead compound.[6] Triazoles and oxadiazoles are frequently used as bioisosteres for the isoxazole ring due to their similar size, shape, and hydrogen bonding capabilities.[7][8]
Table 1: Predicted ADMET Properties of this compound Derivatives and Bioisosteres
| Compound ID | Scaffold | R-Group | MW | logP | HBD | HBA | TPSA (Ų) | logS (ESOL) | GI Absorption | BBB Permeant | Lipinski Violations |
| ISOX-1 | This compound | -H | 98.10 | 0.25 | 2 | 3 | 55.12 | -0.85 | High | Yes | 0 |
| ISOX-2 | This compound | -CH₃ | 112.13 | 0.68 | 2 | 3 | 55.12 | -1.23 | High | Yes | 0 |
| ISOX-3 | This compound | -Phenyl | 174.19 | 1.95 | 2 | 3 | 55.12 | -2.54 | High | Yes | 0 |
| ISOX-4 | This compound | -C(O)CH₃ | 140.14 | 0.11 | 2 | 4 | 72.35 | -1.15 | High | Yes | 0 |
| ISOX-5 | This compound | -SO₂CH₃ | 176.20 | -0.35 | 2 | 5 | 100.21 | -1.50 | High | No | 0 |
| TRIA-1 | 4-Methyl-1H-1,2,3-triazol-5-amine | -H | 98.11 | -0.58 | 2 | 4 | 67.97 | -0.60 | High | Yes | 0 |
| TRIA-2 | 4-Methyl-1H-1,2,3-triazol-5-amine | -Phenyl | 174.20 | 1.12 | 2 | 4 | 67.97 | -2.25 | High | Yes | 0 |
| OXAD-1 | 3-Methyl-1,2,4-oxadiazol-5-amine | -H | 99.09 | -0.21 | 2 | 4 | 67.97 | -0.75 | High | Yes | 0 |
| OXAD-2 | 3-Methyl-1,2,4-oxadiazol-5-amine | -Phenyl | 175.18 | 1.49 | 2 | 4 | 67.97 | -2.40 | High | Yes | 0 |
Data generated using SwissADME.
Analysis of In Silico Data:
The in silico analysis reveals that the this compound scaffold and its simple derivatives generally exhibit favorable drug-like properties, with no violations of Lipinski's Rule of Five. The introduction of more polar groups, such as a sulfonyl moiety (ISOX-5), increases the TPSA and is predicted to reduce BBB permeation, a desirable trait for peripherally acting drugs.
Compared to their bioisosteres, the isoxazole derivatives tend to have slightly higher logP values, suggesting a greater lipophilicity. The triazole and oxadiazole analogs, with an additional nitrogen atom, exhibit a lower logP and a higher TPSA, which could translate to improved aqueous solubility. The choice between these scaffolds will ultimately depend on the specific therapeutic target and the desired balance between permeability and solubility.
In Vitro Experimental Validation: Moving Beyond Predictions
While in silico models are invaluable for initial screening, experimental validation is essential to confirm the predicted properties and gain a more nuanced understanding of a compound's behavior.
The Caco-2 cell line, derived from a human colon adenocarcinoma, forms a polarized monolayer that serves as a well-established in vitro model of the human intestinal epithelium.[9] This assay is used to assess the intestinal permeability of a compound and to identify potential substrates for efflux transporters.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer to ensure its integrity.
-
Perform a Lucifer yellow permeability assay as a further check for monolayer integrity.
-
-
Permeability Assay:
-
Add the test compound (typically at a concentration of 10 µM) to the apical (A) or basolateral (B) side of the Transwell® insert.
-
Incubate for a defined period (e.g., 2 hours) at 37°C.
-
Collect samples from the receiver compartment at specified time points.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in both the A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are primarily located in the liver microsomes.[4] High metabolic instability can lead to rapid clearance of the drug from the body, resulting in poor bioavailability and a short duration of action.
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Thaw human liver microsomes and prepare a reaction mixture containing a NADPH-regenerating system in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
-
Incubation:
-
Add the test compound to the reaction mixture and incubate at 37°C.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound versus time.
-
The slope of the linear regression line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).
-
Early assessment of cytotoxicity is crucial to avoid investing resources in compounds that are likely to fail due to toxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed a suitable cell line (e.g., HepG2 for hepatotoxicity) in a 96-well plate and allow the cells to attach overnight.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of the test compound.
-
Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
-
Incubation:
-
Incubate the cells with the compound for a specified period (e.g., 24 or 48 hours).
-
-
MTT Addition:
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
-
Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Synthesis of the this compound Scaffold
A general and adaptable synthetic route is essential for the exploration of the chemical space around the this compound core.
General Synthetic Scheme:
The synthesis of the this compound core typically starts from readily available starting materials. A common approach involves the cyclization of a β-ketonitrile derivative with hydroxylamine.
Conclusion: A Scaffold with Significant Promise
The this compound scaffold represents a highly promising starting point for the design of novel drug candidates. Its favorable physicochemical properties, as predicted by in silico models, and its amenability to chemical modification make it an attractive core for medicinal chemistry campaigns. The comparative analysis with common bioisosteres highlights the nuanced differences in properties that can be exploited to fine-tune a molecule for a specific therapeutic target.
By employing a combination of robust in silico prediction tools and validated in vitro assays, researchers can efficiently assess the drug-like properties of this compound derivatives and prioritize the most promising candidates for further development. The detailed protocols provided in this guide serve as a practical roadmap for this critical evaluation process, empowering scientists to make data-driven decisions and accelerate the journey from hit to lead and beyond.
References
- AxisPharm. Microsomal Stability Assay Protocol. Link
- Caco2 assay protocol. Link
- Creative Bioarray. Caco-2 permeability assay. Link
- Du, Y., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- Evotec. Caco-2 Permeability Assay. Link
- Enamine. Caco-2 Permeability Assay. Link
- JRC Big Data Analytics Platform. DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. Link
- Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. Link
- Mercell. metabolic stability in liver microsomes. Link
- Springer Nature Experiments.
- Kate, A., et al. (2025). Molecular Docking and ADMET Profiling of Novel Isoxazole-Based Compounds for Cancer Therapy. International Journal of Pharmaceutical Sciences, 3(9), 2990-3001.
- Creative Biolabs. Cytotoxicity Assay Protocol & Troubleshooting. Link
- Sigma-Aldrich. Cytotoxicity assays. Link
- Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. The Assay Guidance Manual.
- Guan, Y., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry, 67(10), 7788–7824.
- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Link
- NCBI Bookshelf. (2013). Cell Viability Assays. The Assay Guidance Manual.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. Link
- Red Flower Publications. (2020). Insilico Admet Predictions of Dihydropyrimidinones using Swiss Adme, Pkcsm, Lazar and Protox. Research Journal of Pharmacy and Technology.
- Popiolek, L., et al. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(23), 7249.
- MDPI. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(22), 8031.
- FAF-Drugs4. ADMETox. Link
- GUSTO A Research Group. (2017, February 15). In silico ADMET Analysis by SwissADME (B.T.S. 8) English [Video]. YouTube. Link
- Research Journal of Pharmacy and Technology. (2024). In silico ADME/T Prediction of Steroidal Chalcone derivatives using Swiss ADME and OSIRIS explorer. Link
- Bonandi, E., et al. (2017). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. Drug Discovery Today, 22(10), 1572-1581.
- Yusuf, H., et al. (2022). ADME studies of TUG-770 (a GPR-40 inhibitor agonist) for the treatment of type 2 diabetes using SwissADME predictor: In silico s. Journal of Applied Pharmaceutical Science, 12(04), 133-143.
Sources
- 1. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 2. Cytotoxicity assays | Sigma-Aldrich [sigmaaldrich.com]
- 3. youtube.com [youtube.com]
- 4. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 5. japsonline.com [japsonline.com]
- 6. mercell.com [mercell.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to Computational Docking of 4-Methyl-1,2-oxazol-3-amine Derivatives: A Comparative Analysis
Welcome to an in-depth guide on the computational docking of 4-methyl-1,2-oxazol-3-amine derivatives. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage in silico techniques to accelerate their discovery pipelines. As a Senior Application Scientist, my goal is to provide not just a protocol, but a comprehensive understanding of the principles, comparative methodologies, and best practices that underpin robust and meaningful docking studies. We will move beyond a simple recitation of steps to explore the rationale behind procedural choices, ensuring a self-validating and scientifically rigorous approach.
The oxazole and isoxazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including anticancer, antidiabetic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The this compound core, in particular, serves as a valuable starting point for the design of novel therapeutic agents.[5][6] Molecular docking, a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex, is an indispensable tool in this process.[7][8] It allows for the rapid screening of virtual libraries of derivatives against a biological target, prioritizing compounds for synthesis and experimental testing, thereby saving significant time and resources.[8]
This guide will provide a comparative overview of common docking approaches, present data from published studies on related oxazole and isoxazole derivatives to establish a baseline for what to expect, and offer a detailed, step-by-step workflow for conducting your own docking studies.
Comparative Analysis of Docking Software and Scoring Functions
The choice of docking software is a critical decision that influences the outcome of your study. Different programs employ distinct search algorithms and scoring functions, which can lead to variations in the predicted binding poses and affinities.[8] Here, we compare some of the most widely used platforms in academic and industrial research.
| Software | Search Algorithm | Scoring Function Principle | Key Strengths | Considerations |
| AutoDock Vina | Broyden–Fletcher–Goldfarb–Shanno (BFGS) | Machine learning-based, trained on a large set of protein-ligand complexes.[9] | Fast, accurate, and widely used, making it easy to find tutorials and support.[9][10] | The scoring function is empirical and may not be universally applicable to all target classes. |
| GOLD (Genetic Optimisation for Ligand Docking) | Genetic Algorithm | Originally based on a force field, with options for different scoring functions (e.g., GoldScore, ChemScore, ASP, PLP).[2][3] | Highly flexible, allowing for customization of the search and scoring parameters. Good at handling ligand flexibility. | Can be computationally more intensive and may require a commercial license. |
| Glide | Hierarchical filters and exhaustive search | Empirical scoring function (GlideScore) that includes terms for lipophilic-lipophilic, hydrogen-bonding, and metal-binding interactions.[8] | Known for its accuracy and speed in virtual screening campaigns. Well-integrated into the Schrödinger software suite. | A commercial software, which can be a barrier for some academic labs. |
| PyRx | Utilizes AutoDock Vina as its docking engine | Inherits the scoring function from AutoDock Vina. | Provides a user-friendly graphical interface for setting up and running docking experiments, making it accessible for beginners.[11] | Less flexibility for advanced users compared to command-line driven tools. |
Expert Insight: The "central dogma" of molecular docking is that a lower binding energy generally correlates with a higher binding affinity.[12][13] However, it is crucial to remember that these scores are predictions. The true validation of a docking study comes from its ability to enrich a list of compounds with true actives and to predict binding modes that are consistent with experimental data, such as X-ray crystallography or structure-activity relationship (SAR) studies.[12][13]
Published Docking Data for Structurally Related Derivatives
To provide context for your own studies, the following table summarizes docking results from the literature for various oxazole and isoxazole derivatives against different biological targets. This data can serve as a benchmark for the range of binding energies and key interactions you might observe.
| Derivative Class | Target Protein | PDB ID | Docking Software | Reported Binding Energy/Score | Key Interacting Residues | Reference |
| Oxazole Derivatives | Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) | 1PRG | AutoDock 4 | -0.71 to -0.85 (Dock Score) | Not explicitly stated | |
| Thiazole-Indole-Isoxazole Derivatives | Signal Transducer and Activator of Transcription 3 (STAT3) | Not specified | Not specified | Significant binding affinity reported | Not explicitly stated | [1][14] |
| Furan Oxazole Derivatives | Cyclooxygenase-2 (COX-2) | Not specified | GOLD Suite | Good activity reported | Not explicitly stated | [2][3] |
| Isoxazole-Substituted 9-Anilinoacridines | dsDNA | Not specified | AutoDock Vina 4.0 | Significant cytotoxicity and binding | Not explicitly stated | [15] |
| Quinoline and Coumarin Isoxazole Derivatives | B-cell lymphoma 2 (Bcl-2) | 6QGK | Not specified | ΔG_bind = −84.98 kcal mol−1 for compound 8f | Not explicitly stated | [16] |
| 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine Derivatives | Fms-like tyrosine kinase 3 (FLT3) | Not specified | Not specified | IC50 = 256 nM for compound C14 | Not explicitly stated | [5] |
A Step-by-Step Protocol for Docking this compound Derivatives
This protocol provides a generalized workflow for a typical molecular docking study using UCSF Chimera for visualization and preparation, and PyRx (which integrates AutoDock Vina) for the docking calculations.[9][11][17]
Part 1: Preparation of the Receptor and Ligand
-
Obtain the Protein Structure:
-
Navigate to the RCSB Protein Data Bank (PDB) ([Link]).
-
Search for your target protein of interest. If multiple structures are available, select one with a high resolution and, ideally, a co-crystallized ligand in the active site. For this example, let's assume we are targeting a hypothetical kinase with PDB ID: XXXX.
-
Download the structure in PDB format.[17]
-
-
Prepare the Receptor in UCSF Chimera:
-
Open the downloaded PDB file in UCSF Chimera.[9]
-
Remove unwanted chains, water molecules, and any co-solvents or ions that are not relevant to the binding interaction. This is crucial as they can interfere with the docking process.[17]
-
Add hydrogen atoms to the protein, as they are often missing from PDB files.
-
Assign partial charges to the protein atoms. The AMBER force field is a common choice.
-
Save the cleaned protein structure as a PDB file.
-
-
Prepare the Ligand (this compound derivative):
-
You can draw your derivative using software like ChemDraw or Marvin Sketch and save it as a MOL or SDF file. Alternatively, you can search for similar structures in databases like PubChem.[17]
-
Open the ligand file in UCSF Chimera.
-
Add hydrogen atoms and assign partial charges (e.g., using the Gasteiger method).
-
Perform energy minimization to obtain a low-energy conformation of the ligand.
-
Save the prepared ligand as a MOL2 file.[17]
-
Part 2: Performing the Docking with PyRx
-
Launch PyRx and Load Molecules:
-
Open PyRx.[11]
-
In the "Navigator" panel, right-click on "Macromolecule" and select "Load Macromolecule" to import your prepared protein PDB file.
-
Right-click on "Ligand" and select "Load Ligand" to import your prepared ligand MOL2 file.
-
-
Define the Binding Site (Grid Box):
-
Select the protein and ligand in the "Molecules" tab.
-
Go to the "Vina Wizard" tab.
-
The grid box defines the search space for the docking algorithm.[18] If you have a co-crystallized ligand, you can center the grid box on it. Otherwise, you may need to use literature information or binding site prediction tools to identify the active site.
-
Adjust the center and dimensions of the grid box to encompass the entire binding pocket.
-
-
Run the Docking Simulation:
Part 3: Analysis of Results
-
Examine the Binding Affinities:
-
After the docking is complete, the results will be displayed in the "Vina" tab.
-
The binding affinity (in kcal/mol) for different predicted poses will be listed. The most negative value indicates the most favorable predicted binding.[7]
-
-
Visualize the Binding Poses:
-
You can visualize the different binding poses in the 3D viewer of PyRx or by exporting the complex and opening it in UCSF Chimera.
-
Analyze the interactions between the ligand and the protein for the best-scoring poses. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Ensure that the predicted binding mode is chemically sensible and, if possible, consistent with any known SAR for your target.
-
Visualizing the Workflow
A clear understanding of the computational workflow is essential for reproducible research. The following diagram, generated using Graphviz, outlines the key stages of a molecular docking study.
Caption: A generalized workflow for molecular docking studies.
Trustworthiness and Self-Validation
To ensure the trustworthiness of your docking results, it is imperative to perform validation studies. A common and effective method is to re-dock a co-crystallized ligand back into its binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a low root-mean-square deviation (RMSD), typically less than 2.0 Å.[12] This process validates that the chosen software, scoring function, and parameters are appropriate for the biological system under investigation.
Conclusion
Computational docking is a powerful and cost-effective tool in modern drug discovery.[8] For researchers working with this compound derivatives, a well-executed docking study can provide invaluable insights into their potential biological targets and binding mechanisms, guiding the design of more potent and selective compounds. By understanding the comparative strengths of different software, adhering to best practices in molecule preparation and protocol validation, and critically analyzing the results, you can harness the full potential of this in silico technique to accelerate your research. Remember, computational results are a guide, and their ultimate validation lies in experimental verification.
References
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Research and Reviews. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ.
- YouTube. (2025). How to Do Molecular Docking – Part 1: PyRx Setup & Preparation with Discovery Studio.
- Meng, X. Y., Zhang, H. X., Mezei, M., & Cui, M. (2011). Molecular docking: a powerful approach for structure-based drug discovery. Current computer-aided drug design, 7(2), 146–157. [Link].
- Chemistry LibreTexts. (2020). 13.2: How to Dock Your Own Drug.
- Connect Journals. (n.d.). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents.
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- YouTube. (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide #docking.
- PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
- PubMed. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus.
- ResearchGate. (n.d.). (PDF) Best Practices in Docking and Activity Prediction.
- ResearchGate. (2025). (PDF) Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.
- PubMed. (n.d.). Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives.
- Journal of Pharmaceutical Negative Results. (2022). Design, Molecular Docking, Synthesis, Preliminary In Silico ADME Studies, and Anti-inflammatory Evaluation of New Oxazole Derivatives.
- PubMed. (2023). A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents.
- ResearchGate. (2023). Docking Studies of Thiazole-Indole-Isoxazole Derivatives as Anticancer Agents.
- SciSpace. (n.d.). Docking Studies, Synthesis, Characterization and Evaluation of Their Antioxidant and Cytotoxic Activities of Some Novel Isoxazol.
- National Institutes of Health. (2025). Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2.
- PubMed. (2022). Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia.
- ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking.
- National Institutes of Health. (2019). A comprehensive review on biological activities of oxazole derivatives.
- MedchemExpress.com. (n.d.). 4-Chloro-3-methylisoxazol-5-amine (Synonyms.
- ChemicalBook. (2025). 4-METHYLISOXAZOL-3-AMINE | 1750-43-2.
- ResearchGate. (n.d.). Synthesis, characterization, molecular docking studies and biological evaluation of some novel hybrids based on quinazolinone, benzofuran and imidazolium moieties as potential cytotoxic and antimicrobial agents.
- National Institutes of Health. (n.d.). Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines.
- Chinese Pharmaceutical Association. (n.d.). Synthesis and Biological Activities of Oxazolidinone Derivatives Containing Heterocyclic Sulfonates/Sulfonamides.
- BLD Pharm. (n.d.). 1750-43-2|4-Methylisoxazol-3-amine|BLD Pharm.
- ResearchGate. (2022). Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents.
- Biointerface Research in Applied Chemistry. (2025). Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review.
- PubMed. (2025). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation.
- MDPI. (2024). Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles.
- National Institutes of Health. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.
- CORE. (n.d.). synthesis, antibacterial, antibiofilm evaluation and molecular docking studies of 3-methyl-2-propyl-2h.
- MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.
- MDPI. (n.d.). Synthesis, Antimicrobial and Antibiofilm Activities, and Molecular Docking Investigations of 2-(1H-Indol-3-yl)-1H-benzo[d]imidazole Derivatives.
- PubMed Central. (2024). Synthesis, molecular docking study, MD simulation, ADMET, and drug likeness of new thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives as potential anti-diabetic agents.
- National Institutes of Health. (2025). Design, Synthesis, Antimicrobial Evaluation, Molecular Docking, and Computational Studies of New 1,2,4-Triazolo[4,3-a]pyrimidin-5(1 H)-one Derivatives.
- National Institutes of Health. (2019). Synthesis, antibacterial activity and molecular docking study of vanillin derived 1,4-disubstituted 1,2,3-triazoles as inhibitors of bacterial DNA synthesis.
- ResearchGate. (2022). SYNTHESIS, ANTIBACTERIAL, ANTIBIOFILM EVALUATION AND MOLECULAR DOCKING STUDIES OF 3-METHYL-2-PROPYL-2H-[1][8][9]TRIAZOLO[4,3b].
Sources
- 1. connectjournals.com [connectjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-METHYLISOXAZOL-3-AMINE | 1750-43-2 [chemicalbook.com]
- 7. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. etflin.com [etflin.com]
- 11. m.youtube.com [m.youtube.com]
- 12. biorxiv.org [biorxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. Quinoline and coumarin isoxazole derivatives: synthesis, antitumor evaluation and molecular docking studies with Bcl-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Comparing the Stability of Heterocyclic Scaffolds in Drug Design
For researchers, scientists, and drug development professionals, the selection of a core chemical scaffold is a pivotal decision in the design of new therapeutics. The stability of this molecular framework underpins the developability of a drug candidate, profoundly influencing its pharmacokinetic profile, shelf life, and ultimately, its safety and efficacy. Heterocyclic scaffolds, ring structures containing at least one atom other than carbon, are ubiquitous in pharmaceuticals, present in over 85% of all biologically active compounds. Their prevalence is a testament to their versatile physicochemical properties and their ability to engage in crucial interactions with biological targets.[1]
This guide provides an in-depth, objective comparison of the stability of common heterocyclic scaffolds, moving beyond a simple cataloging of structures to elucidate the underlying principles that govern their behavior. We will explore both metabolic and chemical stability, supported by experimental data and detailed protocols, to empower you to make more informed decisions in your drug discovery programs.
The Imperative of Stability in Drug Design
A drug molecule must endure a gauntlet of physiological environments and storage conditions to exert its therapeutic effect. Instability can manifest in two primary forms:
-
Metabolic Instability: The susceptibility of a compound to biotransformation by metabolic enzymes, primarily in the liver.[2] Rapid metabolism leads to low bioavailability and a short duration of action, necessitating more frequent or higher doses, which can increase the risk of adverse effects.[3]
-
Chemical Instability: The degradation of a compound due to factors such as pH, oxidation, and light.[4] This can result in a loss of potency, the formation of potentially toxic byproducts, and a reduced shelf life.
Therefore, a thorough understanding and early assessment of scaffold stability are not merely academic exercises but critical components of a successful drug development campaign.
Comparing the Stability of Common Heterocyclic Scaffolds
The stability of a heterocyclic scaffold is not an intrinsic, immutable property but is profoundly influenced by factors such as ring size, the nature and position of heteroatoms, the degree of saturation, and the substitution pattern.
Six-Membered Nitrogen Heterocycles: A Tale of Aromaticity and Saturation
Pyridine vs. Piperidine: The Aromaticity Divide
The comparison between pyridine and its saturated counterpart, piperidine, offers a clear illustration of how aromaticity dictates stability.
-
Pyridine: As an aromatic heterocycle, pyridine exhibits significant stability due to the delocalization of its π-electrons.[5] This electron-deficient ring is generally resistant to oxidative metabolism. However, the nitrogen atom can be a site for N-oxidation. The pyridine motif has been shown to improve the metabolic stability of drug candidates.[6]
-
Piperidine: In contrast, the saturated piperidine ring is more susceptible to metabolism, particularly oxidation at the carbon atoms adjacent to the nitrogen, which can lead to the formation of lactams.[7] N-dealkylation is also a common metabolic pathway for substituted piperidines.[7] Despite this, the incorporation of a piperidine ring can positively impact pharmacokinetic properties like lipophilicity.[8]
The choice between these two scaffolds often involves a trade-off between inherent stability and the desired three-dimensional conformation for target binding.
Piperazine and Morpholine: The Influence of a Second Heteroatom
Introducing a second heteroatom into the six-membered ring can significantly enhance metabolic stability.
-
Piperazine: This scaffold is generally more metabolically stable than piperidine. The second nitrogen atom alters the electronic properties of the ring, often reducing its susceptibility to oxidation. However, N-dealkylation at either nitrogen remains a potential metabolic route.
-
Morpholine: The replacement of a methylene group in piperidine with an oxygen atom in morpholine leads to a marked increase in metabolic stability. The electron-withdrawing nature of the oxygen atom decreases the basicity of the nitrogen and reduces the likelihood of oxidation at adjacent carbons by cytochrome P450 enzymes.[7] Consequently, morpholine is a favored scaffold for improving the metabolic profile of a drug candidate.[9]
Quantitative Comparison of Metabolic Stability
The following table provides illustrative data on the in vitro metabolic stability of drugs containing various six-membered heterocyclic scaffolds, as measured by their half-life (t½) in human liver microsomes (HLM).
| Heterocyclic Scaffold | Example Drug | Primary Metabolic Pathways | HLM t½ (min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Pyridine | Nifedipine | Oxidation of the dihydropyridine ring | 25-30 | Moderate |
| Piperidine | Risperidone | N-dealkylation, hydroxylation | 15-20 | High |
| Piperazine | Imatinib | N-demethylation, oxidation | > 60 | Low |
| Morpholine | Gefitinib | N-dealkylation, O-demethylation | > 60 | Low |
Note: The values presented are approximate and can vary depending on the specific experimental conditions and the overall structure of the molecule.
Five-Membered Heterocycles: A Spectrum of Aromaticity and Reactivity
The stability of five-membered aromatic heterocycles is largely governed by the electronegativity of the heteroatom(s), which influences the degree of aromatic character.[5]
Pyrrole, Furan, and Thiophene: The Impact of the Heteroatom
-
Pyrrole: The nitrogen atom in pyrrole contributes its lone pair to the aromatic system, making the ring electron-rich and highly reactive towards electrophilic substitution.[10] This electron-rich nature also renders it susceptible to oxidation.
-
Furan: The oxygen atom in furan is highly electronegative, holding its lone pair more tightly than the nitrogen in pyrrole. This results in lower aromaticity and greater reactivity, including susceptibility to ring-opening reactions.[5]
-
Thiophene: Sulfur is less electronegative than oxygen or nitrogen, leading to greater delocalization of its lone pair and, consequently, the highest aromaticity and stability among these three scaffolds.[5][11]
The general order of aromaticity and stability for these five-membered rings is: Thiophene > Pyrrole > Furan .[5][11]
Azoles: The Positional Isomerism Effect
In azoles, which contain two or more heteroatoms, their relative positions are critical to stability.
-
Imidazole: Imidazole is an amphoteric and highly polar molecule.[1] The presence of two nitrogen atoms influences its electronic distribution and reactivity. It can be susceptible to both electrophilic and nucleophilic attack.
-
Thiazole: The thiazole ring is a component of vitamin B1 and is considered aromatic.[4] The presence of both sulfur and nitrogen atoms contributes to its unique electronic properties and stability.
The introduction of a second heteroatom generally has a minor detrimental effect on the aromaticity and stability of five-membered heterocycles.[12]
Experimental Protocols for Stability Assessment
A robust assessment of scaffold stability relies on a suite of well-defined in vitro assays. The following protocols provide a self-validating system for evaluating the metabolic and chemical stability of your drug candidates.
Metabolic Stability Assessment: The Microsomal Stability Assay
This assay is a cornerstone of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) testing, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes, primarily cytochrome P450s.[13]
Principle: The test compound is incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes. The rate of disappearance of the parent compound over time is measured to determine its metabolic stability.[3]
Experimental Workflow Diagram:
Caption: Workflow for a typical microsomal stability assay.
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound (typically 10 mM in DMSO).
-
Thaw liver microsomes (human or other species) on ice and dilute to the desired concentration (e.g., 1 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Prepare an NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution at 37°C for 5-10 minutes.
-
Add the test compound to the microsomal solution to achieve the final desired concentration (e.g., 1 µM).
-
Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution.
-
-
Termination and Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold stop solution (e.g., acetonitrile or methanol) containing an internal standard.
-
Seal the plate and vortex to mix.
-
-
Sample Processing and Analysis:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (protein concentration).
-
Chemical Stability Assessment
1. pH Stability Assay
This assay evaluates the stability of a compound in aqueous solutions at different pH values, mimicking the conditions in the gastrointestinal tract and systemic circulation.
Principle: The test compound is incubated in buffers of varying pH (e.g., acidic, neutral, and basic) at a controlled temperature. The concentration of the compound is monitored over time to determine its degradation rate.
Step-by-Step Protocol:
-
Preparation of Buffers: Prepare a series of buffers at the desired pH values (e.g., pH 2.0, 7.4, and 9.0).
-
Incubation:
-
Prepare solutions of the test compound in each buffer at a known concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37°C).
-
-
Sampling and Analysis:
-
At specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take aliquots from each solution.
-
Quench the reaction if necessary (e.g., by neutralizing the pH or adding an organic solvent).
-
Analyze the concentration of the remaining parent compound using a suitable analytical method, such as HPLC-UV or LC-MS.
-
-
Data Analysis: Plot the concentration of the compound versus time for each pH condition to determine the degradation kinetics.
2. Oxidative Stability Assay
This assay assesses the susceptibility of a compound to degradation by oxidative stress.
Principle: The test compound is exposed to an oxidizing agent (e.g., hydrogen peroxide) or conditions that promote oxidation (e.g., elevated oxygen levels and temperature). The degradation of the compound is monitored over time.[11] A common technique is the determination of the oxidative induction time (OIT) by differential scanning calorimetry.[7]
Step-by-Step Protocol (Forced Degradation):
-
Sample Preparation: Prepare a solution of the test compound in a suitable solvent.
-
Exposure to Oxidizing Conditions:
-
Add a controlled amount of an oxidizing agent (e.g., hydrogen peroxide) to the solution.
-
Alternatively, expose the sample to a high-oxygen environment in a stability chamber at an elevated temperature.[11]
-
-
Sampling and Analysis:
-
At various time points, take samples and analyze for the parent compound and any degradation products using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector or mass spectrometer).
-
-
Data Analysis: Determine the rate of degradation and identify the major oxidative degradation products.
3. Photostability Assay
This assay evaluates the degradation of a compound upon exposure to light, as guided by the ICH Q1B guideline.[6]
Principle: The test compound, both as a solid and in solution, is exposed to a controlled light source that mimics the UV and visible light spectrum of sunlight. The extent of degradation is then assessed.[14]
Experimental Workflow Diagram:
Caption: Workflow for a photostability assay.
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare samples of the drug substance and/or drug product.
-
For each sample, prepare a "dark control" by wrapping it in aluminum foil to protect it from light.[1]
-
-
Light Exposure:
-
Place the samples and their corresponding dark controls in a photostability chamber.
-
Expose the samples to a light source that provides a specified overall illumination (e.g., not less than 1.2 million lux hours) and an integrated near-ultraviolet energy (e.g., not less than 200 watt-hours per square meter).[6]
-
-
Analysis:
-
After the exposure period, analyze the exposed samples and the dark controls for any changes in physical properties (e.g., appearance, color) and for the formation of degradation products using a validated stability-indicating analytical method.
-
-
Data Evaluation: Compare the degradation profiles of the light-exposed samples with the dark controls to determine the extent of photodegradation.
Conclusion: A Strategic Approach to Scaffold Selection
The stability of a heterocyclic scaffold is a multifaceted property that is fundamental to the success of a drug discovery program. By understanding the interplay of factors such as aromaticity, heteroatom identity, and substitution patterns, and by employing a robust suite of in vitro stability assays, researchers can make more strategic and data-driven decisions in the selection and optimization of lead compounds. This guide provides a framework for this critical evaluation, empowering you to navigate the complexities of drug design and ultimately contribute to the development of safer and more effective medicines.
References
- Prepp. (2024, May 7). Aromaticity Order: Pyridine, Thiophene, Pyrrole, Furan. [Link]
- Meanwell, N. A. (2018). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 61(1), 2-43. [Link]
- Meanwell, N. A. (2016). Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. Journal of Medicinal Chemistry, 59(24), 10821-10849. [Link]
- StabilityStudies.in. (n.d.). Oxidative Stability Testing: A Comprehensive Guide to Protecting Pharmaceutical Products. [Link]
- Pharmaguideline. (n.d.). Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]
- Barreiro, E. J., & Fraga, C. A. M. (2015). The role of bioisosterism in drug design. Química Nova, 38(10), 1334-1345. [Link]
- Di, L., & Kerns, E. H. (2003). Drug metabolic stability in early drug discovery and development: pharmacokinetic and biochemical challenges. Current Opinion in Chemical Biology, 7(3), 402-408. [Link]
- O'Hagan, D. (2000). Pyrrolidine, piperidine, and pyridine alkaloids. Natural Product Reports, 17(5), 435-446. [Link]
- Open Access Journals. (2022, December 30). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemistry of outsourcing: what are the challenges? Future Medicinal Chemistry, 3(11), 1363-1380. [Link]
- Sahu, J. K., Ganguly, S., & Kaushik, A. (2013). A review on medicinally important heterocyclic compounds. Journal of Pharmacy Research, 7(8), 747-753. [Link]
- Rodrigues, A. D. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1597-1604. [Link]
- Al-Ostoot, F. H., Al-Ghamdi, M. A., Al-Zahrani, A. Y., & Al-Amri, J. F. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(3), 1539-1564. [Link]
- Rodrigues, T., Reker, D., Schneider, P., & Schneider, G. (2016). Counting on natural products for drug design.
- Open Access Journals. (2022, December 30). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice. [Link]
- European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
- Fiveable. (n.d.). Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. [Link]
- SlideShare. (n.d.). Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene. [Link]
- Osaka University. (n.d.).
- Di, L., & Kerns, E. H. (2003). Applications of metabolic stability in drug discovery. Current Opinion in Drug Discovery & Development, 6(4), 495-503. [Link]
- ResearchGate. (n.d.). Some drugs and reported candidates with pyrimidine or morpholine scaffold exhibit diverse anticancer effects. [Link]
Sources
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative structure-activity relationships and mixture toxicity studies of heterocyclic nitrogen compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure and Stability of Aromatic Nitrogen Heterocycles Used in the Field of Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Analysis of the structural diversity of heterocycles amongst European medicines agency approved pharmaceuticals (2014–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [PDF] An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals | Semantic Scholar [semanticscholar.org]
A Researcher's Guide to Evaluating Off-Target Effects of 4-Methyl-1,2-oxazol-3-amine-Based Compounds
The 4-methyl-1,2-oxazol-3-amine scaffold represents a privileged structure in modern medicinal chemistry. As a bioisostere for various functional groups, the isoxazole ring is a key component in numerous pharmacologically active agents, valued for its metabolic stability and ability to participate in crucial hydrogen bonding interactions.[1][2] Compounds built upon this core are frequently investigated as inhibitors of protein kinases and other enzyme targets. However, the promise of therapeutic efficacy is inextricably linked to the challenge of selectivity. Off-target interactions are a primary cause of adverse drug reactions (ADRs) and late-stage clinical failures, making a robust off-target evaluation strategy essential during early drug discovery.[3][4]
This guide provides a comprehensive, field-proven framework for researchers and drug development professionals to systematically evaluate and mitigate the off-target liabilities of novel compounds derived from the this compound core. We will move beyond a simple checklist of assays, instead focusing on building an integrated, tiered strategy that combines computational prediction, broad experimental screening, and deep mechanistic investigation. The goal is to empower research teams to make informed decisions, prioritize candidates with the highest potential for success, and ultimately design safer, more effective medicines.
Part 1: Initial Assessment of the Core Scaffold
Before embarking on extensive experimental screening, a thorough analysis of the parent scaffold can reveal inherent liabilities. The this compound core possesses distinct features that warrant careful consideration.
The primary feature of concern is the exocyclic amino group attached to the heterocyclic isoxazole ring. Heterocyclic aromatic amines (HAAs) are a well-documented class of compounds that can undergo metabolic activation, primarily through N-hydroxylation by cytochrome P450 (CYP) enzymes.[5] This process can lead to the formation of highly reactive arylnitrenium ions, electrophilic intermediates capable of forming covalent adducts with DNA.[5][6] Such interactions are a known mechanism of mutagenicity and carcinogenicity.[7][8] Therefore, any drug discovery program based on this scaffold must proactively assess its potential for metabolic activation and genotoxicity.
Caption: Workflow for in silico off-target liability prediction.
Tier 2: Broad In Vitro Safety Pharmacology Screening
Compounds that pass the in silico filter should proceed to broad experimental screening. The goal is to obtain objective, quantitative data on interactions with a panel of targets known to be implicated in adverse drug events. [4]Several commercial providers offer standardized panels that serve as an excellent starting point. These panels typically include binding assays for dozens of key safety targets. [9][10] Integrating this step early in the discovery process allows for the identification of off-target interactions that can be mitigated through structure-activity relationship (SAR) studies. [9]For example, if a compound shows unexpected affinity for the hERG ion channel (a major cardiotoxicity liability), medicinal chemists can design new analogs to eliminate this interaction while preserving on-target potency.
Table 1: Representative Data from a Broad Safety Pharmacology Screen (Hypothetical data for a this compound derivative, "Compound X," tested at a 10 µM concentration)
| Target Class | Target Name | Assay Type | % Inhibition at 10 µM | Implication |
| GPCR | Adrenergic α1A | Radioligand Binding | 85% | Potential for hypotension, dizziness |
| Dopamine D2 | Radioligand Binding | 62% | Potential for CNS side effects | |
| Histamine H1 | Radioligand Binding | 12% | Negligible interaction | |
| Ion Channel | hERG (KCNH2) | Radioligand Binding | 48% | Flag for Cardiotoxicity ; requires follow-up |
| CaV1.2 (L-type) | Radioligand Binding | 5% | Negligible interaction | |
| Transporter | SERT (5-HT) | Radioligand Binding | 71% | Potential for drug-drug interactions, mood effects |
| Enzyme | COX-2 | Enzymatic | < 5% | Negligible interaction |
| PDE4 | Enzymatic | 55% | Potential for nausea, emesis |
This protocol provides a generalized workflow for assessing a compound's ability to displace a known radiolabeled ligand from a receptor target (e.g., Adrenergic α1A).
Objective: To determine the percent inhibition of radioligand binding to a specific GPCR target by a test compound at a single high concentration.
Materials:
-
Test Compound (e.g., "Compound X") dissolved in DMSO.
-
Cell membranes expressing the target receptor (e.g., human Adrenergic α1A).
-
Radiolabeled ligand (e.g., [³H]-Prazosin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Non-specific binding inhibitor (e.g., 10 µM Phentolamine).
-
96-well filter plates (e.g., GF/C filter).
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Plating: Prepare a dilution series of the test compound in the assay buffer. For a single-point screen, prepare a 10 µM final concentration.
-
Assay Setup: In a 96-well plate, add in order:
-
Assay Buffer.
-
Test compound or vehicle (for total binding) or non-specific inhibitor (for non-specific binding).
-
Cell membranes expressing the receptor.
-
Radiolabeled ligand (at a concentration near its Kd).
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of the plate through the filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well. Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (cpm) - Non-specific Binding (cpm).
-
Calculate the percent inhibition for the test compound: 100 * (1 - [(Compound cpm - Non-specific cpm) / (Specific Binding cpm)]).
-
Tier 3: Focused Selectivity and Mechanistic Follow-Up
Hits identified in Tier 2 require deeper investigation to understand their true biological significance. A binding interaction does not always translate to a functional effect. This tier focuses on quantifying the potency of off-target interactions and determining their functional consequences.
For compounds intended as kinase inhibitors , broad kinase selectivity profiling is mandatory. This involves screening the compound against a large panel of kinases (often >400) to understand its selectivity profile. The results are often visualized as a "kinome tree" and can be used to calculate a selectivity score, providing a quantitative measure of specificity.
For other off-targets, functional assays are critical. For example, a compound that binds to the hERG channel must be tested in a patch-clamp electrophysiology assay to determine if it actually blocks the channel's current, and at what concentration. A compound that binds a GPCR should be tested in a functional assay (e.g., cAMP accumulation or calcium flux) to determine if it is an agonist or antagonist.
Finally, assessing inhibition of key Cytochrome P450 (CYP) enzymes is a critical component of safety pharmacology. [9]Inhibition of major CYP isoforms (e.g., 3A4, 2D6, 2C9) is a primary cause of drug-drug interactions.
Table 2: Comparative Kinase Selectivity Profile (Hypothetical IC₅₀ data (nM) for three this compound analogs)
| Kinase Target | Compound X (Parent) | Compound Y (Analog 1) | Compound Z (Analog 2) | Rationale for Comparison |
| Primary Target (e.g., KDR) | 15 | 12 | 25 | All compounds retain on-target potency. |
| Off-Target 1 (e.g., SRC) | 45 | 850 | 95 | Analog Y shows >50-fold improved selectivity over SRC. |
| Off-Target 2 (e.g., FLT3) | 120 | 95 | >10,000 | Analog Z eliminates FLT3 activity. [11][12] |
| Off-Target 3 (e.g., RET) | 250 | 3,500 | 450 | Both analogs improve selectivity against RET. [13][14] |
| Selectivity Score (S₁₀) | 0.08 | 0.02 | 0.04 | A lower score indicates higher selectivity. Analog Y is the most selective. |
Objective: To determine the IC₅₀ value of a test compound against a major drug-metabolizing enzyme.
Materials:
-
Recombinant human CYP enzymes (e.g., CYP3A4 supersomes).
-
Fluorogenic probe substrate (e.g., Vivid® BOMCC for CYP3A4).
-
NADPH regeneration system.
-
Assay Buffer (e.g., Potassium phosphate buffer).
-
Known inhibitor as a positive control (e.g., Ketoconazole for CYP3A4).
-
Black 96-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in assay buffer across a 96-well plate.
-
Enzyme/Substrate Mix: Prepare a master mix containing the CYP enzyme and the fluorogenic substrate in assay buffer.
-
Initiation: Add the NADPH regeneration system to the enzyme/substrate mix to initiate the reaction. Immediately dispense this mix into the wells containing the test compound.
-
Kinetic Reading: Place the plate in a pre-warmed fluorescence plate reader. Read the fluorescence intensity every minute for 30-60 minutes. The enzyme metabolizes the substrate, producing a fluorescent product.
-
Data Analysis:
-
For each concentration, determine the rate of reaction (slope of the fluorescence vs. time curve).
-
Normalize the rates relative to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent activity against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Part 3: Proactive Assessment of Metabolic and Genotoxic Liabilities
Given the HAA nature of the core scaffold, a direct assessment of metabolic stability and genotoxicity is non-negotiable.
The primary concern is the metabolic pathway leading to reactive nitrenium ions. [5][6]This pathway must be investigated directly.
Caption: Metabolic activation pathway for heterocyclic aromatic amines.
Recommended Assays:
-
Ames Test (Bacterial Reverse Mutation Assay): This is the gold-standard in vitro test for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium with and without a metabolic activation system (S9 fraction from rat liver). A positive result is a strong indicator of mutagenic potential.
-
In Vitro Micronucleus Test: This assay, typically performed in mammalian cells, detects chromosomal damage. It identifies agents that cause clastogenic (chromosome-breaking) or aneugenic (chromosome loss) events.
-
Metabolite Identification Studies: Incubating the compound with human liver microsomes or hepatocytes and analyzing the products by mass spectrometry can identify whether the N-hydroxy metabolite is formed. This provides direct evidence for the initiation of the toxic pathway.
Conclusion: An Integrated Approach to De-risking
The evaluation of off-target effects is not a single experiment but an integrated, iterative strategy that should be woven into the fabric of a drug discovery program. For compounds based on the this compound scaffold, this process begins with a clear understanding of the potential liabilities of the heterocyclic amine core. A tiered approach, starting with broad, cost-effective in silico and in vitro screens, allows for the efficient triage of compounds and the identification of key off-target interactions. These initial findings must then be pursued with focused mechanistic and functional assays to understand their true pharmacological relevance.
By systematically characterizing on-target potency, off-target interactions, metabolic pathways, and genotoxic potential, researchers can build a comprehensive safety profile. This data-driven approach is the most reliable way to de-risk novel chemical matter, enabling the selection of drug candidates with the highest probability of clinical success and the lowest risk of causing harm.
References
- Borosky, G. L. (2007). Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency. Chemical Research in Toxicology.
- Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology.
- ACS Publications. (2007). Ultimate Carcinogenic Metabolites from Aromatic and Heterocyclic Aromatic Amines: A Computational Study in Relation to Their Mutagenic Potency. Chemical Research in Toxicology.
- PubMed. (2007). Ultimate carcinogenic metabolites from aromatic and heterocyclic aromatic amines: a computational study in relation to their mutagenic potency. Chemical Research in Toxicology.
- PubMed. (2019). In Vitro Assays for Screening Small Molecules. Methods in Molecular Biology.
- Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from Eurofins Discovery.
- PMC - PubMed Central. (2023). In silico off-target profiling for enhanced drug safety assessment. Signal Transduction and Targeted Therapy.
- ResearchGate. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology.
- ACS Publications. (2024). Comprehensive Analysis of Clinically Discontinued Compounds Using an In Vitro Secondary Pharmacology Panel to Predict Potential Safety Risks during Drug Development. ACS Omega.
- PMC - PubMed Central. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic & Medicinal Chemistry.
- RSC Publishing. (2024). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
- RSC Publishing. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
- PMC - PubMed Central. (2018). Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. ACS Medicinal Chemistry Letters.
- Grantome. (n.d.). Health Risks/Exposure to Heterocyclic Amine Carcinogens. Retrieved from Grantome.
- NIH. (2009). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies. Mechanisms of Mutagenesis.
- PubMed. (2008). Identification of 4-(2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-{[(3S)-3-piperidinylmethyl]oxy}-1H-imidazo[4,5-c]pyridin-4-yl)-2-methyl-3-butyn-2-ol (GSK690693), a novel inhibitor of AKT kinase. Journal of Medicinal Chemistry.
- PMC - NIH. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules.
- PubMed Central. (2021). 4-Methyl-1,2,3-Triazoles as N-Acetyl-Lysine Mimics Afford Potent BET Bromodomain Inhibitors with Improved Selectivity. ACS Medicinal Chemistry Letters.
- PubMed. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules.
- PubMed. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology.
- Purdue University. (2022). 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. Purdue University Graduate School.
- PMC - NIH. (2023). Proteolysis-targeting chimeras with reduced off-targets. Nature Chemical Biology.
- PubMed. (2022). 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. European Journal of Medicinal Chemistry.
- PubMed. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant. European Journal of Medicinal Chemistry.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Ultimate carcinogenic metabolites from aromatic and heterocyclic aromatic amines: a computational study in relation to their mutagenic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 13. 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutant - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist’s Guide to Catalytic Systems for C-N Cross-Coupling
Introduction: The Strategic Importance of the C-N Bond
The carbon-nitrogen (C-N) bond is a cornerstone of modern molecular science. Its prevalence in over 85% of all pharmaceuticals, as well as in agrochemicals, functional materials, and natural products, underscores its significance.[1][2] The ability to construct this bond selectively and efficiently is therefore a critical competency in drug development and chemical synthesis. Historically, methods for forming aryl C-N bonds, such as nucleophilic aromatic substitution (SNAr) or classical Ullmann condensations, were often hampered by harsh reaction conditions and limited substrate scope.[3][4][5]
The advent of transition-metal catalysis revolutionized this field, providing milder, more general, and highly efficient pathways to a vast array of arylamines. This guide offers a head-to-head comparison of the dominant catalytic systems, moving beyond a simple recitation of protocols. As a senior application scientist, my objective is to provide you, my fellow researchers, with the causal logic behind experimental choices, enabling you to select and optimize the ideal catalytic system for your specific synthetic challenge. We will dissect the performance of palladium, copper, and nickel-based systems, alongside emerging photoredox methodologies, grounding our discussion in mechanistic understanding and field-proven data.
Pillar 1: Palladium-Catalyzed Systems - The Buchwald-Hartwig Amination
The Buchwald-Hartwig amination stands as the undisputed benchmark for C-N cross-coupling, offering the broadest substrate scope and the most predictable reactivity.[4][6][7] Its development transformed the synthesis of arylamines from a challenging endeavor to a routine laboratory operation.[4]
Mechanistic Rationale: A Symphony of Controlled Redox Events
The success of the Buchwald-Hartwig reaction hinges on a well-orchestrated catalytic cycle that navigates between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount to troubleshooting and optimization.
-
Oxidative Addition: The active, monoligated Pd(0) catalyst initiates the cycle by inserting into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-determining step.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. The choice and strength of the base are critical and substrate-dependent.
-
Reductive Elimination: This final, bond-forming step sees the Ar and NR₂ groups couple, releasing the desired arylamine product and regenerating the active Pd(0) catalyst. The steric and electronic properties of the supporting ligand are crucial for promoting this step over competing side reactions like β-hydride elimination.[8]
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Expertise in Action: The Evolution of Ligand Design
The transformative power of this reaction lies in the continuous development of sophisticated phosphine ligands. Early systems required specific substrates, but modern ligands have vastly expanded the reaction's scope.[4]
-
First-Generation (e.g., P(o-tolyl)₃): Limited to specific substrates and often required harsh conditions.
-
Bidentate Ligands (e.g., BINAP, DPPF): Offered improved reactivity and were the first to allow for the coupling of primary amines.[4]
-
Bulky, Electron-Rich Biaryl Monophosphines (e.g., XPhos, SPhos, RuPhos): This class represents the current state-of-the-art. Their steric bulk promotes the formation of the highly active monoligated Pd(0) species, while their electron-donating nature accelerates the crucial reductive elimination step.[8][9][10] This is the key causal relationship: ligand structure directly dictates the rates of the catalytic cycle's elementary steps.
Performance Profile
-
Advantages: Extremely broad substrate scope (primary/secondary amines, anilines, amides, etc.), excellent functional group tolerance, high yields, and a deeply understood, predictable mechanism.[2][8]
-
Limitations: The primary drawbacks are the high cost and potential toxicity of palladium, which can be a concern for process chemistry and requires rigorous removal from final pharmaceutical products.[7] Some catalyst systems are also sensitive to air and moisture.
Pillar 2: Copper-Catalyzed Systems - The Economical Workhorse
Copper-catalyzed C-N coupling offers a cost-effective and less toxic alternative to palladium, making it highly attractive for large-scale industrial applications.[11][12] These reactions are broadly categorized into the Ullmann condensation and the Chan-Lam coupling.
Ullmann Condensation: From Harsh Classic to Mild Modern
The classic Ullmann reaction, first reported over a century ago, required stoichiometric copper and brutally high temperatures (>200 °C).[3][5][13] Modern protocols have rendered it a truly catalytic and far milder process.
-
Mechanism (Modern Interpretation): While still debated, the prevailing mechanism for ligand-assisted Ullmann reactions is believed to involve a Cu(I)/Cu(III) cycle. An oxidative addition of the aryl halide to a Cu(I) species forms a Cu(III) intermediate, which then undergoes reductive elimination to form the C-N bond.[5][14]
-
The Ligand Effect: The renaissance of the Ullmann reaction is directly attributable to the introduction of ligands, such as diamines, amino acids, and phenanthrolines.[11][15] These ligands stabilize the copper catalyst, increase its solubility, and facilitate the key redox steps, thereby lowering the activation energy and allowing for dramatically reduced reaction temperatures.[11]
Caption: A proposed Cu(I)/Cu(III) cycle for the modern Ullmann reaction.
Chan-Lam Coupling: The Power of Organoboron Reagents
The Chan-Lam coupling presents a mechanistically distinct, milder alternative, coupling amines with aryl boronic acids instead of aryl halides.[16][17]
-
Mechanism: The reaction is typically initiated by the coordination of the amine and the aryl boronic acid to a Cu(II) salt. A key transmetalation step transfers the aryl group from boron to copper. The resulting intermediate undergoes reductive elimination to forge the C-N bond, leaving a Cu(0) species that is re-oxidized to Cu(II) by an external oxidant, most commonly oxygen from the air.[16][18] This reliance on air as the terminal oxidant is a hallmark of the reaction's practicality.
Caption: The catalytic cycle for the Chan-Lam C-N coupling.
Performance Profile
-
Advantages: Significantly lower cost and toxicity compared to palladium.[11] The Chan-Lam variant is particularly notable for its often mild conditions (room temperature, open to air) and use of stable, readily available boronic acids.[16][17]
-
Limitations: The substrate scope, while broad, is generally not as extensive as the best palladium systems, particularly for coupling sterically hindered substrates or electronically challenging partners.[11][19] The Ullmann reaction can still require higher temperatures than a comparable Buchwald-Hartwig reaction.
Pillar 3: Nickel-Catalyzed Systems - The Emerging Powerhouse
Nickel, being earth-abundant and inexpensive, has emerged as a powerful catalyst for C-N coupling, offering unique reactivity profiles that are often complementary to palladium and copper.[20]
Mechanistic Versatility: Beyond Two-Electron Pathways
Nickel catalysis is distinguished by its ability to access a wider range of oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and engage in single-electron transfer (SET) or radical-type mechanisms, in addition to the classical two-electron pathways.[20][21] This mechanistic flexibility is the source of both its unique strengths and its complexities. For instance, a Ni(I)/Ni(III) cycle, often invoked in photoredox-mediated couplings, can overcome the high activation barriers associated with the oxidative addition of challenging substrates (like aryl chlorides) to Ni(0).
Performance Profile
-
Advantages: Low cost and unique reactivity profile. Nickel catalysts can be particularly effective for coupling challenging substrates, such as unactivated aryl chlorides or substrates with functional groups that might poison palladium catalysts.[22]
-
Limitations: Nickel-catalyzed reactions can be more sensitive to reaction conditions, and the underlying mechanisms are often less understood than their palladium counterparts, which can sometimes lead to challenges in reproducibility and optimization.[23] Catalyst deactivation can also be a more prominent issue.[23]
Pillar 4: Metallaphotoredox Catalysis - The Frontier of Mild Conditions
A paradigm shift in C-N coupling is the merger of photoredox catalysis with nickel or copper catalysis.[24][25][26] This dual catalytic approach uses visible light to generate highly reactive radical intermediates or to access unusual oxidation states of the transition metal under exceptionally mild conditions.
-
Core Principle: A photocatalyst absorbs light and, in its excited state, engages in a single-electron transfer with either a substrate or the transition-metal catalyst. This initiates a separate catalytic cycle that operates at or near room temperature. For example, photo-reduction of a Ni(II) precatalyst can generate a highly reactive Ni(I) or Ni(0) species that would otherwise require strong reductants or high temperatures to form.[27]
-
Performance Profile:
-
Advantages: Unprecedentedly mild reaction conditions (often room temperature), high functional group tolerance, and the ability to forge bonds that are inaccessible through traditional thermal methods.[27][28]
-
Limitations: Requires specialized equipment (e.g., LED photoreactors), and the field is rapidly evolving, meaning that general, broadly applicable protocols are still being established.[23]
-
Quantitative Head-to-Head Comparison
To facilitate direct comparison, the following tables summarize the key features and performance of these catalytic systems.
Table 1: Qualitative Comparison of C-N Coupling Systems
| Feature | Palladium (Buchwald-Hartwig) | Copper (Ullmann/Chan-Lam) | Nickel | Metallaphotoredox (Ni/Cu) |
| Primary Advantage | Broadest Scope & Reliability | Low Cost & Green Metrics | Unique Reactivity & Low Cost | Extremely Mild Conditions |
| Primary Limitation | Cost & Metal Toxicity | Narrower Scope / Harsher Conditions | Sensitivity & Reproducibility | Developing Field, Specialized Setup |
| Typical Temp. | RT - 120 °C | RT - 150 °C | 50 - 130 °C | Room Temperature |
| Aryl Partner | Ar-Cl, Br, I, OTf | Ar-X (Ullmann), Ar-B(OH)₂ (C-L) | Ar-Cl, Br, I, O-based | Ar-Br, I |
| Functional Group Tol. | Excellent | Good to Excellent | Good | Excellent |
| Relative Cost | High | Low | Low | Low (Metal), Variable (Photocat.) |
Table 2: Performance Data for a Model Reaction: N-Phenylation of Morpholine
| Catalyst System | Aryl Partner | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | TON (approx.) |
| Pd-catalyzed | Ph-Br | XPhos | NaOtBu | Toluene | 100 | 2 | >98 | ~980 (at 0.1 mol%) |
| Cu-catalyzed (Ullmann) | Ph-I | TMEDA | K₂CO₃ | DMSO | 110 | 24 | 92 | ~18 (at 5 mol%) |
| Cu-catalyzed (Chan-Lam) | Ph-B(OH)₂ | Pyridine | - | CH₂Cl₂ | RT | 12 | 95 | ~9.5 (at 10 mol%) |
| Ni/Photoredox | Ph-Br | dtbbpy | DBU | DMF | RT (Blue LED) | 16 | 91 | ~91 (at 1 mol%) |
Note: Data are representative examples compiled from various literature sources to illustrate typical performance and are not from a single head-to-head study. TON (Turnover Number) is calculated as (moles of product / moles of catalyst).[29]
Experimental Protocols: A Self-Validating System
Trustworthiness in science is built on reproducibility. The following protocols are detailed to be self-validating, providing clear steps from setup to analysis.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
(Based on state-of-the-art biarylphosphine ligand systems)
-
Reagent Preparation: In a nitrogen-filled glovebox, add the aryl halide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., XPhos Pd G3, 0.01 mmol, 1 mol%), and the base (e.g., NaOtBu, 1.4 mmol) to an oven-dried vial equipped with a magnetic stir bar.
-
Reaction Setup: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 2 mL) to the vial. Seal the vial with a Teflon-lined cap.
-
Execution: Remove the vial from the glovebox and place it in a preheated aluminum heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the specified time (typically 2-24 h).
-
Monitoring & Workup: Monitor the reaction by TLC or GC-MS. Upon completion, allow the reaction to cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification & Analysis: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: General Procedure for Chan-Lam Amination
(Leveraging atmospheric oxygen as the oxidant)[17]
-
Reagent Preparation: To a vial open to the air, add the aryl boronic acid (1.0 mmol), the amine (1.2 mmol), a copper salt (e.g., Cu(OAc)₂, 0.1 mmol, 10 mol%), and a magnetic stir bar.
-
Reaction Setup: Add the solvent (e.g., CH₂Cl₂ or MeOH, 3 mL). A coordinating ligand like pyridine (2.0 mmol) may be added if required.
-
Execution: Stir the reaction mixture vigorously at room temperature, ensuring good exposure to air (e.g., by using a vial with a loosely fitted cap or by bubbling air through the mixture).
-
Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-48 h), filter the reaction mixture through a pad of Celite to remove copper salts, washing with the reaction solvent.
-
Purification & Analysis: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography to yield the desired arylamine. Characterize by standard analytical techniques.
Conclusion and Strategic Decision Making
The choice of a C-N coupling catalyst is not a one-size-fits-all decision. It is a strategic choice dictated by project goals, including scale, cost, substrate complexity, and required purity.
-
For maximum scope and reliability in a discovery setting, where substrate novelty is high and success is paramount, Palladium (Buchwald-Hartwig) remains the gold standard.
-
For large-scale synthesis where cost and sustainability are key drivers, Copper (Chan-Lam/Ullmann) is the superior choice, provided the specific substrate combination is amenable.
-
When faced with challenging substrates (e.g., aryl chlorides) or catalyst poisoning issues with palladium, Nickel provides a powerful and cost-effective alternative.
-
To achieve C-N coupling with extremely sensitive functional groups or to explore novel reactivity, Metallaphotoredox catalysis offers an exciting frontier, trading simplicity for unparalleled mildness.
The following logic diagram provides a simplified decision-making framework for catalyst selection.
Caption: A decision-making flowchart for selecting a C-N coupling system.
The field of C-N cross-coupling continues to evolve, driven by the relentless pursuit of more efficient, sustainable, and powerful synthetic tools. By understanding the fundamental principles and comparative performance of each catalytic system, researchers are better equipped to navigate this dynamic landscape and accelerate the discovery and development of next-generation molecules.
References
- Verma, A. K., et al. (2020). Synthetic applications and methodology development of Chan–Lam coupling: a review. RSC Advances. [Link]
- NROChemistry. (n.d.). Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
- Ismail, H. S. M., et al. (2019).
- Grewal, P., & Kaur, N. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. [Link]
- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS Green Chemistry Institute. [Link]
- Organic Chemistry Portal. (n.d.). Chan-Lam Coupling. Organic-Chemistry.org. [Link]
- Quintana, M., & Bolm, C. (2020). The Buchwald–Hartwig Amination After 25 Years. Chemistry – A European Journal. [Link]
- Ghaffari, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. [Link]
- Biscoe, M. R., & Buchwald, S. L. (2009). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0)
- Wikipedia. (n.d.).
- Ma, D., et al. (2017). Selected Copper-Based Reactions for C-N, C-O, C-S and C-C Bond Formation.
- Surry, D. S., & Buchwald, S. L. (2010). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Science. [Link]
- Chemistry LibreTexts. (2023).
- ResearchGate. (n.d.). Photoredox-catalyzed C(sp 2 )-N coupling reactions.
- Chen, B., et al. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development. [Link]
- Wikipedia. (n.d.).
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic-Chemistry.org. [Link]
- Reddy, B. V. S., et al. (2020). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.
- Strieth-Kalthoff, F., et al. (2020). Nickel-catalysed C–N cross-coupling reactions.
- Lu, L., et al. (2019). Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions.
- Jiang, Y., et al. (2010). New ligands for copper-catalyzed C–N coupling reactions with aryl halides.
- Gandini, T., et al. (2021). Metallaphotoredox C-O and C-N Cross-coupling using Donor- Acceptor Cyanoarene Photocatalysts. Chemistry – A European Journal. [Link]
- Watson, D. A. (2013).
- Van der Puyl, V., et al. (2019). Activity-Based Screening of Homogeneous Catalysts through the Rapid Assessment of Theoretically Derived Turnover Frequencies.
- Cristau, H.-J., et al. (2005).
- Weires, A. G. (2017). Palladium- and nickel-catalyzed C-N cross-coupling reactions featuring soluble organic bases. DSpace@MIT. [Link]
- Joe, C. L., et al. (2017). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III) Amination. Journal of the American Chemical Society. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2017_Joe_JACS.
- Albkuri, Y. M., et al. (2020). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst.
- Lin, Q., & Ready, J. M. (2019). Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization. Accounts of Chemical Research. [Link]
- Maji, A., & S. S., V. (2021). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst.
- Twilton, J., et al. (2017). Metallaphotoredox: The Merger of Photoredox and Transition Metal Catalysis. Chemical Reviews. [https://www.princeton.edu/chemistry/macmillan/wp-content/uploads/sites/9 Macmillan/files/publications/2017_Twilton_ChemRev.
- Monnier, F., & Taillefer, M. (2008). Catalytic C C, C N, and C O Ullmann-Type Coupling Reactions: Copper Makes a Difference.
- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions.
- Weires, A. G., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines.
- Quora. (2017). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction? Quora. [Link]
- Ruiz-Castillo, P. (2016). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT. [Link]
- Kozuch, S., & Martin, J. M. L. (2012). “Turning Over” Definitions in Catalytic Cycles.
- Shimasaki, T. (2012). Cu-Catalyzed Cross-Coupling Reactions from Pd to Cu. MacMillan Group Meeting. [Link]
- Green, S. A., et al. (2022).
Sources
- 1. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 17. Chan-Lam Coupling [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Mechanisms of Nickel-Catalyzed Coupling Reactions and Applications in Alkene Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Nickel-catalyzed cross-coupling reactions through C-O and C-N bond activation [udspace.udel.edu]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. air.unimi.it [air.unimi.it]
- 26. macmillan.princeton.edu [macmillan.princeton.edu]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
- 28. Practical heterogeneous photoredox/nickel dual catalysis for C–N and C–O coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 29. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?_photoelectrocatalysis-Perfectlight [perfectlight.com.cn]
A Comparative Guide to the Synthetic Utility of 4-Methyl-1,2-oxazol-3-amine for Heterocyclic Scaffolding
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the synthetic strategy and the biological activity of the final compounds. Among the myriad of heterocyclic scaffolds, 3-amino-4-methylisoxazole (4-Methyl-1,2-oxazol-3-amine) has emerged as a versatile and valuable synthon. This guide provides an in-depth technical comparison of this compound with other key aminoazole building blocks, supported by experimental data, to inform its strategic application in the synthesis of complex molecular architectures.
Introduction to 3-Amino-4-methylisoxazole: A Privileged Building Block
The isoxazole moiety is a prominent feature in numerous biologically active compounds and approved drugs.[1] The presence of adjacent nitrogen and oxygen atoms imparts unique electronic properties, influencing the molecule's reactivity, metabolic stability, and ability to form key interactions with biological targets.[2] this compound, with its reactive amino group at the 3-position and a methyl group at the 4-position, offers a unique combination of nucleophilicity and steric/electronic modulation, making it an attractive starting material for the construction of diverse heterocyclic systems.
This guide will explore the synthetic utility of this compound in several key transformations and provide a comparative analysis with other widely used aminoheterocycles.
I. Cyclocondensation Reactions: Gateway to Fused Heterocycles
One of the most powerful applications of aminoazoles is their use in cyclocondensation reactions to construct fused heterocyclic systems, which are prevalent in medicinal chemistry. The reaction of 3-amino-4-methylisoxazole with 1,3-dielectrophiles is a common strategy for the synthesis of isoxazolo[5,4-d]pyrimidines.
A. Synthesis of Isoxazolo[5,4-d]pyrimidines
The reaction of 3-aminoisoxazoles with β-dicarbonyl compounds or their equivalents is a well-established method for the preparation of isoxazolo[5,4-d]pyrimidines.[3][5] The exocyclic amino group and the endocyclic nitrogen of the isoxazole ring act as a binucleophile, reacting with the two electrophilic centers of the 1,3-dicarbonyl compound.
Caption: General workflow for the synthesis of Isoxazolo[5,4-d]pyrimidines.
Experimental Protocol: Synthesis of 7-Amino-2-(5-amino-3-methylisoxazol-4-yl)-5-methyloxazolo[5,4-d]pyrimidine Derivatives [3]
A specific example of the utility of a related aminoisoxazole is the synthesis of novel 7-aminooxazolo[5,4-d]pyrimidines. While this example does not use this compound directly as the starting amine for the pyrimidine ring formation, it showcases the construction of a related fused system.
-
Preparation of 5-Amino-3-methylisoxazole-4-carbonyl chloride (1): This starting material is prepared from esters of 2-cyano-3-alkoxy-2-butenoate acids according to previously described methods.[3]
-
Synthesis of the Oxazolo[5,4-d]pyrimidine core: The detailed multi-step synthesis of the core structure is outlined in the source literature.[3]
-
Introduction of the Amino Side Chain: The final step involves the reaction of an intermediate with various primary aliphatic amines to yield the target 7-aminooxazolo[5,4-d]pyrimidines. The yields for this final step ranged from 9% to 66%, depending on the amine used.[3]
B. Comparative Analysis with Other Building Blocks
To assess the synthetic utility of this compound, it is crucial to compare its performance with other commonly used aminoheterocycles in similar transformations. 3-Aminopyrazoles are another class of highly versatile building blocks for the synthesis of fused heterocycles, particularly pyrazolo[1,5-a]pyrimidines.
| Building Block | 1,3-Dielectrophile | Reaction Conditions | Product | Yield (%) | Reference |
| 3-Amino-4-methylisoxazole | Not directly compared | - | Isoxazolo[5,4-d]pyrimidine | - | - |
| 5-Amino-3-methylisoxazole | Aldimines | - | Isoxazolo[5,4-d]pyrimidine derivatives | - | |
| 3-Aminopyrazole | β-Enaminones | Microwave, 180 °C, 2 min, solvent-free | Pyrazolo[1,5-a]pyrimidine | 89-96 | [1] |
| 3-Aminopyrazole | Acetylacetone | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidine | - | [6] |
Note: Direct comparative data for this compound in this specific reaction under identical conditions was not found in the reviewed literature. The table presents data for related aminoisoxazoles and a common alternative, 3-aminopyrazole, to provide a contextual comparison. The high yields achieved with 3-aminopyrazoles under microwave conditions highlight an efficient methodology for this class of compounds.[1]
The choice between an aminoisoxazole and an aminopyrazole can influence the regioselectivity of the cyclization and the properties of the resulting fused system. The electronic differences between the isoxazole and pyrazole rings, as well as the substitution pattern on the starting amine, play a crucial role.
II. N-Arylation Reactions: Forging C-N Bonds
The formation of a C-N bond between an aromatic ring and a heterocyclic amine is a fundamental transformation in the synthesis of many biologically active molecules. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful methods for achieving this.
A. Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is a versatile method for the N-arylation of a wide range of amines, including heterocyclic amines.[7][8]
Caption: Buchwald-Hartwig amination of this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [9]
This is a general procedure that can be adapted for the N-arylation of this compound.
-
To an oven-dried Schlenk tube is added Pd catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), ligand (e.g., XPhos, 2-10 mol%), and base (e.g., NaOt-Bu or Cs₂CO₃, 1.2-2.0 equiv.).
-
The tube is evacuated and backfilled with argon.
-
Aryl halide (1.0 equiv.), this compound (1.0-1.2 equiv.), and anhydrous solvent (e.g., toluene or dioxane) are added.
-
The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred until the starting material is consumed (monitored by TLC or LC-MS).
-
After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
B. Ullmann Condensation
The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation, often requiring higher temperatures than the Buchwald-Hartwig reaction.[1] Modern modifications have made this reaction more versatile and applicable to a broader range of substrates.
C. Comparative Analysis
The choice between Buchwald-Hartwig and Ullmann conditions often depends on the specific substrates and functional group tolerance. Palladium catalysis is generally more versatile and proceeds under milder conditions.
| Building Block | Aryl Halide | Catalyst/Conditions | Product | Yield (%) | Reference |
| This compound | Aryl Bromide | Pd₂(dba)₃, XPhos, NaOt-Bu, Toluene, 100 °C | N-Aryl-4-methyl-1,2-oxazol-3-amine | Not specified | General Procedure |
| 2-Aminoestrone | 2-Bromo-13α-estrone 3-benzyl ether | Pd(OAc)₂, X-Phos, KOt-Bu, MW, 100 °C, 10 min | 2-Amino-13α-estrone derivative | Good to excellent | [10] |
| Amides | Aryl Iodide | CuI, (S)-N-methylpyrrolidine-2-carboxylate, K₂CO₃, DMSO, 90 °C | N-Arylamide | Good to high | [11] |
Note: Specific yield data for the N-arylation of this compound was not found. The table provides examples of related N-arylation reactions to illustrate typical conditions and outcomes. The use of microwave irradiation in the Buchwald-Hartwig amination of a complex steroid highlights the efficiency of modern protocols.[10] Copper-catalyzed N-arylation of amides provides an alternative to palladium-based methods.[11]
III. Synthesis of Ureas and Thioureas
Urea and thiourea moieties are important pharmacophores found in a wide range of bioactive molecules. 3-Amino-4-methylisoxazole can readily react with isocyanates and isothiocyanates to form the corresponding urea and thiourea derivatives.
A. Reaction with Isocyanates and Isothiocyanates
The nucleophilic amino group of this compound attacks the electrophilic carbon of the isocyanate or isothiocyanate to form the desired product.
Caption: Synthesis of urea and thiourea derivatives from this compound.
Experimental Protocol: General Procedure for Urea Synthesis [4][12]
-
To a solution of this compound (1.0 equiv.) in an aprotic solvent (e.g., dichloromethane or THF) at 0 °C is added the corresponding isocyanate (1.0-1.1 equiv.) dropwise.
-
The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to afford the desired urea derivative.
B. Comparative Analysis
The reactivity of the amino group in this compound is expected to be comparable to other nucleophilic aminoheterocycles in this transformation.
| Building Block | Reagent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Aryl isocyanate | CH₂Cl₂, 0 °C to rt | Diaryl urea derivative | Not specified | General Procedure[4] |
| 4-(Aminophenyl)acetic acid | Various isocyanates | Acetone, reflux | Urea derivatives | - | [13] |
| Primary amines | Isocyanates | Water, 80 °C, Microwave | Unsymmetrical ureas | - | [12] |
Note: While a specific yield for the reaction with this compound is not provided, the synthesis of ureas from amines and isocyanates is generally a high-yielding reaction.[4][12] The use of green reaction conditions, such as water under microwave irradiation, has been explored for this transformation.[12]
IV. N-Acylation Reactions
N-acylation is a fundamental reaction to introduce an acyl group onto the amino function, often serving as a key step in the synthesis of more complex molecules.
A. Reaction with Acylating Agents
This compound can be readily acylated using various acylating agents such as acyl chlorides or anhydrides in the presence of a base.
Experimental Protocol: General Procedure for N-Acylation [10]
-
Dissolve this compound (1.0 equiv.) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.
-
Add a base (e.g., pyridine or triethylamine, 1.2-1.5 equiv.).
-
Cool the mixture to 0 °C and add the acylating agent (e.g., acyl chloride or anhydride, 1.1-1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and extract with an organic solvent.
-
The combined organic layers are washed with brine, dried, and concentrated.
-
The crude product is purified by recrystallization or column chromatography.
B. Comparative Analysis
The efficiency of N-acylation can be influenced by the nucleophilicity of the amine and the reactivity of the acylating agent.
| Building Block | Acylating Agent | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | Acyl chloride | Pyridine, DCM, 0 °C to rt | N-Acyl derivative | Not specified | General Procedure[10] |
| 3-Aminoacetanilide | Benzoyl chloride | Pyridine, DCM, 0 °C to rt | N-Benzoyl derivative | - | [10] |
| Unprotected α-amino acids | Benzotriazolyl carboxylates | - | N-Acyl amino acids | Excellent |
Note: N-acylation of amines is a robust and generally high-yielding reaction. The use of activating agents like 1-hydroxybenzotriazole (HOBt) can facilitate the acylation of less reactive amines or with less reactive carboxylic acids.
Conclusion
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. Its utility is demonstrated in a range of important transformations, including the construction of fused heterocyclic systems, N-arylation, and the formation of ureas and amides. The methyl group at the 4-position likely enhances the nucleophilicity of the amino group, making it a reactive partner in these reactions.
While direct, quantitative comparisons with other aminoheterocycles under identical conditions are not always available in the literature, the existing data suggests that this compound is a highly effective synthon, comparable to other widely used building blocks like 3-aminopyrazoles. The choice of building block will ultimately depend on the specific synthetic target, desired physicochemical properties, and the required biological activity of the final molecule. The experimental protocols and comparative data presented in this guide provide a solid foundation for researchers to make informed decisions when incorporating this compound into their synthetic strategies.
References
- Sochacka-Ćwikła, A., et al. (2020).
- Girek, M., et al. (2022). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 27(19), 6533. [Link]
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]
- Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts. Pharmaguideline. [Link]
- Ullmann condens
- Buchwald–Hartwig amin
- Fan, L., Lobkovsky, E., & Ganem, B. (2007). Bioactive 2-Oxazolines: A New Approach via One-Pot, Four-Component Reaction. Organic Letters, 9(11), 2015–2017. [Link]
- Buchwald-Hartwig Amin
- Buchwald-Hartwig Amination. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
- Synthesis and In Vitro Antitumor Activity of New Isoxazolo[5,4-d]Pyrimidine Systems.
- Bektas, H., et al. (2011). Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. Molecules, 16(5), 3894–3906. [Link]
- Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PubMed Central. [Link]
- El-Sayed, N. N. E., et al. (2022). Synthesis of functionalized aminopyrazole and pyrazolopyrimidine derivatives: Molecular modeling and docking as anticancer agents. Arabian Journal of Chemistry, 15(1), 103525. [Link]
- Al-Omair, M. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Molecules, 29(5), 1083. [Link]
- 4-methyl-1,3-oxazol-2-amine.
- An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. PubMed Central. [Link]
- Synthesis of 3‐aminopyrazole and 3‐aminoisoxazole benzopyrone conjugates.
- Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]Pyrimidine Derivatives.
- Fujisaki, F., Oishi, M., & Sumoto, K. (2007). A conventional new procedure for N-acylation of unprotected amino acids. Chemical & Pharmaceutical Bulletin, 55(1), 124–127. [Link]
- Chebanov, V. A., et al. (2016). Reactions of 3(5)-Aminoisoxazoles Using Classical Methods of Activation, Microwave Irradiation, and Ultrasonication. Chemistry of Heterocyclic Compounds, 52(11), 866–886. [Link]
- Fichez, J., Busca, P., & Prestat, G. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems, 22, 320-371. [Link]
- Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
- Recent developments in aminopyrazole chemistry.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- D'Andrea, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]
- Wysocka, M., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5601. [Link]
- A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. [Link]
- 3-amino-1h-1,2,4-triazole. Organic Syntheses. [Link]
- Jiang, H., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1154–1160. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. quora.com [quora.com]
- 3. N-METHYL-(4-METHYL-2-PHENYL-1,3-OXAZOL-5-YLMETHYL)AMINE CAS#: 1031843-28-3 [m.chemicalbook.com]
- 4. Basicity of Amines, Effect of Substituents on Basicity, and Synthetic uses of Aryl Diazonium Salts | Pharmaguideline [pharmaguideline.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eurekaselect.com [eurekaselect.com]
- 10. 1092307-33-9|4-Methyl-3-(pyridin-3-yl)-1,2-oxazol-5-amine|BLD Pharm [bldpharm.com]
- 11. BJOC - Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents [beilstein-journals.org]
- 12. 4-Amino-N-(4-methyl-1,2-oxazol-3-yl)benzene-1-sulfonamide | C10H11N3O3S | CID 46173983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Purity Assessment
Welcome to a comprehensive guide on the validation of analytical methods for purity assessment. In the landscape of drug development, ensuring the purity of a drug substance or product is not merely a quality control checkpoint; it is a fundamental pillar of patient safety and product efficacy. An analytical method, no matter how sophisticated, is only as reliable as the evidence supporting its performance. This guide is designed for researchers, scientists, and drug development professionals, providing an in-depth, practical framework for validating purity assessment methods, grounded in scientific principles and regulatory expectations.
The narrative that follows is built on years of field experience, moving beyond a simple checklist of validation parameters. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our discussion will be firmly anchored in authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).
The Foundational Importance of Method Validation in Purity Analysis
Purity testing is intended to accurately quantify all impurities and degradation products present in a sample. The validation of an analytical procedure is the documented process of demonstrating that it is suitable for its intended purpose[1][2][3]. Without this formal validation, there is no objective evidence that the method can reliably distinguish the analyte from impurities, or that the quantitative values generated are accurate and precise. This is critical because regulatory bodies require robust data to ensure that impurities are controlled within safe limits[4][5].
The validation process for a purity method is a systematic journey that begins during method development and culminates in a comprehensive validation report[1][6]. This journey ensures the method is robust enough for routine use in a quality control environment.
Below is a diagram illustrating the typical workflow for validating a purity assessment method.
Caption: A typical workflow for analytical method validation.
Core Validation Parameters: An In-Depth Examination
The ICH Q2(R1) guideline is the universally recognized standard, outlining the key characteristics for validation[7][8][9]. For purity methods, which are quantitative tests for impurities, the following parameters are paramount.
Specificity: The Art of Discrimination
Conceptual Explanation: Specificity is the ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components[10][11][12]. For a purity method, this is arguably the most critical parameter. It ensures that the signal measured for an impurity is solely from that impurity and not from the co-elution of another substance, which would lead to an inaccurate quantification. A lack of specificity can result in either over- or under-reporting an impurity, with direct consequences for product safety.
Comparative Analysis of Techniques:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity analysis[13][14]. Specificity is often demonstrated using a photodiode array (PDA) detector to perform peak purity analysis. This technique compares spectra across the peak to detect any spectral inhomogeneities that would indicate a co-eluting species[15]. Coupling HPLC with Mass Spectrometry (LC-MS) provides an even higher degree of specificity by confirming the mass-to-charge ratio of the impurity peak[13][16].
-
Gas Chromatography (GC): Primarily used for volatile impurities like residual solvents, GC's specificity relies on the column's ability to separate components. Confirmation is typically achieved using a mass spectrometer (GC-MS) as the detector[14][17].
-
Capillary Electrophoresis (CE): CE offers very high separation efficiency, making it excellent for resolving closely related impurities, especially for large molecules like monoclonal antibodies[18][19][20]. Specificity is demonstrated by the resolution between peaks and can be enhanced by coupling with MS.
Experimental Protocol: Demonstrating Specificity for an HPLC Method
-
Forced Degradation Study (Stress Testing):
-
Why: To intentionally generate potential degradation products and impurities that may not be present in routine samples but could appear over the product's shelf-life. This is a cornerstone of demonstrating a method's stability-indicating capability[21][22].
-
Protocol: Expose the drug substance or product to various stress conditions, such as acid, base, oxidation (e.g., hydrogen peroxide), heat, and light (photostability)[21].
-
-
Sample Analysis:
-
Why: To see if the generated degradants interfere with the quantification of known impurities or the main analyte.
-
Protocol: Analyze a blank (diluent), a placebo (formulation without the drug substance), a non-stressed sample, and each of the stressed samples.
-
-
Peak Purity Assessment:
-
Why: To provide evidence that the impurity peaks are spectrally pure.
-
Protocol: For each impurity peak in the stressed and non-stressed samples, perform a peak purity analysis using PDA data. The peak purity angle should be less than the threshold angle.
-
-
Resolution Check:
-
Why: To ensure baseline separation between the impurity and the closest eluting peak.
-
Protocol: Calculate the resolution between the impurity peak and any adjacent peak. The acceptance criterion is typically a resolution of >1.5[23].
-
Linearity & Range: Establishing Proportionality
Conceptual Explanation:
-
Linearity is the method's ability to elicit results that are directly proportional to the concentration of the analyte (in this case, the impurity) within a given range[24][25].
-
Range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity[24][25][26].
These parameters are intrinsically linked. Establishing a linear relationship is fundamental for accurate quantification. You must demonstrate that as the concentration of an impurity changes, the instrument response changes in a predictable, proportional way. The validated range must encompass the expected levels of impurities, from the quantitation limit up to a level above the specification limit[26].
The diagram below illustrates the interdependent relationship between Linearity, Range, Accuracy, and Precision.
Caption: Interrelationship of core validation parameters.
Experimental Protocol: Linearity and Range for an Impurity
-
Prepare a Stock Solution:
-
Why: To create a concentrated, accurately prepared solution from which all subsequent dilutions will be made.
-
Protocol: Accurately weigh a reference standard of the impurity and dissolve it in a suitable diluent to a known concentration.
-
-
Create a Calibration Curve:
-
Why: To cover the full range of expected concentrations. For an impurity, this range should typically span from the Limit of Quantitation (LOQ) to 120% or 150% of the specification limit[26][27].
-
Protocol: Prepare at least five concentration levels by serially diluting the stock solution. For example, if the specification is 0.20%, the levels might be LOQ, 0.10%, 0.20%, 0.24%, and 0.30%[27].
-
-
Analysis and Data Plotting:
-
Why: To generate the data needed to assess the linear relationship.
-
Protocol: Inject each concentration level in triplicate. Plot the average instrument response (e.g., peak area) versus the concentration.
-
-
Statistical Evaluation:
-
Why: To objectively assess the linearity of the data.
-
Protocol: Perform a linear regression analysis. The key outputs are the correlation coefficient (r) or coefficient of determination (R²), the y-intercept, and the slope of the regression line.
-
| Parameter | Typical Acceptance Criteria | Source |
| Correlation Coefficient (R²) | ≥ 0.99 | [27] |
| Y-intercept | Should be close to zero and not statistically significant. | [25] |
| Range (Impurities) | From LOQ to at least 120% of the impurity specification. | [26] |
Accuracy & Precision: Closeness to Truth and to Each Other
Conceptual Explanation:
-
Accuracy is the closeness of the test results to the true value. It is often reported as percent recovery[10][12]. For impurities, accuracy demonstrates that the method can correctly quantify the amount of impurity present.
-
Precision expresses the closeness of agreement (degree of scatter) between a series of measurements from multiple samplings of the same homogeneous sample[10][12]. It reflects the random error of the method and is evaluated at three levels:
Experimental Protocol: Accuracy and Precision (Repeatability)
-
Sample Preparation:
-
Why: To assess recovery from the actual product matrix, which may contain interfering components.
-
Protocol: Spike the drug product placebo with the impurity reference standard at a minimum of three concentration levels (e.g., LOQ, 100% of specification, and 120% of specification). Prepare three independent samples at each level.
-
-
Analysis:
-
Why: To generate the raw data for statistical analysis.
-
Protocol: Analyze all nine samples (3 levels x 3 replicates).
-
-
Calculations:
-
Why: To determine the percent recovery (accuracy) and the relative standard deviation (precision).
-
Protocol:
-
Accuracy: For each sample, calculate the percent recovery of the spiked amount. Then, calculate the average recovery at each concentration level.
-
Precision: At each concentration level, calculate the Relative Standard Deviation (%RSD) of the three recovery values.
-
-
| Parameter | Level | Typical Acceptance Criteria | Source |
| Accuracy (Recovery) | Impurity Quantification | Typically 80.0% to 120.0% | [15] |
| Precision (%RSD) | Repeatability | Often ≤ 15% for impurities, may be wider at LOQ. | [3] |
| Precision (%RSD) | Intermediate Precision | Often ≤ 20% for impurities. | [3] |
Detection & Quantitation Limits: Measuring the Smallest Amounts
Conceptual Explanation:
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value[12]. It simply answers "Is it there?".
-
Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy[12]. This is the lowest concentration at which you can confidently report a numerical value. For purity methods, the LOQ is a critical parameter as it defines the lower boundary of the reportable range.
Experimental Protocol: Determining LOD and LOQ
-
Approach 1: Based on Signal-to-Noise Ratio:
-
Why: A practical approach based on comparing the analyte signal to the background noise of the system.
-
Protocol:
-
Determine the signal-to-noise (S/N) ratio by injecting a series of solutions with known low concentrations of the impurity.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
-
-
Approach 2: Based on the Standard Deviation of the Response and the Slope:
-
Why: A more statistically rigorous approach derived from the linearity curve.
-
Protocol:
-
Use the slope (S) of the calibration curve and the standard deviation of the response (σ). The standard deviation can be estimated from the y-intercepts of regression lines or the standard deviation of blank injections.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
-
Confirmation:
-
Why: To experimentally verify the calculated LOQ.
-
Protocol: Prepare a sample at the determined LOQ concentration and analyze it. The accuracy and precision at this level must meet the pre-defined acceptance criteria (e.g., recovery of 70-130% and %RSD < 25%).
-
Robustness: Resilience to Minor Changes
Conceptual Explanation: Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters[10][28][29]. It provides an indication of the method's reliability during normal usage[10]. Robustness is not about seeing if the method fails, but about understanding which parameters are most critical to control. This is typically evaluated during method development, but is a key part of validation[30].
Experimental Protocol: HPLC Method Robustness
-
Identify Critical Parameters:
-
Why: To focus the study on variables that are most likely to affect the results.
-
Protocol: For an HPLC method, typical parameters include:
-
pH of the mobile phase (e.g., ± 0.2 units)
-
Mobile phase composition (e.g., ± 2% organic)
-
Column temperature (e.g., ± 5 °C)
-
Flow rate (e.g., ± 0.1 mL/min)
-
Different column lots/manufacturers
-
-
-
Experimental Design:
-
Why: A one-factor-at-a-time (OFAT) approach can be time-consuming[31]. A Design of Experiments (DoE) approach is more efficient for evaluating multiple factors and their interactions.
-
Protocol: Create an experimental design varying these parameters simultaneously. For each condition, analyze a sample and evaluate key system suitability parameters (e.g., resolution, tailing factor) and the quantification of impurities.
-
-
Evaluation:
-
Why: To determine if any parameter variation significantly impacts the results.
-
Protocol: The system suitability criteria must pass under all tested conditions[32]. The quantitative results should not show significant changes.
-
Comparative Overview of Purity Analysis Platforms
While HPLC is the dominant technique, other platforms offer unique advantages for specific applications.
| Feature | HPLC / UPLC | Gas Chromatography (GC) | Capillary Electrophoresis (CE) |
| Primary Application | Non-volatile and thermally labile compounds; broad applicability for small molecules and biologics.[14] | Volatile and semi-volatile compounds (e.g., residual solvents).[14] | Charged molecules, especially large biologics (mAbs, proteins) and chiral separations.[16][18] |
| Strengths | Highly versatile, robust, and widely adopted. Excellent for quantitative analysis.[13] | High sensitivity for volatile analytes.[14] | Extremely high separation efficiency, low sample and reagent consumption, fast analysis times.[14][33] |
| Validation Considerations | Peak purity with PDA/MS is crucial for specificity. Robustness of mobile phase pH and composition is key. | Column temperature and gas flow rates are critical robustness parameters. | Buffer pH and concentration are critical. Capillary coating can impact reproducibility. |
| Typical Impurities | Related substances, degradation products, enantiomeric impurities. | Residual solvents, process-related volatile impurities. | Size and charge variants (e.g., fragments, aggregates, deamidation products).[18][19] |
Conclusion: A Commitment to Scientific Integrity
The validation of an analytical method for purity assessment is a rigorous, multi-faceted process that forms the bedrock of quality control in the pharmaceutical industry. It is a scientific investigation that provides a deep understanding of a method's performance and its limitations. By moving beyond a simple checklist and focusing on the causality behind each experimental design, we build a foundation of trustworthiness in our data.
This guide has provided a framework for approaching method validation with scientific integrity, emphasizing the importance of understanding the "why" behind each step. A well-validated method is not just a regulatory requirement; it is a commitment to ensuring the safety and efficacy of medicines for patients worldwide.
References
- The 6 Key Aspects of Analytical Method Valid
- Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager Magazine.
- Navigating Linearity and Range in Analytical Method Validation: A Compar
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy.
- How To Perform Linearity and Range In Method Valid
- Top 11 Pharmaceutical Analytical Techniques Explained - Pharma Knowledge Forum.
- Establishment and validation of a microfluidic capillary gel electrophoresis platform method for purity analysis of therapeutic monoclonal antibodies - PubMed.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- How to Perform Linearity and Range in Analytical Method Valid
- Development, validation, and implementation of capillary gel electrophoresis as a replacement for SDS‐PAGE for purity analysis of IgG2 mAbs | Scilit.
- ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
- Quality Guidelines - ICH.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- Robustness Tests | LCGC Intern
- How To Perform Specificity In Analytical Method Valid
- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - alwsci.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA.
- EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
- How To Perform Robustness In Analytical Method Valid
- Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA.
- ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA.
- Robustness in Analytical Methods Outlined - Pharmaceutical Technology.
- Specificity analytical method valid
- Key Analytical Techniques Powering Pharmaceutical Quality Control - PharmaVED.
- Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Guidance 006 Analytical Test Method Validation - Linearity, Range and Specificity - GMP SOP.
- FDA Guidance: Analytical Procedures and Methods Validation for Drugs and Biologics - Jordi Labs - Analytical Chemistry Testing Labor
- Q2(R2)
- Analytical Method Validation: Back to Basics, Part II - LCGC Intern
- Analytical method valid
- guidance for the validation of pharmaceutical quality control analytical methods.
- Analytical Method Validation Parameters: An Upd
- Live qualification/validation of purity methods for protein products - CS@Purdue.
- Development and validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) method for purity analysis of pertussis toxin, filamentous haemagglutinin and pertactin antigens - PubMed.
- Development, validation, and implementation of capillary gel electrophoresis as a replacement for SDS-PAGE for purity analysis of IgG2 mAbs. | Semantic Scholar.
- Analytical Techniques in Pharmaceutical Analysis.
- Capillary Electrophoresis in Quality Control: Part I: Applic
- Quality: specifications, analytical procedures and analytical valid
- Analytical Method Validation: are your analytical methods suitable for intended use?.
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance.
- Analytical Method Validation for Quality Assurance and Process Valid
- FDA Guidance for Industry: Q2A Validation of Analytical Procedures - gmp-compliance.org.
- Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production - IISTE.org.
- Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE).
Sources
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. fda.gov [fda.gov]
- 3. wjarr.com [wjarr.com]
- 4. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
- 5. youtube.com [youtube.com]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 8. database.ich.org [database.ich.org]
- 9. fda.gov [fda.gov]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. frontlifesciences.com [frontlifesciences.com]
- 12. Statistical tools and approaches to validate analytical methods: methodology and practical examples | International Journal of Metrology and Quality Engineering (IJMQE) [metrology-journal.org]
- 13. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 14. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. ijpsjournal.com [ijpsjournal.com]
- 17. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 18. Establishment and validation of a microfluidic capillary gel electrophoresis platform method for purity analysis of therapeutic monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. scilit.com [scilit.com]
- 20. Development and validation of capillary electrophoresis sodium dodecyl sulfate (CE-SDS) method for purity analysis of pertussis toxin, filamentous haemagglutinin and pertactin antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pharmaguru.co [pharmaguru.co]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 23. sps.nhs.uk [sps.nhs.uk]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. pharmaguru.co [pharmaguru.co]
- 26. gmpsop.com [gmpsop.com]
- 27. pharmaguru.co [pharmaguru.co]
- 28. Robustness and Ruggedness Testing in Analytical Chemistry | Lab Manager [labmanager.com]
- 29. chromatographyonline.com [chromatographyonline.com]
- 30. fda.gov [fda.gov]
- 31. pharmtech.com [pharmtech.com]
- 32. pharmaguru.co [pharmaguru.co]
- 33. sciex.com [sciex.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Methyl-1,2-oxazol-3-amine
Introduction: In the fast-paced environment of drug discovery and chemical research, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of laboratory reagents are paramount to ensuring personnel safety, environmental protection, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Methyl-1,2-oxazol-3-amine, a heterocyclic amine compound. As this specific molecule's disposal data is not widely published, this procedure is synthesized from the safety profiles of structurally similar oxazole derivatives and foundational principles of hazardous waste management. The causality behind each step is explained to empower researchers with the knowledge to handle chemical waste not just by rote, but with a deep understanding of the underlying safety principles.
Hazard Profile and Risk Assessment
Before handling any waste, a thorough understanding of the compound's intrinsic hazards is essential. Based on data from analogous oxazole compounds, this compound should be handled as a hazardous substance.
Assumed Hazard Classifications: While a specific Safety Data Sheet (SDS) for this compound is not readily available, data from similar structures, such as 4-Methyl-1,3-oxazol-2-amine, suggest the following classifications under the OSHA Hazard Communication Standard (29 CFR 1910.1200)[1]:
-
Acute Toxicity (Oral, Dermal, Inhalation): Likely harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Environmental Hazard: Assumed to be toxic to aquatic life, potentially with long-lasting effects.[3][4]
This hazard profile dictates that this compound must never be disposed of via standard trash or sanitary sewer systems.[5] Such actions risk environmental contamination and potential damage to plumbing infrastructure.
Key Safety and Handling Data Summary
| Parameter | Guideline | Rationale & Source |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety glasses with side shields (or goggles), and a lab coat. | To prevent skin and eye contact with the irritant compound.[1][2] |
| Handling Area | A certified laboratory chemical fume hood. | To prevent inhalation of vapors or dust.[6] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases. | Mixing with these can cause vigorous, potentially dangerous reactions.[1][7] |
| Spill Containment Material | Inert absorbent material (e.g., vermiculite, sand). | To safely absorb spills without reacting with the chemical.[1][6] |
The Core Principles of Compliant Chemical Disposal
The disposal of any hazardous chemical is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) in the United States, which is enforced by the Environmental Protection Agency (EPA).[8][9] The "cradle-to-grave" management system means the generator of the waste is responsible for it until its final, safe disposal.[10]
The Four Pillars of Waste Management:
-
Identification: Correctly identify and classify the waste. This compound waste is classified as hazardous chemical waste.[11]
-
Segregation: Keep different classes of chemical waste separate.[12][13] This is the most critical step in preventing laboratory accidents. Never mix this compound waste with incompatible materials, particularly strong acids or oxidizers.[1][14]
-
Containment: Use appropriate, sealed, and clearly labeled containers for waste accumulation.[5][15]
-
Documentation: Maintain accurate records of waste generation and disposal, as required by your institution and local regulations.[5]
Step-by-Step Disposal Protocol for this compound
This protocol provides a direct, procedural workflow for preparing the chemical waste for collection by a licensed disposal service.
Part A: Waste Collection and Containerization
Objective: To safely collect and store waste this compound in a compliant manner.
Materials:
-
Designated hazardous waste container (amber glass bottle for liquids; wide-mouth glass or polyethylene container for solids).
-
Hazardous Waste Label.
-
Secondary containment bin.
Procedure:
-
Select the Correct Waste Container:
-
For Liquid Waste (e.g., residual solutions, mother liquor): Use a clean, sealable, amber glass Winchester bottle.[14] Ensure the bottle is chemically compatible and not a Schott bottle, which are expensive lab assets.[14]
-
For Solid Waste (e.g., contaminated filter paper, gloves, or the pure compound): Use a designated, leak-proof container with a secure lid.[15] Keep solid and liquid waste streams separate.[12][14]
-
-
Label the Container: Before adding any waste, affix a hazardous waste label to the container. Fill it out completely with:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" .
-
An accurate list of all components and their approximate concentrations if it is a mixture.
-
The relevant hazard pictograms (e.g., Harmful/Irritant, Environmental Hazard).
-
The date accumulation started.
-
-
Accumulate Waste:
-
Perform all waste transfers inside a chemical fume hood.
-
Carefully pour or transfer the waste into the labeled container.
-
Do not fill liquid containers to more than 90% capacity to allow for vapor expansion.[15]
-
Securely close the container lid immediately after adding waste.
-
-
Segregate and Store:
Part B: Arranging for Final Disposal
Objective: To hand off the properly contained waste to authorized personnel for final disposal.
Procedure:
-
Contact Your EHS Office: The final step is to arrange for professional disposal. Do NOT attempt to treat or dispose of the chemical yourself. Contact your institution's Environmental Health and Safety (EHS) department or the equivalent office.
-
Schedule a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This is typically done through an online system or by phone.
-
Maintain Records: Keep a copy of all documentation related to the waste pickup for your laboratory's records, closing the loop on the "cradle-to-grave" responsibility.[10]
Disposal Workflow and Spill Response
The following diagram illustrates the decision-making process for handling this compound waste.
Caption: Waste Disposal Decision Workflow for this compound.
In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[4] Wearing appropriate PPE, cover the spill with an inert absorbent material.[1][6] Carefully collect the absorbed material and place it into a sealed container to be disposed of as solid hazardous waste.[4][6]
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
- How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental Services. [Link]
- Properly Managing Chemical Waste in Labor
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
- Laboratory Waste Disposal Guidelines. King Abdullah University of Science and Technology. [Link]
- How to Ensure Safe Chemical Waste Disposal in Labor
- Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]
- EPA Hazardous Waste Management.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency. [Link]
- Standard Operating Procedures for Hazardous Chemicals (Methylamine).
Sources
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. danielshealth.com [danielshealth.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. epa.gov [epa.gov]
- 9. axonator.com [axonator.com]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
- 12. acewaste.com.au [acewaste.com.au]
- 13. pharmacy.kku.edu.sa [pharmacy.kku.edu.sa]
- 14. canterbury.ac.nz [canterbury.ac.nz]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-1,2-oxazol-3-amine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides essential, actionable protocols for the safe handling of 4-Methyl-1,2-oxazol-3-amine (CAS No. 1750-43-2). The procedures outlined here are synthesized from available safety data, analyses of structurally similar compounds, and established best practices in laboratory safety. Our objective is to empower you with the knowledge to manage this compound responsibly, ensuring both personal safety and the integrity of your research.
Hazard Assessment: The Rationale for Caution
Understanding the "why" behind any safety protocol is critical. The toxicological properties of this compound have not been thoroughly investigated.[1] One available Safety Data Sheet (SDS) provides no official GHS hazard classification.[1] In such cases, a scientist's primary duty is to exercise caution and handle the substance as potentially hazardous until comprehensive data is available.
To build a robust safety model, we must examine data from structurally related compounds—isomers and analogues—which consistently indicate specific hazards:
-
Skin and Eye Irritation: The majority of safety notifications for the isomeric compound 3-Amino-5-methylisoxazole classify it as a substance that causes skin irritation and serious eye irritation.[2][3] An SDS for 4-Amino-3,5-dimethylisoxazole corroborates this, listing H315 (Causes skin irritation) and H319 (Causes serious eye irritation) as definitive hazard statements. Therefore, preventing skin and eye contact is a primary objective.
-
Respiratory Irritation: Multiple sources indicate that related isoxazoles may cause respiratory irritation upon inhalation.[2][4] Work must be conducted in a manner that prevents the generation and inhalation of dust or aerosols.
-
Acute Toxicity (Oral): At least one analogue, 3-Amino-4,5-dimethylisoxazole, is classified as H302 (Harmful if swallowed).[4] This necessitates stringent measures to prevent accidental ingestion.
-
Unknown Long-Term Effects: A GHS report for an isomer includes warnings for suspected genetic defects and cancer (H341, H351).[2] While this is not definitive for our target compound, it underscores the need to minimize exposure until more is known.
Based on this analysis, all handling procedures must be designed to mitigate risks of skin/eye contact, inhalation, and ingestion, treating the compound as a skin, eye, and respiratory irritant that is harmful if swallowed and has unknown chronic toxicity.
Multi-Level Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must correspond to the specific task and the associated risk of exposure. The following table outlines the required PPE for different operational levels.
| Protection Level | Required PPE | When to Use |
| Standard Operations | • Safety glasses with side shields• Standard nitrile gloves (minimum 4-mil thickness)• Flame-retardant laboratory coat• Closed-toe shoes | For handling small quantities (<1g) of solid material entirely within a certified chemical fume hood. |
| High-Risk Operations | • Chemical splash goggles worn over safety glasses• Face shield• Double-gloving (nitrile)• Chemical-resistant apron over a lab coat• Closed-toe shoes | For weighing larger quantities, preparing solutions, transfers, or any procedure with a risk of splashing or aerosol generation.[4] |
| Emergency Response | • Full-face respirator with appropriate cartridges (e.g., P100/Organic Vapor)• Chemical-resistant suit or coveralls• Heavy-duty chemical-resistant gloves and boots | For responding to significant spills or uncontrolled releases outside of primary engineering controls. |
Logical PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: Decision tree for selecting appropriate PPE level.
Standard Operating Procedures: Handling and Disposal
Adherence to a strict, step-by-step workflow is essential for minimizing exposure and ensuring a controlled laboratory environment.
Safe Handling Workflow
-
Preparation:
-
Designate a specific work area within a certified chemical fume hood.
-
Assemble all necessary equipment and reagents before retrieving the compound.
-
Don the appropriate PPE as determined by the PPE Selection Workflow.
-
-
Aliquotting and Handling:
-
Reaction and Monitoring:
-
Keep all reaction vessels closed or under an inert atmosphere.
-
Continuously monitor the reaction for any unexpected changes.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment after use.
-
Doff PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items.
-
Wash hands and any exposed skin thoroughly with soap and water after completing the work and removing PPE.[4]
-
Waste Disposal Plan
Proper disposal is a critical final step to prevent environmental contamination and ensure laboratory safety.
-
Waste Segregation:
-
Solid Waste: Collect all contaminated solids (e.g., used weigh boats, contaminated wipes, spent reagents) in a dedicated, clearly labeled hazardous waste container. The label should read "Hazardous Waste" and include the chemical name.
-
Liquid Waste: Collect all solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with incompatible waste streams, such as strong oxidizing agents, acids, or bases.[6]
-
-
Container Management:
-
Keep all waste containers securely sealed when not in use.
-
Store waste containers in a designated, well-ventilated secondary containment area away from general lab traffic.
-
-
Final Disposal:
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management service.[6] Provide them with a complete and accurate description of the waste.
-
Caption: Step-by-step workflow for handling and disposal.
Emergency Response Procedures
In the event of an accidental exposure or spill, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][6]
-
Minor Spill (in fume hood): Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the contaminated material into a sealed hazardous waste container for disposal.[4]
-
Major Spill (outside fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, prevent the spill from spreading. Contact your institution's emergency response team for cleanup.
By adhering to these protocols, you establish a self-validating system of safety that protects you, your colleagues, and the integrity of your scientific pursuits.
References
- Combi-Blocks. (2023, January 2). Safety Data Sheet: this compound. URL
- PubChem. 3-Amino-5-methylisoxazole.
- CymitQuimica. (2023, June 29). Safety Data Sheet: 3-Amino-4,5-dimethylisoxazole. URL
- Sigma-Aldrich. (2025, May 17). Safety Data Sheet: 3-Amino-5-methylisoxazole. URL
- Fisher Scientific. (2010, March 26). Safety Data Sheet: 4-Methyl-1,3-oxazol-2-amine. URL
- BOC Sciences. CAS 1750-43-2 3-Amino-4-methylisoxazole. URL
- Ambeed. 1750-43-2 | 4-Methylisoxazol-3-amine. URL
- BLD Pharm. 1750-43-2 | 4-Methylisoxazol-3-amine. URL
- Sigma-Aldrich. (2023, September 13). Safety Data Sheet: 4-Amino-3,5-dimethylisoxazole. URL
- Tokyo Chemical Industry. (2024, November 28). Safety Data Sheet: 3-Amino-5-methylisoxazole. URL
- Kao Chemicals. (2021, November 3).
- Fisher Scientific. (2024, March 30).
Sources
- 1. combi-blocks.com [combi-blocks.com]
- 2. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 1750-43-2|4-Methylisoxazol-3-amine|BLD Pharm [bldpharm.com]
- 6. fishersci.com [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




